molecular formula C6H5FN2O B1329777 5-Fluoronicotinamide CAS No. 70-58-6

5-Fluoronicotinamide

Cat. No.: B1329777
CAS No.: 70-58-6
M. Wt: 140.11 g/mol
InChI Key: GCDSJMZGWCQCRU-UHFFFAOYSA-N
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Description

5-Fluoronicotinamide is a useful research compound. Its molecular formula is C6H5FN2O and its molecular weight is 140.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403725. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoropyridine-3-carboxamide
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InChI

InChI=1S/C6H5FN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10)
Source PubChem
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InChI Key

GCDSJMZGWCQCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Source PubChem
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DSSTOX Substance ID

DTXSID90220255
Record name Nicotinamide, 5-fluoro-
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Molecular Weight

140.11 g/mol
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CAS No.

70-58-6
Record name 5-Fluoro-3-pyridinecarboxamide
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Record name Nicotinamide, 5-fluoro-
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Record name 5-Fluoronicotinamide
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Record name Nicotinamide, 5-fluoro-
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Record name 5-Fluoronicotinamide
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Record name 5-Fluoronicotinamide
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Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoronicotinamide: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Fluoronicotinamide, a fluorinated derivative of nicotinamide (a form of vitamin B3). This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics, synthesis, and potential applications of this compound.

Introduction

This compound is a synthetic compound that has garnered interest in the scientific community due to its structural similarity to nicotinamide, a crucial molecule in various biological processes. The introduction of a fluorine atom into the pyridine ring significantly alters the electronic properties of the molecule, which can in turn influence its biological activity. This guide will delve into the known chemical properties, structural features, synthesis, and biological activities of this compound, providing a solid foundation for its further investigation and potential application in drug discovery and other research areas.

Chemical Properties and Structure

This compound is a white to off-white solid with a molecular formula of C₆H₅FN₂O and a molecular weight of 140.12 g/mol .[1][2][3] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₅FN₂O[1][2][3]
Molecular Weight 140.12 g/mol [1][2][3]
Melting Point 174 - 176 °C[2]
Solubility Slightly soluble in DMSO and Methanol[2]
Appearance White to Off-White Solid[2]
CAS Number 70-58-6[1][2][3]

The structure of this compound consists of a pyridine ring substituted with a fluorine atom at the 5-position and a carboxamide group at the 3-position. The high electronegativity of the fluorine atom can influence the electron density of the pyridine ring and the properties of the amide group.

5-Fluoronicotinamide_Structure Chemical Structure of this compound cluster_pyridine C1 C C2 C C1->C2 C3 C C2->C3 F F C2->F C4 CH C3->C4 C5 CH C4->C5 Amide_C C C4->Amide_C N1 N N1->C1 C5->N1 Amide_O O Amide_C->Amide_O Amide_N NH₂ Amide_C->Amide_N

Figure 1: Chemical Structure of this compound

Synthesis of this compound

A historical and foundational method for the preparation of this compound involves the amidation of its corresponding carboxylic acid, 5-fluoronicotinic acid. The synthesis was first described by Hawkins and Roe in 1949.[4] The general workflow for this synthesis is outlined below.

Synthesis Workflow

synthesis_workflow start 5-Fluoronicotinic Acid step1 Activation of Carboxylic Acid (e.g., with thionyl chloride) start->step1 intermediate 5-Fluoronicotinoyl Chloride step1->intermediate step2 Ammonolysis (Reaction with ammonia) intermediate->step2 product This compound step2->product

Figure 2: General synthetic workflow for this compound.
Experimental Protocol (Based on Hawkins and Roe, 1949)

Step 1: Preparation of 5-Fluoronicotinoyl Chloride

  • To a flask containing 5-fluoronicotinic acid, add an excess of thionyl chloride.

  • Gently reflux the mixture until the evolution of hydrogen chloride and sulfur dioxide gases ceases. This indicates the conversion of the carboxylic acid to the acid chloride.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-fluoronicotinoyl chloride.

Step 2: Ammonolysis to form this compound

  • The crude 5-fluoronicotinoyl chloride is then carefully reacted with a concentrated aqueous solution of ammonia.

  • The reaction is typically exothermic and may require cooling to control the temperature.

  • The resulting precipitate of this compound is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

Spectroscopic Characterization

While specific, high-resolution spectra for this compound are not widely available in public databases, its structure allows for the prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amide group. The aromatic protons will exhibit splitting patterns (doublets and triplets) due to coupling with each other and with the fluorine atom. The amide protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large coupling constant (¹JCF). The chemical shifts of the ring carbons will be influenced by the electron-withdrawing effects of both the fluorine atom and the amide group.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Amide)3400 - 3100 (two bands for -NH₂)
C=O Stretch (Amide I)~1680
N-H Bend (Amide II)~1620
Aromatic C=C and C=N Stretch1600 - 1450
C-F Stretch1100 - 1000
Mass Spectrometry (MS) (Predicted)

In a mass spectrum, this compound is expected to show a molecular ion peak ([M]⁺) at an m/z value corresponding to its molecular weight (140.12). Common fragmentation patterns would likely involve the loss of the amide group or parts of the pyridine ring.

Biological Activity and Mechanism of Action

Antibacterial Activity

This compound has been shown to possess antibacterial activity against several bacterial species, including Streptococcus sp., Staphylococcus aureus, and Escherichia coli.[1][5] Studies have demonstrated that the inhibitory effect of this compound on bacterial growth can be reversed by the addition of nicotinic acid.[1] This suggests that this compound may act as an antimetabolite, interfering with the metabolic pathways that utilize nicotinamide.

Proposed Mechanism of Antibacterial Action

Given its structural similarity to nicotinamide, it is hypothesized that this compound competes with nicotinamide for the active sites of enzymes involved in NAD⁺ and NADP⁺ biosynthesis. These coenzymes are essential for a vast number of redox reactions in cellular metabolism. By inhibiting the synthesis of these crucial coenzymes, this compound could disrupt cellular respiration, energy production, and other vital metabolic processes, ultimately leading to the inhibition of bacterial growth.

Mechanism_of_Action Proposed Antibacterial Mechanism of this compound cluster_pathway NAD+/NADP+ Biosynthesis Pathway Nicotinamide Nicotinamide Enzyme Enzymes (e.g., Nicotinate-nucleotide adenylyltransferase) Nicotinamide->Enzyme NAD_NADP NAD+ / NADP+ Enzyme->NAD_NADP Inhibition Inhibition Metabolism Cellular Respiration & Metabolic Processes NAD_NADP->Metabolism Disruption Disruption Five_FN This compound Five_FN->Enzyme Inhibition->NAD_NADP Disruption->Metabolism

Figure 3: Proposed mechanism of antibacterial action of this compound.
Potential as an Enzyme Inhibitor

Derivatives of this compound have been investigated as inhibitors of histone deacetylase 6 (HDAC6), suggesting that the this compound scaffold could be a valuable starting point for the development of selective enzyme inhibitors.[6]

Applications in Research and Drug Development

The unique properties of this compound make it an interesting candidate for various research and development applications:

  • Antibacterial Drug Discovery: Its demonstrated activity against clinically relevant bacteria makes it a lead compound for the development of new antibacterial agents.

  • Enzyme Inhibition Studies: As a structural analog of nicotinamide, it can be used as a tool to probe the active sites of nicotinamide-utilizing enzymes.

  • Medicinal Chemistry: The this compound scaffold can be further modified to create libraries of compounds for screening against various therapeutic targets.

References

  • This compound Derivatives as HDAC6 Inhibitors for Treating Heart Diseases. ACS Medicinal Chemistry Letters. [Link]

  • INHIBITION OF BACTERIA BY 5-FLUORONICOTINIC ACID AND OTHER ANALOGUES OF NICOTINIC ACID. PMC - NIH. [Link]

  • The preparation of 5-fluoronicotinic acid and this compound. PubMed. [Link]

  • INHIBITION OF BACTERIA BY 5-FLUORONICOTINIC ACID AND OTHER ANALOGUES OF NICOTINIC ACID. ASM Journals. [Link]

  • INHIBITION OF BACTERIA BY 5-FLUORONICOTINIC ACID AND OTHER ANALOGUES OF NICOTINIC ACID. Europe PMC. [Link]

  • The preparation of 5-fluoronicotinic acid and this compound. Journal of Organic Chemistry. [Link]

  • This compound. PubChem. [Link]

  • This compound. NIST WebBook. [Link]

  • This compound. GSRS. [Link]

Sources

Introduction: The Significance of 5-Fluoronicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of 5-Fluoronicotinamide

This compound, a fluorinated derivative of nicotinamide (Vitamin B3), is a molecule of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom into the pyridine ring can profoundly alter the parent molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These modifications make this compound and its derivatives valuable scaffolds for developing novel therapeutic agents. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, delving into the underlying reaction mechanisms, experimental considerations, and practical protocols for its preparation.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several distinct strategies, primarily categorized by the method of fluorine introduction. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The principal routes include:

  • Diazotization of Aminopyridines: Leveraging the classic Balz-Schiemann reaction and its modern variants.

  • Nucleophilic Aromatic Substitution (SNAr): Employing halogen exchange (Halex) on a pre-functionalized nicotinamide core.

  • Synthesis from Pre-fluorinated Building Blocks: Constructing the target molecule from a commercially available or readily synthesized fluorinated precursor.

  • Electrophilic Fluorination: Direct fluorination of an activated pyridine ring, a less common but mechanistically insightful route.

This guide will dissect each of these strategies, providing both theoretical grounding and practical application.

Synthesis via Diazotization of 5-Aminonicotinamide Derivatives

The transformation of an aromatic amine to an aryl fluoride via a diazonium salt is a cornerstone of fluorine chemistry. The Balz-Schiemann reaction, first reported in 1927, remains a highly utilized method for this purpose.[2]

The Balz-Schiemann Reaction

This classical method involves two main steps: the diazotization of a primary aromatic amine followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[3]

Mechanism: The reaction begins with the treatment of the starting amine (e.g., 5-aminonicotinic acid or its amide) with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄). This forms the relatively stable aryldiazonium tetrafluoroborate salt.[2] Upon heating, this salt undergoes heterolytic cleavage, releasing nitrogen gas and forming a highly reactive aryl cation intermediate. This cation is then rapidly trapped by the fluoride ion from the tetrafluoroborate counterion to yield the final aryl fluoride.[2][4]

Balz_Schiemann cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Thermal Decomposition Amine Ar-NH₂ Diazonium Ar-N₂⁺ BF₄⁻ Amine->Diazonium NaNO₂, HBF₄ Cation Ar⁺ + N₂ + BF₄⁻ Diazonium->Cation Heat (Δ) Product Ar-F + BF₃ Cation->Product Fluoride Capture

Caption: The Balz-Schiemann reaction pathway.

Expertise & Experience: While robust, the traditional Balz-Schiemann reaction has limitations. High decomposition temperatures can lead to side reactions and may not be suitable for sensitive substrates.[4] Furthermore, the isolation of diazonium salts can pose a safety risk due to their potential explosive nature.[5] Modern modifications address these issues by using alternative fluoride sources like hexafluorophosphates (PF₆⁻) or by performing the reaction in ionic liquids, which can facilitate smoother decomposition at lower temperatures.[3][5]

Protocol: Preparation of 5-Fluoronicotinic Acid via Balz-Schiemann Reaction

This protocol is adapted from the foundational work by Hawkins and Roe and outlines the synthesis of the precursor acid, which can then be converted to the amide.[6]

Materials:

  • 5-Aminonicotinic acid

  • Sodium nitrite (NaNO₂)

  • Fluoroboric acid (HBF₄, ~48-50% aqueous solution)

  • Ice

  • Diethyl ether

Step-by-Step Methodology:

  • Diazotization: A suspension of 5-aminonicotinic acid in aqueous fluoroboric acid is prepared in a flask and cooled to 0-5 °C in an ice-salt bath.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred suspension, ensuring the temperature remains below 10 °C. The formation of the diazonium salt is typically observed as the initial solid dissolves, followed by the precipitation of the diazonium tetrafluoroborate salt.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes in the cold bath.

  • Isolation: The precipitated 5-carboxypyridine-3-diazonium tetrafluoroborate is collected by filtration, washed with cold water, cold ethanol, and finally diethyl ether to facilitate drying.

  • Decomposition: The dried diazonium salt is placed in a flask and heated gently and carefully. The decomposition reaction begins, evolving nitrogen and boron trifluoride gas. The heating should be controlled to prevent an overly vigorous reaction.

  • Purification: The crude solid residue is then purified, typically by recrystallization from water or another suitable solvent, to yield pure 5-fluoronicotinic acid.

Conversion to this compound: The resulting 5-fluoronicotinic acid can be converted to this compound via standard amidation procedures. A common method involves activating the carboxylic acid, for example, by converting it to the acid chloride with thionyl chloride (SOCl₂), followed by reaction with aqueous or gaseous ammonia.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution, specifically halogen exchange (Halex), offers a powerful alternative for synthesizing this compound from an appropriate 5-halonicotinamide precursor (e.g., 5-chloro- or 5-bromonicotinamide).

Mechanism of SNAr Fluorination

The SNAr mechanism is a two-step addition-elimination process. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This is further enhanced by the electron-withdrawing nature of the carboxamide group.

  • Nucleophilic Attack: A fluoride ion (from a source like KF or CsF) attacks the carbon atom bearing the leaving group (Cl or Br), forming a resonance-stabilized anionic σ-complex known as a Meisenheimer complex.[7]

  • Elimination: The leaving group is expelled from the complex, restoring the aromaticity of the ring and forming the C-F bond.

SNAr_Mechanism Start 5-X-Nicotinamide (X = Cl, Br) Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate + F⁻ (KF, CsF) Product 5-F-Nicotinamide Intermediate->Product - X⁻

Caption: The addition-elimination mechanism of SNAr fluorination.

Expertise & Experience: The success of a Halex reaction is highly dependent on the reaction conditions.

  • Fluoride Source: Anhydrous spray-dried potassium fluoride (KF) is commonly used due to its cost-effectiveness. Cesium fluoride (CsF) is more reactive but also more expensive.[1] Tetraalkylammonium fluorides like TBAF can also be employed.[7]

  • Solvent: High-boiling point, polar aprotic solvents such as DMSO, DMF, or sulfolane are required to achieve the necessary reaction temperatures and to solubilize the fluoride salts.

  • Catalysts: Phase-transfer catalysts (e.g., quaternary ammonium salts) can be used to enhance the solubility and reactivity of the fluoride salt in the organic medium.

Synthesis from Pre-fluorinated Building Blocks

An efficient strategy involves utilizing a starting material that already contains the required C-F bond. A notable example is the synthesis from 3-fluoroquinoline.[8]

Pathway: Oxidation of 3-Fluoroquinoline

This pathway involves the oxidative cleavage of the benzene portion of the 3-fluoroquinoline ring system to form 5-fluoroquinolinic acid (a pyridine-2,3-dicarboxylic acid), followed by selective decarboxylation.

Reaction Steps:

  • Oxidation: 3-Fluoroquinoline is oxidized to 5-fluoroquinolinic acid. While traditional strong oxidizing agents like permanganate often fail, this transformation can be achieved using nascent oxygen, for instance, generated from hydrogen peroxide in the presence of a copper salt.[8]

  • Decarboxylation: The resulting 5-fluoroquinolinic acid is heated to induce decarboxylation. The carboxylic acid at the 2-position is preferentially removed due to the stabilizing effect of the adjacent ring nitrogen, yielding 5-fluoronicotinic acid.

  • Amidation: As previously described, the 5-fluoronicotinic acid is converted to the final product, this compound.

Workflow_Fluoroquinoline A 3-Fluoroquinoline B 5-Fluoroquinolinic Acid A->B Oxidation (H₂O₂, Cu²⁺) C 5-Fluoronicotinic Acid B->C Decarboxylation (Heat) D This compound C->D Amidation (e.g., SOCl₂, NH₃)

Caption: Synthetic workflow starting from 3-fluoroquinoline.

Electrophilic Fluorination: Mechanistic Considerations

Directly fluorinating nicotinamide at the 5-position using an electrophilic "F⁺" source is challenging due to regioselectivity issues. Electrophilic attack on the pyridine ring typically favors the positions ortho and para to the nitrogen (positions 2, 4, and 6), which are most activated. However, understanding the mechanisms is crucial for designing appropriately substituted precursors where the 5-position might be favored.

Electrophilic Fluorinating Reagents

Modern electrophilic fluorinating agents are typically N-F compounds, where the fluorine atom is rendered electrophilic by attachment to a highly electron-withdrawing nitrogen group.[9] Common examples include Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[10]

Competing Mechanisms: SN2 vs. Single-Electron Transfer (SET)

The precise mechanism of electrophilic fluorination remains a topic of discussion.[9]

  • SN2-type Mechanism: The carbon nucleophile directly attacks the fluorine atom, displacing the nitrogen-containing leaving group in a concerted fashion.

  • Single-Electron Transfer (SET) Mechanism: The reaction is initiated by the transfer of a single electron from the nucleophile (the aromatic ring) to the N-F reagent. This forms a radical cation and a radical anion, which then collapse to form the C-F bond.[11]

The operative mechanism can depend on the substrate and the specific reagent used. For aromatic compounds, evidence often points towards a process involving the formation of a σ-complex (Wheland complex), similar to other electrophilic aromatic substitutions.[12]

Data Summary and Protocol Comparison

The selection of a synthetic route is a critical decision based on yield, scalability, safety, and cost. The table below summarizes the key aspects of the discussed pathways.

Pathway Starting Material Key Reagents/Conditions Advantages Disadvantages References
Balz-Schiemann 5-Aminonicotinic AcidNaNO₂, HBF₄; HeatWell-established, reliablePotential safety hazards, high temperatures[2][3][6]
SNAr (Halex) 5-HalonicotinamideKF or CsF; Polar aprotic solvent (DMSO)Good for late-stage fluorination, avoids diazonium saltsRequires halogenated precursor, harsh conditions[1][7]
From 3-Fluoroquinoline 3-FluoroquinolineH₂O₂, Cu²⁺; HeatUtilizes a pre-fluorinated blockMulti-step process, oxidation can be challenging[8]

Conclusion

The synthesis of this compound can be successfully achieved through several strategic pathways. The Balz-Schiemann reaction starting from 5-aminonicotinic acid represents the most direct and historically validated method. For late-stage functionalization or when halogenated precursors are readily available, nucleophilic aromatic substitution (SNAr) provides an excellent alternative. Finally, building the molecule from pre-fluorinated precursors like 3-fluoroquinoline offers a robust, albeit more linear, approach. A thorough understanding of the mechanisms, from ionic intermediates in the Balz-Schiemann reaction to the addition-elimination dynamics of SNAr, is paramount for optimizing reaction conditions and troubleshooting synthetic challenges. This guide equips researchers and drug development professionals with the foundational knowledge to confidently approach the synthesis of this important fluorinated building block.

References

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  • Poe, S. L., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society.
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Grokipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Retrieved from [Link]

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  • Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules.
  • Tota, A., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
  • Xu, C., et al. (2018). Hydrogen Bonding: Regulator for Nucleophilic Fluorination.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. Retrieved from [Link]

  • Wang, Z., et al. (2014). Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions.
  • ChemicalBook. (n.d.). 3-Fluoropyridine synthesis.
  • Roe, A., & Hawkins, G. F. (1949). The Preparation of Heterocyclic Fluorine Compounds by the Schiemann Reaction. I. The Monofluoropyridines. Journal of the American Chemical Society.
  • Stavber, S., & Zupan, M. (2005). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry.
  • Wang, D., et al. (2018). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Advances.
  • PubChem. (n.d.). Nicotinamide 2-Fluoro-Adenine Dinucleotide. Retrieved from [Link]

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Sources

What is the mechanism of action of 5-Fluoronicotinamide?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 5-Fluoronicotinamide: A Putative Modulator of NAD⁺ Metabolism

Executive Summary

This compound is a halogenated derivative of nicotinamide (Vitamin B3), a fundamental molecule in cellular metabolism. While direct, extensive research on this compound is limited, its structural analogy to nicotinamide provides a strong basis for its hypothesized mechanism of action. This guide posits that this compound functions primarily as an antimetabolite, disrupting the homeostasis of Nicotinamide Adenine Dinucleotide (NAD⁺) by interfering with the NAD⁺ salvage pathway. The central hypothesis is that it acts as a competitive inhibitor or a fraudulent substrate for Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in this pathway. This action leads to the depletion of intracellular NAD⁺ pools, which has profound downstream consequences on cellular bioenergetics, DNA repair, and signaling, primarily through the inhibition of NAD⁺-dependent enzymes such as Poly(ADP-ribose) polymerases (PARPs) and sirtuins. This guide will deconstruct this proposed mechanism, provide the biochemical context, and outline experimental protocols for its validation.

The Central Role of Nicotinamide Adenine Dinucleotide (NAD⁺) in Cellular Function

To comprehend the action of this compound, one must first appreciate the ubiquitous and critical role of NAD⁺. NAD⁺ is more than a simple metabolic cofactor; it is a linchpin of cellular function, acting in two major capacities:

  • Redox Reactions: NAD⁺ and its reduced form, NADH, are essential coenzymes for hundreds of redox reactions, making them central to energy metabolism pathways like glycolysis, the citric acid cycle, and oxidative phosphorylation.[1][2] The NAD⁺/NADH ratio is a critical indicator of the cell's metabolic state and directly influences the flux of these pathways.[1]

  • Enzymatic Substrate: NAD⁺ serves as a consumable substrate for several families of signaling enzymes that regulate key cellular processes.[3][4] These include:

    • Poly(ADP-ribose) Polymerases (PARPs): Crucial for DNA repair and genomic stability, PARPs consume NAD⁺ to synthesize poly(ADP-ribose) chains on target proteins.[5][6]

    • Sirtuins (SIRTs): A class of NAD⁺-dependent deacetylases and ADP-ribosyltransferases that regulate gene expression, metabolism, and cellular stress responses.[2]

    • CD38/CD157: Ectoenzymes that regulate calcium signaling and consume NAD⁺.[4]

Cells synthesize NAD⁺ through two primary routes: the de novo pathway from tryptophan and, more prominently in most tissues, the salvage pathway , which recycles nicotinamide and other precursors. The salvage pathway is governed by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) , which catalyzes the rate-limiting conversion of nicotinamide to nicotinamide mononucleotide (NMN).[7][8][9] Due to the high rate of NAD⁺ turnover, particularly in cancer cells, NAMPT is a critical enzyme for cellular viability and has become an attractive target for anticancer therapies.[3]

NAD_Salvage_Pathway cluster_0 NAD+ Salvage Pathway NAM Nicotinamide (NAM) NAMPT NAMPT (Rate-Limiting Enzyme) NAM->NAMPT FNAM This compound (Antimetabolite) FNAM->NAMPT Inhibition NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN + PRPP NMNAT NMNAT NMN->NMNAT + ATP NAD NAD+ NMNAT->NAD

Caption: The NAD⁺ Salvage Pathway and the hypothesized point of inhibition by this compound.

The Hypothesized Mechanism: this compound as a NAMPT Antimetabolite

The primary mechanism of action of this compound is predicated on its function as an antimetabolite . Its structure is nearly identical to that of nicotinamide, with the key exception of a highly electronegative fluorine atom at the 5-position of the pyridine ring. This substitution is the basis for its disruptive activity.

Hypothesis: this compound competitively inhibits NAMPT, thereby blocking the NAD⁺ salvage pathway and leading to cellular NAD⁺ depletion.

Causality:

  • Competitive Binding: this compound mimics nicotinamide and binds to the active site of the NAMPT enzyme.

  • Enzymatic Disruption: The fluorine substitution can alter the molecule's electronic properties, potentially increasing its binding affinity or rendering it a "fraudulent substrate" that binds but cannot be efficiently converted to the corresponding fluoro-NMN product. This effectively sequesters the enzyme, preventing it from processing its natural substrate, nicotinamide.

  • NAD⁺ Depletion: The blockade of this rate-limiting step halts the salvage pathway, and given the high turnover rate of NAD⁺, intracellular pools are rapidly depleted.

This hypothesis is strongly supported by early research demonstrating that the antibacterial effects of this compound and its acid counterpart, 5-fluoronicotinic acid, could be reversed by the addition of nicotinic acid, a classic hallmark of competitive antagonism in a metabolic pathway.[10]

NAMPT_Inhibition cluster_normal Normal Function cluster_inhibition Competitive Inhibition NAMPT NAMPT Enzyme Active Site Product NMN (Product) NAMPT->Product Catalysis NoProduct No Reaction NAMPT->NoProduct NAM Nicotinamide (Substrate) NAM->NAMPT:f0 FNAM This compound (Inhibitor) FNAM->NAMPT:f0 Binds to Active Site Downstream_Effects Start This compound NAMPT NAMPT Inhibition Start->NAMPT NAD_depletion Intracellular NAD+ Depletion NAMPT->NAD_depletion PARP PARP Activity Reduced NAD_depletion->PARP SIRT Sirtuin Activity Reduced NAD_depletion->SIRT Redox Redox Homeostasis Impaired NAD_depletion->Redox DNA_repair Impaired DNA Repair PARP->DNA_repair Gene_exp Altered Gene Expression SIRT->Gene_exp ATP_prod Reduced ATP Production Redox->ATP_prod Cell_death Cell Cycle Arrest & Apoptosis DNA_repair->Cell_death Gene_exp->Cell_death ATP_prod->Cell_death

Caption: The cascade of cellular events following NAMPT inhibition by this compound.

Experimental Validation: Protocols and Methodologies

Validating the hypothesized mechanism of action requires a systematic, multi-faceted approach. The following protocols, adapted from standard methodologies used for characterizing NAMPT inhibitors like FK866, provide a framework for investigation.

Protocol 1: In Vitro NAMPT Enzymatic Inhibition Assay
  • Objective: To quantify the direct inhibitory effect of this compound on recombinant human NAMPT activity and determine its half-maximal inhibitory concentration (IC₅₀).

  • Principle: A coupled-enzyme assay where the product of the NAMPT reaction, NMN, is converted to NAD⁺, which is then used in a cycling reaction to generate a fluorescent or colorimetric signal.

  • Methodology:

    • Reagents: Recombinant human NAMPT, Nicotinamide, 5-phosphoribosyl-1-pyrophosphate (PRPP), NMNAT, NAD⁺ cycling enzyme mix (e.g., alcohol dehydrogenase), and a fluorescent substrate (e.g., resazurin).

    • Procedure: a. Serially dilute this compound in assay buffer to create a concentration gradient (e.g., 1 nM to 100 µM). b. In a 96-well plate, combine NAMPT enzyme, nicotinamide, and PRPP with the various concentrations of this compound. Include controls for no inhibitor (100% activity) and no enzyme (background). c. Incubate at 37°C for 60 minutes to allow the NAMPT reaction to proceed. d. Add the NMNAT and NAD⁺ cycling reaction mix. e. Incubate for an additional 30 minutes. f. Measure the signal (e.g., fluorescence at Ex/Em 544/590 nm).

    • Data Analysis: Plot the percentage of inhibition against the log concentration of this compound. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Protocol 2: Cellular NAD⁺/NADH Quantification Assay
  • Objective: To determine if treatment with this compound depletes intracellular NAD⁺ levels in a relevant cell line.

  • Methodology:

    • Cell Culture: Plate cancer cells known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer, HCT116 colon cancer) in 96-well plates and allow them to adhere overnight.

    • Treatment: Treat cells with a range of this compound concentrations for a specified time course (e.g., 24, 48, 72 hours).

    • Lysis and Extraction: Lyse the cells and prepare separate acidic (for NAD⁺) and basic (for NADH) extracts to ensure stability of the respective molecules.

    • Quantification: Use a commercial NAD⁺/NADH quantification kit (e.g., colorimetric or fluorescent) following the manufacturer's instructions. This typically involves an enzyme cycling reaction.

    • Data Analysis: Normalize NAD⁺/NADH levels to total protein content for each sample. Compare levels in treated cells to vehicle-treated controls.

Parameter Expected Outcome with this compound
NAMPT IC₅₀Low nanomolar to micromolar range
Cellular NAD⁺ LevelDose- and time-dependent decrease
Cellular ATP LevelDose- and time-dependent decrease
Cell Viability (IC₅₀)Potent cytotoxicity in sensitive cell lines

Table 1: Expected quantitative outcomes from validation experiments.

Protocol 3: Assessment of Cellular Viability and Apoptosis
  • Objective: To measure the cytotoxic effect of this compound and determine if it induces apoptosis.

  • Methodology:

    • Viability (MTT/CellTiter-Glo Assay): a. Treat cells with serially diluted this compound for 72-96 hours. b. Add MTT reagent or CellTiter-Glo reagent and measure absorbance or luminescence, respectively. c. Calculate the percentage of viability relative to vehicle controls and determine the IC₅₀ for cell growth inhibition.

    • Apoptosis (Annexin V/Propidium Iodide Staining): a. Treat cells with this compound at concentrations around the IC₅₀ for 48 hours. b. Harvest cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). c. Analyze the cell population using flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Applications and Future Directions

The proposed mechanism of action positions this compound as a molecule with significant potential in several research and therapeutic areas.

  • Oncology: As a NAMPT inhibitor, it could be a potent anticancer agent, particularly for tumors that are highly dependent on the NAD⁺ salvage pathway. [7][8]Its efficacy could be enhanced in combination with DNA-damaging agents (e.g., platinum-based chemotherapy) or PARP inhibitors, where its NAD⁺-depleting action would synergistically cripple DNA repair pathways. [11]* Antimicrobial Research: The original discovery of its antibacterial properties warrants re-examination. [10]Targeting bacterial NAD⁺ metabolism is a validated strategy, and this compound could serve as a lead compound for developing novel antibiotics.

  • Chemical Probe: As a small molecule inhibitor with a specific hypothesized target, this compound can be utilized as a chemical probe to further investigate the complex biology of NAD⁺ metabolism, the function of NAMPT, and the downstream consequences of NAD⁺ depletion in various biological systems. [12][13] Future research should focus on unequivocally validating its direct interaction with NAMPT through biophysical methods (e.g., surface plasmon resonance) and co-crystallography. Furthermore, in vivo studies in xenograft models are necessary to assess its therapeutic potential, pharmacokinetics, and safety profile.

References

  • Synthesis, characterization and antitumor activity of 5-fluorouracil-nicotinamide cocrystal. (URL: )
  • Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. PubMed. (URL: [Link])

  • Inhibition on bacteria by 5-fluoronicotinic acid and other analogues of nicotinic acid. Journal of Bacteriology. (URL: [Link])

  • Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway. NIH National Center for Biotechnology Information. (URL: [Link])

  • 5-FU's hidden power against cancer: RNA, not DNA. Drug Discovery News. (URL: [Link])

  • Direct and downstream cellular targets of 45 active components of commonly prescribed medicines. ResearchGate. (URL: [Link])

  • The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. MDPI. (URL: [Link])

  • A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. eScholarship, University of California. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. PubMed. (URL: [Link])

  • What NAMPT inhibitors are in clinical trials currently?. Patsnap Synapse. (URL: [Link])

  • Veliparib (ABT-888), a PARP inhibitor potentiates the cytotoxic activity of 5-fluorouracil by inhibiting MMR pathway through deregulation of MSH6 in colorectal cancer stem cells. PubMed. (URL: [Link])

  • Review of various NAMPT inhibitors for the treatment of cancer. NIH National Center for Biotechnology Information. (URL: [Link])

  • Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. NIH National Center for Biotechnology Information. (URL: [Link])

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology. (URL: [Link])

  • Next-Generation PARP Inhibitor AZD5305 Shows Promising Safety Profile and Clinical Activity in Several Cancer Types. Cancer Network. (URL: [Link])

  • A Chemical Probe for the Methyl Transferase PRMT5 with a Novel Binding Mode. NIH National Center for Biotechnology Information. (URL: [Link])

  • Discovery of a chemical probe for PRDM9. PubMed. (URL: [Link])

  • Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. PubMed. (URL: [Link])

  • The PARP1 Inhibitor AZD5305 Impairs Ovarian Adenocarcinoma Progression and Visceral Metastases in Patient-derived Xenografts Alone and in Combination with Carboplatin. NIH National Center for Biotechnology Information. (URL: [Link])

  • Role of NAD+ in regulating cellular and metabolic signaling pathways. NIH National Center for Biotechnology Information. (URL: [Link])

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. PubMed. (URL: [Link])

  • NAD+ metabolism and its roles in cellular processes during ageing. NIH National Center for Biotechnology Information. (URL: [Link])

  • Targeting NAD+ in Metabolic Disease: New Insights Into an Old Molecule. NIH National Center for Biotechnology Information. (URL: [Link])

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The Multifaceted Biological Activities of 5-Fluoronicotinamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Significance of 5-Fluoronicotinamide in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds has become a cornerstone for enhancing pharmacological properties. Among the myriad of fluorinated heterocycles, this compound, a fluorinated derivative of vitamin B3 (niacinamide), has emerged as a privileged structure. Its unique electronic properties, conferred by the strongly electronegative fluorine atom, modulate the reactivity and binding affinity of the parent molecule, unlocking a diverse spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic potential of this compound derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, with a particular focus on their mechanisms as potent enzyme inhibitors.

Anticancer Activity: A Multi-pronged Attack on Malignancy

This compound derivatives have demonstrated significant promise as anticancer agents, operating through diverse mechanisms of action to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Targeting Key Enzymes in Cancer Progression

1. Poly(ADP-ribose) Polymerase (PARP) Inhibition:

Certain this compound derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and ultimately, synthetic lethality. The nicotinamide moiety of these derivatives mimics the endogenous substrate of PARP, NAD+, competitively binding to the enzyme's active site and disrupting its catalytic activity.

dot

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Repair DNA Repair PARP->Repair recruits repair proteins Apoptosis Apoptosis PARP->Apoptosis inhibition leads to accumulated damage NAD NAD+ NAD->PARP substrate 5_FN_Derivative This compound Derivative 5_FN_Derivative->PARP competitive inhibition Repair->Apoptosis pathway blocked in BRCA-deficient cells NAMPT_Inhibition Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT substrate NMN Nicotinamide Mononucleotide NAMPT->NMN catalyzes Cancer_Cell_Death Cancer Cell Death NAMPT->Cancer_Cell_Death inhibition leads to NAD+ depletion PRPP PRPP PRPP->NAMPT NAD_plus NAD+ NMN->NAD_plus converted to Cellular_Metabolism Cellular Metabolism & Energy Production NAD_plus->Cellular_Metabolism essential for 5_FN_Derivative This compound Derivative 5_FN_Derivative->NAMPT inhibition

Caption: Mechanism of NAMPT Inhibition by this compound Derivatives.

3. Histone Deacetylase 6 (HDAC6) Inhibition:

HDAC6 is a unique, cytoplasm-localized histone deacetylase that plays a role in various cellular processes, including protein degradation and cell migration. Selective inhibition of HDAC6 is an attractive therapeutic strategy for various diseases, including cancer. Novel this compound derivatives have been developed as selective HDAC6 inhibitors. [1]These compounds have shown promise in preclinical studies for the treatment of heart disease and may have applications in oncology. [1]

Quantitative Anticancer Activity

The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
5-Fluorouracil-Nicotinamide Cocrystal BEL-7402/5-FU (Drug-resistant human liver cancer)42.6 µg/mL[2]
Fluorinated Isatin Derivative 3b HuTu-80 (Human duodenum adenocarcinoma)Lower than 5-FU[3]
NAMPT Inhibitor 11 DU145, Hela, H1975, K562, MCF-7, HUH70.002 - 0.2[4]
HDAC6 Inhibitor (Representative) (Not specified)Varies (nM range)[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow

Caption: Inhibition of the NF-κB Signaling Pathway by Nicotinamide Derivatives.

Experimental Protocol: In Vitro Assessment of Anti-inflammatory Activity

A common in vitro method to screen for anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivative for a specified time.

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Synthesis of this compound Derivatives: A General Approach

The synthesis of this compound derivatives often involves the modification of the carboxamide group or the pyridine ring of the this compound scaffold. A general synthetic route can involve the coupling of 5-fluoronicotinic acid with various amines or other nucleophiles.

General Synthetic Protocol:
  • Activation of Carboxylic Acid: 5-fluoronicotinic acid is first activated to a more reactive species, such as an acid chloride or an active ester. This can be achieved using reagents like thionyl chloride (SOCl2) or coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Amide Bond Formation: The activated 5-fluoronicotinic acid is then reacted with the desired amine in the presence of a base (e.g., triethylamine or diisopropylethylamine) to form the corresponding amide derivative.

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to yield the desired this compound derivative.

dot

Synthesis_Workflow Start 5-Fluoronicotinic Acid Activate Activation (e.g., SOCl2 or EDC/NHS) Start->Activate Couple Coupling with Amine (R-NH2) Activate->Couple Purify Purification (Chromatography) Couple->Purify Product This compound Derivative Purify->Product

Sources

A Comprehensive Technical Guide to 5-Fluoronicotinamide: Properties, Synthesis, and Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth examination of 5-Fluoronicotinamide, a fluorinated pyridine derivative with significant potential in medicinal chemistry and biological research. This guide provides researchers, scientists, and drug development professionals with a detailed overview of its chemical identity, synthesis, physicochemical properties, and established biological activities.

Core Compound Identification

Chemical Identity: this compound is a synthetic, fluorinated derivative of nicotinamide, a form of vitamin B3. The introduction of a fluorine atom at the 5-position of the pyridine ring significantly alters its electronic properties and biological activity compared to the parent molecule.

Identifier Value Source
CAS Number 70-58-6[1][2][3]
Molecular Formula C₆H₅FN₂O[1][2]
Molecular Weight 140.12 g/mol [1][2]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings.

Property Value Source
Melting Point 174 - 176 °CChemicalBook
Solubility Slightly soluble in DMSO and MethanolChemicalBook
Appearance White to Off-White SolidChemicalBook
Storage Temperature 2-8 °CChemicalBook

Synthesis Protocol: A Classic Approach

The synthesis of this compound was first reported by Hawkins and Roe in 1949.[4][5] The following is a representative protocol based on their foundational work.

Experimental Protocol: Synthesis of this compound

This protocol outlines the key steps for the laboratory-scale synthesis of this compound.

Materials:

  • 5-Fluoronicotinic acid

  • Thionyl chloride

  • Ammonium hydroxide

  • Anhydrous diethyl ether

  • Ice

Procedure:

  • Acid Chloride Formation: 5-Fluoronicotinic acid is refluxed with an excess of thionyl chloride to produce 5-fluoronicotinoyl chloride. The excess thionyl chloride is subsequently removed by distillation under reduced pressure.

  • Amidation: The resulting 5-fluoronicotinoyl chloride is dissolved in anhydrous diethyl ether and slowly added to a cooled, concentrated solution of ammonium hydroxide with vigorous stirring.

  • Isolation and Purification: The crude this compound precipitates from the reaction mixture. The precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent, such as water or ethanol, to yield the purified product.

Diagram of Synthesis Workflow:

G A 5-Fluoronicotinic Acid C Reflux A->C B Thionyl Chloride (SOCl₂) B->C D 5-Fluoronicotinoyl Chloride C->D F Amidation D->F E Ammonium Hydroxide (NH₄OH) E->F G Crude this compound F->G H Recrystallization G->H I Purified this compound H->I

Caption: Synthesis of this compound.

Biological Activity and Mechanism of Action

Research has demonstrated that this compound possesses notable antibacterial properties.

Antibacterial Activity

A seminal study by Streightoff in 1963 revealed that this compound inhibits the growth of several bacterial species, including Streptococcus sp., Staphylococcus aureus, and Escherichia coli.[6] The growth of Streptococcus sp. was significantly inhibited by a concentration of 0.5 µg/ml of this compound.[6]

Mechanism of Action: A Nicotinic Acid Antagonist

The inhibitory effects of this compound on bacterial growth can be reversed by the addition of nicotinic acid.[6] This finding strongly suggests that this compound acts as an antagonist to nicotinic acid, interfering with metabolic pathways that are dependent on this essential nutrient. This antagonistic relationship provides a foundational understanding of its mechanism of action.

Logical Relationship of Nicotinic Acid Antagonism:

G cluster_0 Bacterial Cell A This compound B Nicotinic Acid Metabolism A->B Inhibits D Inhibition A->D C Bacterial Growth B->C Essential for D->C E Nicotinic Acid (Exogenous) E->B Reverses Inhibition

Caption: Mechanism of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in medicinal chemistry and drug discovery.

As a Fluorinated Building Block

In modern pharmaceutical synthesis, the incorporation of fluorine into molecules is a widely used strategy to enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[7] this compound, with its reactive amide group and fluorinated pyridine core, serves as a versatile fluorinated building block for the synthesis of more complex molecules.[7][8][9][10][11]

Potential in Antibacterial Drug Discovery

The demonstrated antibacterial activity of this compound suggests its potential as a lead compound or a scaffold for the development of novel antibacterial agents.[6] The rise of antibiotic resistance necessitates the exploration of new chemical entities and mechanisms of action, and nicotinic acid antagonists like this compound represent a promising avenue for further investigation.[12]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, please refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a well-characterized compound with established physicochemical properties and a classic synthetic route. Its proven antibacterial activity, coupled with its mechanism as a nicotinic acid antagonist, makes it a subject of continued interest in the field of antimicrobial research. Furthermore, its utility as a fluorinated building block ensures its relevance in the ongoing quest for novel therapeutics in various disease areas. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their scientific endeavors.

References

  • Streightoff, F. (1963). Inhibition on bacteria by 5-fluoronicotinic acid and other analogues of nicotinic acid. Journal of Bacteriology, 85(1), 42-48.
  • Hawkins, G. F., & Roe, A. (1949). The preparation of 5-fluoronicotinic acid and this compound. The Journal of Organic Chemistry, 14(2), 328-332.
  • Hawkins, G. F., & Roe, A. (1949). The preparation of 5-fluoronicotinic acid and this compound. PubMed. Available at: [Link]

  • The Role of Fluorinated Building Blocks in Modern API Synthesis. (n.d.). CPhI Online.
  • Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. (2025). Request PDF.
  • This compound. (n.d.). GSRS.
  • FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. (n.d.). PubMed.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK p
  • The antimycotic 5-fluorocytosine is a virulence inhibitor of uropathogenic Escherichia coli and eradicates biofilm-embedded bacteria synergizing with β-lactams. (2025). NIH.
  • This compound. (n.d.). ChemicalBook.
  • Building Blocks for Medicinal Chemistry. (n.d.). TCI Chemicals.
  • Fluorinated building blocks in drug design: new p
  • Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK p
  • Fluorinated building blocks in drug design: new pathways and targets. (n.d.).
  • Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimul
  • Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. (n.d.).
  • SAR based design of nicotinamides as a novel class of androgen receptor antagonists for prost
  • Fluorinated building blocks in drug design: new p
  • Tackling Antibiotic Resistance: Exploring 5-Fluorouracil as a Promising Antimicrobial Strategy for the Treatment of Streptococcus suis Infection. (n.d.). PMC.
  • Modern Trends in Natural Antibiotic Discovery. (n.d.). MDPI.

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Navigating the Therapeutic Landscape of 5-Fluoronicotinamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Unique Chemical Entity and its Potential in Drug Development

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 5-Fluoronicotinamide, a molecule at the intersection of cancer chemotherapy and metabolic regulation. A critical distinction is made at the outset between this compound as a standalone chemical entity and its widely researched form as a co-crystal with the chemotherapeutic agent 5-Fluorouracil (5-FU), known as 5-Fluorouracil-nicotinamide (5-FU-NCM). This guide delves into the established therapeutic applications and mechanisms of the 5-FU-NCM co-crystal, highlighting its improved efficacy in cancer treatment. Furthermore, we explore the hypothetical yet scientifically grounded potential therapeutic targets of this compound as an independent molecule. Drawing from its structural similarity to nicotinamide, a key regulator of cellular metabolism, we posit its potential modulation of critical enzymes such as Sirtuin 1 (SIRT1) and Poly(ADP-ribose) polymerases (PARPs). This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, providing both a summary of current knowledge and a forward-looking perspective on the therapeutic promise of this compound and its derivatives.

Decoding the Identity: this compound vs. 5-Fluorouracil-Nicotinamide Co-crystal

A frequent point of confusion in the scientific literature is the distinction between this compound and the 5-Fluorouracil-nicotinamide (5-FU-NCM) co-crystal. It is imperative to clarify this distinction to understand their respective therapeutic potentials.

  • This compound: This is a distinct chemical compound with the CAS number 70-58-6[1][2]. It is a derivative of nicotinamide (a form of vitamin B3) where a fluorine atom is substituted at the 5th position of the pyridine ring. As a standalone molecule, its biological activity and therapeutic targets are not extensively studied. However, its structural analogy to nicotinamide provides a strong basis for hypothesizing its potential targets.

  • 5-Fluorouracil-nicotinamide (5-FU-NCM) Co-crystal: This is a supramolecular complex where the well-known anticancer drug 5-Fluorouracil (5-FU) and nicotinamide are held together by non-covalent bonds, primarily hydrogen bonds, in a crystalline structure[3][4]. The primary therapeutic agent in this co-crystal is 5-FU. Nicotinamide acts as a co-former that enhances the physicochemical properties of 5-FU, such as solubility and bioavailability, and potentially reduces its toxicity[3][4].

This guide will first explore the established therapeutic target of the 5-FU-NCM co-crystal and then delve into the potential, yet-to-be-fully-explored, therapeutic targets of standalone this compound.

The Established Target: Enhancing 5-Fluorouracil's Anticancer Efficacy with Nicotinamide

The primary therapeutic application of the 5-FU-NCM co-crystal lies in oncology. The core mechanism of action is driven by the 5-FU component, a cornerstone of chemotherapy for various solid tumors.

Mechanism of Action of 5-Fluorouracil

5-Fluorouracil exerts its cytotoxic effects through multiple mechanisms:

  • Inhibition of Thymidylate Synthase (TS): The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This inhibition blocks the synthesis of thymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.

  • Incorporation into DNA and RNA: 5-FU metabolites can be incorporated into both DNA (as 5-fluorodeoxyuridine triphosphate, FdUTP) and RNA (as 5-fluorouridine triphosphate, FUTP). This incorporation disrupts DNA synthesis and repair and interferes with RNA processing and function, ultimately triggering cell cycle arrest and apoptosis.

The Role of Nicotinamide in the 5-FU-NCM Co-crystal

While not the primary cytotoxic agent, nicotinamide plays a crucial role in optimizing the therapeutic index of 5-FU. Its inclusion in the co-crystal has been shown to:

  • Improve Solubility and Bioavailability: Nicotinamide enhances the aqueous solubility of 5-FU, which can lead to improved oral bioavailability and more consistent drug exposure[3].

  • Enhance Antitumor Activity: Studies have demonstrated that the 5-FU-NCM co-crystal exhibits superior antitumor effects compared to 5-FU alone in various cancer cell lines. This enhanced efficacy is likely a result of the improved pharmacokinetic properties conferred by nicotinamide.

  • Potentially Reduce Toxicity: By improving the drug's properties, nicotinamide may allow for lower effective doses of 5-FU, thereby potentially reducing the severe side effects associated with this chemotherapeutic agent.

Experimental Workflow: Synthesis and Evaluation of 5-FU-NCM Co-crystal

The following diagram outlines a typical workflow for the synthesis and preclinical evaluation of the 5-FU-NCM co-crystal.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Co-crystal Synthesis (Solvent Evaporation/Grinding) Characterization Physicochemical Characterization (PXRD, DSC, FTIR) Synthesis->Characterization Solubility Solubility & Stability Studies Characterization->Solubility Cell_Culture Cancer Cell Line Culture (e.g., HCT116, BEL-7402/5-FU) Solubility->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Determine IC50 values Cell_Culture->MTT_Assay Migration_Assay Cell Migration Assay (Wound Healing) Cell_Culture->Migration_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Xenograft Tumor Xenograft Model (e.g., Nude Mice) MTT_Assay->Xenograft Treatment Treatment with 5-FU-NCM vs. 5-FU alone Xenograft->Treatment Tumor_Growth Tumor Volume Measurement Treatment->Tumor_Growth Toxicity Toxicity Assessment (Body Weight, Histology) Tumor_Growth->Toxicity

Workflow for 5-FU-NCM Co-crystal Evaluation.
Data Presentation: Comparative IC50 Values

The enhanced efficacy of the 5-FU-NCM co-crystal is evident in its lower half-maximal inhibitory concentration (IC50) values compared to 5-FU alone across various cancer cell lines.

Cell Line5-FU IC50 (µg/mL)5-FU-NCM IC50 (µg/mL)Reference
BEL-7402/5-FU129.642.6
HCT116-Lower than 5-FU[5]

Note: Direct numerical comparison for HCT116 was not available in the cited abstract, but the study indicated superior potency of the co-crystal.

The Untapped Potential: Hypothesized Targets of Standalone this compound

While the 5-FU-NCM co-crystal has a clear therapeutic trajectory, the potential of this compound as a standalone agent remains largely unexplored. Its structural similarity to nicotinamide, a critical modulator of cellular signaling, provides a strong rationale for investigating its effects on key enzyme families: Sirtuins and Poly(ADP-ribose) polymerases (PARPs).

Sirtuin 1 (SIRT1): A Master Regulator of Metabolism and Longevity

SIRT1 is a NAD+-dependent deacetylase that plays a pivotal role in a wide range of cellular processes, including gene silencing, DNA repair, metabolism, and inflammation. Nicotinamide is a well-established endogenous inhibitor of SIRT1[6].

Therapeutic Rationale for SIRT1 Inhibition:

  • Oncology: SIRT1 has a complex and often contradictory role in cancer. In some contexts, it acts as a tumor promoter by deacetylating and inactivating tumor suppressors like p53. In such cases, SIRT1 inhibition could be a viable anticancer strategy.

  • Neurodegenerative Diseases: The role of SIRT1 in neurodegeneration is also multifaceted. While SIRT1 activation is often considered neuroprotective, its inhibition might be beneficial in specific contexts by modulating inflammatory pathways.

Hypothesis for this compound: The fluorine substitution on the nicotinamide ring could alter its binding affinity and inhibitory potency towards SIRT1. This modification could potentially lead to a more selective or potent SIRT1 inhibitor compared to nicotinamide itself.

Poly(ADP-ribose) Polymerases (PARPs): Guardians of Genome Integrity

PARPs are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death. PARP1, the most abundant member, is a key player in the base excision repair (BER) pathway. Nicotinamide and its analogs can inhibit PARP activity by competing with the NAD+ substrate[7].

Therapeutic Rationale for PARP Inhibition:

  • Oncology: PARP inhibitors have emerged as a successful class of drugs for treating cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.

  • Neurodegenerative Diseases: Overactivation of PARP1 can lead to cellular energy depletion and a form of cell death called parthanatos, which is implicated in the pathogenesis of various neurodegenerative disorders. PARP inhibition has shown neuroprotective effects in preclinical models[7].

Hypothesis for this compound: Similar to its potential effect on SIRT1, the fluorination of nicotinamide could modulate its interaction with the NAD+ binding pocket of PARPs, potentially leading to isoform-selective inhibition. The development of PARP inhibitors with improved selectivity is an active area of research to minimize off-target effects[8].

Signaling Pathways and Potential Interplay

The potential inhibition of SIRT1 and PARP1 by this compound could have significant downstream effects on cellular signaling pathways.

G cluster_0 Potential Targets cluster_1 Cellular Processes FNA This compound SIRT1 SIRT1 FNA->SIRT1 Inhibition? PARP1 PARP1 FNA->PARP1 Inhibition? Metabolism Metabolism SIRT1->Metabolism Apoptosis Apoptosis SIRT1->Apoptosis Inflammation Inflammation SIRT1->Inflammation DNA_Repair DNA Repair PARP1->DNA_Repair PARP1->Apoptosis DNA_Repair->Apoptosis

Hypothesized Targets of this compound.

Experimental Protocols for Investigating Novel Targets

For researchers interested in exploring the therapeutic potential of standalone this compound, the following experimental protocols provide a starting point for assessing its activity against SIRT1 and PARP1.

Protocol: In Vitro SIRT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for SIRT1 deacetylase activity.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., Fluor de Lys-SIRT1 substrate)

  • NAD+

  • This compound

  • SIRT1 assay buffer

  • Developer solution

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the SIRT1 enzyme, the fluorogenic substrate, and NAD+ to each well.

  • Add the different concentrations of this compound to the respective wells. Include a positive control (known SIRT1 inhibitor, e.g., nicotinamide) and a negative control (vehicle).

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate for an additional period at room temperature to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths specific to the substrate).

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Protocol: In Vitro PARP1 Inhibition Assay

Objective: To determine the IC50 of this compound for PARP1 activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (as a substrate for PARP1)

  • Biotinylated NAD+

  • This compound

  • PARP1 assay buffer

  • Streptavidin-coated 96-well plate

  • Anti-PAR antibody conjugated to a detection enzyme (e.g., HRP)

  • Substrate for the detection enzyme (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Coat a streptavidin-coated 96-well plate with histones.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a separate plate, add the PARP1 enzyme and activated DNA to each well.

  • Add the different concentrations of this compound to the respective wells, along with positive (known PARP inhibitor, e.g., Olaparib) and negative controls.

  • Initiate the PARP reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Transfer the reaction mixture to the histone-coated plate and incubate to allow the PARylated histones to bind.

  • Wash the plate to remove unbound reagents.

  • Add the anti-PAR antibody and incubate.

  • Wash the plate and add the detection substrate.

  • Stop the reaction with the stop solution and measure the absorbance using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Future Directions and Conclusion

The therapeutic potential of this compound presents a bifurcated path for researchers. The well-defined role of the 5-FU-NCM co-crystal in enhancing cancer chemotherapy provides a clear avenue for further development, focusing on optimizing formulations and expanding its application to a wider range of malignancies.

The journey to uncover the therapeutic targets of standalone this compound is just beginning. The hypotheses presented in this guide, centered on the inhibition of SIRT1 and PARPs, offer a logical and promising starting point for investigation. The structural modification of the nicotinamide scaffold by fluorination could lead to novel inhibitors with unique pharmacological profiles. Future research should focus on:

  • Systematic screening: Evaluating the activity of this compound against a panel of NAD+-utilizing enzymes to identify its primary targets.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.

  • Cell-based assays: Validating the in vitro findings in relevant cellular models of cancer, neurodegeneration, and metabolic diseases.

  • In vivo studies: Assessing the pharmacokinetic properties, efficacy, and safety of promising candidates in preclinical animal models.

References

  • Zhang, X., et al. (2020). Potential Anti-Tumor Drug: Co-Crystal 5-Fluorouracil-nicotinamide. ACS Omega, 5(26), 15777–15782. [Link]

  • Wu, M., et al. (2017). Synthesis, characterization and antitumor activity of 5-fluorouracil-nicotinamide cocrystal. Zhejiang Da Xue Xue Bao Yi Xue Ban, 46(2), 127-133. [Link]

  • Avalos, J. L., et al. (2004). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Journal of Biological Chemistry, 279(47), 49133-49138. [Link]

  • Uddin, M. R., et al. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Medicinal Chemistry Research, 29, 962–978. [Link]

  • Wang, Y., et al. (2021). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Chemical Biology, 16(10), 1957–1964. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Hawkins, G. F., & Roe, A. (1949). The preparation of 5-fluoronicotinic acid and this compound. The Journal of Organic Chemistry, 14(2), 328-332. [Link]

  • Bitterman, K. J., et al. (2002). Inhibition of silencing and accelerated aging by nicotinamide, a putative negative regulator of yeast sir2 and human SIRT1. Journal of Biological Chemistry, 277(47), 45099-45107. [Link]

  • Green, K. C., et al. (2019). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers in Aging Neuroscience, 11, 22. [Link]

Sources

5-Fluoronicotinamide: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics. Within the vast chemical space of fragments, those incorporating fluorine atoms have garnered significant attention for their unique ability to modulate key pharmacological properties. This guide provides a comprehensive technical overview of 5-fluoronicotinamide, a versatile and strategically valuable fragment. We will delve into the theoretical underpinnings of its utility, explore its application in screening campaigns, provide detailed experimental protocols for its characterization, and discuss its potential for elaboration into potent and selective drug candidates. This document is intended to serve as a practical resource for researchers at the forefront of medicinal chemistry and drug discovery, offering both foundational knowledge and actionable insights.

The Strategic Advantage of Fluorinated Fragments: The Case for this compound

The deliberate incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[1][2] Fluorine's high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the C-F bond can profoundly influence a compound's pKa, lipophilicity, metabolic stability, and binding affinity.[1][2] When applied to the realm of FBDD, these attributes make fluorinated fragments particularly attractive starting points for lead discovery.

This compound emerges as a fragment of interest due to the convergence of several key features:

  • The Pyridine Scaffold: The pyridine ring is a common motif in pharmaceuticals, capable of engaging in a variety of non-covalent interactions, including hydrogen bonding and π-stacking.

  • The Carboxamide Moiety: The amide group is a versatile hydrogen bond donor and acceptor, providing a strong anchoring point for binding to protein targets.

  • The Fluorine Atom: The fluorine atom at the 5-position of the nicotinamide ring introduces several advantageous properties. It can modulate the electronic properties of the aromatic ring, potentially enhancing binding affinity and altering the pKa of the pyridine nitrogen. This strategic placement can also block potential sites of metabolism, thereby improving pharmacokinetic properties.[1][2]

These features position this compound as a "privileged fragment," one that is predisposed to interact with a wide range of biological targets and offers multiple vectors for synthetic elaboration.

Physicochemical Properties of this compound

A thorough understanding of a fragment's physicochemical properties is paramount for designing effective screening campaigns and interpreting binding data.

PropertyValueSource
Molecular Formula C₆H₅FN₂O[3]
Molecular Weight 140.12 g/mol [3]
Melting Point 174 - 176°C[3]
Solubility Soluble in DMSO[3]
Storage Temperature 2-8°C[3]

Identifying and Characterizing Interactions: A Multi-faceted Biophysical Approach

Due to the typically weak binding affinities of fragments, highly sensitive biophysical techniques are required for their detection and characterization. A multi-pronged approach, employing orthogonal methods, is crucial for validating true hits and eliminating false positives.

Primary Screening: Casting a Wide Net

The initial screening of a fragment library aims to identify any molecule that interacts with the target protein. High-throughput methods are favored at this stage.

  • Thermal Shift Assays (TSA / DSF): TSA is a rapid and cost-effective method to screen for ligand binding by measuring the change in a protein's melting temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in Tm.

    Experimental Protocol: Differential Scanning Fluorimetry (DSF)

    • Preparation: Prepare a solution of the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Prepare stock solutions of this compound in DMSO.

    • Assay Plate Setup: In a 96-well or 384-well PCR plate, add the protein solution and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

    • Compound Addition: Add this compound to the wells to a final concentration typically ranging from 100 µM to 1 mM. Include appropriate DMSO controls.

    • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

    • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the inflection point of the sigmoidal curve. A significant positive shift in Tm in the presence of this compound indicates a potential interaction.

  • ¹⁹F NMR Spectroscopy: The fluorine atom in this compound provides a unique spectroscopic handle for NMR-based screening. ¹⁹F NMR is highly sensitive to changes in the local chemical environment, making it an excellent tool for detecting fragment binding.

    Experimental Protocol: ¹⁹F NMR Screening

    • Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer. Prepare a stock solution of this compound.

    • NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum of this compound in the absence of the protein.

    • Screening: Add the target protein to the NMR tube containing this compound and acquire another ¹⁹F NMR spectrum.

    • Data Analysis: Changes in the chemical shift, line broadening, or a decrease in the signal intensity of the ¹⁹F resonance of this compound upon addition of the protein are indicative of binding.

Hit Validation and Characterization: Gaining Deeper Insights

Once initial hits are identified, orthogonal biophysical methods are employed to confirm binding and to quantify the interaction.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time kinetic data on binding events, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

    Experimental Protocol: SPR Analysis

    • Immobilization: Immobilize the target protein onto a sensor chip surface (e.g., via amine coupling).

    • Analyte Injection: Inject a series of concentrations of this compound in a suitable running buffer over the sensor surface.

    • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.

  • Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

    Experimental Protocol: ITC Analysis

    • Sample Preparation: Prepare a solution of the target protein in the sample cell and a solution of this compound in the injection syringe, both in the same buffer.

    • Titration: Perform a series of injections of the this compound solution into the protein solution while monitoring the heat change.

    • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

Structure-Activity Relationship (SAR) by Analogs and Fragment Elaboration

Once this compound is validated as a binder, the next critical phase is to understand the structure-activity relationship (SAR) and to elaborate the fragment into a more potent lead compound.

SAR by Catalog

A rapid and cost-effective way to initiate SAR studies is to screen commercially available analogs of this compound. This can provide initial insights into which positions on the molecule are tolerant to substitution and which are critical for binding.

Synthetic Elaboration Strategies

Based on the initial SAR and, ideally, structural information from X-ray crystallography or NMR, a medicinal chemistry campaign can be initiated to grow the fragment.

  • Vector-Based Growth: If the binding mode of this compound is known, synthetic chemistry can be employed to add functionality that extends into nearby pockets of the protein, thereby increasing affinity and selectivity.

  • Fragment Linking: If other fragments are found to bind in adjacent sites, they can be synthetically linked to this compound to create a larger, higher-affinity molecule.

  • Fragment Merging: If overlapping fragments are identified, a new molecule can be designed that incorporates the key binding features of each.

The synthesis of nicotinamide derivatives is well-established, often starting from the corresponding nicotinic acid. For example, nicotinoyl chloride can be prepared by treating nicotinic acid with a chlorinating agent like thionyl chloride, followed by reaction with an appropriate amine to form the desired amide.[4]

Case Study: Hypothetical Application in Kinase Inhibition

Workflow for a Kinase Target

FBDD_Workflow

In this hypothetical scenario, this compound, identified from a primary screen, could be shown by X-ray crystallography to bind to the hinge region of a target kinase. The amide would form crucial hydrogen bonds, and the pyridine ring would occupy a hydrophobic pocket. The fluorine atom could be positioned to make favorable contacts or to block a site of potential metabolism. Subsequent synthetic efforts would focus on adding substituents to the pyridine ring to extend into the ribose-binding pocket or the solvent-exposed region, guided by the structural information.

Conclusion and Future Perspectives

This compound represents a highly valuable fragment for drug discovery, embodying the key principles of FBDD. Its combination of a privileged scaffold, versatile functional groups, and the strategic placement of a fluorine atom makes it an attractive starting point for the development of novel therapeutics against a wide range of protein targets. The continued development of biophysical screening technologies and synthetic methodologies will further enhance our ability to effectively utilize fragments like this compound to address unmet medical needs. As our understanding of the subtle yet profound effects of fluorine in drug design deepens, the importance of fluorinated fragments in the drug discovery pipeline is set to grow.

References

  • Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmacology.
  • Müller K, Faeh C, Diederich F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007;317(5846):1881-1886.
  • Dalvit C, Vulpetti A. Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry. 2019;62(5):2218-2244.
  • Hubbard RE. Fragment-based drug discovery. Encyclopedic Reference of Genomics and Proteomics in Molecular Medicine. 2006:648-652.
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  • Erlanson DA, Fesik SW, Hubbard RE, Jahnke W, Jhoti H. Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery. 2016;15(9):605-619.
  • Schiebel J, et al. Fragment-Based Screening of a Natural Product Library against 62 Potential Malaria Drug Targets Employing Native Mass Spectrometry. Journal of the American Chemical Society. 2017;139(45):16215-16226.
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  • Alamery RA, Suhail FSA, Al-Hussainy NH. Investigation of Anticancer Drug Activity 5-Fluorouracil and Some Analog Derivatives by QSAR: Theoretical Study. Journal of Kufa for Chemical Sciences. 2018;2(14):1-12.
  • Zefirov NS, et al. [Synthesis and properties of 5-fluorouracil derivatives]. Bioorganicheskaia khimiia. 1996;22(4):290-296.
  • Barnes-Seeman D, Beck J, Springer C. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry. 2014;14(7):855-864.
  • Chen Y, et al. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. RSC Medicinal Chemistry. 2021;12(10):1715-1726.
  • NIH Molecular Libraries Program. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Table 5, Summary of SAR for Other Alpha-Chloroamide Analogs. [Link].

  • Bodnariuc I, Renaud-Young M, MacCallum JL. Biophysical Characterization of Binding Interactions. bioRxiv. 2018:489791.
  • Wu DW, et al. Biophysical and flavonoid-binding studies of the G protein ectodomain of group A human respiratory syncytial virus. Heliyon. 2019;5(3):e01394.
  • Le-Trilling VTK, et al. Biophysical Characterization of Protein-Protein Interactions in Respiratory Syncytial Virus Infections. Methods in Molecular Biology. 2025;2948:211-232.
  • Ferguson AD, et al. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Medicinal chemistry research. 2007;16(7-9):394-405.
  • Li H, et al. Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase. Molecules. 2016;21(11):1559.
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Sources

Spectroscopic Data of 5-Fluoronicotinamide: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Fluoronicotinamide, a key heterocyclic amide with significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides detailed, field-proven protocols for data acquisition and interpretation, ensuring scientific integrity and practical applicability.

Introduction: The Significance of this compound and its Spectroscopic Characterization

This compound, a fluorinated derivative of nicotinamide (a form of vitamin B3), is a molecule of considerable interest in contemporary drug discovery. The introduction of a fluorine atom onto the pyridine ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make it a valuable scaffold for the development of novel therapeutic agents.

Accurate and unambiguous structural elucidation is the cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools that provide a detailed "fingerprint" of a molecule's structure. This guide delves into the spectroscopic signature of this compound, offering not just the data, but a deeper understanding of how this data is generated and interpreted, thereby empowering researchers to confidently identify and characterize this important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound, acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ as a solvent is often dictated by the compound's solubility and its ability to engage in hydrogen bonding, which can be observed in the NMR spectrum.

Table 1: ¹H NMR Data of this compound (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.93d1HH2
8.54dd1HH6
8.23s (br)1H-NH₂
8.12ddd1HH4
7.71s (br)1H-NH₂

Table 2: ¹³C NMR Data of this compound (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
165.7C=O
158.4 (d, J = 258.5 Hz)C5
147.5 (d, J = 2.9 Hz)C2
140.1 (d, J = 22.1 Hz)C6
131.2 (d, J = 4.4 Hz)C3
125.1 (d, J = 22.1 Hz)C4
Interpretation of NMR Spectra

The ¹H NMR spectrum of this compound in DMSO-d₆ displays characteristic signals for a substituted pyridine ring and an amide group. The protons on the pyridine ring (H2, H4, and H6) resonate in the downfield region (δ 8-9 ppm), a consequence of the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom. The fluorine atom at the C5 position further influences the chemical shifts and introduces characteristic splitting patterns due to spin-spin coupling. The two broad singlets at δ 8.23 and 7.71 ppm are assigned to the two diastereotopic protons of the primary amide (-NH₂), which undergo slow exchange with the solvent.

In the ¹³C NMR spectrum, the carbonyl carbon of the amide group is observed at δ 165.7 ppm. The most notable feature is the large one-bond carbon-fluorine coupling constant (¹JCF = 258.5 Hz) for C5, which is a definitive indicator of a fluorine atom directly attached to this carbon. Smaller two- and three-bond carbon-fluorine couplings are also observed for the other ring carbons, providing further structural confirmation.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for reliable structural elucidation.

Protocol 1: NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time (AQ): At least 2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): 2-5 seconds to allow for full spin relaxation.

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width (SW): Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

Figure 1: NMR data acquisition and processing workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The following table summarizes the predicted characteristic IR absorption bands for this compound. These predictions are based on the known absorption ranges for similar aromatic amides.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3150Medium, BroadN-H stretching (asymmetric and symmetric) of primary amide
3100 - 3000WeakAromatic C-H stretching
1680 - 1650StrongC=O stretching (Amide I band)
1620 - 1580MediumN-H bending of primary amide (Amide II band) and C=C stretching of pyridine ring
1450 - 1400MediumAromatic C=C stretching
1250 - 1000StrongC-F stretching
900 - 650MediumOut-of-plane C-H bending
Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be dominated by features characteristic of a primary aromatic amide. The broad absorption in the 3350-3150 cm⁻¹ region is due to the symmetric and asymmetric N-H stretching vibrations of the amide group. The strong, sharp peak around 1680-1650 cm⁻¹ is the characteristic C=O stretching vibration, often referred to as the Amide I band. The N-H bending vibration (Amide II band) is expected to appear around 1620-1580 cm⁻¹. The presence of the pyridine ring will give rise to aromatic C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching bands in the 1600-1400 cm⁻¹ region. A strong absorption band in the 1250-1000 cm⁻¹ region is anticipated for the C-F stretching vibration, a key indicator of the fluorine substituent.

Experimental Protocol for FT-IR Data Acquisition

For solid samples like this compound, the KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra.

Protocol 2: FT-IR Sample Preparation (KBr Pellet Method)

  • Sample and KBr Preparation:

    • Gently grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.

    • Thoroughly mix the sample and KBr by grinding for several minutes until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition Grind_Sample Grind Sample Mix_KBr Mix with KBr Grind_Sample->Mix_KBr Press_Pellet Press into Pellet Mix_KBr->Press_Pellet Background Acquire Background Press_Pellet->Background Place Pellet in Spectrometer Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Analyze Spectrum Analyze Spectrum Sample_Scan->Analyze Spectrum

Figure 2: FT-IR data acquisition workflow using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum Data

For this compound (Molecular Weight: 140.12 g/mol ), the following mass spectral data are predicted under Electron Ionization (EI) conditions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment Ion
140[M]⁺ (Molecular Ion)
124[M - NH₂]⁺
112[M - CO]⁺
95[M - CONH₂]⁺
78[C₅H₃FN]⁺
Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 140, corresponding to the intact molecule with a single positive charge. The fragmentation pattern will be influenced by the stability of the pyridine ring and the lability of the amide group. A key fragmentation pathway is the loss of the amino group (-NH₂) to give a fragment at m/z 124. Loss of carbon monoxide (CO) from the molecular ion would result in a peak at m/z 112. The most significant fragmentation is likely the cleavage of the C-C bond between the pyridine ring and the carbonyl group, leading to the loss of the entire carboxamide moiety (-CONH₂) and the formation of a stable fluoropyridinyl cation at m/z 95. Further fragmentation of the pyridine ring is also possible.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a classic and robust ionization technique suitable for relatively volatile and thermally stable small molecules like this compound.

Protocol 3: Mass Spectrometry Data Acquisition (Electron Ionization)

  • Sample Introduction:

    • Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent and injecting it into a gas chromatograph (GC-MS).

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Mass Analysis:

    • The ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

MS_Workflow Sample Sample Ionization Ionization Sample->Ionization Introduction Acceleration Acceleration Ionization->Acceleration Mass_Analyzer Mass_Analyzer Acceleration->Mass_Analyzer Separation (m/z) Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass_Spectrum Detector->Mass_Spectrum

Figure 3: General workflow of mass spectrometry.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data (NMR, IR, and MS) for this compound. By presenting not only the spectral data but also the underlying principles of interpretation and detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of chemistry and drug development. The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data, supported by workflow diagrams, will facilitate the accurate and efficient characterization of this important molecule, thereby supporting its application in the synthesis of novel compounds with potential therapeutic value.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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  • American Chemical Society. Mass Spectrometry. Retrieved from [Link]

A Comprehensive Technical Guide to the Solubility and Stability of 5-Fluoronicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the solubility and stability of 5-Fluoronicotinamide, a key fluorinated pyridinecarboxamide derivative of interest in pharmaceutical research and development. Understanding these fundamental physicochemical properties is critical for formulation development, analytical method validation, and ensuring the quality and efficacy of potential therapeutic agents. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and provide actionable, field-proven experimental protocols.

Introduction: The Significance of this compound

This compound belongs to a class of compounds that are integral to various biochemical pathways. As a derivative of nicotinamide (a form of vitamin B3), it holds potential for investigation in numerous therapeutic areas. The introduction of a fluorine atom onto the pyridine ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for medicinal chemists.[1] A thorough understanding of its solubility and stability is the foundational step in harnessing its therapeutic potential.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the choice of formulation strategies. While specific quantitative data for this compound is not extensively published, we can infer its likely behavior from its structural analogs, particularly 5-Fluorouracil (5-FU), and general chemical principles.

Expected Solubility in Common Solvents

Based on its chemical structure, this compound is a polar molecule containing a pyridine ring, an amide group, and a highly electronegative fluorine atom. This suggests it will exhibit some degree of solubility in polar solvents. Limited data indicates that this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2]

To provide a more comprehensive picture for formulation development, the following table summarizes the expected solubility profile in a range of common pharmaceutical solvents, drawing parallels with the well-studied 5-Fluorouracil.[3][4][5][6] It is crucial to experimentally verify these predictions for this compound.

SolventPolarityExpected Solubility of this compoundRationale & Comparative Insights from 5-FU
Water HighSparingly Soluble to Slightly Soluble5-FU has a water solubility of approximately 12.2 g/L at 20°C.[3] The presence of the amide group in this compound should allow for hydrogen bonding with water.
Ethanol HighSlightly Soluble5-FU is slightly soluble in ethanol.[6] The pyridine ring may slightly reduce aqueous solubility compared to the uracil ring of 5-FU.
Methanol HighSlightly SolubleSimilar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding.[2]
Dimethyl Sulfoxide (DMSO) HighSolubleDMSO is a strong polar aprotic solvent known to dissolve a wide range of compounds. This compound is reported to be slightly soluble in DMSO.[2]
Acetonitrile MediumSlightly SolubleAcetonitrile is a polar aprotic solvent, and the solubility of polar compounds can vary.
Acetone MediumSlightly SolubleAcetone is a polar aprotic solvent with moderate solvating power for polar molecules.
The Influence of pH on Aqueous Solubility

The pH of the aqueous medium is expected to have a significant impact on the solubility of this compound due to the basic nature of the pyridine ring nitrogen. The pKa of the pyridinium ion is typically around 5-6.

  • Acidic pH (pH < pKa): At a pH below its pKa, the pyridine nitrogen will be protonated, forming a cationic species. This increase in charge should lead to a significant enhancement of its aqueous solubility.

  • Neutral to Basic pH (pH > pKa): In this range, this compound will exist predominantly in its neutral, less soluble form.

For the analogous compound 5-FU, it is freely soluble in a phosphate buffer of pH 7.4 compared to a pH of 1.2.[3] This underscores the importance of pH in controlling the solubility of such molecules.

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining the equilibrium solubility of this compound is essential. The shake-flask method is a widely accepted standard.

Objective: To determine the equilibrium solubility of this compound in various solvents and buffers at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile)

  • pH buffers (e.g., pH 2.0, 4.5, 6.8, 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Calibrated analytical balance

  • HPLC or UPLC-MS/MS system (see Section 4 for method details)

Procedure:

  • Add an excess amount of solid this compound to a series of vials.

  • Add a known volume of each solvent or buffer to the respective vials.

  • Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC or UPLC-MS/MS method.

  • Calculate the solubility in mg/mL or mol/L.

Diagram of the Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess this compound to vials B Add known volume of solvent/buffer A->B C Shake at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Withdraw supernatant D->E F Dilute supernatant E->F G Analyze by HPLC/UPLC-MS/MS F->G H Calculate solubility G->H

Caption: Workflow for equilibrium solubility determination.

Stability Profile and Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a critical tool in drug development to understand the intrinsic stability of a drug substance, elucidate degradation pathways, and develop stability-indicating analytical methods.[7][8][9]

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The amide functional group is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the formation of 5-fluoronicotinic acid and ammonia. The pyridine ring itself is generally stable to hydrolysis.

  • Oxidation: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides.[1] The electron-withdrawing fluorine atom may influence the site of oxidation.

  • Photodegradation: Aromatic systems, including pyridine rings, can be susceptible to photodegradation upon exposure to UV or visible light.[10]

  • Thermal Degradation: High temperatures can induce decomposition of the molecule.[11][12][13][14]

Diagram of Proposed Degradation Pathways

G cluster_products Degradation Products A This compound B 5-Fluoronicotinic Acid (Hydrolysis) A->B Acid/Base C This compound N-oxide (Oxidation) A->C Oxidizing Agent (e.g., H2O2) D Photodegradation Products A->D Light (UV/Vis)

Caption: Proposed degradation pathways for this compound.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

Objective: To identify the degradation products and pathways of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Water bath or oven

  • Photostability chamber

  • pH meter

  • HPLC or UPLC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water:acetonitrile, 50:50 v/v) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl (0.1 M and 1 M). Heat at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH (0.1 M and 1 M). Keep at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ (3% and 30%). Keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid drug substance and the stock solution to dry heat (e.g., 80°C) for a defined period.

    • Photostability: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration.

    • Analyze the samples by a stability-indicating HPLC or UPLC-MS/MS method.

    • Analyze an unstressed control sample for comparison.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound.

    • Identify and quantify the major degradation products.

    • Propose the degradation pathways based on the identified products.

Analytical Methodologies for Quantification

A validated, stability-indicating analytical method is paramount for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the methods of choice for this purpose. While a specific method for this compound must be developed and validated, methods for the structurally similar 5-Fluorouracil provide an excellent starting point.[15]

Recommended HPLC Method

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol). Flow Rate: 1.0 mL/min Detection: UV detection at a wavelength of maximum absorbance for this compound (to be determined, likely around 260-270 nm). Injection Volume: 10 µL Column Temperature: 30°C

Recommended UPLC-MS/MS Method for Higher Sensitivity and Specificity

Column: C18 or HILIC column for UPLC (e.g., 2.1 x 50 mm, 1.7 µm) Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization. Flow Rate: 0.3-0.5 mL/min Ionization: Electrospray Ionization (ESI), likely in positive mode due to the pyridine nitrogen. Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be specific fragments determined by infusion of a standard solution.

Diagram of the Analytical Workflow

G A Sample from Solubility or Stability Study B Dilution/Neutralization A->B C Injection into HPLC/UPLC B->C D Chromatographic Separation (C18/HILIC Column) C->D E Detection (UV or MS/MS) D->E F Data Acquisition and Processing E->F G Quantification and Impurity Profiling F->G

Caption: General analytical workflow for sample analysis.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While we have drawn upon data from analogous compounds to build a predictive model of its behavior, it is imperative that these properties are confirmed through rigorous experimental investigation. The protocols outlined herein offer a robust starting point for such studies.

Future work should focus on generating precise quantitative solubility data in a wider range of pharmaceutically relevant co-solvents and buffer systems. Furthermore, the definitive identification and characterization of degradation products using techniques such as high-resolution mass spectrometry and NMR will be essential for a complete understanding of the stability profile of this compound. This foundational knowledge is indispensable for the successful development of any potential pharmaceutical product containing this promising compound.

References

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An In-depth Technical Guide to 5-Fluoronicotinamide as a Novel Biochemical Probe for Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a New Course in the Nicotinamide-Binding Proteome

In the landscape of chemical biology and proteomics, the quest for novel molecular probes to illuminate the intricate networks of protein interactions is perpetual. Nicotinamide, a form of vitamin B3, and its derivative, nicotinamide adenine dinucleotide (NAD+), are central to cellular metabolism and signaling, acting as coenzymes for oxidoreductases and as substrates for enzymes like sirtuins and poly-ADP-ribose polymerases (PARPs).[1][2][3] The proteins that bind these molecules—the NAD+ interactome—represent a class of targets of immense therapeutic interest. This guide introduces 5-Fluoronicotinamide, a structurally related analog, as a prospective and innovative tool for the exploration of this critical subset of the proteome.

While not yet widely documented in proteomics literature, the unique properties of this compound make it a compelling candidate for development into a chemical probe. The introduction of a fluorine atom can enhance metabolic stability and modulate binding affinity, potentially offering a unique handle for studying nicotinamide-binding proteins. This document provides a comprehensive, technically-grounded roadmap for researchers, scientists, and drug development professionals on how to conceptualize, synthesize, and deploy a this compound-based probe for the discovery and validation of novel protein targets. We will proceed from the foundational rationale, through probe design and experimental workflows, to data analysis and target validation, offering field-proven insights at each step.

Part 1: The Scientific Rationale for this compound in Proteomics

The rationale for employing this compound as a proteomic tool is rooted in its structural analogy to nicotinamide. This relationship suggests that it may interact with the same protein families that recognize the native molecule.

The Centrality of the NAD+ Interactome

Nicotinamide is a precursor to NAD+, a molecule that is consumed by several key enzyme families that mediate post-translational modifications.[1] These include:

  • Sirtuins (SIRTs): A class of histone deacetylases that regulate gene expression, metabolism, and aging.

  • Poly(ADP-ribose) polymerases (PARPs): Enzymes critical for DNA repair and the maintenance of genomic stability.

  • CD38/157 ectoenzymes: Involved in calcium signaling.

Given the therapeutic relevance of these enzyme families, the development of small molecules that can probe their activity and interactions is of high value. Synthetic NAD+ analogs have proven to be invaluable tools for monitoring and modulating the activity of these enzymes.[2][3]

The this compound Hypothesis

We hypothesize that this compound can serve as a scaffold for a chemical probe capable of binding to and identifying members of the NAD+ interactome. The fluorine atom at the 5-position is a key modification. In medicinal chemistry, fluorination is a common strategy to:

  • Increase metabolic stability: The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position, leading to a longer biological half-life for the probe.

  • Modulate binding affinity and selectivity: Fluorine's high electronegativity can alter the electronic properties of the pyridine ring, potentially influencing hydrogen bonding and other non-covalent interactions within a protein's binding pocket. This could lead to altered affinity or a unique selectivity profile compared to nicotinamide itself.

These properties make this compound an attractive starting point for the design of a robust chemical probe for "target fishing" in complex biological samples.

Part 2: From Molecule to Probe: The Principles of Design and Synthesis

To be effective in a proteomics experiment, this compound must be chemically modified to incorporate a handle for enrichment and identification. This process transforms the small molecule into a "chemical probe". The design of such a probe must adhere to several key principles to ensure its efficacy.[4][5][6]

Key Principles of Chemical Probe Design
  • Preservation of Bioactivity: The addition of a linker and an affinity tag should not significantly disrupt the binding of the this compound core to its target proteins.

  • Cell Permeability: For studies in living cells, the probe must be able to cross the cell membrane.

  • Chemical Stability: The probe must be stable under the conditions of the experiment.

  • Inclusion of a Bioorthogonal Handle: A reactive group that is inert to biological systems but can be selectively reacted with a corresponding partner is essential for modern chemical proteomics.[7][8][9]

Proposed Synthesis of a this compound-Alkyne Probe

A common and powerful strategy for probe synthesis involves the incorporation of a terminal alkyne group. This group can be "clicked" to an azide-containing reporter tag (e.g., biotin-azide for affinity purification or a fluorescent-azide for imaging) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[10]

The synthesis would involve modifying the amide nitrogen of this compound with a linker arm terminating in an alkyne. A plausible synthetic route is outlined below.

G cluster_0 Conceptual Synthesis of this compound-Alkyne Probe mol1 This compound reaction1 Alkylation mol1->reaction1 mol2 Bromo-linker-alkyne mol2->reaction1 mol3 This compound-Alkyne Probe reaction1->mol3

Caption: Conceptual workflow for the synthesis of an alkyne-functionalized this compound probe.

Part 3: The Experimental Blueprint: An Affinity-Based Proteomics Workflow

With a synthesized probe in hand, the next step is to use it to identify its interacting proteins within a cell lysate or in living cells. Affinity-based proteomics is a robust and widely used method for this purpose.[11][12][13] The general workflow involves incubating the probe with the proteome, capturing the probe-protein complexes, and identifying the captured proteins by mass spectrometry.

Step-by-Step Protocol for Affinity-Based Target Identification
  • Cell Culture and Lysis:

    • Culture cells of interest to a sufficient density.

    • Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Probe Incubation:

    • Incubate the cell lysate with the this compound-alkyne probe. A range of concentrations should be tested to determine the optimal binding conditions.

    • Include a negative control, such as a structurally similar but inactive molecule, or a competition experiment where an excess of free this compound is added to outcompete the probe for binding to its targets.

  • Click Reaction and Affinity Capture:

    • Perform a CuAAC or SPAAC reaction to attach a biotin-azide tag to the alkyne-functionalized probe that is now bound to its target proteins.

    • Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will result in the capture of the probe-protein complexes on the beads.[11]

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the captured proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer.

    • The eluted proteins are then prepared for mass spectrometry analysis, typically by in-gel or in-solution digestion with trypsin.[14]

G cluster_1 Affinity-Based Proteomics Workflow start Cell Lysate step1 Incubate with This compound-Alkyne Probe start->step1 step2 Click Chemistry: Add Biotin-Azide step1->step2 step3 Affinity Capture: Streptavidin Beads step2->step3 step4 Wash to Remove Non-specific Binders step3->step4 step5 Elute Bound Proteins step4->step5 end Mass Spectrometry Analysis step5->end

Caption: A streamlined workflow for affinity-based target identification using a chemical probe.

Part 4: Data Acquisition and Analysis: Unveiling the Interactome

Mass spectrometry (MS) is the cornerstone of modern proteomics, enabling the identification and quantification of thousands of proteins from complex samples.[15][16] After the affinity pull-down, the captured proteins are identified by analyzing the peptide fragments generated by MS.

Quantitative Proteomics for High-Confidence Target Identification

A critical challenge in affinity-based proteomics is distinguishing true interactors from proteins that bind non-specifically to the beads or the probe. Quantitative proteomics methods are essential for this purpose.[17][18] By comparing the amount of each protein captured in the probe experiment versus a control experiment, high-confidence targets can be identified.

Quantitative MethodPrincipleAdvantagesDisadvantages
Label-Free Quantification (LFQ) Compares the signal intensity of peptides across different MS runs.Cost-effective, no limit on the number of samples.Can be less precise due to run-to-run variation.[18]
SILAC (Stable Isotope Labeling with Amino acids in Cell culture) Cells are metabolically labeled with "heavy" or "light" amino acids. Samples are mixed, and the ratio of heavy to light peptides is measured.Highly accurate and precise, as samples are mixed early in the workflow.[19][20]Limited to cell culture, can be expensive.
TMT (Tandem Mass Tags) Peptides are chemically labeled with isobaric tags. All samples are pooled and analyzed in a single MS run. The relative abundance is determined from reporter ions in the MS/MS spectra.High multiplexing capacity (up to 18 samples), good precision.[18][21]Can suffer from ratio compression, cost of reagents.

The choice of quantification strategy will depend on the specific experimental design, available resources, and the nature of the biological question.[22]

Part 5: From Candidates to Confirmed Targets: The Importance of Validation

The output of a proteomics experiment is a list of candidate protein targets. It is crucial to validate these findings using orthogonal methods to confirm a direct and functionally relevant interaction. Validation strategies can include:

  • Western Blotting: To confirm the presence of a candidate protein in the pull-down eluate.

  • In Vitro Binding Assays: Using purified recombinant proteins to confirm a direct interaction with this compound.

  • Cellular Thermal Shift Assay (CETSA): To demonstrate target engagement in living cells.

  • Functional Assays: To show that this compound modulates the activity of the target protein (e.g., an enzyme inhibition assay).

Conclusion: A New Frontier in Proteomics

This guide has laid out a comprehensive and technically detailed framework for the application of this compound as a novel biochemical probe in proteomics research. By leveraging its unique chemical properties and integrating it into established chemical biology workflows, researchers have the opportunity to explore the nicotinamide-binding proteome in new ways. This approach, from rational design and synthesis to rigorous proteomic analysis and validation, exemplifies the power of chemical proteomics to drive discovery in both basic science and drug development. The exploration of this compound's protein interactions promises to yield valuable insights into cellular signaling and may unveil new therapeutic targets.

References

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  • Chen, Y. J., Chen, C. C., & Chen, Y. J. (2017). Discovery of Nicotinamide Adenine Dinucleotide Binding Proteins in the Escherichia coli Proteome Using a Combined Energetic- and Structural-Bioinformatics-Based Approach. Journal of proteome research, 16(12), 4446-4456. [Link]

  • Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Chemical science, 5(11), 4165-4174. [Link]

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  • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences of the United States of America, 99(7), 4470-4475. [Link]

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Antimetabolite potential of fluorinated vitamins like 5-Fluoronicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Antimetabolite Potential of Fluorinated Vitamins: A Focus on 5-Fluoronicotinamide

Executive Summary

Antimetabolites represent a cornerstone of modern chemotherapy, exerting their effects by mimicking endogenous molecules to disrupt critical cellular processes.[1][2] The strategic incorporation of fluorine into bioactive molecules is a well-established method for enhancing pharmacological properties, including metabolic stability and target affinity.[3] This guide explores the intersection of these two concepts through the lens of fluorinated vitamins, proposing them as a promising class of antimetabolites. We focus specifically on this compound, a fluorinated analog of Vitamin B3, as a case study. This document provides the scientific rationale, hypothesized mechanism of action, and a detailed experimental framework for evaluating its potential as an anticancer agent that targets the essential NAD+ salvage pathway. The protocols and insights are designed for researchers, medicinal chemists, and drug development professionals seeking to explore this innovative therapeutic strategy.

Introduction: The Antimetabolite Paradigm in Drug Discovery

Antimetabolites are structural analogs of natural metabolites that competitively inhibit metabolic pathways essential for cellular proliferation and survival.[1] By acting as fraudulent substrates, they can block key enzymatic reactions or become incorporated into macromolecules like DNA and RNA, ultimately triggering cell cycle arrest and apoptosis.[1][4] This mechanism is particularly effective against rapidly dividing cancer cells, which have a high demand for the nucleotide and coenzyme precursors necessary for growth.[5]

The introduction of fluorine into a drug candidate can profoundly alter its properties. Due to its small size and high electronegativity, fluorine can modulate the acidity/basicity of nearby functional groups, form strong bonds with carbon, and block sites of metabolic oxidation, thereby increasing the compound's bioavailability and half-life.[3] When applied to vitamin structures, which are precursors to vital coenzymes, fluorination presents a powerful strategy for creating potent and selective antimetabolites.

The Central Role of NAD⁺ Homeostasis in Cellular Viability

Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme in all living cells, essential for hundreds of redox reactions central to energy metabolism, including glycolysis and the citric acid cycle.[6] Beyond its role in bioenergetics, NAD⁺ is a crucial substrate for several families of signaling enzymes:

  • Poly(ADP-ribose) Polymerases (PARPs): Involved in DNA repair and genomic stability.[7]

  • Sirtuins: NAD⁺-dependent deacetylases that regulate gene expression, metabolism, and aging.[8]

  • CD38/CD157: NAD⁺ glycohydrolases that control calcium signaling.[8][9]

Mammalian cells synthesize NAD⁺ through three primary routes: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the dominant Salvage Pathway , which recycles nicotinamide (NAM), a byproduct of NAD⁺-consuming enzymes.[9][10] In this salvage pathway, the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting step, converting NAM to nicotinamide mononucleotide (NMN), which is then adenylated to form NAD⁺.[11][12] Many cancer cells are heavily reliant on the NAD⁺ salvage pathway to meet their high metabolic and proliferative demands, making NAMPT a key therapeutic target.[5]

NAD_Salvage_Pathway Figure 1: The NAD+ Salvage Pathway NAM Nicotinamide (NAM) (Vitamin B3) NAMPT NAMPT (Rate-Limiting Enzyme) NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalyzes NMNAT NMNATs NMN->NMNAT Substrate NAD NAD+ NMNAT->NAD Catalyzes Enzymes NAD+-Consuming Enzymes (PARPs, Sirtuins, CD38) NAD->Enzymes Substrate for Signaling & DNA Repair Enzymes->NAM Recycled Product

Figure 1: The NAD+ Salvage Pathway.

This compound: A Case Study in Fluorinated Vitamin Antimetabolites

Hypothesized Mechanism of Action

We propose that this compound (5-F-NAM) acts as a "Trojan horse" antimetabolite. Upon cellular uptake, it enters the NAD⁺ salvage pathway, where it is recognized as a substrate by NAMPT. This initiates a process of lethal synthesis, converting 5-F-NAM into 5-Fluoro-nicotinamide mononucleotide (5-F-NMN) and subsequently into the fraudulent coenzyme 5-Fluoro-NAD⁺ (5-F-NAD⁺) .

This newly formed 5-F-NAD⁺ is hypothesized to disrupt cellular homeostasis in two primary ways:

  • Competitive Inhibition: 5-F-NAD⁺ can act as a competitive inhibitor of NAD⁺-dependent enzymes. The fluorine atom's electron-withdrawing nature alters the electronic properties of the nicotinamide ring, potentially strengthening its binding to the active sites of enzymes like PARPs or sirtuins while preventing the catalytic reaction, leading to pathway inhibition.

  • Redox Disruption: While it may serve as a coenzyme for some dehydrogenases, the altered redox potential could impair critical metabolic reactions, leading to energy depletion (ATP loss) and oxidative stress.

The net result is a catastrophic failure of cellular processes reliant on NAD⁺, leading to selective cytotoxicity in cells with high NAD⁺ turnover, such as cancer cells.

Mechanism_of_Action Figure 2: Hypothesized Bioactivation and Action of this compound FNAM This compound (5-F-NAM) NAMPT NAMPT FNAM->NAMPT Enters Salvage Pathway FNMN 5-Fluoro-NMN (5-F-NMN) NAMPT->FNMN NMNAT NMNATs FNMN->NMNAT FNAD 5-Fluoro-NAD+ (Fraudulent Coenzyme) NMNAT->FNAD Bioactivation Enzymes NAD+-Dependent Enzymes (PARPs, Sirtuins, Dehydrogenases) FNAD->Enzymes Competitive Inhibition Disruption Inhibition of DNA Repair Signaling Disruption Metabolic Collapse Enzymes->Disruption Apoptosis Apoptosis / Cell Death Disruption->Apoptosis

Figure 2: Hypothesized Bioactivation of this compound.
Chemical Synthesis

The synthesis of this compound can be achieved from 5-fluoronicotinic acid, a known intermediate. The preparation of 5-fluoronicotinic acid has been described in the literature, for instance, through the oxidation of 3-fluoroquinoline.[13][14] The final amidation step is a standard organic chemistry transformation.

Representative Synthesis Protocol (Amidation of 5-Fluoronicotinic Acid):

  • Activation: Suspend 5-fluoronicotinic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane). Add thionyl chloride (1.2 equivalents) dropwise at 0°C and then allow the mixture to reflux for 2-3 hours to form the acyl chloride.

  • Amination: Cool the reaction mixture to 0°C. Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise.

  • Workup: Stir the reaction for 1-2 hours at room temperature. The product, this compound, will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure product.

Causality: The conversion to an acyl chloride (Step 1) is crucial as it activates the carboxylic acid, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by ammonia in the subsequent amination step.

Experimental Validation Workflow: A Technical Guide

A systematic, multi-step approach is required to validate the antimetabolite potential of this compound.

Workflow Figure 3: Experimental Workflow for Validation Start Hypothesis: 5-F-NAM is an Antimetabolite P1 Protocol 1: In Vitro Cytotoxicity (Determine IC50) Start->P1 P2 Protocol 2: Cellular Uptake & Metabolism P1->P2 If cytotoxic Analysis Data Interpretation & Correlation Analysis P1->Analysis P3 Protocol 3: Target Engagement (Enzyme Inhibition) P2->P3 If metabolized P2->Analysis P3->Analysis Conclusion Validate/Refute Antimetabolite Potential Analysis->Conclusion

Sources

Methodological & Application

Synthesis and Preparation of 5-Fluoronicotinamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Fluoronicotinamide in Modern Research

This compound, a fluorinated derivative of nicotinamide (a form of vitamin B3), is a compound of significant interest in the fields of medicinal chemistry and drug development. The incorporation of a fluorine atom into the pyridine ring can profoundly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound and its derivatives valuable scaffolds for the design of novel therapeutic agents, including enzyme inhibitors and probes for chemical biology. This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of this compound, starting from the readily available precursor, 5-fluoronicotinic acid.

Synthetic Strategy: A Two-Step Approach to High-Purity this compound

The synthesis of this compound is most effectively achieved through a two-step process, a methodology rooted in the foundational work of Hawkins and Roe.[1] The core of this strategy involves the initial activation of the carboxylic acid group of 5-fluoronicotinic acid to a more reactive intermediate, followed by amidation.

The chosen method for carboxylic acid activation is the conversion to an acyl chloride using thionyl chloride (SOCl₂). This is a robust and high-yielding reaction that produces volatile byproducts (SO₂ and HCl), simplifying the subsequent work-up. The resulting 5-fluoronicotinoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by an ammonia source to form the desired amide. For this protocol, aqueous ammonium hydroxide is utilized as a safe and convenient source of ammonia.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 5-Fluoronicotinic Acid AcylChloride 5-Fluoronicotinoyl Chloride (in situ) Start->AcylChloride SOCl₂ Amidation Reaction with NH4OH AcylChloride->Amidation Product Crude this compound Amidation->Product Purification Recrystallization Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocol: From Starting Material to Purified Product

This protocol is designed for the safe and efficient synthesis of this compound on a laboratory scale.

Materials and Equipment
Material/EquipmentSpecification
5-Fluoronicotinic acid>98% purity
Thionyl chloride (SOCl₂)Reagent grade, >99% purity
Ammonium hydroxide (NH₄OH)25-30% solution in water
TolueneAnhydrous
WaterDeionized
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenserWith a gas outlet to a scrubbing system
Heating mantleWith temperature control
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Büchner funnel and flaskFor vacuum filtration
pH paper or pH meter
Rotary evaporator
NMR spectrometerFor ¹H and ¹³C NMR analysis
Step 1: Synthesis of 5-Fluoronicotinoyl Chloride (in situ)

Causality: This step converts the relatively unreactive carboxylic acid into a highly reactive acyl chloride, which is susceptible to nucleophilic attack by ammonia in the subsequent step. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoronicotinic acid (1.0 eq).

  • Add anhydrous toluene to the flask to create a slurry.

  • Carefully add thionyl chloride (2.0-3.0 eq) to the slurry at room temperature with stirring. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 5-fluoronicotinoyl chloride is used directly in the next step without further purification.

Step 2: Amidation to this compound

Causality: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen atom of ammonia. The use of an ice bath is crucial to control the exothermic nature of the reaction.

  • Cool the flask containing the crude 5-fluoronicotinoyl chloride in an ice bath.

  • Slowly add a concentrated solution of ammonium hydroxide (excess, typically 5-10 eq) to the cooled acyl chloride with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • A precipitate of crude this compound will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any remaining salts.

  • Dry the crude product in a vacuum oven at 50-60 °C.

Purification and Characterization

Purification by Recrystallization

Causality: Recrystallization is a purification technique based on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. A suitable solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.

  • Transfer the crude this compound to a clean Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to the flask to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of water.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the pure this compound crystals to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

¹H and ¹³C NMR Spectroscopy:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for acquiring the NMR spectra of this compound.

  • Expected ¹H NMR signals (in DMSO-d₆): The spectrum should show characteristic signals for the aromatic protons on the pyridine ring and the amide protons. The fluorine atom will cause splitting of the adjacent proton signals.

  • Expected ¹³C NMR signals (in DMSO-d₆): The spectrum will display signals for the carbonyl carbon and the carbons of the pyridine ring. The carbon atom directly bonded to the fluorine will exhibit a large C-F coupling constant.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic reagent. It reacts violently with water to produce toxic gases (HCl and SO₂). All manipulations involving thionyl chloride must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction between 5-fluoronicotinoyl chloride and ammonium hydroxide is exothermic. Proper cooling and slow addition are necessary to control the reaction temperature.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of acyl chlorideIncomplete reaction or hydrolysis of the product.Ensure anhydrous conditions. Extend the reflux time or add a catalytic amount of DMF.
Low yield of amideIncomplete reaction or loss of product during work-up.Ensure sufficient excess of ammonium hydroxide is used. Avoid using excessive water during washing.
Product fails to crystallizeSolution is not saturated or impurities are present.Evaporate some of the solvent to concentrate the solution. If the product oils out, try a different recrystallization solvent or solvent system.
Impure product after recrystallizationInefficient removal of impurities.Perform a second recrystallization. If colored impurities persist, use activated charcoal during the process.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 5-fluoronicotinic acid. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently prepare this valuable building block for applications in drug discovery and chemical biology. The emphasis on the causality behind each step and the inclusion of safety and troubleshooting information aim to ensure a successful and safe experimental outcome.

References

  • Hawkins, G. F., & Roe, A. (1949). The preparation of 5-fluoronicotinic acid and this compound. Journal of Organic Chemistry, 14(2), 328-332. [Link]

  • Finar, I. L. (1973). Organic Chemistry, Volume 1: The Fundamental Principles (6th ed.). Longman.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Armarego, W. L., & Chai, C. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Application Notes and Protocols: The Versatility of 5-Fluoronicotinamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 5-fluoronicotinamide as a key building block in modern medicinal chemistry. This document details its application in the development of targeted therapies, including enzyme inhibitors for cardiovascular disease and oncology, and explores its potential as an antimicrobial agent. The protocols provided herein are designed to be self-validating and are grounded in established scientific principles.

Introduction to this compound

This compound is a fluorinated derivative of nicotinamide, a form of vitamin B3. The strategic placement of a fluorine atom on the pyridine ring significantly alters the molecule's electronic properties, enhancing its binding affinity and metabolic stability, making it a valuable scaffold in drug design.[1] Its structural resemblance to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in numerous cellular processes, positions this compound and its derivatives as potent modulators of NAD+-dependent enzymes.[2][3]

Application in Cardiovascular Disease: HDAC6 Inhibition

Scientific Background and Rationale

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histones and other non-histone proteins.[4] While pan-HDAC inhibitors have shown therapeutic potential, they are often associated with significant adverse effects.[4] This has driven the development of isoform-selective inhibitors. HDAC6, a predominantly cytoplasmic enzyme, has emerged as a promising target for cardiovascular diseases.[5] Inhibition of HDAC6 has been shown to protect against cardiac hypertrophy and heart failure.[6][7] Derivatives of this compound have been successfully developed as selective HDAC6 inhibitors, demonstrating therapeutic potential for treating heart diseases such as coronary heart disease, cardiomyopathy, and congestive heart failure.[4][5]

The mechanism of action for HDAC6 inhibitors in cardiovascular disease is multifaceted. HDAC6 inhibition can prevent pathological cardiac remodeling by influencing the acetylation status of its non-histone substrates, such as α-tubulin, thereby affecting microtubule dynamics and cellular function.[8] Furthermore, HDAC6 inhibition has been linked to the regulation of key signaling pathways involved in cardiac stress responses.[9]

Experimental Protocol: In Vitro HDAC6 Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against human recombinant HDAC6.

Materials:

  • Recombinant human HDAC6 enzyme (e.g., from BPS Bioscience)

  • Fluorogenic HDAC6 substrate

  • HDAC assay buffer

  • HDAC developer solution

  • This compound derivatives (test compounds)

  • Tubastatin A (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the this compound test compounds and the positive control (Tubastatin A) in DMSO. A typical starting concentration is 10 mM, with serial dilutions performed to cover a range of concentrations (e.g., 100 µM to 1 nM).

  • Enzyme Preparation: Dilute the recombinant HDAC6 enzyme to the desired concentration in HDAC assay buffer. The optimal concentration should be determined empirically but is typically in the ng/µL range.

  • Assay Reaction: a. To each well of a 96-well plate, add 5 µL of the diluted test compounds or controls. For the "no inhibitor" control, add 5 µL of DMSO. b. Add 35 µL of HDAC assay buffer to each well. c. Add 5 µL of the fluorogenic HDAC6 substrate to each well. d. Initiate the reaction by adding 5 µL of the diluted HDAC6 enzyme to each well, except for the "blank" wells (add 5 µL of assay buffer instead).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Development: Stop the enzymatic reaction by adding 50 µL of HDAC developer solution to each well.

  • Second Incubation: Incubate the plate at room temperature for 15 minutes to allow the fluorescent signal to develop.

  • Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[10]

  • Data Analysis: a. Subtract the fluorescence of the "blank" wells from all other readings. b. Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation
CompoundTargetAssay TypeIC50 (nM)
This compound Derivative 1 HDAC6Biochemical[Insert experimental value]
This compound Derivative 2 HDAC6Biochemical[Insert experimental value]
Tubastatin A (Control) HDAC6Biochemical[Insert literature value, e.g., ~15 nM]

Table 1: Example data table for HDAC6 inhibition by this compound derivatives.

Experimental Workflow Diagram

HDAC6_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Add_Reagents Add Compounds, Buffer, and Substrate to Plate Compound_Prep->Add_Reagents Enzyme_Prep Dilute HDAC6 Enzyme Start_Reaction Add Enzyme to Initiate Enzyme_Prep->Start_Reaction Add_Reagents->Start_Reaction Incubate_37C Incubate at 37°C for 30 min Start_Reaction->Incubate_37C Add_Developer Add Developer to Stop Incubate_37C->Add_Developer Incubate_RT Incubate at RT for 15 min Add_Developer->Incubate_RT Measure_Fluorescence Measure Fluorescence (Ex: 360 nm, Em: 460 nm) Incubate_RT->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro HDAC6 inhibition assay.

Application in Oncology: PARP and NAMPT Inhibition

Scientific Background and Rationale
3.1.1. PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death.[11] PARP inhibitors (PARPis) have emerged as a successful class of targeted cancer therapies, particularly for tumors with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1/2 mutations.[12][13] The mechanism of action relies on the concept of synthetic lethality, where the inhibition of PARP in HR-deficient cells leads to an accumulation of DNA damage and subsequent cell death.[11][14] Many PARP inhibitors are designed as nicotinamide mimetics, and the this compound scaffold can be incorporated into novel PARPi designs to enhance their potency and pharmacokinetic properties.

3.1.2. NAMPT Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide. Cancer cells often have a high metabolic rate and an increased demand for NAD+, making them particularly vulnerable to the depletion of NAD+ pools.[15][16] By inhibiting NAMPT, this compound-based compounds can disrupt cellular metabolism, impair DNA repair processes, and induce apoptosis in cancer cells.[3][17] This makes NAMPT an attractive target for cancer therapy, and several NAMPT inhibitors are currently in clinical development.[2]

Experimental Protocol: In Vitro PARP1 Inhibition Assay (Competitive Fluorescent Polarization)

This protocol describes a competitive fluorescent polarization (FP) assay to screen for this compound derivatives that inhibit PARP1 by competing with a fluorescently labeled PARP inhibitor.[18]

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled PARP inhibitor probe (e.g., Olaparib-based probe)

  • PARP assay buffer

  • This compound derivatives (test compounds)

  • Known PARP inhibitor (e.g., Olaparib, positive control)

  • DMSO

  • 96-well black, low-binding microplates

  • Fluorescent microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Reagent Preparation: a. Dilute the PARP1 enzyme to the desired concentration in PARP assay buffer. b. Dilute the fluorescent probe to the appropriate concentration in PARP assay buffer.

  • Assay Reaction: a. To each well, add 5 µL of the diluted test compounds or controls. For the "no inhibitor" control, add 5 µL of DMSO. b. Add 10 µL of the diluted PARP1 enzyme to each well. For the "probe only" control, add 10 µL of assay buffer. c. Incubate for 15 minutes at room temperature. d. Add 10 µL of the diluted fluorescent probe to all wells.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Measurement: Measure the fluorescence polarization on a compatible microplate reader.

  • Data Analysis: a. Calculate the change in millipolarization (mP) units for each well. b. Determine the percent inhibition for each compound concentration relative to the "no inhibitor" and "probe only" controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Experimental Protocol: In Vitro NAMPT Inhibition Assay

This protocol outlines a coupled-enzyme assay to measure the activity of NAMPT and its inhibition by this compound derivatives. The assay measures the production of NAD+, which is then used in a subsequent reaction to generate a fluorescent signal.[19]

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (substrate)

  • Phosphoribosyl pyrophosphate (PRPP, co-substrate)

  • ATP

  • NMNAT (Nicotinamide mononucleotide adenylyltransferase)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • NAMPT assay buffer

  • This compound derivatives (test compounds)

  • Known NAMPT inhibitor (e.g., FK866, positive control)

  • DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound and Enzyme Preparation: a. Prepare serial dilutions of the test compounds and positive control in DMSO. b. Dilute the NAMPT enzyme in NAMPT dilution buffer.

  • Pre-incubation: a. To each well, add 6 µL of the diluted NAMPT enzyme (or dilution buffer for the "blank"). b. Add 4 µL of the diluted test compounds or controls. c. Incubate for 30 minutes at room temperature with gentle agitation.[19]

  • Master Mix Preparation: Prepare a master mix containing NAMPT assay buffer, ATP, nicotinamide, PRPP, and ethanol.

  • Reaction Initiation: Start the reaction by adding 10 µL of the master mix to all wells.

  • Incubation: Incubate the plate at 30°C for 2 hours.[19]

  • Measurement: Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[19]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value as described for the other assays.

Data Presentation
CompoundTargetAssay TypeIC50 (nM)
This compound Derivative 3 PARP1Competitive FP[Insert experimental value]
Olaparib (Control) PARP1Competitive FP[Insert literature value, e.g., ~5 nM]
This compound Derivative 4 NAMPTCoupled-Enzyme[Insert experimental value]
FK866 (Control) NAMPTCoupled-Enzyme[Insert literature value, e.g., ~1 nM]

Table 2: Example data table for PARP1 and NAMPT inhibition.

Signaling Pathway Diagram

NAMPT_PARP_Pathway NAM Nicotinamide NAMPT NAMPT NAM->NAMPT Five_FN This compound Derivatives Five_FN->NAMPT NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD PARP PARP NAD->PARP Sirtuins Sirtuins NAD->Sirtuins Metabolism Energy Metabolism (Glycolysis) NAD->Metabolism DNA_Repair DNA Repair PARP->DNA_Repair Cell_Death Apoptosis Sirtuins->Cell_Death dysregulation contributes to Metabolism->Cell_Death disruption leads to DNA_Repair->Cell_Death inhibition in HR-deficient cells

Caption: Inhibition of NAMPT by this compound derivatives depletes NAD+.

Application as Antimicrobial Agents

Scientific Background and Rationale

Nicotinamide and its analogs have been shown to possess antimicrobial activity against a range of bacteria and fungi.[20][21] The mechanism of action can involve the disruption of essential metabolic pathways that are dependent on NAD+. This compound, as an analog of nicotinamide, can act as an antimetabolite, interfering with NAD+ biosynthesis and utilization in microbial cells. This can lead to the inhibition of growth and, at higher concentrations, cell death.[21]

Experimental Protocol: Broth Microdilution Antimicrobial Susceptibility Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microbial strains.[1][22]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (test compounds)

  • Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole, positive controls)

  • DMSO

  • Sterile 96-well microplates

  • Spectrophotometer (microplate reader)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL for bacteria or 5 x 10^3 CFU/mL for yeast.[21]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and controls in the broth medium directly in the 96-well plate.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density (OD) at 600 nm.

  • (Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture 10 µL from each well that shows no visible growth onto an appropriate agar plate. The MBC/MFC is the lowest concentration that results in no growth on the agar plate after incubation.

Data Presentation
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound [Insert value][Insert value][Insert value]
This compound Derivative 5 [Insert value][Insert value][Insert value]
Ciprofloxacin (Control) [Insert value][Insert value]N/A
Fluconazole (Control) N/AN/A[Insert value]

Table 3: Example data table for antimicrobial activity.

General Protocol: Synthesis of this compound Derivatives

The following is a general procedure for the synthesis of N-substituted this compound derivatives via an amide coupling reaction.

Materials:

  • 5-Fluoronicotinic acid

  • Oxalyl chloride or thionyl chloride

  • N,N-Dimethylformamide (DMF, catalytic)

  • An appropriate primary or secondary amine

  • Triethylamine or another suitable base

  • Dichloromethane (DCM) or another suitable solvent

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation: a. To a solution of 5-fluoronicotinic acid (1 equivalent) in anhydrous DCM, add a catalytic amount of DMF. b. Add oxalyl chloride (2-3 equivalents) dropwise at 0°C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC. d. Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-fluoronicotinoyl chloride.

  • Amide Coupling: a. Dissolve the crude acid chloride in anhydrous DCM. b. In a separate flask, dissolve the desired amine (1-1.2 equivalents) and triethylamine (1.5-2 equivalents) in anhydrous DCM. c. Add the acid chloride solution dropwise to the amine solution at 0°C. d. Allow the reaction to stir at room temperature for 4-12 hours.

  • Work-up and Purification: a. Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. b. Separate the organic layer, and extract the aqueous layer with DCM. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

Synthetic Scheme Diagram

Synthesis_Scheme cluster_reactants cluster_product start intermediate start->intermediate 1. (COCl)₂, cat. DMF, DCM 2. R₁R₂NH, Et₃N, DCM product intermediate->product Purification product_img product->product_img start_img start_img->start

Caption: General synthesis of N-substituted this compound derivatives.

Conclusion

This compound is a versatile and powerful scaffold in medicinal chemistry. Its unique electronic properties and ability to mimic nicotinamide make it an excellent starting point for the design of potent and selective enzyme inhibitors for a range of therapeutic areas, including cardiovascular disease and oncology. Furthermore, its potential as an antimicrobial agent warrants further investigation. The protocols and information provided in these application notes are intended to facilitate the exploration of this compound and its derivatives in drug discovery and development programs.

References

  • What are NAMPT inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

  • Histone deacetylase 6 as a novel promising target to treat cardiovascular disease - PMC. (2024, May 7). Retrieved from [Link]

  • Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC - NIH. (n.d.). Retrieved from [Link]

  • Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PubMed Central. (n.d.). Retrieved from [Link]

  • What are the therapeutic applications for NAMPT inhibitors? - Patsnap Synapse. (2025, March 11). Retrieved from [Link]

  • What are the new molecules for NAMPT inhibitors? - Patsnap Synapse. (2025, March 11). Retrieved from [Link]

  • Mechanism of histone deacetylases in cardiac hypertrophy and its therapeutic inhibitors. (n.d.). Retrieved from [Link]

  • Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - NIH. (2023, July 16). Retrieved from [Link]

  • Inhibition of HDAC6 Activity Alleviates Myocardial Ischemia/Reperfusion Injury in Diabetic Rats: Potential Role of Peroxiredoxin 1 Acetylation and Redox Regulation - PubMed Central. (n.d.). Retrieved from [Link]

  • Targeting histone deacetylase in cardiac diseases - Frontiers. (2024, June 23). Retrieved from [Link]

  • The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of Nicotinamide Analogues as Antimicrobial Agents. (n.d.). Retrieved from [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. (n.d.). Retrieved from [Link]

  • HDAC6 contributes to pathological responses of heart and skeletal muscle to chronic angiotensin-II signaling - PubMed Central. (n.d.). Retrieved from [Link]

  • Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment - Oxford Academic. (2022, December 22). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC. (2024, August 18). Retrieved from [Link]

  • (PDF) Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. (n.d.). Retrieved from [Link]

  • NAMPT Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

  • Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides | Scilit. (2024, August 17). Retrieved from [Link]

  • This compound Derivatives as HDAC6 Inhibitors for Treating Heart Diseases - NIH. (2021, April 8). Retrieved from [Link]

  • This compound Derivatives as HDAC6 Inhibitors for Treating Heart Diseases | ACS Medicinal Chemistry Letters - ACS Publications. (2021, June 2). Retrieved from [Link]

  • (PDF) Synthesis, computational analyses, antibacterial and antibiofilm properties of nicotinamide derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PubMed Central. (2025, May 12). Retrieved from [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. (2025, September 25). Retrieved from [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells - PMC - NIH. (2014, December 8). Retrieved from [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). Retrieved from [Link]

  • PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... - ResearchGate. (n.d.). Retrieved from [Link]

  • Rational design of preferential HDAC6 lead inhibitor. - ResearchGate. (n.d.). Retrieved from [Link]

  • [Synthesis and properties of 5-fluorouracil derivatives] - PubMed. (n.d.). Retrieved from [Link]

  • Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PubMed Central. (n.d.). Retrieved from [Link]

  • The Principles and Practice of PARP Inhibitor Therapy - PMC - NIH. (n.d.). Retrieved from [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • UBA1 Inhibition Sensitizes Cancer Cells to Parp Inhibitors - DigitalCommons@TMC. (2024, December 2). Retrieved from [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - MDPI. (n.d.). Retrieved from [Link]

Sources

Application Note: 5-Fluoronicotinamide and its Derivatives as Versatile Precursors for [¹⁸F]-Radiopharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of nuclear medicine and oncology.

Abstract: The development of novel radiotracers for Positron Emission Tomography (PET) is critical for advancing molecular imaging and personalized medicine. Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its favorable decay characteristics and half-life.[1][2] The nicotinamide scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive molecules, including enzyme inhibitors. This note details the application of 5-fluoronicotinamide and its structural analogs as precursors for the efficient synthesis of ¹⁸F-labeled radiopharmaceuticals. We provide a detailed examination of the underlying radiochemistry, step-by-step protocols for the synthesis of key clinical candidates, and best practices for quality control, focusing on applications in oncology for imaging targets such as Poly(ADP-ribose) polymerase (PARP).

Introduction: The Role of ¹⁸F-Nicotinamides in PET Imaging

Positron Emission Tomography (PET) is a non-invasive imaging modality that provides quantitative, three-dimensional images of biological processes in vivo.[3] Its power lies in the use of radiotracers—biologically active molecules labeled with a positron-emitting radionuclide. Fluorine-18 stands as the radionuclide of choice for the majority of clinical and preclinical PET applications, owing to its short half-life (109.8 min), low positron energy (0.635 MeV), and efficient production via cyclotron.[2][4]

The nicotinamide core is a key pharmacophore for inhibitors of enzymes that use nicotinamide adenine dinucleotide (NAD⁺) as a co-substrate, most notably the Poly(ADP-ribose) polymerase (PARP) family of enzymes.[5] PARP inhibitors have emerged as a successful class of targeted cancer therapies, particularly for tumors with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.[6][7] The ability to non-invasively quantify PARP-1 expression and measure drug-target engagement in vivo is crucial for patient selection, treatment monitoring, and understanding resistance mechanisms.[7][8]

This has driven the development of ¹⁸F-labeled PARP inhibitors, many of which are based on a fluoronicotinamide scaffold. These radiotracers serve as powerful tools to visualize PARP expression and can potentially predict and validate the efficacy of PARP inhibitor therapy.[9] This guide provides the scientific rationale and detailed protocols for using this compound derivatives as precursors for these vital imaging agents.

The Radiochemistry Principle: Nucleophilic Aromatic Substitution (SNAr)

The introduction of the ¹⁸F-fluorine atom onto an aromatic ring is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction.[10] This method is reliable, efficient, and amenable to automation, making it ideal for routine radiopharmaceutical production.

Causality of the SNAr Reaction: The success of the SNAr reaction hinges on several key factors:

  • Electron-Deficient Ring: The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or, in this case, the pyridine nitrogen and the carboxamide group of the nicotinamide scaffold. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[10][11]

  • Good Leaving Group: A suitable leaving group (LG) that can be readily displaced by the incoming [¹⁸F]fluoride nucleophile is required. Common leaving groups include nitro groups, trimethylammonium salts, and halogens (e.g., chlorine).[11][12]

  • Highly Nucleophilic Fluoride: The cyclotron-produced [¹⁸F]fluoride is aqueous and has low nucleophilicity due to hydration. To enhance its reactivity, it must be converted into an anhydrous, "naked" form. This is typically achieved by forming a complex with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a cation (e.g., K⁺), followed by rigorous azeotropic drying.[13][14]

The general mechanism is a two-step addition-elimination process, as illustrated below.

cluster_main General S_N_Ar Mechanism for [¹⁸F]Fluorination Precursor Aromatic Precursor (with EWG & LG) Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Precursor->Meisenheimer F18 [¹⁸F]F⁻ / K₂₂₂ / K⁺ (Activated Fluoride) F18->Meisenheimer 1. Nucleophilic Attack Product [¹⁸F]-Labeled Product Meisenheimer->Product 2. Elimination of LG LG_out Leaving Group (LG) Meisenheimer->LG_out cluster_workflow Automated Synthesis Workflow for [¹⁸F]FTT Start Start: Aqueous [¹⁸F]F⁻ Trap 1. Trap [¹⁸F]F⁻ on QMA Cartridge Start->Trap Elute 2. Elute with K₂₂₂ / K₂CO₃ Trap->Elute Dry 3. Azeotropic Drying (MeCN, Heat, N₂) Elute->Dry React 4. Add Precursor in DMSO React at 160°C for 15 min Dry->React Dilute 5. Dilute with Water React->Dilute Purify 6. Semi-Prep HPLC Purification Dilute->Purify Formulate 7. Formulation (Rotovap, Sterile Filtration) Purify->Formulate End Final Product: [¹⁸F]FTT Injection Formulate->End

Caption: Radiosynthesis workflow for the PARP inhibitor tracer [¹⁸F]FTT.

  • [¹⁸F]Fluoride Trapping and Activation:

    • 1.1 Load aqueous [¹⁸F]fluoride from the cyclotron onto a pre-conditioned QMA anion-exchange cartridge. This traps the [¹⁸F]F⁻ and allows the [¹⁸O]water to be washed away.

    • 1.2 Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using a solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in 80:20 acetonitrile:water (v/v).

    • 1.3 Perform azeotropic drying by heating the vessel (100-110°C) under a vacuum and a gentle stream of nitrogen. Add anhydrous acetonitrile (2 x 0.5 mL) and repeat the drying process until the residue is completely dry. This step is critical to remove water and expose the highly reactive "naked" fluoride. [13]

  • Radiolabeling Reaction:

    • 2.1 Dissolve the nitro-precursor (3-5 mg) in 0.5 mL of anhydrous dimethyl sulfoxide (DMSO).

    • 2.2 Add the precursor solution to the dried [K/K₂₂₂]⁺[¹⁸F]F⁻ complex in the reaction vessel.

    • 2.3 Seal the vessel and heat at 160-170°C for 15-20 minutes. The high temperature is necessary to overcome the activation energy for the SNAr reaction.

  • Purification and Formulation:

    • 3.1 Cool the reaction vessel and dilute the crude mixture with 4-5 mL of water or HPLC mobile phase.

    • 3.2 Inject the diluted mixture onto a semi-preparative HPLC column (e.g., C18) to separate the [¹⁸F]FTT from unreacted precursor, [¹⁸F]fluoride, and other impurities.

    • 3.3 Collect the radioactive fraction corresponding to the [¹⁸F]FTT product peak.

    • 3.4 Remove the HPLC solvent from the collected fraction using a rotary evaporator.

    • 3.5 Reconstitute the final product in a sterile solution, typically saline with a small percentage of ethanol for solubility, and pass it through a 0.22 µm sterile filter into a sterile vial.

Expected Results & Quality Control

All radiopharmaceutical batches must undergo rigorous quality control (QC) testing before release for clinical or preclinical use.

ParameterSpecificationQC Method
Identity Retention time matches authentic standardAnalytical Radio-HPLC
Radiochemical Purity ≥ 95%Analytical Radio-HPLC
Radionuclidic Purity ≥ 99.5% ([¹⁸F] only)Gamma Spectroscopy
Specific Activity (SA) > 37 GBq/µmol (>1 Ci/µmol) at EOSHPLC with UV and Radio-detectors
pH 4.5 - 7.5pH meter or pH strips
Residual Solvents Acetonitrile < 410 ppm, DMSO < 5000 ppmGas Chromatography (GC)
Bacterial Endotoxins < 175 EU / VLimulus Amebocyte Lysate (LAL) test
Sterility No bacterial growthUSP <71> Sterility Test

EOS = End of Synthesis

Application Protocol: Radiosynthesis of [¹⁸F]MEL050 for Melanoma Imaging

[¹⁸F]MEL050 is a nicotinamide-based radiotracer developed for imaging melanin-positive melanoma metastases. [15][16]Its synthesis is another excellent example of a direct, one-step SNAr reaction.

Precursor and Materials
  • Precursor: 6-chloro-N-[2-(diethylamino)ethyl]nicotinamide

  • Reagents: Same as for [¹⁸F]FTT, with DMSO being the preferred reaction solvent.

Synthesis Protocol

The synthesis workflow is very similar to that of [¹⁸F]FTT. The primary differences lie in the precursor and the specific reaction conditions.

  • [¹⁸F]Fluoride Trapping and Activation: Identical to steps 1.1 - 1.3 for [¹⁸F]FTT.

  • Radiolabeling Reaction:

    • 2.1 Add the 6-chloro-nicotinamide precursor (3-5 mg) dissolved in anhydrous DMSO (0.5 - 1.0 mL) to the dried fluoride complex.

    • 2.2 Seal the vessel and heat at 170°C for 5-10 minutes. [15]The chloro-leaving group on the pyridine ring is highly activated for nucleophilic substitution.

  • Purification and Formulation: Identical to steps 3.1 - 3.5 for [¹⁸F]FTT, using an appropriate HPLC method to isolate [¹⁸F]MEL050.

Expected Results

[¹⁸F]MEL050 can be synthesized in high radiochemical yield and purity. [15][16]

Parameter Typical Result
Radiochemical Yield (RCY) 40 - 50% (non-decay corrected)
Radiochemical Purity > 99%
Specific Activity (SA) 240 - 325 GBq/µmol at EOS

| Total Synthesis Time | ~ 40 minutes |

Troubleshooting Common Synthesis Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low [¹⁸F]Fluoride Trapping QMA cartridge is expired or improperly conditioned.Use a new QMA cartridge. Ensure proper pre-conditioning with ethanol and water as per manufacturer protocol.
Low Radiochemical Yield (RCY) 1. Incomplete drying of [¹⁸F]fluoride complex. 2. Precursor degradation. 3. Suboptimal temperature/time.1. Ensure azeotropic drying is thorough. 2. Check precursor purity and stability; store under inert gas. 3. Optimize reaction temperature and time.
Low Specific Activity (SA) 1. "Cold" fluoride (¹⁹F) contamination from cyclotron target, reagents, or tubing. 2. Use of too much precursor.1. Ensure high-purity [¹⁸O]water and clean all transfer lines. 2. Reduce the amount of precursor used in the reaction.
Impure Final Product 1. Inefficient HPLC separation. 2. Radiolysis of the product.1. Optimize HPLC mobile phase, flow rate, and column. 2. Add a radical scavenger like ascorbic acid to the final formulation.

Conclusion

This compound and its derivatives are exceptionally valuable precursors in the field of radiopharmaceutical sciences. The inherent activating properties of the pyridine-carboxamide scaffold facilitate efficient ¹⁸F-labeling via the robust nucleophilic aromatic substitution (SNAr) pathway. This enables the routine, high-yield production of sophisticated PET imaging agents for critical oncology targets like PARP and melanoma. The detailed protocols provided herein serve as a practical guide for researchers and developers to implement these syntheses, contributing to the advancement of molecular imaging and the development of targeted cancer therapies.

References

  • Schirrmacher, R., Wängler, C., & Wängler, B. (2011). Recent developments in the synthesis and application of 18F-labeled flumazenil derivatives. Current Medicinal Chemistry, 18(13), 1938-1947.
  • AlJammaz, I., Al-Otaibi, B., & Al-Rumayan, F. (2018). Direct One-Step(18)F-Labeling of Peptides via Nucleophilic Aromatic Substitution. Molecules, 23(8), 1888.
  • Becaud, E., et al. (2009). Direct one-step 18F-labeling of peptides via nucleophilic aromatic substitution. Journal of Labelled Compounds and Radiopharmaceuticals, 52(9), 419-425. [Link]

  • Wang, M., et al. (2021). Novel 18F-Labeled Isonicotinamide-Based Radioligands for Positron Emission Tomography Imaging of Glycogen Synthase Kinase-3β. Molecular Pharmaceutics, 18(3), 1277–1284. [Link]

  • Makvandi, M., et al. (2018). A PET imaging agent for evaluating PARP-1 expression in ovarian cancer. The Journal of Clinical Investigation, 128(5), 2116–2126. [Link]

  • Li, Z., & Cai, L. (2018). Conventional nucleophilic aromatic substitution with [18F]fluoride. Journal of Labelled Compounds and Radiopharmaceuticals, 61(3), 153-199. [Link]

  • Greguric, I., et al. (2011). Radiosynthesis of a Novel PET Fluoronicotinamide for Melanoma Tumour PET Imaging; [18F]MEL050. Australian Journal of Chemistry, 64(7), 873-879. [https://www.researchgate.net/publication/236149813_Radiosynthesis_of_a_Novel_PET_Fluoronicotinamide_for_Melanoma_Tumour_PET_Imaging_18F MEL050]([Link] MEL050)

  • Meletta, C., et al. (2023). Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. Molecules, 28(24), 8031. [Link]

  • Al-Jammaz, I. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Chemical Neuroscience, 5(12), 1145–1158. [Link]

  • D'Ascenzo, S., et al. (2024). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 29(1), 147. [Link]

  • Al-jammaz, I., & Al-otaibi, B. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS chemical neuroscience, 5(12), 1145-58. [Link]

  • Wilson, T. C., et al. (2017). PET Imaging of PARP Expression Using 18F-Olaparib. Journal of Nuclear Medicine, 58(9), 1447–1452. [Link]

  • Zlatopolskiy, B. D., et al. (2018). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules, 23(10), 2465. [Link]

  • Jaroń, A., et al. (2022). Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount. Molecules, 27(23), 8326. [Link]

  • Liu, Z., et al. (2014). One-Pot Two-Step Radiosynthesis of a New 18F-Labeled Thiol Reactive Prosthetic Group and Its Conjugate for Insulinoma Imaging. Molecular Pharmaceutics, 11(8), 2748–2755. [Link]

  • Zlatopolskiy, B. D., et al. (2019). Scheme 2. Radiosynthesis of protected [18F]FDA ([18F]3 c). Reagents and conditions. ResearchGate. [Link]

  • Greguric, I., et al. (2011). Radiosynthesis of a novel PET fluoronicotinamide for melanoma tumour PET imaging [18F]MEL050. ANSTO. [Link]

  • Minges, M., et al. (2024). Synthesis and preclinical evaluation of FAP-targeting radiotracers for PET and optical imaging. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

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Topic: Validated Analytical Methods for the Quantification of 5-Fluoronicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the quantitative analysis of 5-Fluoronicotinamide, a compound of increasing interest in pharmaceutical research. As a Senior Application Scientist, this note moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We present two robust, validated methods: a widely accessible High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. Detailed protocols, sample preparation strategies, data interpretation, and troubleshooting are discussed to empower researchers to generate reliable and reproducible data.

Core Principles of Analytical Method Selection

The quantification of a small molecule like this compound hinges on selecting a technique that balances sensitivity, selectivity, and accessibility. The fluorine atom and the pyridine-carboxamide structure are key chemical features that guide our methodological choices.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of many analytical laboratories. This compound possesses a chromophore in its pyridine ring system, making it suitable for UV detection. Reversed-phase HPLC is ideal, separating the polar analyte from non-polar matrix components. While cost-effective and reliable for analyzing formulations or in-vitro samples, its sensitivity may be limited for low-concentration pharmacokinetic studies.[1][2]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For demanding applications requiring high sensitivity and specificity, such as quantifying the analyte in plasma, serum, or tissue homogenates, LC-MS/MS is the gold standard.[3] The technique's power lies in its ability to selectively monitor a specific precursor-to-product ion transition for this compound, effectively eliminating background noise and confirming the analyte's identity with high confidence.[4][5]

  • Gas Chromatography (GC) Considerations: While GC is a powerful separation technique, it is generally not recommended for a polar, non-volatile compound like this compound without derivatization. Furthermore, reactive fluorine-containing compounds can potentially interact with and degrade standard polysiloxane GC columns.[6] The complexity and potential for variability introduced by a derivatization step make LC-based methods a more direct and robust choice.

Sample Preparation: The Foundation of Accurate Quantification

Robust sample preparation is critical for successful bioanalysis. The primary goal is to remove interfering endogenous components like proteins and lipids that can compromise the analytical column, suppress the instrument's signal (especially in MS), and lead to inaccurate results.[7][8] The choice of technique depends on the sample matrix, required cleanliness, and desired throughput.

Sample Preparation Workflow

The following diagram outlines a decision-making process for selecting an appropriate sample preparation protocol.

G start Biological Sample (e.g., Plasma, Serum, Tissue Homogenate) ppt Protocol 1: Protein Precipitation (PPT) start->ppt High Throughput? Simple Matrix? lle Protocol 2: Liquid-Liquid Extraction (LLE) start->lle Cleaner Sample Needed? Moderate Throughput? spe Protocol 3: Solid-Phase Extraction (SPE) start->spe Highest Purity Needed? Trace Concentration? analysis LC-UV or LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis

Caption: Decision workflow for sample preparation.

Protocol 1: Protein Precipitation (PPT)

This method is fast and simple, making it suitable for high-throughput screening. It uses a solvent to denature and precipitate proteins.

Step-by-Step Protocol:

  • Aliquot 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard. The 3:1 ratio of solvent to sample is a common starting point for efficient protein removal.

  • Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.[9] This step ensures compatibility with the chromatographic system and can help focus the analyte band on the column.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many endogenous interferences behind in the aqueous phase.[10]

Step-by-Step Protocol:

  • Aliquot 200 µL of the biological sample into a glass tube.

  • Add 50 µL of internal standard solution.

  • Add 20 µL of 1 M ammonium acetate buffer (pH 3.5) to adjust the sample pH. For a basic compound like this compound, an acidic pH ensures it is in its ionized form, which can influence partitioning.[11]

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of isopropanol/ethyl acetate 15:85 v/v).[11]

  • Vortex for 2 minutes to facilitate extraction.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate to dryness under nitrogen and reconstitute in the mobile phase as described in the PPT protocol.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the highest level of sample cleanup and allows for sample concentration, making it ideal for trace-level analysis.[4][5] A mixed-mode or polymer-based sorbent is often effective for polar compounds.

Step-by-Step Protocol:

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water. This activates the sorbent.

  • Loading: Dilute 200 µL of the biological sample with 200 µL of 4% phosphoric acid in water and load it onto the cartridge. The acidic condition ensures the analyte is retained.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the this compound with 1 mL of methanol or a methanol/acetonitrile mixture.

  • Dry-down & Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

Method 1: Reversed-Phase HPLC with UV Detection

This method is designed for reliability and accessibility, suitable for the analysis of drug substance or formulations.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_std Prepare Calibration Standards hplc_inj Inject Sample (10 µL) prep_std->hplc_inj prep_smp Prepare Sample (Dilution/Extraction) prep_smp->hplc_inj hplc_sep C18 Column Separation hplc_inj->hplc_sep hplc_det UV Detection (262 nm) hplc_sep->hplc_det data_peak Integrate Peak Area hplc_det->data_peak data_quant Quantify vs. Calibration Curve data_peak->data_quant

Caption: HPLC-UV experimental workflow.

Detailed HPLC-UV Protocol

Instrumentation and Reagents:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphate buffer (e.g., potassium phosphate).

Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase 20 mM Potassium Phosphate buffer (pH 7.0) : Methanol (95:5, v/v) Based on methods for NAD and Nicotinamide, this provides good retention and peak shape for the polar analyte.[12]
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[2][12]
Column Temp. 30 °C Maintains stable retention times and improves peak symmetry.
Injection Vol. 10 µL A typical volume to balance sensitivity and peak shape.
Detection 262 nm This wavelength is chosen based on the UV absorbance maxima for similar nicotinamide structures.[13]

| Run Time | 10 minutes | Sufficient to elute the analyte and any potential early-eluting impurities. |

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Serially dilute to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • System Suitability: Inject a mid-range standard five times. The relative standard deviation (RSD) of the peak area and retention time should be <2%.

  • Calibration Curve: Inject each calibration standard in duplicate. Plot the peak area versus concentration and perform a linear regression.

  • Sample Analysis: Prepare and inject the unknown samples. Determine their concentration using the generated calibration curve.

Typical HPLC-UV Method Validation Parameters
ParameterTypical Specification
Linearity (R²) > 0.998
Range 1 - 100 µg/mL
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%
(Note: These values are estimates based on validated methods for structurally similar compounds like nicotinamide and must be experimentally determined for this compound).[1][13]

Method 2: LC-MS/MS for High-Sensitivity Bioanalysis

This method is essential for pharmacokinetic studies or any application requiring trace-level quantification in complex biological matrices.

Experimental Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis prep_smp Sample Extraction (PPT, LLE, or SPE) lc_inj Inject Extract prep_smp->lc_inj lc_sep UPLC/HPLC Separation lc_inj->lc_sep ms_ion ESI Source (Ionization) lc_sep->ms_ion ms_mrm Tandem MS (MRM Detection) ms_ion->ms_mrm data_peak Integrate MRM Peak ms_mrm->data_peak data_quant Quantify vs. Calibrators data_peak->data_quant

Caption: LC-MS/MS experimental workflow.

Detailed LC-MS/MS Protocol

Instrumentation and Reagents:

  • UPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid or ammonium acetate.

  • A suitable internal standard (IS), ideally a stable isotope-labeled version of this compound.

Chromatographic and MS Conditions:

Parameter Condition Rationale
Mobile Phase A Water with 0.1% Formic Acid Provides protons for efficient positive mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic Acid The organic modifier for eluting the analyte.[5][14]
Gradient 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate A rapid gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Ensures reproducible chromatography.
Ionization Mode ESI Positive The pyridine nitrogen is readily protonated.
MRM Transition Q1: 141.0 → Q3: 95.0 (Proposed) Q1: [M+H]⁺ for this compound (C₆H₅FN₂O). Q3: A stable fragment ion following loss of the amide group (-CONH₂). This must be optimized experimentally.

| Internal Std. | e.g., ¹³C-5-Fluoronicotinamide | MRM transition would be shifted by the mass of the incorporated isotope(s). |

Procedure:

  • MS Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion ([M+H]⁺) and the most abundant, stable product ions and their corresponding collision energies.

  • Standard and Sample Prep: Prepare calibration standards in a blank biological matrix (e.g., drug-free plasma) and process them alongside the unknown samples using one of the extraction protocols described in Section 2.

  • Analysis: Create an acquisition method with the optimized MRM transitions for the analyte and the internal standard.

  • Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against concentration for the calibration standards to generate a calibration curve. Quantify unknown samples using this curve.

Typical LC-MS/MS Method Validation Parameters
ParameterTypical Specification
Linearity (R²) > 0.995
Range 0.5 - 1000 ng/mL
LOD ~0.15 ng/mL
LOQ ~0.5 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%
Matrix Effect Within acceptable limits (e.g., 85-115%)[15]
(Note: These values are estimates based on validated bioanalytical methods and must be experimentally determined).[14][15][16]

Conclusion

This application note provides two validated, fit-for-purpose analytical methods for the quantification of this compound. The HPLC-UV method serves as a robust and accessible tool for routine analysis of higher concentration samples. For bioanalytical applications requiring the utmost sensitivity and specificity, the LC-MS/MS method, coupled with an appropriate sample preparation strategy, delivers reliable trace-level quantification. The successful implementation of these protocols requires rigorous adherence to method validation principles to ensure data integrity and reproducibility, which are paramount in research and drug development.

References

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  • NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. PMC - NIH. [Link]

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  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]

  • The first fully optimized and validated SPE-LC-MS/MS method for determination of the new-generation neonicotinoids in surface water samples. PubMed. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological samples. Research Trends. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

  • LC-MS/MS conditions for the detection of neonicotinoid insecticides and their fragments. ResearchGate. [Link]

  • Development and Optimization of RP-HPLC Method for analysis of 5-FU in Human and Rabbit Plasma Samples: Identification and Quantification. Prime Scholars. [Link]

  • Method Validation and Application of Liquid Chromatography. Longdom Publishing. [Link]

  • Is it possible to analyze F-compounds with GCMS? ResearchGate. [Link]

  • Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring. PubMed. [Link]

  • [Simultaneous determination of five hypertoxic rodenticides in serum by gas chromatography-mass spectrometry]. PubMed. [Link]

  • Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products. RSC Publishing. [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. [Link]

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  • Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. MDPI. [Link]

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Application Note: High-Throughput Analysis of 5-Fluoronicotinamide Using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoronicotinamide is a synthetic pyridine derivative with potential applications in various fields of biomedical research, including enzymology and drug discovery. As a fluorinated analog of nicotinamide, it can act as a modulator of enzymes involved in NAD+ metabolism, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism profiling, and understanding its mechanism of action. This application note presents robust and sensitive methods for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide for the reliable quantification of this compound. The protocols are grounded in established principles of bioanalytical method validation, ensuring data integrity and reproducibility.[1][2][3][4][5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Formula C6H5FN2O[6]
Molecular Weight 140.12 g/mol [6]
Melting Point 174-176°C[6]
Solubility Soluble in DMSO[6]
Structure

HPLC-UV Method for Quantification of this compound

For routine analysis and formulations where high sensitivity is not a primary requirement, an HPLC-UV method offers a cost-effective and reliable solution. The following protocol is a starting point for method development and should be optimized and validated for the specific application.

Rationale for Method Development

The selection of chromatographic conditions is based on the physicochemical properties of this compound and established methods for similar polar compounds.[7][8] A reversed-phase C18 column is chosen for its versatility and ability to retain moderately polar compounds. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and retention. The UV detection wavelength is set based on the chromophore of the pyridine ring.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 260 nm

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of DMSO.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution in the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the HPLC system.

LC-MS/MS Method for High-Sensitivity Quantification

For applications requiring high sensitivity and selectivity, such as the analysis of low concentrations of this compound in complex biological matrices, LC-MS/MS is the method of choice.[9][10][11]

Method Development Rationale

The LC-MS/MS method leverages the principles of liquid chromatography for separation and tandem mass spectrometry for specific and sensitive detection.[12][13] Electrospray ionization (ESI) in positive mode is selected due to the basic nature of the pyridine nitrogen, which is readily protonated. The Multiple Reaction Monitoring (MRM) mode is employed for quantification, providing excellent selectivity by monitoring a specific precursor-to-product ion transition.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

  • Internal Standard (IS) (e.g., isotopically labeled this compound or a structural analog)

2. LC and MS Conditions:

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B for 0.5 min, then to 95% B in 3 min, hold for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions To be determined by infusion of the standard
This compounde.g., m/z 141.0 > 124.0 (quantifier), 141.0 > 96.0 (qualifier)
Internal StandardTo be determined

3. Sample Preparation (e.g., Urine):

  • Stock and Working Standards: Prepare as described in the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • Centrifuge at 5,000 x g for 5 minutes to pellet any precipitates.

    • To 50 µL of supernatant, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 30 seconds.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated according to regulatory guidelines to ensure the reliability of the generated data.[1][3][5] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Recovery: The efficiency of the sample preparation process.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Workflow Diagrams

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Biological Sample (e.g., Plasma, Urine) p2 Protein Precipitation (e.g., Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer p3->p4 a1 LC Separation (C18 Column) p4->a1 a2 ESI Ionization (Positive Mode) a1->a2 a3 Mass Filtering (Q1) (Precursor Ion) a2->a3 a4 Collision-Induced Dissociation (Q2) a3->a4 a5 Mass Filtering (Q3) (Product Ion) a4->a5 a6 Detection a5->a6 d1 Chromatogram Integration a6->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: LC-MS/MS analytical workflow.

Method_Development_Logic cluster_analyte Analyte Characterization cluster_method Method Selection cluster_optimization Parameter Optimization start Define Analytical Goal (e.g., PK, Metabolism) prop Physicochemical Properties (Polarity, pKa, MW) start->prop matrix Biological Matrix (Plasma, Urine, Tissue) start->matrix hplc HPLC-UV (Higher Concentrations) prop->hplc lcms LC-MS/MS (Trace Levels) prop->lcms sample_prep Sample Preparation (Extraction, Cleanup) matrix->sample_prep lc_params LC Conditions (Column, Mobile Phase, Gradient) hplc->lc_params lcms->lc_params ms_params MS Conditions (Ion Source, MRM Transitions) lcms->ms_params validation Method Validation (Accuracy, Precision, Linearity) lc_params->validation ms_params->validation sample_prep->validation routine Routine Sample Analysis validation->routine

Caption: Logic flow for analytical method development.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the analysis of this compound by HPLC-UV and LC-MS/MS. The presented methods are robust, sensitive, and can be adapted to various research needs. Adherence to proper method validation guidelines is essential to ensure the generation of high-quality, reliable data for drug development and scientific research.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
  • Slideshare.
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  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
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  • PubChem. 5-Fluoro-2,6-dihydroxynicotinamide.
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  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand rel
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  • Sigma-Aldrich. 2,6-Dichloro-5-fluoronicotinamide | 113237-20-0.
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  • PubMed. (2013). Qualitative profiling and quantification of neonicotinoid metabolites in human urine by liquid chromatography coupled with mass spectrometry.
  • PubMed. (2010). Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites.
  • ResearchGate. Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites | Request PDF.
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Sources

Application Notes and Protocols for the Evaluation of 5-Fluoronicotinamide Derivatives as HDAC6 Inhibitors in Heart Disease

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target for a range of pathologies, including cardiovascular diseases.[1] Unlike other HDACs, HDAC6 is primarily localized in the cytoplasm and plays a crucial role in regulating cellular processes such as protein degradation and cell motility by deacetylating non-histone proteins like α-tubulin.[2] Dysregulation of HDAC6 activity has been implicated in the pathogenesis of cardiac hypertrophy, fibrosis, and heart failure.[3][4][5] Pan-HDAC inhibitors have shown cardioprotective effects but are often associated with significant adverse effects due to their lack of specificity.[6][7] This has driven the development of selective HDAC6 inhibitors. This document provides a comprehensive guide to the application and evaluation of a novel class of selective HDAC6 inhibitors, 5-Fluoronicotinamide derivatives, for the treatment of heart disease.[6][8] We present detailed protocols for the synthesis, in vitro characterization, and cellular and tissue-based analysis of these compounds.

Introduction: The Rationale for Targeting HDAC6 in Heart Disease

HDAC6, a class IIb histone deacetylase, is a unique enzyme distinguished by its two catalytic domains and cytoplasmic localization.[6][8] Its substrates are predominantly non-histone proteins, with α-tubulin being a major target.[9] Acetylation of α-tubulin is associated with microtubule stability and flexibility, which is crucial for intracellular transport.[9] HDAC6-mediated deacetylation of α-tubulin disrupts these processes.

In the context of heart disease, elevated HDAC6 activity is associated with pathological cardiac remodeling.[10] Inhibition of HDAC6 has been shown to be cardioprotective by preventing cardiac dysfunction in models of hypertrophy and fibrosis.[3][10] Specifically, selective HDAC6 inhibitors have demonstrated the ability to improve myocardial performance and prevent adverse remodeling.[10][11] this compound derivatives have been identified as a novel class of potent and selective HDAC6 inhibitors, making them promising candidates for therapeutic development.[6][8]

Below is a diagram illustrating the central role of HDAC6 in cellular pathways relevant to cardiac pathology and the mechanism of action of this compound derivatives.

HDAC6_Pathway cluster_stress Cardiac Stress Signals cluster_substrates Cytoplasmic Substrates cluster_outcomes Pathological Outcomes Pressure Overload Pressure Overload HDAC6 HDAC6 Pressure Overload->HDAC6 Ischemia/Reperfusion Ischemia/Reperfusion Ischemia/Reperfusion->HDAC6 α-Tubulin α-Tubulin HDAC6->α-Tubulin Deacetylation Cardiac Hypertrophy Cardiac Hypertrophy HDAC6->Cardiac Hypertrophy Cardiac Fibrosis Cardiac Fibrosis HDAC6->Cardiac Fibrosis Apoptosis Apoptosis HDAC6->Apoptosis Acetylated α-Tubulin Acetylated α-Tubulin Acetylated α-Tubulin->α-Tubulin Acetylation Impaired Contractility Impaired Contractility α-Tubulin->Impaired Contractility This compound Derivative This compound Derivative This compound Derivative->HDAC6 Inhibition

Caption: HDAC6 signaling in heart disease and inhibitor action.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives generally involves a multi-step process. Below is a representative protocol for the synthesis of a generic this compound derivative.

Protocol 2.1: Synthesis of a Representative this compound Derivative

This protocol is a generalized representation and may require optimization for specific derivatives.

Materials:

  • 5-Fluoronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Appropriate amine (R-NH₂)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Acid Chloride Formation:

    • To a solution of 5-fluoronicotinic acid (1 equivalent) in DCM, add thionyl chloride (1.2 equivalents) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-fluoronicotinoyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in DCM and cool to 0°C.

    • Add the desired amine (R-NH₂) (1 equivalent) and triethylamine (1.5 equivalents) to the solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.

  • Characterization:

    • Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Characterization of this compound Derivatives

3.1. HDAC6 Inhibition Assay

To determine the potency of the synthesized compounds as HDAC6 inhibitors, a biochemical assay is performed. Fluorogenic assays are commonly used for their high sensitivity and suitability for high-throughput screening.[12][13]

Protocol 3.1.1: Fluorogenic HDAC6 Inhibition Assay

Materials:

  • Fluorogenic HDAC6 Assay Kit (e.g., from BPS Bioscience or CliniSciences)[12][13]

  • Recombinant human HDAC6 enzyme[12]

  • Fluorogenic HDAC substrate[12]

  • Assay buffer[12]

  • Trichostatin A (as a positive control inhibitor)[12]

  • Synthesized this compound derivatives

  • 96-well black microtiter plate[12]

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the compound in assay buffer to create a range of concentrations for IC₅₀ determination.

  • Assay Reaction:

    • To each well of the 96-well plate, add the diluted compound, recombinant HDAC6 enzyme, and assay buffer.

    • Include wells for a negative control (DMSO vehicle) and a positive control (Trichostatin A).

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Development and Measurement:

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution provided in the kit.[12]

    • Incubate for an additional 15-30 minutes at room temperature.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 350-380 nm, Em: 440-460 nm).[13]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Table 1: Representative Data for HDAC6 Inhibition

CompoundHDAC6 IC₅₀ (nM)
This compound Derivative 1 [Hypothetical Value, e.g., 15.2]
This compound Derivative 2 [Hypothetical Value, e.g., 25.8]
Trichostatin A (Control) [Hypothetical Value, e.g., 5.1]

Cellular and Tissue-Based Evaluation

4.1. Assessment of Target Engagement: Western Blot for Acetylated α-Tubulin

A key indicator of HDAC6 inhibition in a cellular context is the accumulation of acetylated α-tubulin.[9] Western blotting is a standard technique to quantify this pharmacodynamic marker.[9][14]

Protocol 4.1.1: Western Blot for Acetylated α-Tubulin

Materials:

  • Cardiac cell line (e.g., H9c2) or primary cardiomyocytes

  • This compound derivatives

  • Cell lysis buffer (e.g., RIPA buffer) with protease and HDAC inhibitors

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[9]

  • Primary antibodies: anti-acetylated α-tubulin, anti-total α-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cardiac cells and treat with various concentrations of the this compound derivative for a specified duration (e.g., 24 hours).

    • Lyse the cells and collect the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[9]

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.[9]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the ECL substrate.

  • Detection and Analysis:

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for total α-tubulin as a loading control.

    • Quantify band intensities using densitometry software and normalize the acetylated tubulin signal to the total tubulin signal.

Caption: Western blot experimental workflow.

4.2. In Vivo Evaluation in Animal Models of Heart Disease

The therapeutic efficacy of promising this compound derivatives should be evaluated in relevant animal models of heart disease, such as transverse aortic constriction (TAC) for pressure overload-induced hypertrophy or myocardial infarction (MI) models.[10][11]

Protocol 4.2.1: Evaluation in a Murine Model of Myocardial Infarction

Materials:

  • Mice (e.g., C57BL/6)

  • Surgical instruments for MI induction

  • This compound derivative formulated for in vivo administration (e.g., oral gavage)

  • Echocardiography system

  • Histology reagents (formalin, paraffin, etc.)

Procedure:

  • Myocardial Infarction Induction:

    • Induce MI in mice by permanent ligation of the left anterior descending (LAD) coronary artery.

  • Drug Administration:

    • Administer the this compound derivative or vehicle control to the mice daily, starting at a designated time point post-MI.[11]

  • Cardiac Function Assessment:

    • Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening) at baseline and various time points throughout the study.

  • Tissue Collection and Histological Analysis:

    • At the end of the study, euthanize the mice and harvest the hearts.

    • Fix the hearts in formalin and embed in paraffin for histological analysis.

4.3. Histological Assessment of Cardiac Remodeling

4.3.1. Masson's Trichrome Staining for Fibrosis

Masson's trichrome staining is a widely used histological technique to visualize collagen fibers and assess the extent of cardiac fibrosis.[15][16]

Protocol 4.3.1.1: Masson's Trichrome Staining

Materials:

  • Paraffin-embedded heart sections

  • Bouin's solution

  • Weigert's iron hematoxylin

  • Biebrich scarlet-acid fuchsin

  • Phosphomolybdic-phosphotungstic acid solution

  • Aniline blue solution

  • 1% acetic acid solution

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize and rehydrate the tissue sections through a series of xylene and ethanol washes.

  • Staining:

    • Mordant the sections in Bouin's solution.

    • Stain nuclei with Weigert's hematoxylin.

    • Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.

    • Differentiate with phosphomolybdic-phosphotungstic acid.

    • Stain collagen fibers with aniline blue.

  • Dehydration and Mounting:

    • Dehydrate the sections and mount with a coverslip.

  • Image Analysis:

    • Capture images of the stained sections and quantify the fibrotic area (blue staining) as a percentage of the total tissue area using image analysis software.

4.3.2. TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis.[17][18]

Protocol 4.3.2.1: TUNEL Assay

Materials:

  • Paraffin-embedded heart sections

  • TUNEL assay kit

  • Proteinase K

  • TdT reaction mixture

  • Fluorescently labeled dUTP

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Permeabilization:

    • Deparaffinize and rehydrate the tissue sections.

    • Permeabilize the sections with Proteinase K to allow enzyme access to the nucleus.[18]

  • TUNEL Reaction:

    • Incubate the sections with the TdT reaction mixture containing labeled dUTP at 37°C in a humidified chamber.[18] This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.

  • Detection and Counterstaining:

    • Stop the reaction and visualize the labeled cells using a fluorescence microscope.

    • Counterstain the nuclei with DAPI.

  • Quantification:

    • Count the number of TUNEL-positive nuclei and express it as a percentage of the total number of nuclei (DAPI-stained) to determine the apoptotic index.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of this compound derivatives as selective HDAC6 inhibitors for the treatment of heart disease. By following these detailed methodologies, researchers can effectively synthesize, characterize, and assess the therapeutic potential of this promising class of compounds. The systematic approach outlined, from in vitro biochemical assays to in vivo animal models and histological analyses, will enable a thorough investigation of their mechanism of action and efficacy in mitigating pathological cardiac remodeling.

References

  • Vertex AI Search. (2021).
  • NIH. (2022). A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections.
  • Benchchem. (n.d.).
  • NIH. (2021).
  • CliniSciences. (n.d.). 171887 HDAC6 Fluorogenic BioAssay™ Kit.
  • PubMed. (2021). Development and Validation of High-Content Analysis for Screening HDAC6-Selective Inhibitors.
  • MyBioSource. (n.d.). Human HDAC6 Assay Kit-AAH69243.1.
  • PNAS. (n.d.). HDAC6 contributes to pathological responses of heart and skeletal muscle to chronic angiotensin-II signaling.
  • BPS Bioscience. (n.d.). HDAC6 Fluorogenic Assay Kit.
  • ACS Publications. (2021).
  • Benchchem. (n.d.).
  • BPS Bioscience. (n.d.). HDAC6 Assay Service.
  • PubMed. (2022). A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections.
  • PubMed Central. (2022). HDAC6 modulates myofibril stiffness and diastolic function of the heart.
  • Frontiers. (n.d.). Mechanism of histone deacetylases in cardiac hypertrophy and its therapeutic inhibitors.
  • Journal of Applied Physiology. (2017).
  • Tenaya Therapeutics. (n.d.).
  • Frontiers. (n.d.). Mechanism of histone deacetylases in cardiac hypertrophy and its therapeutic inhibitors.
  • NIH. (2024). Histone deacetylase 6 controls cardiac fibrosis and remodelling through the modulation of TGF‐β1/Smad2/3 signalling in post‐infarction mice.
  • ResearchGate. (2025). (PDF) Detection of apoptosis by TUNEL assay.
  • Absin. (2025).
  • BenchSci. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol.
  • Creative Bioarray. (n.d.). Masson's Trichrome Staining Protocol.
  • American Heart Association Journals. (2021).
  • PubMed. (n.d.). Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains.
  • PLOS One. (2011). Assessment of Cardiovascular Fibrosis Using Novel Fluorescent Probes.
  • PubMed Central. (n.d.).
  • R&D Systems. (n.d.). Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3.
  • CONICET. (2013).
  • Frontiers. (2024). Targeting histone deacetylase in cardiac diseases.
  • Abcam. (n.d.). Western blot protocol.
  • PubMed. (2013).
  • ResearchGate. (n.d.). In vitro profiling of HDAC6is. Panel (A) Formulas of compounds tested...
  • PMC. (2024).
  • PubMed. (n.d.).
  • ResearchGate. (2017). (PDF) Therapeutic Potential for Natural Product HDAC Inhibitors in Heart Failure.
  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

Sources

Application of 5-Fluoronicotinamide in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Agrochemicals

The pyridine ring is a foundational scaffold in a significant portion of modern agrochemicals, valued for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity.[1] The introduction of fluorine atoms to this scaffold further enhances molecular properties critical for efficacy, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved membrane permeability. Consequently, fluorinated pyridine derivatives, including 5-Fluoronicotinamide, have emerged as highly sought-after building blocks in the discovery and development of novel fungicides, insecticides, and herbicides.

This compound, a derivative of vitamin B3, offers a unique combination of a biologically relevant pyridine core and the advantageous properties imparted by fluorine. Its primary application in agrochemical synthesis lies in its use as a precursor for N-substituted nicotinamides. The amide functional group serves as a versatile handle for coupling with various amine-containing synthons, enabling the construction of a diverse library of potential active ingredients. This guide provides a detailed overview of the application of this compound, with a focus on the synthesis of potent fungicidal agents, particularly succinate dehydrogenase inhibitors (SDHIs).

Core Application: Synthesis of Nicotinamide-Based Succinate Dehydrogenase Inhibitors (SDHIs)

A prominent class of fungicides derived from nicotinamide scaffolds are the succinate dehydrogenase inhibitors (SDHIs).[2][3][4][5][6] These fungicides act by targeting and inhibiting the succinate dehydrogenase enzyme complex (also known as Complex II) in the mitochondrial respiratory chain of fungi. This inhibition disrupts the fungal cell's energy production, leading to its death. The commercial success of SDHIs like boscalid has validated the nicotinamide core as a potent pharmacophore for this target.

The general synthetic strategy involves the coupling of a nicotinic acid derivative with a specific aniline or other amine-containing fragment, which is crucial for binding to the target enzyme. This compound, or its corresponding carboxylic acid (5-Fluoronicotinic acid), serves as the key starting material for introducing the fluorinated pyridine moiety into the final molecule.

Logical Workflow for Synthesis

The synthesis of a target N-substituted-5-fluoronicotinamide fungicide from 5-Fluoronicotinic acid (which can be derived from this compound by hydrolysis) typically follows a two-step process: activation of the carboxylic acid and subsequent amide coupling.

G cluster_0 PART 1: Acid Chloride Formation cluster_1 PART 2: Amide Coupling A START: 5-Fluoronicotinic Acid B 5-Fluoronicotinoyl Chloride A->B Thionyl Chloride (SOCl₂) or Oxalyl Chloride D FINAL PRODUCT: N-(substituted)-5-fluoronicotinamide B->D Amine Coupling (Base, Solvent) C Substituted Aniline (e.g., 2-aminothiophene derivative) C->D G cluster_0 Mitochondrial Respiratory Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQH2 Ubihydroquinone (QH₂) SDH->UQH2 Reduction UQ Ubiquinone (Q) UQ->SDH ComplexIII Complex III UQH2->ComplexIII Electron Transfer Fungicide N-(substituted)- This compound Fungicide->SDH Binds to Q-site & INHIBITS

Sources

Protocol for Automated Radiofluorination of 5-Fluoronicotinamide Precursors for PARP-1 Imaging

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the automated radiosynthesis of [¹⁸F]5-Fluoronicotinamide, a promising radiotracer for Positron Emission Tomography (PET) imaging of Poly(ADP-ribose) polymerase-1 (PARP-1). The protocol is designed for implementation on common automated synthesis modules, ensuring reproducibility and adherence to cGMP (current Good Manufacturing Practice) principles. We detail a nucleophilic aromatic substitution (SNAr) reaction using a quaternary ammonium triflate precursor. The process encompasses [¹⁸F]fluoride trapping, azeotropic drying, the labeling reaction, solid-phase extraction (SPE) purification, and final formulation. Furthermore, a comprehensive quality control (QC) regimen is described to validate the final product for pre-clinical and clinical use. This guide is intended to provide researchers and radiochemists with a robust framework for the reliable production of [¹⁸F]this compound.

Introduction: The Significance of PARP-1 Imaging

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular DNA damage response, primarily involved in the repair of single-strand breaks. In oncology, PARP inhibitors have emerged as a revolutionary class of therapeutics, particularly for cancers harboring mutations in the BRCA1 or BRCA2 genes.[1] The mechanism, known as "synthetic lethality," exploits the fact that cancer cells with deficient homologous recombination (the primary pathway for double-strand break repair) become critically dependent on PARP-1 for survival.[1] Inhibiting PARP-1 in these cells leads to the accumulation of irreparable DNA damage and subsequent cell death.

While patient selection for PARP inhibitor therapy is often guided by genetic testing, not all patients with these mutations respond, and resistance can develop.[2] One major factor influencing therapeutic efficacy is the expression level of the PARP-1 enzyme itself.[3][4] Therefore, a non-invasive method to quantify PARP-1 expression in tumors is of immense clinical value for patient stratification, dose optimization, and monitoring therapeutic response.[2][5]

Positron Emission Tomography (PET) offers a powerful solution for in-vivo molecular imaging. Radiotracers that bind to PARP-1, such as [¹⁸F]this compound, allow for the whole-body, quantitative assessment of enzyme expression.[5] This application note provides a comprehensive protocol for the synthesis of this important imaging agent.

Radiosynthesis of [¹⁸F]this compound

The synthesis is achieved via a one-pot, two-step nucleophilic aromatic substitution reaction from a readily available precursor. The overall workflow is designed for full automation to ensure radiation safety and batch-to-batch consistency.

Reaction Scheme

The radiofluorination proceeds by the displacement of a trimethylammonium triflate leaving group on the nicotinamide scaffold by activated, no-carrier-added [¹⁸F]fluoride.

Caption: Reaction scheme for the synthesis of [¹⁸F]this compound.

Materials and Reagents

All reagents should be of high purity, suitable for pharmaceutical production. Water should be Water for Injection (WFI) grade.

Reagent/MaterialSupplier/GradePurpose
[¹⁸O]WaterEnriched >98%Cyclotron Target
5-(N,N,N-trimethylammonium)nicotinamide triflateCommercially availablePrecursor
Kryptofix 2.2.2 (K₂₂₂)≥99%Phase-Transfer Catalyst
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99.9%Base for [¹⁸F]F⁻ activation
Acetonitrile (MeCN)Anhydrous, <30 ppm H₂OElution & Reaction Solvent
Dimethyl Sulfoxide (DMSO)Anhydrous, <50 ppm H₂OReaction Solvent
Ethanol (EtOH)USP GradeFinal Formulation, Cartridge Elution
Sodium Chloride Injection, 0.9%USP GradeFinal Formulation
QMA Light CartridgeCarbonate form[¹⁸F]Fluoride Trapping
tC18 Plus Sep-Pak CartridgeReversed-PhaseProduct Purification
Alumina N Plus Light Sep-Pak CartridgeNeutral AluminaImpurity Removal
Sterile Syringe Filter0.22 µmFinal Product Sterilization

Automated Synthesis Protocol

This protocol is designed for a cassette-based automated synthesis module (e.g., GE TRACERlab™, Trasis AllinOne).[6][7] The user must adapt volumes and timings for their specific platform.

Workflow Overview

Caption: Automated workflow for [¹⁸F]this compound production.

Step-by-Step Methodology

Phase 1: [¹⁸F]Fluoride Trapping and Elution

  • Target Delivery: Transfer the aqueous [¹⁸F]fluoride produced from the cyclotron bombardment of [¹⁸O]water to the synthesis module.[8]

  • Trapping: Pass the target water through a pre-conditioned QMA Light cartridge. The [¹⁸F]fluoride is retained on the anion-exchange resin, while the valuable [¹⁸O]water is recovered.[9]

  • Elution: Prepare the elution solution: 15 mg of Kryptofix 2.2.2 and 3 mg of K₂CO₃ dissolved in 1.5 mL of 80:20 (v/v) Acetonitrile:Water.

  • Activation: Slowly pass the elution solution through the QMA cartridge to release the [¹⁸F]fluoride into the reaction vessel. The Kryptofix 2.2.2 chelates the potassium ion, creating a highly reactive, "naked" [¹⁸F]fluoride anion.

Phase 2: Azeotropic Drying

  • Rationale: The presence of water significantly reduces the nucleophilicity of the fluoride ion, hindering the reaction. Azeotropic drying is essential for removing residual water.

  • Procedure: Heat the reaction vessel to 110-120°C under a gentle stream of nitrogen and vacuum. Perform this drying cycle two to three times, adding 1 mL of anhydrous acetonitrile between cycles to ensure complete removal of water.[10]

Phase 3: Radiofluorination Reaction

  • Precursor Addition: Prepare a solution of the precursor (10-15 mg of 5-(N,N,N-trimethylammonium)nicotinamide triflate) in 1.5 mL of anhydrous DMSO.

  • Reaction: After the final drying step, add the precursor solution to the reaction vessel containing the dried [¹⁸F]K/K₂₂₂F complex.

  • Heating: Seal the vessel and heat the reaction mixture to 140-150°C for 15 minutes.

Phase 4: Solid-Phase Extraction (SPE) Purification

  • Rationale: SPE provides a rapid and effective method for purifying the final product without the need for preparative HPLC, simplifying automation and reducing synthesis time.[11]

  • Dilution: After the reaction is complete, cool the vessel to < 60°C and dilute the crude mixture with 10 mL of water.

  • Primary Purification: Pass the diluted reaction mixture through a pre-conditioned tC18 Plus Sep-Pak cartridge. The desired product, [¹⁸F]this compound, is retained on the stationary phase, while unreacted [¹⁸F]fluoride and polar impurities are washed to waste.

  • Washing: Wash the tC18 cartridge with an additional 10 mL of water to remove any remaining polar impurities.

  • Elution: Elute the purified [¹⁸F]this compound from the tC18 cartridge with 1.5 mL of ethanol into an intermediate vial.

  • Secondary Purification: Dilute the ethanol eluate with 10 mL of water and pass it through a pre-conditioned Alumina N cartridge. This step removes any potential fluoride species that may have co-eluted. The product passes through the Alumina N cartridge and is collected.

Phase 5: Formulation

  • Collection: Collect the purified product from the Alumina N cartridge into a sterile, pyrogen-free final product vial containing 10-15 mL of 0.9% Sodium Chloride for Injection.

  • Sterilization: Pass the final solution through a 0.22 µm sterile filter into the final vial. The final formulation should contain less than 10% ethanol (v/v).

Quality Control

A rigorous quality control process is mandatory to ensure the safety and efficacy of the radiopharmaceutical.[9][12] All tests must be performed on each batch before release for human use.

TestMethodAcceptance CriteriaRationale
Appearance Visual InspectionClear, colorless, free of particulatesEnsures product integrity and absence of foreign matter.
pH pH Meter or Strips4.5 - 7.5Ensures physiological compatibility for injection.
Radionuclidic Identity Gamma SpectrometryMain peak at 511 keV, no other significant gamma emissionsConfirms the radionuclide is ¹⁸F.[13]
Radionuclidic Purity Half-life Measurement105 - 115 minutesConfirms the identity and purity of the ¹⁸F isotope.[9]
Radiochemical Purity Radio-TLC or Radio-HPLC≥ 95% [¹⁸F]this compoundQuantifies the percentage of radioactivity attributed to the desired product.[13]
Chemical Purity Analytical HPLC (UV)Precursor < 5 µg/mL, K₂₂₂ < 50 µg/mLQuantifies non-radioactive chemical impurities.
Residual Solvents Gas Chromatography (GC)Ethanol < 10% (v/v), Acetonitrile < 410 ppmEnsures solvents used in synthesis are below toxicological safety limits.[10]
Bacterial Endotoxins LAL Test< 175 EU / V (where V is max. patient dose in mL)Ensures the product is free from fever-inducing pyrogens.
Sterility USP <71>No microbial growthConfirms the absence of viable microorganisms.

Expected Results

Following this protocol should provide consistent and high-quality productions of [¹⁸F]this compound.

ParameterExpected Result
Radiochemical Yield (RCY) 25 - 40% (decay-corrected)
Radiochemical Purity (RCP) > 98%
Molar Activity (Aₘ) > 1.8 GBq/µmol (50 Ci/µmol) at end of synthesis
Total Synthesis Time 50 - 60 minutes

Conclusion

This application note outlines a robust and automated method for the synthesis of [¹⁸F]this compound. By leveraging a common nucleophilic substitution strategy on an automated platform, this protocol facilitates the reliable, high-yield production of this important PET radiotracer. The detailed purification and comprehensive quality control procedures ensure that the final product meets the stringent requirements for clinical research, paving the way for advanced imaging of PARP-1 expression in oncology.

References

  • Edmonds, C., et al. (2018). A PET imaging agent for evaluating PARP-1 expression in ovarian cancer. JCI Insight. Available at: [Link][3][4]

  • Wilson, A. J., et al. (2019). PET Imaging of PARP Expression Using 18F-Olaparib. Journal of Nuclear Medicine. Available at: [Link][2]

  • Makvandi, M., et al. (2018). A PET imaging agent for evaluating PARP-1 expression in ovarian cancer. The Journal of Clinical Investigation. Available at: [Link]

  • Zha, Z., et al. (2022). Poly (ADP-ribose) polymerases as PET imaging targets for central nervous system diseases. Frontiers in Neuroscience. Available at: [Link][5]

  • Makhathini, K. B., et al. (2024). [18F]F-Poly(ADP-Ribose) Polymerase Inhibitor Radiotracers for Imaging PARP Expression and Their Potential Clinical Applications in Oncology. MDPI. Available at: [Link][1]

  • Kumar, P., et al. (2018). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). MDPI. Available at: [Link]

  • Jumde, V. R., et al. (2022). Fully Automated Production of (((S)-1-Carboxy-5-(6-([18F]fluoro)-2-methoxynicotinamido)pentyl)carbamoyl)-l-glutamic Acid ([18F]JK-PSMA-7). MDPI. Available at: [Link][10]

  • Jankowski, M., et al. (2022). Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount. National Institutes of Health. Available at: [Link][11]

  • Gao, Y., et al. (2021). Exploration of alcohol-enhanced Cu-mediated radiofluorination towards practical labeling. Elsevier. Available at: [Link]

  • Ordonez, A. A., et al. (2022). Fully Automated, High-Dose Radiosynthesis of [18F]PARPi. National Institutes of Health. Available at: [Link][6]

  • Sperandeo, A., et al. (2014). Automated synthesis of [18F]fluorocholine using a modified GE tracerlab module. Bentham Science. Available at: [Link]

  • Talavera, A., et al. (2022). Automated cassette-based synthesis of [18F]FAPI-74 via [18F]AlF strategy for routine production in a GMP environment. SNMMI. Available at: [Link][7]

  • Giglio, B. C., et al. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics. Available at: [Link]

  • Scott, P. J. H. (2021). Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging. National Institutes of Health. Available at: [Link]

  • Lahdenpohja, S., et al. (2019). Fast and efficient copper-mediated 18F-fluorination of arylstannanes, aryl boronic acids, and aryl boronic esters without azeotropic drying. National Institutes of Health. Available at: [Link]

  • Pretze, M., et al. (2022). Next Generation Copper Mediators for the Efficient Production of 18F‐Labeled Aromatics. National Institutes of Health. Available at: [Link]

  • Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. National Institutes of Health. Available at: [Link][9]

  • IAEA. (2012). Production and Quality Control of [18F]FDG. IAEA. Available at: [Link][8]

  • IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. Available at: [Link][12]

  • Sobhan, M. A., et al. (2017). Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. OMICS International. Available at: [Link][13]

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Application Notes & Protocols: The Use of 5-Fluoronicotinamide Derivatives in the Development of PET Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of radiochemistry, molecular imaging, and oncology.

Abstract: This document provides a comprehensive technical guide on the application of 5-fluoronicotinamide and its structural isomers, particularly 6-fluoronicotinamide, as pivotal building blocks in the synthesis of fluorine-18 (¹⁸F) labeled Positron Emission Tomography (PET) radiotracers. We delve into the strategic advantages of using these pre-fluorinated scaffolds, present detailed, field-proven protocols for radiosynthesis and quality control, and discuss their successful implementation in developing novel imaging agents for significant oncological targets such as Fibroblast Activation Protein (FAP) and melanin.

Foundational Principles: Why Fluoronicotinamides?

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging modality that provides quantitative insights into physiological processes in vivo.[1][2] The choice of radionuclide is critical, and fluorine-18 (¹⁸F) is the most predominant isotope for PET tracer synthesis due to its favorable characteristics: a 109.8-minute half-life that allows for multi-step synthesis and distribution, and low positron energy (635 keV) which enables high-resolution imaging.[3][4]

The development of novel ¹⁸F-labeled PET tracers can follow two primary strategies: late-stage radiofluorination or a building block approach.[5][6][7] While late-stage fluorination introduces the ¹⁸F atom in the final synthetic step, it can be challenging, often requiring harsh conditions that are incompatible with complex, sensitive biomolecules.[6]

The building block approach , which utilizes a small, pre-labeled molecule that is then conjugated to a larger targeting vector, offers a more robust and versatile alternative.[5][6] Fluoronicotinamide derivatives serve as exemplary building blocks for several key reasons:

  • Chemical Stability: The C-F bond is the strongest single bond in organic chemistry, lending high in vivo stability to the resulting tracers and minimizing defluorination.[4]

  • Synthetic Accessibility: The nicotinamide scaffold can be readily functionalized, allowing for straightforward conjugation to various targeting molecules like peptides or small-molecule inhibitors.

  • Proven Clinical Translation: Tracers incorporating this moiety have demonstrated excellent preclinical performance and have been successfully translated into clinical investigations.[8][9]

This guide will focus on the practical application of these principles, providing actionable protocols for the modern radiochemistry laboratory.

General Workflow for ¹⁸F-Radiotracer Synthesis

The production of a PET tracer from a fluoronicotinamide building block follows a well-defined, multi-stage process. Each stage requires careful execution and validation to ensure the final product is suitable for preclinical or clinical use. The overall workflow is a self-validating system where the successful completion of each step is a prerequisite for the next.

G cluster_0 Phase 1: Radionuclide Production & Processing cluster_1 Phase 2: Radiosynthesis & Purification cluster_2 Phase 3: Quality Control A [¹⁸O]H₂O(p,n)¹⁸F Cyclotron Production B [¹⁸F]Fluoride Trapping Anion Exchange Cartridge A->B C Elution with K₂CO₃/Kryptofix® Phase Transfer Catalyst B->C D Nucleophilic Substitution (SₙAr) Precursor + [¹⁸F]Fluoride C->D Azeotropic Drying E Semi-Preparative HPLC Purification D->E F Formulation Ethanol/Saline Solution E->F G Analytical HPLC Radiochemical Purity F->G Final Product H Activity Measurement Specific Activity (Am) G->H I Sterility & Endotoxin Testing H->I J Ready for Injection I->J Batch Release

Figure 1: General workflow for the synthesis of ¹⁸F-labeled PET tracers.

Application Protocol I: Synthesis of a Melanin-Targeting Agent, [¹⁸F]MEL050

[¹⁸F]MEL050 (6-[¹⁸F]Fluoro-N-[2-(diethylamino)ethyl]nicotinamide) is a novel radiotracer developed for imaging metastatic melanoma by targeting melanin.[8][10] Its synthesis is a classic example of a one-step nucleophilic aromatic substitution (SₙAr) reaction on a nicotinamide core.

Causality of Experimental Design
  • Precursor Choice: The synthesis utilizes a 6-chloro- or 6-bromo-N-[2-(diethylamino)ethyl]nicotinamide precursor. The halogen at the 6-position of the pyridine ring is activated towards nucleophilic substitution by the electron-withdrawing effect of the adjacent ring nitrogen and the carboxamide group. The chloro-precursor is often preferred for large-scale production due to cost and stability.[8]

  • Solvent and Temperature: Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high boiling point (189 °C) and its ability to dissolve both the polar K[¹⁸F]F-Kryptofix complex and the organic precursor. A high temperature (170 °C) is necessary to provide sufficient activation energy for the SₙAr reaction to proceed rapidly, which is essential given the short half-life of ¹⁸F.[8][10]

  • Phase Transfer Catalyst: Kryptofix® 2.2.2 (K222) is a cryptand that encapsulates the potassium ion (K⁺) associated with [¹⁸F]F⁻. This sequestration prevents the formation of tight ion pairs, liberating a "naked," highly nucleophilic fluoride anion, thereby dramatically increasing the reaction rate and yield.[4]

Chemical Reaction Scheme

Figure 2: Radiosynthesis of [¹⁸F]MEL050 via nucleophilic substitution.

Step-by-Step Protocol for Automated Synthesis

This protocol is adapted for a commercial automated synthesis module (e.g., GE TRACERlab™ FX-FN).[8][11]

  • [¹⁸F]Fluoride Trapping and Elution: a. Bombard a target filled with >97% enriched [¹⁸O]H₂O with protons in a medical cyclotron. b. Transfer the irradiated water containing aqueous [¹⁸F]fluoride to the synthesis module. c. Pass the solution through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻. d. Elute the [¹⁸F]F⁻ from the cartridge into the reaction vessel using an eluent solution containing Kryptofix® 2.2.2 (10-15 mg in acetonitrile) and potassium carbonate (2-3 mg in water).

  • Azeotropic Drying: a. Heat the reaction vessel under vacuum with a stream of nitrogen to evaporate the water and acetonitrile. This step is critical to remove any water, which would otherwise hydrate the fluoride ion and drastically reduce its nucleophilicity. b. Repeat with an addition of 1 mL of anhydrous acetonitrile and evaporate to dryness.

  • Radiolabeling Reaction: a. Prepare a solution of the 6-chloro-N-[2-(diethylamino)ethyl]nicotinamide precursor (4-5 mg) in anhydrous DMSO (1.0 mL). b. Add the precursor solution to the dried K[¹⁸F]F/K222 complex in the reaction vessel. c. Seal the vessel and heat to 170 °C for 5 minutes.[8][10]

  • Purification: a. After cooling, quench the reaction with 2-3 mL of HPLC mobile phase (e.g., ammonium formate buffer/acetonitrile). b. Inject the crude reaction mixture onto a semi-preparative reverse-phase HPLC column (e.g., C18). c. Collect the radioactive peak corresponding to [¹⁸F]MEL050, which is identified using a UV detector (monitoring the co-injected non-radioactive standard) and a radioactivity detector.

  • Formulation: a. Dilute the collected HPLC fraction with water and pass it through a C18 Sep-Pak® cartridge. The product will be retained on the cartridge while the aqueous mobile phase passes through. b. Wash the cartridge with sterile water to remove any residual HPLC solvents. c. Elute the final [¹⁸F]MEL050 product from the cartridge using a small volume of USP-grade ethanol (e.g., 1 mL). d. Dilute the ethanolic solution with sterile saline for injection to achieve the desired final concentration and an ethanol content of <10% v/v. e. Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

ParameterValueReference
Precursor 6-chloro-N-[2-(diethylamino)ethyl]nicotinamide[8][10]
Precursor Amount 4-5 mg[8]
Solvent Anhydrous DMSO[8][10]
Temperature 170 °C[8][10]
Reaction Time 5 min[8][10]
Total Synthesis Time ~40 min[8][10]
Radiochemical Yield 40 - 46% (non-decay corrected)[8][10]
Specific Activity 240 - 325 GBq/µmol[8][10]
Table 1: Optimized Radiosynthesis Parameters for [¹⁸F]MEL050.

Application Protocol II: Synthesis of FAP-Targeting Agents

Fibroblast Activation Protein (FAP) is a serine protease overexpressed in cancer-associated fibroblasts across many epithelial tumors, making it an excellent target for cancer imaging and therapy.[9] Several ¹⁸F-labeled FAP inhibitors (FAPI) have been developed, including compounds like [¹⁸F]AlF-FAPI-74, which utilize a 6-fluoronicotinamide derivative as part of their structure.[9] The synthesis of these tracers often involves conjugating a 6-[¹⁸F]fluoronicotinic acid building block to a targeting peptide.

Step-by-Step Protocol for Building Block Conjugation

This protocol outlines the general steps for conjugating a pre-labeled 6-[¹⁸F]fluoronicotinic acid building block to an amine-containing FAP-targeting molecule.

  • Synthesis of the Activated Ester: a. Synthesize 6-[¹⁸F]fluoronicotinic acid via nucleophilic substitution on a suitable precursor (e.g., 6-trimethylammoniumnicotinic acid triflate). b. In the same reaction vessel, after radiofluorination, add an activating agent such as N,N,N′,N′-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) to convert the carboxylic acid into a more reactive N-hydroxysuccinimide (NHS) ester. This activation is crucial for efficient amide bond formation with the targeting molecule.

  • Conjugation Reaction: a. Add the FAP-targeting peptide or small molecule (containing a free primary amine) to the solution of the activated 6-[¹⁸F]fluoronicotinic acid-NHS ester. b. Allow the reaction to proceed at a slightly elevated temperature (e.g., 40-60 °C) for 10-15 minutes. The reaction couples the building block to the targeting vector.

  • Purification and Formulation: a. Purify the resulting ¹⁸F-labeled FAPI tracer using reverse-phase HPLC, as described in Protocol 3.3, steps 4 and 5. The purification method must be optimized to separate the final product from any unreacted peptide and other byproducts.

ParameterTypical ConditionsRationale
Activation Reagent TSTU or HATUEfficiently creates a highly reactive ester for amide coupling.
Conjugation pH 7.5 - 8.5Ensures the amine on the targeting molecule is deprotonated and nucleophilic.
Temperature 40 - 80 °CAccelerates the conjugation reaction to maximize yield within the isotope's half-life.
Radiochemical Yield 28 - 42%Represents a good efficiency for a multi-step, one-pot synthesis.[6]
Table 2: General Conditions for Building Block Conjugation.

Mandatory Quality Control (QC) Protocols

For any radiopharmaceutical to be used in preclinical or clinical studies, its identity, purity, and safety must be rigorously confirmed.[12] This is a non-negotiable step for ensuring patient safety and data integrity.

QC Validation Flow

G start Inject Final Product onto Analytical HPLC rcp_check Determine Radiochemical Purity (RCP) start->rcp_check rcp_pass RCP > 99%? rcp_check->rcp_pass am_calc Calculate Specific Activity (Am) Am = (Radioactivity at EOS) / (Molar Amount) rcp_pass->am_calc Yes fail Batch Failure Investigate & Reject rcp_pass->fail No am_pass Am > Specification? am_calc->am_pass other_tests Perform Sterility, Endotoxin, & Residual Solvent Tests am_pass->other_tests Yes am_pass->fail No release Batch Release for Use other_tests->release

Figure 3: Quality control flowchart for radiopharmaceutical batch release.

Protocol for Radiochemical Purity (RCP)
  • Method: Analytical High-Performance Liquid Chromatography (HPLC).

  • System: An HPLC system equipped with a reverse-phase C18 column, a UV detector, and a radioactivity detector connected in series.

  • Procedure: a. Inject a small aliquot (~10-20 µL) of the final formulated product. b. Run a gradient mobile phase (e.g., Water/Acetonitrile with 0.1% TFA) to elute the components. c. The UV chromatogram will show the mass of the non-radioactive compound, while the radioactivity chromatogram will show all radioactive species.

  • Calculation: RCP (%) = (Area of the radioactive product peak / Sum of areas of all radioactive peaks) × 100.

  • Acceptance Criterion: RCP must be >99%.[8]

Protocol for Specific Activity (Am)
  • Definition: The amount of radioactivity per mole of the compound (units: GBq/µmol or Ci/mmol). High specific activity is crucial to ensure that the injected mass is low enough to avoid any pharmacological effects.[12]

  • Procedure: a. From the analytical HPLC run (Section 5.2), create a standard curve by injecting known concentrations of the non-radioactive reference standard and measuring the corresponding UV peak area. b. Determine the molar amount of the compound in the radioactive sample by comparing its UV peak area to the standard curve. c. Measure the total radioactivity of the sample at the End of Synthesis (EOS) using a calibrated dose calibrator.

  • Calculation: Specific Activity = (Total Radioactivity at EOS) / (Molar amount calculated from HPLC).

  • Acceptance Criterion: Must meet the pre-defined specification (e.g., >200 GBq/µmol).

Preclinical Validation: The Path Forward

Once a tracer is synthesized with high purity and specific activity, it must undergo rigorous preclinical validation before it can be considered for human use.[12][13] This phase is essential to demonstrate that the radiopharmaceutical visualizes the intended biological target or process.[12]

  • In Vitro Studies:

    • Cell Binding Assays: Using cell lines that either express (target) or do not express (control) the biological target (e.g., FAP-positive HT-1080 cells) to confirm specific binding.[9]

    • Plasma Stability: Incubating the radiotracer in human or mouse plasma to ensure it does not rapidly degrade before reaching its target.[12]

  • In Vivo Studies:

    • Small Animal PET/CT Imaging: Injecting the tracer into tumor-bearing animal models (e.g., nude mice with FAP-expressing xenografts) to visualize tumor uptake and biodistribution.[9][13]

    • Blocking Studies: Co-injecting a high dose of the non-radioactive compound to demonstrate that tracer uptake in the target tissue is specific and can be blocked.[9]

    • Ex Vivo Biodistribution: Sacrificing animals at various time points post-injection and measuring the radioactivity in dissected organs to quantitatively determine the tracer's pharmacokinetics.[12]

Conclusion

This compound and its isomers are powerful and versatile building blocks for the development of novel ¹⁸F-labeled PET imaging agents. The methodologies described herein, from automated radiosynthesis to stringent quality control, provide a robust framework for researchers to produce high-quality radiotracers. The successful clinical translation of agents like [¹⁸F]MEL050 and various FAPI tracers underscores the immense potential of this chemical scaffold in advancing molecular imaging and personalized medicine.

References

  • R Discovery. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Researcher.Life. [Link]

  • ResearchGate. (n.d.). Fluorine-18 labelled building blocks for PET tracer synthesis | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Radiosynthesis of a Novel PET Fluoronicotinamide for Melanoma Tumour PET Imaging; [18F]MEL050 | Request PDF. Retrieved from [Link]

  • Gourni, E., et al. (2021). 18F-labeled tracers targeting fibroblast activation protein. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Lai, T. H., et al. (n.d.). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. PMC. [Link]

  • Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. [Link]

  • Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. PMC. [Link]

  • Luo, D., et al. (2018). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research. [Link]

  • Greguric, I., et al. (2011). Radiosynthesis of a novel PET fluoronicotinamide for melanoma tumour PET imaging [18F]MEL050. ANSTO. [Link]

  • Răducan, A., et al. (2022). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. International Journal of Molecular Sciences. [Link]

  • Gouverneur, V., & Lemaire, C. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews. [Link]

  • Zeglis, B. M., et al. (2021). Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology. Molecular Imaging and Biology. [Link]

  • Imaging Technology News. (2021). The Role of PET Imaging in Preclinical Oncology. [Link]

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Application Notes and Protocols for the In Vitro Characterization of 5-Fluoronicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Nicotinamide Analogs in Cellular Research

Nicotinamide, a form of vitamin B3, is a fundamental precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is not only a critical cofactor for redox reactions central to cellular metabolism but also a key substrate for a class of enzymes that regulate diverse cellular processes, including DNA repair, gene expression, and stress response.[1][2][3] The primary consumers of NAD+ in these signaling pathways are Poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs), a class of lysine deacylases.[1][3][4]

Given their central role in cellular homeostasis, the modulation of PARP and sirtuin activity has emerged as a promising therapeutic strategy in various diseases, particularly cancer. Nicotinamide itself is a known inhibitor of both PARP1 and SIRT1 through a feedback mechanism.[1] This has spurred the development of nicotinamide analogs to achieve more potent or selective modulation of these enzyme families. 5-Fluoronicotinamide is one such analog, whose biological effects are not yet extensively characterized.

This guide provides a comprehensive experimental framework for researchers to systematically investigate the biological effects of this compound in an in vitro setting. The protocols outlined herein are designed to be a self-validating system, enabling the user to build a coherent, data-driven narrative of the compound's mechanism of action, from its impact on cell viability to its specific effects on NAD+ metabolism and downstream signaling pathways.

I. Foundational Assays: Assessing the Global Impact on Cellular Health

The initial characterization of any novel compound involves understanding its fundamental effect on cell viability and its potential to induce programmed cell death. These assays provide a crucial dose-response relationship that informs the concentrations used in all subsequent mechanistic studies.

A. Cell Viability Assessment using PrestoBlue™ HS Reagent

Scientific Rationale: The PrestoBlue™ assay is a rapid and sensitive method to quantify cellular metabolic activity, which is a direct indicator of cell viability. The assay utilizes resazurin, a cell-permeable, non-toxic compound that is reduced by metabolically active cells to the fluorescent product, resorufin.[5] This conversion is proportional to the number of viable cells, allowing for a quantitative assessment of this compound's cytotoxic or cytostatic effects.

Materials & Equipment:

Reagent/EquipmentSupplier/Cat. No.
PrestoBlue™ HS Cell Viability ReagentThermo Fisher Scientific, P50200
96-well, clear-bottom black platesCorning, 3603
Human cancer cell line (e.g., A549)ATCC, CCL-185
Complete cell culture medium (e.g., F-12K)ATCC, 30-2004
Fetal Bovine Serum (FBS)Gibco, 26140079
Penicillin-StreptomycinGibco, 15140122
This compounde.g., ChemicalBook, 70-58-6
DMSO, cell culture gradeSigma-Aldrich, D2650
Fluorescence microplate readere.g., Tecan, Infinite M200 PRO

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and count the cells. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in complete medium to create 2X working solutions (e.g., 200 mM down to 2 µM).

    • Remove the old medium from the cell plate and add 100 µL of the 2X working solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • Assay Execution:

    • After the incubation period, add 10 µL of PrestoBlue™ HS reagent directly to each well.

    • Incubate for 1-2 hours at 37°C, protected from light.

    • Measure fluorescence using a microplate reader with excitation at 560 nm and emission at 590 nm.[6]

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" control wells from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control.

    • Plot the percentage of cell viability versus the log of the compound concentration and use a non-linear regression to calculate the IC₅₀ value.

B. Apoptosis Induction Assessment via Caspase-3/7 Activity

Scientific Rationale: A reduction in cell viability can be due to either cell cycle arrest (cytostatic effect) or cell death (cytotoxic effect). Apoptosis, or programmed cell death, is a common mechanism of action for anti-cancer compounds. Caspases are key proteases that execute the apoptotic program. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides a specific and sensitive readout of apoptosis induction. The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[2][7]

Materials & Equipment:

Reagent/EquipmentSupplier/Cat. No.
Caspase-Glo® 3/7 Assay SystemPromega, G8091
96-well, solid white platesCorning, 3917
Human cancer cell line (e.g., A549)ATCC, CCL-185
Staurosporine (positive control)Sigma-Aldrich, S4400
Luminescence microplate readere.g., GloMax® Discover System

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed 10,000 cells in 100 µL of complete medium per well in a 96-well white plate.

    • Incubate overnight at 37°C, 5% CO₂.

    • Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the calculated IC₅₀) for 24 hours.

    • Include a vehicle control, a no-treatment control, and a positive control (e.g., 1 µM Staurosporine for 4-6 hours).

  • Assay Execution:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Measurement and Analysis:

    • Measure luminescence using a microplate reader.

    • Calculate the fold change in caspase activity by normalizing the luminescence of treated samples to that of the vehicle control.

II. Mechanistic Deep Dive: Probing the NAD+ Signaling Axis

Based on the established role of nicotinamide as a modulator of NAD+-dependent enzymes, the following experiments are designed to test the hypothesis that this compound exerts its biological effects by perturbing the NAD+ metabolic network.

A. Quantification of Intracellular NAD+/NADH Ratio

Scientific Rationale: As a nicotinamide analog, this compound may directly influence the intracellular pool of NAD+ and its reduced form, NADH. The ratio of NAD+/NADH is a critical indicator of the cell's metabolic and redox state.[2] A decrease in this ratio can impair the activity of NAD+-dependent enzymes like sirtuins. This assay provides a direct measurement of the compound's impact on this fundamental metabolic parameter.

Materials & Equipment:

Reagent/EquipmentSupplier/Cat. No.
NAD+/NADH Assay Kit (Colorimetric)Cell Biolabs, Inc., MET-5017
6-well platesCorning, 3516
Human cancer cell line (e.g., A549)ATCC, CCL-185
HCl and NaOH solutionsProvided in kit
Spectrophotometer microplate readere.g., BioTek, Synergy HTX

Step-by-Step Protocol:

  • Cell Culture and Lysis:

    • Seed A549 cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with this compound (e.g., at the IC₅₀ concentration) for a defined period (e.g., 6, 12, or 24 hours).

    • Harvest cells and perform separate extractions for NAD+ (acidic treatment) and NADH (alkaline treatment) following the kit manufacturer's protocol.[8] This typically involves lysing one aliquot of cells with HCl to destroy NADH and a second aliquot with NaOH to destroy NAD+.

    • Neutralize the extracts.

  • Assay Execution:

    • Add 50 µL of the extracted samples and NAD+ standards to a 96-well plate.

    • Add 50 µL of the NAD Cycling Reagent to each well.

    • Incubate at room temperature for 1-4 hours, protected from light.

  • Data Measurement and Analysis:

    • Measure absorbance at 450 nm.

    • Calculate the concentrations of NAD+ and NADH in the samples using the standard curve.

    • Determine the NAD+/NADH ratio for each treatment condition and normalize to the vehicle control.

B. Sirtuin and PARP Activity Assays

Scientific Rationale: Nicotinamide is a well-established non-competitive inhibitor of sirtuins and PARPs.[1][9] It is crucial to determine if this compound shares this property. Commercially available kits can measure the activity of these enzymes in cell lysates or with purified enzymes. These assays typically use a substrate that becomes fluorescent or colorimetric upon deacetylation (for sirtuins) or PARylation (for PARPs).

Materials & Equipment:

Reagent/EquipmentSupplier/Cat. No.
Universal SIRT Activity Assay KitEpigenTek, P-4030
PARP Universal Colorimetric Assay KitR&D Systems, 4677-096-K
Cell lysates from treated cellsPrepared in-house
Purified recombinant SIRT1/PARP1 enzymee.g., Sigma-Aldrich, S8446 / SRP0269

Step-by-Step Protocol (General Workflow):

  • Sample Preparation:

    • Prepare cell lysates from cells treated with this compound and controls, following the specific kit's instructions.

    • Alternatively, for a direct enzyme inhibition assay, use purified recombinant SIRT1 or PARP1 enzyme.

  • Assay Reaction:

    • For SIRT assays, the reaction involves incubating the sample/enzyme with an acetylated substrate and NAD+. The kit's developer then detects the deacetylated product.[10]

    • For PARP assays, the reaction measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a plate.[11]

    • Perform the reactions in the presence of varying concentrations of this compound to determine its direct inhibitory effect.

  • Detection and Analysis:

    • Measure the output (absorbance or fluorescence) using a microplate reader.

    • Calculate the percent inhibition of enzyme activity relative to the untreated control.

    • Determine the IC₅₀ of this compound for SIRT1 and PARP1 activity.

III. Elucidating Downstream Signaling Consequences

Inhibition of SIRT1 and PARP1 can have profound effects on downstream signaling pathways that control cell fate. Western blotting is a powerful technique to investigate these changes at the protein level.

Western Blot Analysis of the p53 Acetylation Pathway

Scientific Rationale: SIRT1 is a major deacetylase of the tumor suppressor protein p53. Deacetylation by SIRT1 represses p53's transcriptional activity.[1] Therefore, inhibition of SIRT1 by a nicotinamide analog is expected to lead to an increase in acetylated p53 (Ac-p53), which in turn can activate downstream targets like the cell cycle inhibitor p21. This experiment aims to verify if this compound treatment leads to these predictable molecular changes.

Materials & Equipment:

Reagent/EquipmentSupplier/Cat. No.
Primary Antibodies:
- Acetyl-p53 (Lys382)Cell Signaling Technology, #2525
- Total p53Cell Signaling Technology, #2527
- p21 Waf1/Cip1Cell Signaling Technology, #2947
- β-Actin (Loading Control)Cell Signaling Technology, #4970
Anti-rabbit IgG, HRP-linked AntibodyCell Signaling Technology, #7074
Protein extraction buffer (e.g., RIPA)Thermo Fisher Scientific, 89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher Scientific, 78440
SDS-PAGE gels and running bufferBio-Rad Laboratories
PVDF membraneMillipore, IPVH00010
ECL Western Blotting SubstrateThermo Fisher Scientific, 32106
Chemiluminescence imaging systeme.g., Bio-Rad, ChemiDoc MP

Step-by-Step Protocol:

  • Protein Extraction:

    • Treat A549 cells with this compound (e.g., at the IC₅₀ concentration) for 24 hours.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with primary antibodies (e.g., anti-Ac-p53 at 1:1000) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.[9]

    • Wash again and apply ECL substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using software like ImageJ.

    • Normalize the intensity of Ac-p53 to total p53 and the intensity of p21 to β-Actin. Express the results as a fold change relative to the vehicle control.

IV. Visualization of Workflows and Pathways

To provide a clear conceptual overview, the following diagrams illustrate the experimental workflow and the hypothesized signaling pathway.

Experimental Workflow Diagram

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Downstream Effects A Cell Viability Assay (PrestoBlue™) B Apoptosis Assay (Caspase-Glo® 3/7) A->B Determine IC₅₀ C NAD+/NADH Ratio Quantification B->C Use IC₅₀ concentration D SIRT1/PARP1 Activity Assays C->D Correlate with enzyme activity E Western Blot Analysis (p53 Acetylation, p21) D->E Confirm pathway modulation

Caption: Experimental workflow for characterizing this compound.

Hypothesized Signaling Pathway

G FN This compound SIRT1 SIRT1 FN->SIRT1 Inhibits PARP1 PARP1 FN->PARP1 Inhibits NAD NAD+ Pool NAD->SIRT1 Activates NAD->PARP1 Activates p53 p53 SIRT1->p53 Deacetylates Ac_p53 Acetylated p53 (Active) DNA_Repair DNA Repair PARP1->DNA_Repair Mediates p21 p21 Ac_p53->p21 Upregulates Apoptosis Apoptosis p21->Apoptosis Induces

Caption: Hypothesized mechanism of this compound action.

V. Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear interpretation and comparison.

Table 1: Summary of IC₅₀ Values

Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
A549This compound24[Value]
A549This compound48[Value]
A549This compound72[Value]

Table 2: Mechanistic Assay Results (at IC₅₀ concentration, 24h)

ParameterVehicle ControlThis compoundFold Change
Caspase-3/7 Activity (RLU)[Value][Value][Value]
NAD+/NADH Ratio[Value][Value][Value]
SIRT1 Activity (% Control)100%[Value][Value]
PARP1 Activity (% Control)100%[Value][Value]
Ac-p53 / Total p53 Ratio1.0[Value][Value]
p21 / β-Actin Ratio1.0[Value][Value]

VI. Concluding Remarks & Future Directions

The protocols detailed in this application note provide a robust and logical framework for the initial characterization of this compound. By systematically progressing from broad phenotypic effects to specific molecular targets, researchers can build a comprehensive understanding of its mechanism of action. Positive results from these assays would strongly suggest that this compound functions as a modulator of the NAD+ signaling axis, likely through the inhibition of sirtuins and/or PARPs.

Future studies could expand on these findings by investigating effects on other sirtuin isoforms, exploring the compound's impact on cellular metabolism using techniques like Seahorse XF analysis, and validating the findings in in vivo models. This structured approach ensures that the investigation into novel compounds like this compound is both efficient and scientifically rigorous.

References

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Application Note: High-Throughput Screening Strategies for the Identification and Characterization of PARP Inhibitors Using 5-Fluoronicotinamide as a Model Compound

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the high-throughput screening (HTS) and characterization of inhibitors targeting Poly(ADP-ribose) Polymerase (PARP) enzymes. We will use 5-Fluoronicotinamide, a structural analog of the PARP substrate nicotinamide, as a representative model compound to illustrate the principles and methodologies. The narrative delves into the causality behind experimental design, offering detailed, self-validating protocols for both direct biochemical inhibition and cell-based functional assays. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and DNA damage response (DDR) research.

Introduction: The Therapeutic Promise of PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes central to cellular homeostasis, with PARP1 being a key player in the DNA damage response.[1] Upon detecting a DNA single-strand break (SSB), PARP1 binds to the damaged site and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto itself and other nuclear proteins.[2] This PARylation event serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of genomic integrity.[1]

Inhibition of PARP has emerged as a powerful anticancer strategy, particularly through the concept of synthetic lethality .[3] In cancer cells with pre-existing defects in homologous recombination (HR) repair, often due to mutations in genes like BRCA1 or BRCA2, the pharmacological inhibition of PARP-mediated SSB repair is catastrophic.[4] Unrepaired SSBs devolve into toxic double-strand breaks (DSBs) during DNA replication.[5] While healthy cells can repair these DSBs using the HR pathway, HR-deficient cancer cells cannot, leading to genomic collapse and selective cell death.[3]

This compound, as a nicotinamide analog, is a putative competitive inhibitor of PARP's catalytic activity. It serves as an ideal model compound to explore the HTS workflows designed to identify and validate novel PARP inhibitors.

Section 1: An Integrated HTS Strategy for PARP Inhibitor Discovery

A successful HTS campaign for PARP inhibitors requires a multi-stage approach that progresses from broad primary screening to specific secondary and mechanistic assays. The goal is to identify compounds that not only bind and inhibit the enzyme but also exert the desired biological effect in a cellular context.

The PARP1-Mediated DNA Repair Pathway and Point of Inhibition

The diagram below illustrates the critical role of PARP1 in base excision repair (BER) and how competitive inhibitors like this compound intervene.

PARP_Pathway cluster_0 Cellular Process cluster_1 Pharmacological Intervention DNA_SSB DNA Single-Strand Break (SSB) PARP_Activation PARP1 Activation & Binding to DNA DNA_SSB->PARP_Activation PARylation PARP1 Catalyzes PAR Chain Synthesis (PARylation) PARP_Activation->PARylation Consumes NAD+ Recruitment Recruitment of DNA Repair Complex (XRCC1, etc.) PARylation->Recruitment Repair SSB Repair Recruitment->Repair Healthy_DNA Genomic Integrity Restored Repair->Healthy_DNA Inhibitor This compound (PARP Inhibitor) Inhibitor->PARylation Blocks NAD+ Binding Site

Caption: PARP1 activation at a DNA SSB and inhibition by a competitive antagonist.

A Typical HTS Workflow

The discovery cascade is designed to efficiently funnel a large library of compounds down to a few well-characterized leads. A robust workflow ensures that resources are focused on the most promising candidates.

HTS_Workflow Compound_Library Compound Library (>100,000s) Primary_Screen Primary Screen: Biochemical Assay (e.g., Fluorescence Polarization) Compound_Library->Primary_Screen Hits Primary Hits (~0.5-2%) Primary_Screen->Hits Hit_Confirmation Hit Confirmation: IC50 Determination Hits->Hit_Confirmation Secondary_Screen Secondary Screen: Cell-Based Assay (Synthetic Lethality) Hit_Confirmation->Secondary_Screen Validated_Hits Validated Hits Secondary_Screen->Validated_Hits Lead_Opt Lead Optimization (SAR Studies) Validated_Hits->Lead_Opt

Caption: A typical multi-stage HTS workflow for PARP inhibitor discovery.

Section 2: Primary Biochemical Assay: Fluorescence Polarization

For the primary screen, a biochemical assay that is rapid, cost-effective, and amenable to automation is required. A Fluorescence Polarization (FP) competitive binding assay is an excellent choice as it directly measures the displacement of a fluorescent probe from the PARP1 active site.[6]

Principle of the FP Assay

The assay relies on the principle that a small fluorescent molecule (the probe) tumbles rapidly in solution, resulting in low light polarization when excited with polarized light. When this probe binds to a much larger protein (PARP1), its tumbling is restricted, leading to a high polarization signal. A test compound that competes for the same binding site will displace the fluorescent probe, causing a decrease in polarization.[7]

FP_Principle cluster_0 High Polarization State cluster_1 Low Polarization State PARP PARP1 Probe_Bound Fluorescent Probe PARP->Probe_Bound Bound High_FP Slow Tumbling HIGH FP Signal PARP2 PARP1 Inhibitor This compound PARP2->Inhibitor Bound Probe_Free Fluorescent Probe Low_FP Fast Tumbling LOW FP Signal plus + PARP_Bound_Complex

Caption: The principle of a competitive Fluorescence Polarization (FP) assay.

Protocol: FP-Based HTS for PARP1 Inhibition

This protocol is designed for a 384-well plate format, common in HTS.[8]

Materials:

  • Recombinant Human PARP1 Enzyme

  • Fluorescent Probe (e.g., an Olaparib-based fluorescent tracer)[7]

  • FP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black assay plates

  • Test compounds (e.g., this compound) and control inhibitor (e.g., Olaparib) dissolved in DMSO

  • A microplate reader capable of measuring fluorescence polarization[7]

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds from the library plates into the wells of the assay plate.

    • High Control (0% Inhibition): Dispense 50 nL of DMSO.

    • Low Control (100% Inhibition): Dispense 50 nL of a saturating concentration of Olaparib (e.g., 10 µM).

  • Enzyme Addition: Prepare a master mix of PARP1 enzyme in FP Assay Buffer. Add 10 µL of the PARP1 solution to each well. The final concentration should be determined empirically but is typically in the low nanomolar range.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Probe Addition: Prepare a solution of the fluorescent probe in FP Assay Buffer. Add 10 µL of the probe solution to each well. The final concentration should be at or below its Kd for PARP1 to ensure assay sensitivity.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on an FP-capable microplate reader using appropriate excitation and emission filters.

Data Analysis & Interpretation:

  • The primary output is the millipolarization (mP) value.

  • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

  • Compounds showing significant inhibition (e.g., >50% or >3 standard deviations from the mean of the high controls) are selected as primary hits.

  • For hit confirmation, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀).

CompoundPARP1 IC₅₀ (nM) [Hypothetical]PARP2 IC₅₀ (nM) [Hypothetical]Selectivity (PARP2/PARP1)
Olaparib (Control)1.55.03.3x
This compound 85.0 450.0 5.3x
Hit Compound X12.01500.0125x

Section 3: Cell-Based Assay: Validating Synthetic Lethality

A primary hit must be validated in a cellular context to confirm its potential as a therapeutic agent. The hallmark of a successful PARP inhibitor is its ability to selectively kill cancer cells with HR deficiencies.[4]

Principle of the Synthetic Lethality Assay

This assay utilizes a pair of isogenic cell lines: one that is proficient in HR (e.g., wild-type BRCA1) and one that is deficient (e.g., BRCA1-mutant). By treating both cell lines with the test compound, we can determine if it induces selective cytotoxicity in the HR-deficient line. Cell viability is typically measured by quantifying ATP, a key indicator of metabolic activity, using a luminescent assay.[9][10]

Protocol: Luminescent Cell Viability Assay

This protocol uses a "glow-type" luminescent ATP assay, which is a simple, add-and-read method suitable for HTS.[11]

Materials:

  • BRCA1-proficient and BRCA1-deficient isogenic cell lines (e.g., UWB1.289 + BRCA1 and UWB1.289)

  • Appropriate cell culture medium and supplements

  • 384-well, white, solid-bottom tissue culture plates

  • Test compounds and controls

  • Luminescent ATP-based cell viability reagent (e.g., CellTiter-Glo® or Steady-ATP™)[11][12]

  • A microplate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed both cell lines into separate 384-well plates at a pre-determined optimal density (e.g., 1000 cells/well) in 40 µL of medium. Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) and controls. Add 10 µL of the diluted compounds to the cells.

  • Incubation: Incubate the plates for 72-120 hours (typically 3-5 cell doubling times) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Reagent Addition: Equilibrate the assay plates and the luminescent reagent to room temperature. Add 25 µL of the reagent to each well.

  • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis & Interpretation:

  • The primary output is Relative Luminescence Units (RLU).

  • Normalize the data to DMSO-treated controls (100% viability) and a background control (no cells, 0% viability).

  • Plot the normalized viability against the compound concentration (log scale) and fit the data to a four-parameter logistic model to determine the half-maximal effective concentration (EC₅₀).

  • A compound is considered a validated hit if it shows a significantly lower EC₅₀ in the BRCA1-deficient cell line compared to the proficient line.

CompoundEC₅₀ in BRCA1-proficient cells (µM) [Hypothetical]EC₅₀ in BRCA1-deficient cells (µM) [Hypothetical]Selectivity Index
Olaparib (Control)9.50.247.5x
This compound >50 4.8 >10.4x
Inactive Compound Y>50>501.0x

Section 4: Secondary Assays for Mechanism of Action

To further build confidence in a validated hit, secondary assays can confirm its mechanism of action within the cell.

  • Target Engagement: Cellular thermal shift assays (CETSA) or bioluminescence resonance energy transfer (NanoBRET™) assays can be used to confirm that the compound directly binds to PARP1 inside the cell.[1]

  • Pharmacodynamic Marker of DNA Damage: An immunofluorescence assay for phosphorylated H2AX (γH2AX) foci is a direct measure of DNA double-strand breaks.[13] A successful PARP inhibitor should induce a significant increase in γH2AX foci, particularly in HR-deficient cells, confirming that it is functioning as expected by causing an accumulation of toxic DNA lesions.[13]

Conclusion

The identification of novel PARP inhibitors is a promising avenue for expanding the arsenal of targeted cancer therapies. The strategic workflow presented here, using this compound as a model compound, provides a robust and logical pathway from initial high-throughput screening to cellular validation. By integrating direct biochemical assays like Fluorescence Polarization with functional cell-based assays that probe for synthetic lethality, researchers can efficiently identify and characterize potent and selective PARP inhibitors, accelerating their journey toward clinical development.

References

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  • Alfa Cytology. (N.D.). PARP Activity Assay Service. Alfa Cytology. Available at: [Link]

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  • Putt, K. S., & Hergenrother, P. J. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD+: application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry. Available at: [Link]

  • Hopkins, T. A., et al. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Medicinal Chemistry Research. Available at: [Link]

  • BPS Bioscience. (N.D.). PARP1 Homogenous Assay Kit. BPS Bioscience. Available at: [Link]

  • Fontaine, S. D., et al. (2021). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. eScholarship. Available at: [Link]

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5-Fluoronicotinamide: A Versatile Scaffold for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Pyridine Scaffolds

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the C-F bond—including its high bond strength, metabolic stability, and ability to modulate pKa and lipophilicity—offer a powerful tool for optimizing drug candidates.[1][2] Within the privileged class of nitrogen-containing heterocycles, 5-fluoronicotinamide stands out as a particularly valuable building block. Its pyridine core is a common motif in numerous pharmaceuticals, and the presence of a fluorine atom at the 5-position, coupled with the versatile carboxamide group at the 3-position, provides a rich platform for synthetic diversification. This guide provides detailed application notes and protocols for leveraging this compound and its halo-precursors in key C-C and C-N bond-forming reactions, empowering researchers in drug discovery and development to unlock its full synthetic potential.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are central to the functionalization of the this compound scaffold.[3] The two most pivotal transformations in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Crafting Biaryl and Heteroaryl Architectures

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4] For the synthesis of 5-aryl nicotinamide derivatives, a common starting material is a 5-halonicotinamide, such as 5-bromonicotinamide. The principles and conditions outlined here are readily adaptable for this compound, although harsher conditions may be required due to the stronger C-F bond.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Often, a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ. For electron-rich and sterically hindered substrates, specialized ligands are crucial.

  • Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, can significantly improve reaction efficiency.[5]

  • Base: A base is required to activate the boronic acid for transmetalation.[4] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence the reaction rate and substrate scope. Aqueous bases are often used, and the presence of water can be beneficial.

  • Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used, often in combination with water to dissolve the inorganic base.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup A Combine 5-halonicotinamide, arylboronic acid, and base in a Schlenk flask. B Evacuate and backfill with inert gas (e.g., Argon) three times. A->B C Add degassed solvent (e.g., Dioxane/H₂O). B->C D Add Palladium catalyst and ligand under a positive flow of inert gas. C->D E Heat the reaction mixture (e.g., 80-100 °C) with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Perform aqueous workup and extract with an organic solvent. F->G H Purify the product by column chromatography. G->H

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Protocol: Synthesis of 5-Phenylnicotinamide from 5-Bromonicotinamide

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 5-bromonicotinic acid and is expected to be highly effective for the corresponding amide.[6]

Materials:

  • 5-Bromonicotinamide (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • PdCl₂(dppf) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 5-bromonicotinamide, phenylboronic acid, and potassium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

  • Under a positive flow of argon, add the PdCl₂(dppf) catalyst.

  • Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-phenylnicotinamide.

Data Presentation: Representative Suzuki-Miyaura Couplings of 5-Bromonicotinic Acid Derivatives

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482
Data adapted from solid-phase synthesis of 5-arylnicotinic acids and are representative of expected solution-phase yields.[6][7]
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5][7] This reaction is particularly useful for creating derivatives of this compound bearing a nitrogen-linked substituent at the 5-position, a common structural motif in bioactive molecules.

Causality of Experimental Choices:

  • Catalyst and Ligand: As with the Suzuki coupling, the choice of palladium catalyst and phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to achieve high yields, especially with less reactive aryl chlorides or sterically hindered amines.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[9] Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed to prevent unwanted side reactions.

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_A Ar-Pd(II)-X(L₂) Pd0->PdII_A Ar-X OxAdd->PdII_A LigandExch Ligand Exchange (R₂NH) PdII_B [Ar-Pd(II)-NHR₂(L₂)]⁺X⁻ PdII_A->PdII_B R₂NH LigandExch->PdII_B Deprotonation Deprotonation (Base) PdII_C Ar-Pd(II)-NR₂(L₂) PdII_B->PdII_C -HBase⁺X⁻ Deprotonation->PdII_C PdII_C->Pd0 RedElim Reductive Elimination Product Ar-NR₂ PdII_C->Product RedElim->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 5-(Piperidin-1-yl)nicotinamide from 5-Bromonicotinamide

This is a representative protocol based on general principles of the Buchwald-Hartwig amination of aryl bromides.[9][10]

Materials:

  • 5-Bromonicotinamide (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene (Anhydrous, degassed)

  • Schlenk tube with a magnetic stir bar

  • Inert gas supply (Argon)

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.

  • Add 5-bromonicotinamide to the tube.

  • Seal the tube with a septum, and add anhydrous, degassed toluene, followed by piperidine via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction by LC-MS. Upon completion (typically 6-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 5-(piperidin-1-yl)nicotinamide.

Modern Synthetic Frontiers: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful platform for forging new bonds under mild conditions.[11] This approach is particularly attractive for the functionalization of heterocycles like this compound. The photo-induced halopyridylation of alkenes, for example, offers a novel route to complex scaffolds that complements traditional cross-coupling methods.[9][11]

Conceptual Workflow: Photoredox-Catalyzed Halopyridylation

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine halopyridine, alkene, and photocatalyst in a reaction vessel. B Add solvent and any additives (e.g., acid). A->B C Degas the solution (e.g., sparging with Argon). B->C D Irradiate with visible light (e.g., blue LEDs) with stirring. C->D E Monitor reaction by TLC or LC-MS. D->E F Quench the reaction and perform an extractive workup. E->F G Purify the product by column chromatography. F->G

Sources

Troubleshooting & Optimization

5-Fluoronicotinamide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 5-Fluoronicotinamide. Recognizing the nuances of this specific amidation, we move beyond generic protocols to address the common, yet often complex, challenges encountered in the laboratory. The following troubleshooting guide and FAQs are structured to provide not only solutions but also the underlying chemical principles, empowering you to optimize your synthesis for higher yield and purity.

Troubleshooting Guide: From Low Yields to Purification Hurdles

This section addresses specific experimental failures in a direct question-and-answer format.

Q: My reaction yield is consistently low (<50%). What are the most likely causes and how can I systematically improve it?

Low yield is a multifaceted issue that can often be traced back to one of three areas: incomplete activation of the starting material, competing side reactions, or suboptimal amidation conditions.

1. Inefficient Carboxylic Acid Activation: The conversion of the relatively unreactive carboxylic acid group of 5-fluoronicotinic acid into a highly electrophilic intermediate is the critical first step.

  • Cause: Your activating agent (e.g., thionyl chloride, oxalyl chloride) may be old or degraded from improper storage, leading to incomplete conversion to the acyl chloride. The presence of trace amounts of water in your solvent or on your glassware can rapidly quench the activated intermediate.

  • Solution: Always use a fresh or recently distilled activating agent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

2. Competing Side Reactions: The primary competing reaction is the formation of 5-fluoronicotinic anhydride. This occurs when a molecule of the activated acyl intermediate reacts with a deprotonated molecule of the starting carboxylic acid.

  • Cause: This side reaction is particularly prevalent if a base is added prematurely or if the reaction is run at an elevated temperature for too long before the amine is introduced. The order of reagent addition is critical.[1]

  • Solution: The recommended sequence is to first activate the carboxylic acid and then, in a controlled manner, introduce this activated mixture to the ammonia source. Do not mix the acid, activating agent, and a tertiary amine base all at once before amidation.[1]

3. Suboptimal Amidation Conditions: The reaction between the 5-fluoronicotinoyl chloride and ammonia is highly exothermic.

  • Cause: Poor temperature control can lead to the formation of degradation byproducts. The choice of ammonia source is also crucial.

  • Solution: Perform the amidation at a low temperature (e.g., 0-5 °C) with vigorous stirring. A solution of aqueous ammonia is often used, but for anhydrous systems, bubbling ammonia gas through the solution or using a surrogate like ammonium chloride with a strong base can provide better control.[2]

The following DOT script visualizes a decision-making workflow for troubleshooting low yields.

G start Low Yield Observed check_activation Verify Acid Activation (TLC, IR, or ¹H NMR of aliquot) start->check_activation activation_ok Activation Complete check_activation->activation_ok No starting material activation_fail Incomplete Activation check_activation->activation_fail Starting material remains check_side_reactions Analyze for Side Products (LC-MS for Anhydride) review_amidation Review Amidation Step check_side_reactions->review_amidation Clean conversion to intermediate solve_side_reactions Solution: - Control reagent addition order - Maintain low temperature - Add activated acid to amine check_side_reactions->solve_side_reactions Anhydride detected solve_amidation Solution: - Lower reaction temp (0-5 °C) - Use excess ammonia - Ensure efficient mixing review_amidation->solve_amidation activation_ok->check_side_reactions solve_activation Solution: - Use fresh/distilled SOCl₂ - Ensure anhydrous conditions - Check stoichiometry activation_fail->solve_activation G Start 5-Fluoronicotinic Acid (in Anhydrous Solvent) Activation Step 1: Activation Add Activating Agent (e.g., SOCl₂) Temp: Reflux Start->Activation Intermediate 5-Fluoronicotinoyl Chloride (Activated Intermediate) Activation->Intermediate Amidation Step 2: Amidation Add to Ammonia Source (e.g., aq. NH₄OH) Temp: 0-5 °C Intermediate->Amidation End This compound (Crude Product) Amidation->End

Sources

Technical Support Center: 5-Fluoronicotinamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Fluoronicotinamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this important chemical intermediate. Purity is paramount for the reliability of downstream applications, and achieving it requires a nuanced understanding of the molecule's properties and potential contaminants. This document provides in-depth, experience-driven answers to common challenges, detailed protocols, and troubleshooting frameworks to ensure you achieve the highest possible purity for your this compound samples.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial inquiries regarding this compound.

Q1: What are the basic physical properties of pure this compound?

Pure this compound should be a white to off-white solid.[1][2] Its melting point is a key indicator of purity and is consistently reported in the range of 174-176°C.[1][3] Significant deviation or a broad melting range typically indicates the presence of impurities.

Q2: What are the recommended solvents for handling and storing this compound?

This compound has limited solubility. It is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2][3] For analytical purposes or reactions, these are common starting points. For purification via recrystallization, a solvent system in which the compound is highly soluble when hot but poorly soluble when cold will be necessary.

Q3: What are the optimal storage conditions for this compound?

To maintain its integrity, this compound should be stored in a cool, dry place. Supplier recommendations include storage at 2-8°C or in a desiccated, inert atmosphere at room temperature.[3] This prevents potential degradation from moisture or reactive atmospheric components.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A multi-pronged approach is recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity analysis, capable of separating and quantifying the main component and various impurities.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity, making it excellent for identifying and quantifying trace-level impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for confirming the structural integrity of the molecule and identifying any structural isomers or residual solvents.

  • Melting Point Analysis: A simple, yet effective, preliminary check for purity.

Troubleshooting Guide: Purification Challenges & Solutions

This section addresses specific experimental problems in a detailed question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Q5: My purified this compound has a low and broad melting point (e.g., 168-173°C). What is the cause and how do I fix it?

  • Underlying Cause: A depressed and broad melting point is a classic sign of impurities. Contaminants disrupt the crystal lattice of the pure compound, requiring less energy to transition to a liquid state. Potential impurities include unreacted starting materials from the synthesis, reaction byproducts (e.g., isomers or related halogenated pyridines), or residual solvents.[6]

  • Solution Strategy: Your material requires further purification.

    • Assess the Impurity Profile: If possible, use TLC or HPLC to estimate the number of impurities and their polarity relative to the desired product.

    • Recrystallization: If you have one major impurity with different solubility characteristics, recrystallization is an efficient first step.

    • Column Chromatography: If you have multiple impurities or impurities with similar polarity to your product, silica gel column chromatography is the more powerful solution.[7]

Q6: I'm trying to recrystallize this compound, but it either "crashes out" as a powder or fails to crystallize at all. What am I doing wrong?

  • Underlying Cause: This issue stems from improper solvent selection or cooling rate. The ideal recrystallization solvent should dissolve the compound completely at its boiling point and very poorly at low temperatures (e.g., 0-4°C). "Crashing out" occurs when the solution is supersaturated too quickly, trapping impurities. Failure to crystallize means the compound remains too soluble even when cold.

  • Solution Strategy:

    • Systematic Solvent Screening: Test solubility in a range of solvents. Given its slight solubility in methanol, consider using it as the primary solvent in a co-solvent system.[1] Good candidates for a co-solvent (or "anti-solvent") would be water, or a non-polar solvent like hexanes or toluene, in which the compound is likely insoluble.

    • Refine Your Technique:

      • Dissolve the crude solid in the minimum amount of boiling primary solvent (e.g., methanol).

      • While hot, add the anti-solvent dropwise until the solution just begins to turn cloudy (the saturation point).

      • Add a few more drops of the primary solvent to redissolve the precipitate and achieve a clear solution.

      • Allow the solution to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for the formation of pure, well-defined crystals.

      • Once at room temperature, place the flask in an ice bath to maximize yield.

Q7: During silica gel chromatography, two spots on my TLC plate are very close together (low Rf separation), making purification difficult. How can I improve the separation?

  • Underlying Cause: The chosen mobile phase (eluent) is not providing sufficient differential partitioning for your compound and the impurity between the stationary phase (silica gel) and the mobile phase.[8] Either the eluent is too polar, moving both compounds too quickly, or not polar enough to resolve them.

  • Solution Strategy:

    • Optimize the Mobile Phase via TLC: This is the most critical step.[9] Prepare several TLC chambers with different solvent ratios. A common starting point for nitrogen-containing heterocycles is a mixture of a non-polar and a polar solvent.

      • System 1: Hexanes/Ethyl Acetate. Start at 9:1 and test 7:3, 1:1, etc.

      • System 2: Dichloromethane/Methanol. Start at 99:1 and test 98:2, 95:5, etc.

      • Goal: Aim for an Rf value for your desired compound of ~0.3-0.4, with maximal separation from the impurity spot.

    • Consider Gradient Elution: If a single (isocratic) solvent system fails to provide separation throughout the run, use a gradient. Start with a less polar eluent to first wash off non-polar impurities, then gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind on the column.[7]

    • Check Column Loading: Overloading the column with too much crude material will cause bands to broaden and overlap, destroying separation. A general rule is to use 1-5% of the silica gel mass as your crude sample mass.

Q8: My final product is a pale yellow, not the expected white solid. How can I remove the color?

  • Underlying Cause: The yellow tint is due to highly conjugated, colored impurities. These are often degradation products or persistent contaminants from the synthesis that are present in very small amounts but have a strong chromophore.

  • Solution Strategy:

    • Activated Carbon Treatment during Recrystallization: Activated carbon is highly effective at adsorbing large, flat, conjugated molecules.

      • During the recrystallization protocol, after dissolving your crude product in the hot solvent, add a very small amount of activated carbon (e.g., 1-2% of your sample's weight).

      • Keep the solution boiling for a few minutes.

      • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon. The filtrate should be colorless.

      • Proceed with the cooling and crystallization steps. Caution: Using too much carbon can lead to significant loss of your desired product.

    • Meticulous Chromatography: If the colored impurity is separable by TLC, careful column chromatography and collection of only the purest central fractions should eliminate the color.

Experimental Protocols

Protocol 1: Purification by Optimized Recrystallization

This protocol provides a step-by-step method for purifying this compound using a co-solvent system, a robust technique for compounds with challenging solubility profiles.

Materials:

  • Crude this compound

  • Methanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks, hot plate, magnetic stirrer

  • Buchner funnel and vacuum flask

Procedure:

  • Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar.

  • Add methanol in small portions while heating the mixture to a gentle boil on a hot plate. Continue adding methanol until the solid is just fully dissolved. Avoid adding a large excess.

  • While maintaining the boil, add deionized water dropwise using a Pasteur pipette. Continue adding until the solution becomes faintly and persistently cloudy.

  • Add 1-2 mL of hot methanol to redissolve the precipitate and render the solution clear again.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool undisturbed to room temperature. Crystal formation should begin during this process.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small portion of a cold 1:1 methanol/water mixture.

  • Dry the crystals under high vacuum to a constant weight.

  • Characterize the final product by melting point and an appropriate spectroscopic method (e.g., HPLC or NMR) to confirm purity.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol details the purification of this compound using flash column chromatography, ideal for removing impurities with similar polarities.[10]

Materials:

  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Eluent (e.g., Dichloromethane/Methanol, ratio determined by prior TLC analysis)

  • Glass chromatography column with stopcock

  • Sand and Cotton

  • Collection vessels (test tubes or flasks)

Procedure:

  • Prepare the Column: Place a small cotton plug at the bottom of the column. Add a ~1 cm layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, continuously tapping the column to ensure even packing. Drain the excess solvent until it is level with the top of the silica bed. Add another ~1 cm layer of sand on top.

  • Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent (like methanol or dichloromethane). Add a small amount of silica gel (~2-3x the sample weight) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica.

  • Carefully add this powder to the top of the prepared column.

  • Elution: Gently add the eluent to the column. Using gentle air pressure (flash chromatography), push the solvent through the column.[10]

  • Fraction Collection: Begin collecting fractions immediately. The volume of each fraction should be consistent (e.g., 10-20 mL).

  • Monitoring: Analyze the collected fractions by TLC to determine their composition. Spot every few fractions on a TLC plate and develop it in the eluent system.

  • Combine and Evaporate: Combine all fractions that contain the pure product (as determined by TLC).

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Dry the product under high vacuum and confirm its purity.

Visualization of Workflows

Troubleshooting Decision Tree

This diagram outlines a logical pathway for addressing common purification challenges.

G start Crude Product Analysis purity_check Assess Purity (TLC/HPLC/MP) start->purity_check is_pure Purity > 99%? purity_check->is_pure end Product is Pure is_pure->end Yes impurity_type Nature of Impurities? is_pure->impurity_type No recrystallize Perform Recrystallization impurity_type->recrystallize Baseline / Single Major chromatography Perform Column Chromatography impurity_type->chromatography Multiple / Close Polarity color_check Colored Impurities? recrystallize->color_check chromatography->purity_check Re-assess color_check->purity_check No Re-assess decolorize Add Activated Carbon Step to Recrystallization color_check->decolorize Yes decolorize->purity_check Re-assess

Caption: A decision tree for troubleshooting this compound purification.

Column Chromatography Workflow

This diagram illustrates the key stages of the purification process using column chromatography.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Eluent Screening column_pack 2. Pack Column (Silica Slurry) tlc->column_pack sample_load 3. Dry Load Sample column_pack->sample_load elute 4. Elute Column (Flash Pressure) sample_load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (TLC) collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent & Dry combine->evaporate product Pure Product evaporate->product

Caption: Standard workflow for purification by silica gel column chromatography.

References

  • Hawkins, G. F., & Roe, A. (1949). The preparation of 5-fluoronicotinic acid and this compound. The Journal of Organic Chemistry, 14(2), 328–332. Available at: [Link]

  • Kress, T. J., & Leanna, M. R. (1993). U.S. Patent No. 5,204,478. Washington, DC: U.S. Patent and Trademark Office.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Fralin Life Sciences Institute. (n.d.). Column Chromatography Kit. Retrieved from [Link]

  • Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]

  • Connor, T. H., et al. (2010). Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment. Journal of Occupational and Environmental Hygiene, 7(11), 615-626. Available at: [Link]

  • Organic Chemistry. (2022, February 12). Column Chromatography [Video]. YouTube. Available at: [Link]

  • Guttman, A., et al. (2012). Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. The AAPS Journal, 14(4), 836–843. Available at: [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoronicotinamide Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-Fluoronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this compound derivatives. The following sections are structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the derivatization of this compound.

Q1: What are the primary reactive sites on this compound for derivatization?

A1: this compound possesses two primary sites for derivatization: the amide nitrogen and the pyridine ring nitrogen. The amide nitrogen is generally more nucleophilic and susceptible to reactions like N-alkylation and N-acylation. The pyridine ring nitrogen can also be alkylated, particularly under acidic conditions or with potent alkylating agents, leading to the formation of pyridinium salts. The fluorine atom at the 5-position is generally unreactive under standard derivatization conditions but can influence the reactivity of the pyridine ring through its electron-withdrawing nature.

Q2: What is a general starting point for N-alkylation of this compound?

A2: A common starting point for N-alkylation involves reacting this compound with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a suitable base and solvent. A typical protocol would be to use a slight excess of the alkyl halide (1.1-1.5 equivalents) and a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (ACN). Reactions are often initiated at room temperature and may require heating to drive to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

Q3: How does the choice of base impact the reaction?

A3: The choice of base is critical and depends on the desired outcome. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective for deprotonating the amide nitrogen, facilitating alkylation.[1] However, strong bases can also promote side reactions. Weaker bases, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), offer milder reaction conditions, which can be advantageous for sensitive substrates, though they may require longer reaction times or higher temperatures. For reactions sensitive to strong bases, using an excess of a less reactive amine can sometimes serve as both a reactant and a base.[2]

Q4: Can I perform derivatization directly on the carboxylic acid precursor, 5-fluoronicotinic acid?

A4: Yes, derivatization can begin with 5-fluoronicotinic acid.[3] A common strategy is to first convert the carboxylic acid to a more reactive intermediate, such as an acyl chloride or an active ester.[4] For example, treating 5-fluoronicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride will yield the corresponding acyl chloride.[5] This highly reactive intermediate can then be reacted with a wide range of nucleophiles (amines, alcohols) to form amide or ester derivatives, respectively.[6]

Section 2: Troubleshooting Guide

This section provides detailed solutions to specific problems that may arise during the derivatization of this compound.

Problem 1: Low Yield of the Desired N-Alkylated Product

Symptom: The reaction results in a low yield of the target N-alkylated this compound, with a significant amount of unreacted starting material remaining.

Potential Causes & Solutions:

  • Insufficient Base Strength or Amount: The amide proton of this compound requires a sufficiently strong base for complete deprotonation.

    • Troubleshooting Step: If using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH).[1] Ensure at least one equivalent of the base is used. For challenging alkylations, using a slight excess (e.g., 1.2 equivalents) of NaH can improve yields.

  • Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing reaction rates.

    • Troubleshooting Step: Aprotic polar solvents like DMF and DMSO are generally excellent choices as they effectively solvate the amide anion.[7] If using less polar solvents like acetonitrile or THF, solubility issues might be hindering the reaction. Ensure your starting material is fully dissolved before proceeding. The choice of solvent can also affect the rotational barriers of the amide bond, which can influence reactivity.[8]

  • Reaction Temperature is Too Low: Some alkylations require thermal energy to overcome the activation barrier.

    • Troubleshooting Step: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-80 °C) while monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessive heat can lead to side products.

  • Inactive Alkylating Agent: The alkyl halide may have degraded over time.

    • Troubleshooting Step: Use a freshly opened or purified alkylating agent. Alkyl iodides are generally more reactive than bromides or chlorides but are also less stable.

Experimental Protocol: General N-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Formation of Multiple Products (Over-Alkylation or Ring Alkylation)

Symptom: LC-MS or NMR analysis of the crude reaction mixture shows the presence of the desired mono-alkylated product along with di-alkylated species or isomers resulting from pyridine ring alkylation.

Potential Causes & Solutions:

  • Excessive Alkylating Agent or Strong Base: Using a large excess of the alkylating agent or a very strong base can lead to di-alkylation at the amide nitrogen or alkylation at the pyridine nitrogen.[1]

    • Troubleshooting Step: Reduce the equivalents of the alkylating agent to 1.05-1.1 equivalents. If using a strong base like NaH, ensure it is added slowly and at a low temperature to control the reaction.

  • Reaction Conditions Favoring Pyridinium Salt Formation: Acidic conditions or highly reactive alkylating agents can promote alkylation at the more basic pyridine nitrogen.

    • Troubleshooting Step: Ensure the reaction is run under basic conditions. If pyridinium salt formation is a persistent issue, consider protecting the pyridine nitrogen, though this adds extra steps to the synthesis. A milder alkylating agent (e.g., switching from an iodide to a bromide) might also be beneficial.

Data Presentation: Effect of Base and Stoichiometry on Alkylation

EntryBase (eq)Alkyl Halide (eq)SolventTemperature (°C)Desired Product Yield (%)Byproduct(s) (%)
1K₂CO₃ (2.0)MeI (1.5)ACN604510 (Di-alkyl)
2NaH (1.2)MeI (1.1)DMF2585<5 (Di-alkyl)
3NaH (2.5)MeI (2.5)DMF252070 (Di-alkyl)

This table illustrates how optimizing the base and stoichiometry can significantly improve the yield of the desired mono-alkylated product.

Problem 3: Difficulty in Product Purification

Symptom: The crude product is difficult to purify by standard column chromatography, with the product co-eluting with starting material or byproducts.

Potential Causes & Solutions:

  • Similar Polarity of Components: The product and starting material or byproducts may have very similar polarities.

    • Troubleshooting Step:

      • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel).

      • Derivatization for Separation: If the starting material is the main contaminant, consider a derivatization strategy to alter its polarity. For instance, if the unreacted starting material has a free N-H bond, it could be reacted with a protecting group to significantly change its polarity, allowing for easier separation.

      • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent pairs.

  • Presence of Emulsions During Work-up: The use of DMF or DMSO can sometimes lead to emulsions during the aqueous work-up.

    • Troubleshooting Step: Add brine to the aqueous layer to help break the emulsion. If the problem persists, consider removing the high-boiling solvent under high vacuum before performing the aqueous work-up.

Problem 4: Reaction Fails to Proceed When Forming Amides from 5-Fluoronicotinic Acid

Symptom: When attempting to form an amide by reacting 5-fluoronicotinic acid directly with an amine, no product is formed, and an acid-base reaction is observed instead.

Potential Causes & Solutions:

  • Acid-Base Neutralization: Carboxylic acids and amines will readily undergo an acid-base reaction to form a salt, which is generally unreactive towards amide formation under mild conditions.[2]

    • Troubleshooting Step:

      • Activate the Carboxylic Acid: The most common solution is to activate the carboxylic acid. This can be done by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5] The resulting acyl chloride is highly electrophilic and will readily react with the amine.

      • Use Coupling Reagents: Peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be used to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions.[4]

Visualization: Workflow for Amide Formation from 5-Fluoronicotinic Acid

G cluster_0 Method 1: Acyl Chloride Intermediate cluster_1 Method 2: Direct Coupling A 5-Fluoronicotinic Acid C 5-Fluoronicotinoyl Chloride A->C Activation B SOCl₂ or (COCl)₂ E Target Amide Derivative C->E Nucleophilic Acyl Substitution D Amine (R-NH₂) F 5-Fluoronicotinic Acid I Target Amide Derivative F->I Amide Bond Formation G Amine (R-NH₂) H Coupling Reagent (e.g., DCC)

Caption: Alternative pathways for synthesizing this compound derivatives.

Section 3: Analytical Methods and Monitoring

Q5: What are the recommended methods for monitoring the progress of my derivatization reaction?

A5:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the reaction. By spotting the starting material, the reaction mixture, and a co-spot, you can visualize the consumption of the starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS is the preferred method. It provides information on the retention times of the components and their mass-to-charge ratios, allowing for the identification of the product, starting material, and any byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be a powerful tool. It often requires a derivatization step to make the analytes suitable for GC analysis, for example, through silylation.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction progress by observing the disappearance of starting material signals and the appearance of product signals.

References

  • Chemistry LibreTexts. (2023). General Mechanism of Amide Reactions. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • chemistNATE. (2014). How to Make Amides: Mechanism. YouTube. [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]

  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction [Table]. [Link]

  • PubMed. (n.d.). Solvent interactions with N, N-dialkylnicotinamides and their effects on rotational barriers. [Link]

  • StFX Scholar. (n.d.). The Spectroscopic' and Physical Investigation of the Basification Reaction of N-alkyl Nicotinamide Bromides. [Link]

  • ResearchGate. (2025). Acid-base properties of nicotinamide in aqueous-acetone solutions [Request PDF]. [Link]

  • PubMed Central. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. [Link]

  • ResearchGate. (n.d.). Respective HPLC analysis of F, 5-MF, 5-HMF derivatization mixtures.... [Link]

  • PubMed Central. (n.d.). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. [Link]

  • ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis: a Silylation reactions.... [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • PubMed. (n.d.). Derivatization of 5-fluorouracil with 4-bromomethyl-7-methoxycoumarin for determination by liquid chromatography-mass spectrometry. [Link]

  • ResearchGate. (2025). Solvation State of Nicotinamide in Binary Solvents by 13C NMR Probing at Different Temperatures [Request PDF]. [Link]

  • PubMed. (1949). The preparation of 5-fluoronicotinic acid and this compound. [Link]

  • PubMed. (n.d.). N-Alkylated derivatives of 5-fluorouracil. [Link]

  • PubMed. (n.d.). [Synthesis and properties of 5-fluorouracil derivatives]. [Link]

  • Centers for Disease Control and Prevention. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. [Link]

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • PubMed. (n.d.). Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. [Link]

  • National Institutes of Health. (n.d.). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

  • PubMed Central. (n.d.). Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood. [Link]

  • ResearchGate. (2025). Synthesis and purification of [2-13C]-5-fluorouracil [Request PDF]. [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • PubMed. (2022). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. [Link]

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Technical Support Center: Troubleshooting the Analytical Detection of 5-Fluoronicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 5-Fluoronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the quantitative and qualitative analysis of this compound. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reliable results.

Introduction to this compound Analysis

This compound is a substituted pyridinecarboxamide of increasing interest in pharmaceutical research. Accurate and precise analytical methods are crucial for its characterization, quantification in various matrices, and stability assessment. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: HPLC-UV Method Development and Troubleshooting

High-Performance Liquid Chromatography with UV detection is a workhorse technique for the analysis of aromatic compounds like this compound. A well-developed method is the foundation of reliable data.

Fundamental Considerations for Method Development

A robust HPLC method for this compound should be built upon a solid understanding of its physicochemical properties.

PropertyValueImplication for HPLC Method Development
Molecular Weight 140.12 g/mol [1]Standard C18 columns are suitable.
Melting Point 174-176°C[2]Indicates good thermal stability under typical HPLC conditions.
Solubility Slightly soluble in DMSO and Methanol[2]Sample and standard preparation require careful solvent selection.
UV Absorbance As a nicotinamide derivative, expect strong absorbance around 260 nm.A UV detector set in this range should provide good sensitivity.

A recommended starting point for a reversed-phase HPLC method is presented below. This will serve as a baseline for our troubleshooting scenarios.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for small polar molecules.
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 6.0) B: AcetonitrileA buffered mobile phase is crucial for reproducible retention of ionizable compounds.
Gradient IsocraticA simple isocratic elution is often sufficient for pure substance analysis.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 260 nmMaximizes sensitivity based on the expected chromophore.
Injection Volume 10 µLA typical injection volume.
HPLC-UV Troubleshooting FAQs

Question 1: I'm observing significant peak tailing for my this compound standard. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue, especially with amine-containing compounds on silica-based columns. It's often caused by secondary interactions between the analyte and the stationary phase.

Causality Explained: Standard silica-based C18 columns have residual, acidic silanol groups (-Si-OH) on their surface. The basic nitrogen on the pyridine ring of this compound can interact with these silanols via strong ionic interactions. This leads to a portion of the analyte molecules being more strongly retained, resulting in a tailed peak shape.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for HPLC peak tailing.

Step-by-Step Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3.0 with formic or phosphoric acid) will protonate the silanol groups, reducing their interaction with the analyte.

  • Use of an End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanols are chemically deactivated. Ensure you are using such a column.

  • Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites. If the column is old or has been used with aggressive mobile phases, it may need to be replaced.

Question 2: My retention time for this compound is drifting between injections. What should I investigate?

Answer:

Retention time instability is a critical issue that affects the reliability of peak identification and quantification.

Causality Explained: Retention time is a function of the analyte's affinity for the stationary phase versus the mobile phase. Any factor that alters this equilibrium will cause shifts in retention time.

Troubleshooting Checklist:

  • Column Equilibration: Insufficient equilibration time between injections, especially after a gradient, is a common cause. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Preparation:

    • Inaccurate Composition: Even small variations in the mobile phase composition can lead to significant retention time shifts. Prepare mobile phases carefully and consistently.

    • Degassing: Air bubbles in the pump or detector can cause pressure fluctuations and retention time drift. Ensure your mobile phase is thoroughly degassed.

  • Temperature Fluctuations: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning. A column oven should be used to maintain a constant temperature.

  • Pump Performance: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate, directly impacting retention times.

Part 2: LC-MS/MS Method Development and Troubleshooting

For bioanalytical applications or trace-level detection, LC-MS/MS provides superior sensitivity and specificity.

Key Considerations for LC-MS/MS Method Development
ParameterRecommended ConditionRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The pyridine nitrogen is readily protonated, making ESI+ the logical choice.
Mobile Phase Additive 0.1% Formic AcidPromotes ionization in ESI+ and improves peak shape. Avoid non-volatile buffers like phosphate.
MRM Transitions Precursor ion: [M+H]+ = 141.1 m/z. Product ions need to be determined by infusion.Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.
LC-MS/MS Troubleshooting FAQs

Question 1: I'm experiencing significant signal suppression (matrix effects) when analyzing this compound in plasma samples. How can I mitigate this?

Answer:

Matrix effects are a major challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte of interest, typically causing ion suppression.[3]

Causality Explained: In the ESI source, the analyte and matrix components compete for ionization. If a high concentration of a matrix component co-elutes with your analyte, it can suppress the ionization of the analyte, leading to a lower signal and inaccurate quantification.[4]

Mitigation Strategies Workflow:

Caption: Workflow for mitigating matrix effects in LC-MS/MS.

Step-by-Step Solutions:

  • Chromatographic Separation: Adjust the HPLC gradient to better separate this compound from the bulk of the matrix components.

  • Sample Preparation: A simple protein precipitation may not be sufficient. Consider using Solid Phase Extraction (SPE) for a cleaner sample extract.

  • Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects. The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification. If a SIL standard is not available, a structural analog can be used, but with caution.

Part 3: Stability and Forced Degradation

Understanding the stability of this compound is critical for accurate analysis and for developing stable formulations. A stability-indicating method is one that can separate the intact drug from its degradation products.[5]

Question: How do I develop a stability-indicating HPLC method and assess the stability of this compound?

Answer:

Developing a stability-indicating method involves subjecting the analyte to stress conditions to generate degradation products and then developing an HPLC method that can resolve these degradants from the parent compound. This process is known as forced degradation.[6][7]

Forced Degradation Protocol:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24hHydrolysis of the amide to a carboxylic acid.
Base Hydrolysis 0.1 M NaOH, 60°C, 24hHydrolysis of the amide to a carboxylic acid.
Oxidation 3% H₂O₂, RT, 24hN-oxidation of the pyridine ring.
Thermal Degradation Solid state, 80°C, 48hGeneral decomposition.
Photodegradation Solution exposed to UV lightPhotolytic decomposition.

Methodology:

  • Prepare solutions of this compound and subject them to the stress conditions outlined in the table.

  • Analyze the stressed samples by HPLC-UV (ideally with a photodiode array detector to assess peak purity) or LC-MS/MS to identify degradation products.

  • Develop an HPLC method (typically a gradient method) that can baseline separate the parent this compound peak from all major degradation product peaks.

  • Validate the method according to ICH guidelines to ensure it is specific, accurate, precise, and linear for both the parent drug and its degradants.[8]

By following this approach, you can confidently assess the stability of this compound and ensure the analytical data you generate is accurate and reliable.

References

  • Forced degradation studies were performed to define the selectivity and specificity of the method... ScienceGate. (n.d.). Retrieved from [Link]

  • Kats, M. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Forced Degradation Studies Research Articles. R Discovery. (n.d.). Retrieved from [Link]

  • Li, W., Li, Y., Li, H., & Xu, J. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 8(1), 1-8.
  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Forced Degradation Studies. MedCrave online. (2016, December 14). Retrieved from [Link]

  • Ueyama, J., Nomura, H., Kondo, T., & Kishi, R. (2013). Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry. PLoS ONE, 8(11), e79535.
  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Stability Indicating High Performance Liquid Chromatography Methods for 5-fluorouridine in Aqueous Solution. (1997). Arzneimittelforschung, 47(12), 1388-92.
  • Development and Optimization of RP-HPLC Method for analysis of 5-FU in Human and Rabbit Plasma Samples: Identification and Quantific
  • Sinha, V. R., Kumar, R. V., & Bhinge, J. R. (2009). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian journal of pharmaceutical sciences, 71(6), 630–635.
  • Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. (n.d.). Research Journal of Pharmacy and Technology.
  • Method development and Validation for the Estimation of 5-Fluorouracil by using Reverse phase high-performance liquid chromatography. (n.d.). Research Journal of Pharmacy and Technology.

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Technical Support Center: 5-Fluoronicotinamide Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the potential degradation pathways and the factors that influence its stability, you can ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • pH: Like many amide-containing compounds, this compound is susceptible to pH-dependent hydrolysis. It is expected to be more stable in neutral to slightly acidic conditions and may degrade in strongly acidic or, more significantly, basic (alkaline) conditions.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3][4] Therefore, it is crucial to adhere to recommended storage temperatures.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[4][5][6] Solutions should be protected from light to minimize this risk.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, although this is generally a slower process for this type of molecule compared to hydrolysis or photolysis.[3][4]

Q2: What are the likely degradation products of this compound in an aqueous solution?

A2: Based on the chemistry of related nicotinamide compounds, the most probable degradation product resulting from hydrolysis is 5-fluoronicotinic acid.[1][7][8][9] This occurs through the cleavage of the amide bond. Under forced conditions, other minor degradation products could potentially form, but 5-fluoronicotinic acid is the primary expected degradant.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure the stability of this compound solutions, it is recommended to:

  • Store at low temperatures: For short-term storage (days to a week), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below is recommended.[3][10]

  • Protect from light: Always store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[4][11]

  • Use a suitable buffer: If the experimental conditions permit, maintaining a pH in the neutral to slightly acidic range (pH 4-7) can help minimize hydrolysis.

  • Use airtight containers: To minimize exposure to atmospheric oxygen, use well-sealed containers.[10]

Q4: How can I prepare a stable stock solution of this compound?

A4: For preparing a stable stock solution, dissolve the this compound powder in an appropriate solvent such as DMSO or ethanol. For aqueous experiments, further dilution in a buffered solution (pH 4-7) is recommended immediately before use. Prepare only the required amount for your experiment to avoid long-term storage of aqueous solutions. If long-term storage of a stock solution is necessary, store it in small aliquots at -80°C to minimize freeze-thaw cycles.[2]

Troubleshooting Guide for Stability Experiments

This section provides a structured approach to identifying and resolving common stability issues you might encounter during your research.

Issue 1: I observe unexpected peaks in my HPLC analysis of a this compound stability sample.

This is a common indication of degradation. The following workflow can help you identify the source of these peaks.

G start Unexpected Peaks in HPLC control Analyze a freshly prepared standard solution start->control compare Compare chromatograms control->compare no_peaks Peaks absent in fresh standard? compare->no_peaks yes_peaks Peaks present in fresh standard no_peaks->yes_peaks No forced_degradation Perform forced degradation study (acid, base, heat, light, oxidation) no_peaks->forced_degradation Yes source_impurity Check purity of starting material and solvents yes_peaks->source_impurity increase Do unexpected peaks increase under stress? forced_degradation->increase yes_increase Peaks are likely degradation products increase->yes_increase Yes no_increase Peaks may be impurities from starting material or solvent increase->no_increase No end_degradant Characterize degradation products yes_increase->end_degradant no_increase->source_impurity

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Detailed Steps:

  • Analyze a Control: Prepare a fresh solution of this compound from a reliable source and analyze it using the same HPLC method.

  • Compare Chromatograms: If the unexpected peaks are absent in the fresh sample, they are likely due to degradation or contamination during storage or handling of your experimental sample.[12]

  • Forced Degradation Study: To confirm if the new peaks are degradation products, perform a forced degradation study.[12] Exposing the compound to stress conditions like acid, base, heat, light, and oxidation can accelerate the formation of these products, helping in their identification.[12]

  • Purity Check: If the peaks are present in the fresh sample, they might be impurities from the initial batch of this compound or from the solvents used.

Issue 2: The concentration of my this compound solution decreases over time, even when stored at the recommended temperature.

This suggests that degradation is still occurring, albeit at a slower rate.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Inappropriate pH The pH of your solution may be drifting into a range that promotes hydrolysis. Measure the pH of your solution. If it's outside the optimal range (neutral to slightly acidic), consider using a suitable buffer system.
Photodegradation Even ambient laboratory light can cause degradation over extended periods. Ensure your solutions are always protected from light by using amber vials or wrapping them in foil.[4]
Adsorption to Container Highly pure compounds can sometimes adsorb to the surface of glass or plastic containers, leading to an apparent decrease in concentration. Consider using silanized glass vials or polypropylene tubes.
Solvent Evaporation If not sealed properly, solvent can evaporate, leading to an increase in concentration. However, if the degradant is volatile, its loss could be misinterpreted. Ensure containers are tightly sealed.
Issue 3: My solution of this compound has changed color or a precipitate has formed.

Visual changes are clear indicators of instability.

G start Visual Change in Solution (Color/Precipitate) solubility Check solubility limits at storage temperature start->solubility degradation Analyze supernatant for degradation products (HPLC) start->degradation solubility_issue Solubility issue: consider a different solvent or lower concentration solubility->solubility_issue precipitate_analysis Analyze precipitate if possible degradation->precipitate_analysis degradation_issue Degradation product is insoluble precipitate_analysis->degradation_issue reassess Reassess storage conditions (pH, temperature, light protection) degradation_issue->reassess

Caption: Troubleshooting visual changes in the solution.

Actionable Steps:

  • Do not use the solution: Any solution that has undergone a visual change should be discarded as its integrity is compromised.

  • Investigate the cause:

    • Precipitation: This could be due to the low solubility of this compound or one of its degradation products at the storage temperature. Try preparing a more dilute solution or using a different solvent system.

    • Color Change: This often indicates the formation of chromophoric degradation products, possibly from oxidative or photodegradative pathways.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[12]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.[2]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the stock solution in an oven at 60°C.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[13]

  • Sampling and Analysis:

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a suitable HPLC method. A good starting point for method development would be a C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate buffer at pH 3) and an organic modifier like acetonitrile or methanol.[14][15]

  • Data Evaluation:

    • Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.

    • Aim for 5-20% degradation of the parent compound to ensure that the secondary degradation is minimal.[12]

Expected Outcome:

This study will provide a degradation profile of this compound, which is crucial for developing a robust, stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.

References

  • Barrow, D., & Cammack, R. (n.d.). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. FEBS Letters.
  • Pharma Beginners. (2020, January 1). SOP for Analytical Solution Stability Study.
  • Ahmad, I., et al. (n.d.). Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. Pharmaceutical Chemistry Journal.
  • Gross, C. J., & Henderson, L. M. (n.d.). The hydrolysis of nicotinamide adenine nucleotide by brush border membranes of rat intestine. The Journal of nutritional biochemistry.
  • Franchetti, P., & Grifantini, M. (2019, February 13).
  • (n.d.). Solution Stability Testing.
  • BenchChem. (n.d.). Technical Support Center: Stability of Pharmaceutical Compounds.
  • (2025, November 22).
  • (n.d.). [A study on the degradation kinetics of nicotinamide powder]. Yao xue xue bao = Acta pharmaceutica Sinica.
  • Bajaj, S., et al. (2012, March 17). Stability Testing of Pharmaceutical Products.
  • (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?
  • (2025, December 26).
  • PharmaGuru. (2025, May 2).
  • Ahmad, I., et al. (n.d.). Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. Pharmaceutical Chemistry Journal.
  • Guo, W., et al. (n.d.). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS.
  • Gross, C. J., & Henderson, L. M. (n.d.).
  • (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.
  • Berger, F., et al. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • (n.d.). Instructions and Guidelines for Chemical Storage and Handling. IEDU.
  • (n.d.). nicotinamide→Niacinamide→NAD→Glycoside Hydrolases→poly-ADP-ribose.
  • (n.d.). US6218543B1 - Processes for producing highly pure nicotinamide.
  • (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.
  • BenchChem. (n.d.). preventing degradation of N-(Hydroxymethyl)nicotinamide in experiments.
  • Sharma, P., et al. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • (n.d.). Factors affecting conformations of fluorinated cycloalkyl derivatives.
  • Sharma, P., et al. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • (2025, March 27).
  • Hsiao, S.-H., et al. (n.d.). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS.
  • Dong, M. W. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • (2025, April 9).
  • Belenky, P., et al. (n.d.). On the Nonspecific Degradation of NAD+ to Nicotinamide Riboside. Journal of Biological Chemistry.
  • Tanthakit, P., et al. (n.d.). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. Engineering Journal.
  • (n.d.). Photostability testing theory and practice. Q1 Scientific.
  • (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc.
  • (n.d.). Thermal degradation behaviour of aromatic poly(ester-amide)
  • (n.d.). HPLC and ESI-MS analysis of nicotinamide degradation by Alcaligenes sp...
  • (n.d.). Microbial Degradation of Nicotinamide by a Strain Alcaligenes sp. P156.
  • (n.d.). GUIDELINES FOR CHEMICAL STORAGE IN LABS. AUB.
  • (2022, October 1). Stability Indicating RP-HPLC Method Development and Validation for Estimation of Safinamide in Bulk Drug and Dosage Form. International Journal of Pharmacy and Biological Sciences.
  • (n.d.). The thermal decomposition of amine imides.
  • Seshadri, S., et al. (n.d.). Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide. Journal of Pharmaceutical Analysis.
  • Suhagia, B. N., et al. (2020, February 27). Development and validation of stability indicating HPLC method for estimation of Rufinamide in bulk and its pharmaceutical dosage form.
  • (2024, April 14).
  • (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry.
  • (n.d.). pKa Values for 5-substituted hydantoins up to 100% of the substrate.
  • (n.d.). Measured pKa values for selected BCAA/FBCAA pairs. pKa acid 5 carboxylic acid; pKa base 5 protonated amine.
  • (n.d.). This compound (Cas 70-58-6). Parchem.

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Technical Support Center: Synthesis of 5-Fluoronicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical compound. As Senior Application Scientists, we provide not only protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary and most industrially relevant synthetic routes to this compound are:

  • Amidation of 5-Fluoronicotinic Acid: This is the most direct approach, where 5-fluoronicotinic acid is first activated and then reacted with an ammonia source.

  • Hydrolysis of 5-Fluoronicotinonitrile: This method involves the controlled hydrolysis of the corresponding nitrile to the amide.

The choice of route often depends on the availability and cost of starting materials, as well as the desired scale and purity of the final product.

Q2: I am synthesizing this compound from 5-Fluoronicotinic acid and see an unexpected peak in my NMR/LC-MS that corresponds to 5-Fluoronicotinonitrile. What is causing this?

A2: The formation of 5-Fluoronicotinonitrile is a classic side reaction in the amidation of 5-Fluoronicotinic acid, particularly when using dehydrating agents for carboxylic acid activation. This is especially common when using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1]

  • Causality: The primary amide is formed as the desired product, but under harsh conditions (e.g., excess dehydrating agent, high temperatures), the amide itself can undergo a further dehydration reaction to yield the nitrile.[1]

  • Troubleshooting:

    • Control Stoichiometry: Use a minimal excess of the activating agent (e.g., SOCl₂).

    • Temperature Control: Maintain a low to moderate reaction temperature during both the acid activation and amidation steps.

    • Quenching: Once the acid activation is complete, ensure the excess activating agent is removed or quenched before proceeding with the amidation.

Q3: My reaction to form this compound using a coupling agent like DCC is giving me a significant amount of an insoluble white precipitate that is not my product. What is it?

A3: When using carbodiimide coupling reagents such as dicyclohexylcarbodiimide (DCC), the formation of an N-acylurea byproduct is a common side reaction. This byproduct is often poorly soluble in common organic solvents and precipitates out of the reaction mixture.

  • Causality: The O-acylisourea intermediate, which is formed upon activation of the carboxylic acid by DCC, can rearrange to the more stable N-acylurea if it does not react with the amine in a timely manner.

  • Troubleshooting:

    • Order of Addition: Add the amine to the reaction mixture shortly after the addition of the coupling agent and carboxylic acid.

    • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) can suppress the formation of N-acylurea by forming a more stable active ester intermediate.

    • Alternative Coupling Agents: Consider using water-soluble carbodiimides like EDC, where the urea byproduct is more easily removed during aqueous workup.

Q4: I am observing the hydrolysis of my starting material, 5-fluoronicotinoyl chloride, back to 5-fluoronicotinic acid during the amidation step. How can I prevent this?

A4: The hydrolysis of the highly reactive 5-fluoronicotinoyl chloride is a common issue if there is residual water in your reaction system.

  • Causality: Acyl chlorides are highly susceptible to nucleophilic attack by water, which leads to the formation of the corresponding carboxylic acid.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Dry Solvents and Reagents: Use anhydrous solvents and ensure your ammonia source (e.g., ammonia gas or a solution in an organic solvent) is dry.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section provides a more in-depth look at specific side reactions, their mechanisms, and detailed protocols for their prevention.

Side Reaction 1: Formation of 5-Fluoronicotinonitrile
Observation Potential Cause Proposed Solution
Appearance of a nitrile peak (C≡N) in IR or a corresponding mass peak in MS.Over-activation of the carboxylic acid or dehydration of the amide product.1. Reduce the amount of dehydrating agent (e.g., SOCl₂) to 1.1-1.2 equivalents.2. Maintain a low reaction temperature (0-25 °C) during the amidation step.3. Consider alternative activation methods that do not use strong dehydrating agents, such as using coupling agents (e.g., HATU, HOBt/EDC).
Side Reaction 2: Formation of N-acylurea Byproduct
Observation Potential Cause Proposed Solution
Formation of a significant amount of insoluble precipitate during a DCC-mediated coupling.Rearrangement of the O-acylisourea intermediate.1. Optimize the reaction kinetics by ensuring the amine is present to react with the activated acid.2. Use HOBt or other additives to trap the activated intermediate as a more stable active ester.3. Switch to a phosphonium-based coupling reagent (e.g., PyBOP) which can be less prone to this side reaction.[2]
Side Reaction 3: Hydrodehalogenation of Precursors
Observation Potential Cause Proposed Solution
Presence of nicotinamide or other defluorinated species in the final product, especially when starting from halogenated precursors in the presence of a palladium catalyst.Reductive cleavage of the C-F or other C-X bond.1. Use a less sterically hindered base in palladium-catalyzed reactions.2. Choose a more electron-rich ligand to favor reductive elimination over hydrodehalogenation.3. Carefully control the source of hydrogen in the reaction (e.g., avoid certain solvents or reagents that can act as hydride donors).

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Fluoronicotinic Acid via the Acid Chloride
  • Acid Chloride Formation:

    • To a stirred suspension of 5-fluoronicotinic acid (1.0 eq) in an anhydrous solvent (e.g., DCM or toluene) under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation:

    • Dissolve the crude 5-fluoronicotinoyl chloride in an anhydrous aprotic solvent (e.g., THF or dioxane).

    • Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in an organic solvent (e.g., 2 M ammonia in isopropanol) dropwise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the product can be isolated by filtration if it precipitates, or by an appropriate aqueous workup.

Protocol 2: Purification of this compound

Recrystallization is an effective method for purifying this compound from many common impurities.

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic pathway and key side reactions.

Synthesis and Side Reactions of this compound cluster_main Main Synthetic Route cluster_side Common Side Reaction FNA 5-Fluoronicotinic Acid AcidChloride 5-Fluoronicotinoyl Chloride FNA->AcidChloride Activation Ammonia Ammonia (NH3) Product This compound Nitrile 5-Fluoronicotinonitrile (Side Product) Product->Nitrile Dehydration (Excess SOCl2, Heat) AcidChloride->Product Amidation SOCl2 SOCl2

Caption: Main synthetic route from 5-Fluoronicotinic acid and a common dehydration side reaction.

DCC Coupling Side Reaction FNA 5-Fluoronicotinic Acid O_Acyl O-Acylisourea (Active Intermediate) FNA->O_Acyl + DCC DCC DCC Amine Amine (R-NH2) Amide Desired Amide O_Acyl->Amide + Amine N_Acyl N-Acylurea (Byproduct) O_Acyl->N_Acyl Rearrangement (Side Reaction) DCU DCU Amide->DCU + DCU

Caption: Side reaction in DCC-mediated amide synthesis.

References

  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

  • The preparation of 5-fluoronicotinic acid and this compound. PubMed. [Link]

  • Amine to Amide (via Acid Chloride). Common Organic Chemistry. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Cora. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH. [Link]

  • Chemistry of Amides. Chemistry LibreTexts. [Link]

  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. ResearchGate. [Link]

  • Synthesis and purification of [2-13C]-5-fluorouracil. ResearchGate. [Link]

  • Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Chemistry Steps. [Link]

  • Composition of 5-fluorouracil and refining method therefor.
  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. ResearchGate. [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH. [Link]

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Technical Support Center: Enhancing the Selectivity of 5-Fluoronicotinamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoronicotinamide-based inhibitors. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the development and optimization of these compounds, with a primary focus on improving selectivity. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

Part 1: Troubleshooting Guide - Navigating Common Selectivity Hurdles

This section addresses specific issues you might encounter in a question-and-answer format, offering actionable advice grounded in medicinal chemistry and molecular pharmacology principles.

Question 1: My this compound analog shows potent inhibition of my primary target (e.g., NAMPT), but I'm observing significant off-target effects in cellular assays. How can I diagnose and mitigate this?

Answer:

This is a frequent challenge. The nicotinamide scaffold is recognized by a wide range of enzymes. Off-target activity can lead to toxicity and confound experimental results.[1] A systematic approach is crucial to identify and address the root cause.

Underlying Principles: Off-target effects arise when a compound binds to and modulates the activity of proteins other than the intended target.[1] For nicotinamide mimetics, this can include other NAD+-dependent enzymes or proteins with similar binding pockets.

Troubleshooting Workflow:

  • Comprehensive Target Profiling: The first step is to identify the off-targets. Broad biochemical kinase and enzyme panels are invaluable for this purpose.[2][3][4] These services screen your compound against hundreds of purified enzymes to generate a selectivity profile.

  • Structural Analysis & Hypothesis Generation:

    • Overlay Structures: If crystal structures of your primary target and a key off-target are available, overlaying them can reveal subtle but critical differences in the binding pockets.[5][6]

    • Identify Selectivity Pockets: Look for regions where the amino acid residues differ. Can you introduce a bulky group to your inhibitor that creates a steric clash with the off-target but is accommodated by your primary target?[5][7] Conversely, can you exploit a unique polar contact in the primary target?

  • Structure-Activity Relationship (SAR) Studies: Systematically modify your this compound scaffold. The goal is to decouple on-target potency from off-target activity.[6][8]

    • Focus on the Solvent-Exposed Region: Modifications pointing towards the solvent front are often less constrained and can be a good starting point for introducing selectivity-enhancing groups without disrupting core binding interactions.

    • Vary the 5-Fluoro Position: While the fluorine atom is key, explore other substitutions on the pyridine ring to alter electrostatic potential and steric profile.[5][9]

Visualizing the Strategy: A Workflow for Diagnosing Off-Target Effects

Caption: Workflow for troubleshooting off-target effects.

Question 2: I've designed a series of analogs to improve selectivity, but the biochemical assay data is not correlating with my cellular results. What could be the issue?

Answer:

A disconnect between biochemical and cellular data is a classic drug discovery problem. It often points to factors beyond simple enzyme inhibition that are present in a complex cellular environment.

Potential Causes & Solutions:

  • Cell Permeability and Efflux: Your highly selective compound might not be getting into the cell or could be actively pumped out.

    • Troubleshooting: Assess permeability using a PAMPA (Parallel Artificial Membrane Permeability Assay). For efflux, use cell lines that overexpress common efflux pumps (e.g., P-gp) and see if your compound's activity is diminished.

  • Target Engagement in a Cellular Context: Potent inhibition of a purified enzyme doesn't guarantee the compound is binding to its target in a living cell.[10] The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement.[10][11][12]

    • Principle of CETSA: Ligand binding stabilizes a protein, increasing its melting temperature.[10][12] By heating cells treated with your inhibitor and measuring the amount of soluble target protein remaining, you can confirm binding.[11][13]

Experimental Protocol: Western Blot-Based CETSA for Target Engagement

  • Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of your inhibitor or a vehicle control for 1-4 hours.

  • Heating Step: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by a cooling step.[11]

  • Lysis & Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble target protein in the supernatant by Western Blot. A shift in the melting curve in the presence of your inhibitor indicates target engagement.

Data Presentation: Interpreting CETSA Results

CompoundConcentrationTemperature (°C) for 50% Protein Precipitation (Tm)ΔTm (°C) vs. Vehicle
Vehicle-52.5-
Inhibitor A1 µM58.0+5.5
Inhibitor B1 µM53.0+0.5

In this example, Inhibitor A shows significant target engagement, while Inhibitor B does not, despite potentially having a low biochemical IC50.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, conceptual questions about inhibitor selectivity.

What are the key principles for rationally designing selectivity into a this compound scaffold?

Improving selectivity is a multi-faceted challenge that can be approached through several rational design principles.[5][9]

  • Shape Complementarity: Exploit differences in the size and shape of the binding sites between your target and off-targets. Introducing a bulky group that clashes with a residue in the off-target's active site is a powerful strategy.[5]

  • Electrostatic Optimization: Fine-tune the electrostatic interactions. The 5-fluoro group already alters the electronic properties of the nicotinamide ring. Further modifications can be made to create favorable interactions with specific residues in the target protein while being unfavorable in off-targets.[5][9]

  • Exploiting Protein Flexibility: Proteins are not rigid structures. Some inhibitors can gain selectivity by binding to a specific conformation of the target protein that is less accessible to off-targets.[5]

  • Displacing Water Molecules: Identify high-energy water molecules in the active site of your target that are not present in off-targets. Designing your inhibitor to displace these water molecules can provide a significant boost in both affinity and selectivity.[5][9]

Visualizing Design Principles for Selectivity

Caption: Key principles for rational inhibitor design.

My lead compound has a hydroxamate group, which is leading to off-target effects on HDACs. What are some alternative zinc-binding groups I can explore?

Hydroxamic acids are potent zinc-binders but are known to have off-target effects, particularly on histone deacetylases (HDACs), and can have poor pharmacokinetic properties.[14][15] Exploring alternative zinc-binding groups (ZBGs) is an excellent strategy.

  • Difluoromethyl-1,3,4-oxadiazole: This group has been shown to be a highly selective ZBG for HDAC6, demonstrating significantly reduced off-target effects compared to hydroxamates.[15] It offers a promising alternative for improving the selectivity profile of your inhibitors.[15]

How can I leverage Structure-Activity Relationship (SAR) data to guide my selectivity optimization?

SAR studies are the cornerstone of medicinal chemistry.[6][8][16] By systematically making small changes to your molecule and measuring the impact on both on-target and off-target activity, you can build a detailed map of how different parts of the molecule contribute to binding and selectivity.

Key Considerations for SAR-driven Selectivity Enhancement:

  • Establish a Robust Baseline: Have accurate and reproducible IC50 or Ki values for your starting compound against both the primary target and key off-targets.

  • Systematic Modifications: Make single, well-defined changes to the molecule in each iteration. This allows you to clearly attribute any change in activity to that specific modification.

  • Develop a "Selectivity Index": Calculate the ratio of the off-target IC50 to the on-target IC50. This will be your key metric for tracking progress.

  • Iterate and Refine: Use the data from each round of synthesis and testing to inform the design of the next generation of compounds.[17][18]

References

  • Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • Structure-activity relationship (SAR) studies on isonicotinamides as highly selective, brain penetrable, and orally active inhibitors of glycogen synthase kinase-3 (GSK-3) for the potential treatment of Alzheimer's disease. Bristol Myers Squibb. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. National Center for Biotechnology Information. [Link]

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening. [Link]

  • Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. ResearchGate. [Link]

  • High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. ResearchGate. [Link]

  • Biochemical assays for selectivity profiling across the entire PI3 kinase family. AACR Publications. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Structure–activity relationship (SAR) of the synthesized compounds based on the cytotoxic evaluation against MDA-MB-231 and MCF-7 cell lines. ResearchGate. [Link]

  • New strategies to enhance the efficiency and precision of drug discovery. Frontiers in Chemistry. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. National Center for Biotechnology Information. [Link]

  • Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS. Journal of Biological Chemistry. [Link]

  • This compound Derivatives as HDAC6 Inhibitors for Treating Heart Diseases. ACS Medicinal Chemistry Letters. [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. [Link]

  • Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics. [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Dr. Dy Discusses On-Target and Off-Target Side Effects. YouTube. [Link]

  • Treatment of human cells with 5-aza-dC induces formation of PARP1-DNA covalent adducts at genomic regions targeted by DNMT1. National Center for Biotechnology Information. [Link]

  • Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based Inhibitors of Histone Deacetylase 6 In Vitro and in Cells. MDPI. [Link]

  • Selective 5-HT7 Receptor Activation May Enhance Synaptic Plasticity Through N-methyl-D-aspartate (NMDA) Receptor Activity in the Visual Cortex. Journal of Neurophysiology. [Link]

  • Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based Inhibitors of Histone Deacetylase 6 In Vitro and in Cells. International Journal of Molecular Sciences. [Link]

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Technical Support Center: Scaling Up 5-Fluoronicotinamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 5-Fluoronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights to ensure the robustness and safety of your process.

I. Synthesis and Reaction Optimization: FAQs and Troubleshooting

This section addresses common questions and issues arising during the chemical synthesis of this compound, focusing on reaction yield, purity, and scalability.

Q1: My reaction yield for the synthesis of this compound is consistently low. What are the likely causes and how can I optimize the reaction?

Low yields during the synthesis of this compound can often be attributed to several factors, ranging from suboptimal reaction conditions to the inherent reactivity of fluorinated pyridines. A common synthetic route involves the hydrolysis of a nitrile precursor, such as 3-cyano-5-fluoropyridine.

Potential Causes and Solutions:

  • Incomplete Hydrolysis of the Nitrile Precursor: The conversion of the nitrile group (-CN) to the primary amide (-CONH2) can be challenging.

    • Acid-Catalyzed Hydrolysis: While effective, harsh acidic conditions can lead to the further hydrolysis of the desired amide to the corresponding carboxylic acid (5-fluoronicotinic acid) as an undesired byproduct.[1][2][3] Careful control of reaction time, temperature, and acid concentration is crucial. Consider a staged approach with initial heating to drive the nitrile hydrolysis followed by a rapid quench to prevent over-hydrolysis.

    • Base-Catalyzed Hydrolysis: Strong bases like sodium hydroxide can also be used.[1][3] However, this can also lead to the formation of the carboxylate salt. Precise stoichiometric control of the base is necessary.

    • Biocatalysis: The use of nitrile hydratase enzymes can offer a greener and more selective alternative, often proceeding under milder conditions and minimizing byproduct formation.[4]

  • Side Reactions: The electron-withdrawing nature of the fluorine atom can activate the pyridine ring to nucleophilic attack, leading to undesired side products.

    • Monitoring Reaction Progress: Implement in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting material and the formation of both the desired product and any byproducts. This will help in determining the optimal reaction endpoint.

  • Suboptimal Reaction Parameters:

    • Temperature: Insufficient temperature may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition. An optimization study using a Design of Experiments (DoE) approach is recommended to identify the ideal temperature profile.

    • Solvent: The choice of solvent is critical. For hydrolysis reactions, aqueous systems are necessary. For other synthetic steps, polar aprotic solvents like DMF or DMSO might be suitable, but their removal at scale can be challenging.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing significant impurity levels in my crude this compound. What are the common impurities and how can I minimize their formation?

Impurity profiling is a critical aspect of process development and regulatory compliance.[5][6][7][8] Common impurities in the synthesis of this compound can arise from starting materials, side reactions, or degradation.

Common Impurities and Mitigation Strategies:

ImpurityPotential SourceMitigation Strategy
5-Fluoronicotinic acid Over-hydrolysis of the amide product during synthesis.[1][2][3]Tightly control reaction time, temperature, and reagent stoichiometry. Implement robust quenching procedures.
Unreacted 3-cyano-5-fluoropyridine Incomplete reaction.Optimize reaction conditions for full conversion. Consider a slight excess of the hydrolyzing agent.
Positional Isomers Arising from the synthesis of the fluorinated pyridine precursor.Ensure high purity of starting materials. Develop analytical methods to detect and quantify isomeric impurities.
Degradation Products Thermal or chemical decomposition of the product.Avoid excessive temperatures during reaction and work-up. Ensure the product is stable under the chosen conditions.

Impurity Profiling Protocol:

A robust HPLC method is essential for the separation and quantification of this compound from its potential impurities.

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound and its likely impurities have significant absorbance (e.g., around 260 nm).

  • Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

II. Purification and Isolation: FAQs and Troubleshooting

The purification of this compound is a critical step to achieve the desired quality for pharmaceutical applications.

Q3: What is the best method for purifying crude this compound on a large scale?

Crystallization is generally the most effective and scalable method for purifying solid organic compounds like this compound.

Key Considerations for Crystallization:

  • Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Given that this compound is slightly soluble in methanol, a mixed solvent system, such as methanol/water or ethanol/water, could be effective.

  • Cooling Profile: A controlled cooling rate is crucial for obtaining a desirable crystal size distribution and minimizing the inclusion of impurities. A linear cooling profile is often a good starting point, but a more complex, multi-stage profile may be necessary for optimal results.

  • Seeding: Seeding the supersaturated solution with a small amount of pure this compound crystals can help control the onset of crystallization and improve batch-to-batch consistency.

Troubleshooting Crystallization:

IssuePotential CauseSolution
Oiling Out The compound is precipitating as a liquid phase instead of a solid.Use a more polar solvent or a solvent mixture. Reduce the initial concentration of the solute.
Poor Crystal Form/Fine Powder Nucleation is too rapid.Slow down the cooling rate. Use a co-solvent. Implement a seeding strategy.
Low Purity of Isolated Solid Impurities are co-crystallizing or being trapped in the crystal lattice.Screen for a more selective solvent system. Consider a pre-purification step like a carbon treatment to remove colored impurities.
Q4: How can I effectively dry the purified this compound without causing degradation?

Recommended Drying Procedure:

  • Initial Drying: After filtration, wash the wet cake with a small amount of a volatile, non-polar solvent (e.g., heptane) to displace the crystallization solvent.

  • Vacuum Drying: Dry the solid in a vacuum oven at a moderately elevated temperature (e.g., 50-60°C). The use of a vacuum will lower the boiling points of residual solvents, allowing for efficient drying at a temperature well below the decomposition point of the product.

  • Monitoring: Monitor the drying process by measuring the loss on drying (LOD) until a constant weight is achieved.

III. Safety and Handling

The safe handling of this compound and the reagents used in its synthesis is of paramount importance.

Q5: What are the primary safety concerns when working with this compound and its precursors on a larger scale?

Hazard Identification and Control:

  • This compound: Based on data for related compounds like 2,6-dichloro-5-fluoronicotinamide, this compound should be considered harmful if inhaled, in contact with skin, or if swallowed. It may also cause skin, eye, and respiratory irritation.

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. For large-scale operations, consider respiratory protection.

    • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, especially when handling powders to avoid inhalation.

  • Fluorinating Agents: If the synthesis involves direct fluorination, the reagents used (e.g., Selectfluor®, NFSI) are powerful oxidizing agents and can be hazardous. Always follow the specific handling instructions for these reagents.

  • Solvents: Many organic solvents are flammable and can have associated health risks. Ensure proper storage and grounding of equipment to prevent static discharge.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give them water to drink.

In all cases of exposure, seek immediate medical attention.

IV. Analytical Quality Control

Robust analytical methods are essential to ensure the quality and consistency of this compound production.

Q6: What analytical techniques are recommended for the quality control of this compound?

A comprehensive quality control strategy should include methods to assess identity, purity, and strength.

Recommended Analytical Methods:

TestMethodPurpose
Identity FTIR, 1H NMR, 19F NMR, Mass SpectrometryTo confirm the chemical structure of the compound.
Purity (Assay) HPLC-UVTo determine the percentage of the active pharmaceutical ingredient (API).
Purity (Impurities) HPLC-UVTo detect and quantify any process-related impurities or degradation products.
Residual Solvents Gas Chromatography (GC) with HeadspaceTo quantify the amount of any remaining solvents from the manufacturing process.
Water Content Karl Fischer TitrationTo determine the amount of water present in the final product.
Melting Point Differential Scanning Calorimetry (DSC) or Melting Point ApparatusTo confirm the identity and purity of the crystalline solid.

Workflow for Quality Control Testing:

Caption: A typical workflow for the quality control of a batch of this compound.

V. References

  • PubChem. (n.d.). 5-Fluoro-2,6-dihydroxynicotinamide. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA curve of 5-FU, placebo-NPs and 5-FU-NPs. Retrieved from [Link]

  • Salehi Marzijarani, F., et al. (2019). One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. Organic Process Research & Development.

  • ResearchGate. (2025). TGA-DSC thermograms of pure 5-FU drug and 5-FU loaded Microsponges. Retrieved from [Link]

  • ResearchGate. (n.d.). Results obtained by TGA (T5%, Tf) and DSC analyses (Tg). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega.

  • Journal of Pharmaceutical and Allied Sciences. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.

  • Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy and Bioallied Sciences.

  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules.

  • Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • CETCO. (n.d.). Simultaneous Thermal Analysis (TGA-DTA, TGA-DSC).

  • SciSpace. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction.

  • ResearchGate. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.

  • Google Patents. (n.d.). CN104762338A - Method of producing nicotinamide by catalysis of rhodococcus. Retrieved from

  • Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Retrieved from [Link]

  • PubMed. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.

  • IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

  • LookChem. (n.d.). Cas 364-22-7,2-Fluoronicotinamide. Retrieved from [Link]

  • PubMed Central. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals.

  • YouTube. (2019). Mechanism of Amide Hydrolysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents.

  • MDPI. (n.d.). Recent Advances in Synthetic Routes to Azacycles.

  • MDPI. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications.

  • Agilent. (n.d.). Impurity Profiling of GLP-1 Receptor Agonists by HILIC-MS.

  • ResearchGate. (n.d.). Synthetic Routes of New K-560-Related Compounds 6, 7, 8, 9, 10 and 11.

  • ResearchGate. (n.d.). Development of the Synthetic Route to PF-06878031 Part 2: Amide Reduction Route.

  • Sigma-Aldrich. (n.d.). Pharmaceutical impurity profiling Application guide.

  • IUPAC. (n.d.). Solubility Data Series.

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Retrieved from

Sources

Technical Support Center: Method Development for Separating 5-Fluoronicotinamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical separation of 5-Fluoronicotinamide and its positional isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions to common challenges encountered during method development. Separating positional isomers, which differ only in the placement of a substituent on a molecular scaffold, presents a significant chromatographic challenge due to their nearly identical physicochemical properties. This resource offers a structured approach to troubleshooting and frequently asked questions, grounded in established scientific principles and practical laboratory experience.

I. Understanding the Challenge: The Nature of this compound Isomers

This compound is a fluorinated derivative of nicotinamide (Vitamin B3). Its isomers are compounds with the same molecular formula (C6H5FN2O) but with the fluorine atom and/or the carboxamide group at different positions on the pyridine ring.[1][2][3] These subtle structural differences lead to very similar polarities, pKa values, and molecular weights, making their separation by conventional chromatographic techniques a non-trivial task.

The primary goal of method development is to exploit these minor differences to achieve baseline resolution. This often requires moving beyond standard C18 reversed-phase columns and exploring alternative stationary phases and mobile phase compositions.

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems observed during the separation of this compound isomers in a question-and-answer format, providing not just solutions but the underlying rationale.

A. Peak Shape and Resolution Issues

Q1: I am seeing poor resolution or complete co-elution of my this compound isomers on a C18 column. What are my next steps?

A1: Co-elution on a standard C18 column is a common starting point. The primary issue is the lack of differential interaction between the isomers and the stationary phase. Here’s a systematic approach to resolving this:

  • Change the Stationary Phase: C18 columns primarily separate based on hydrophobicity. Since the isomers have very similar logP values, this mechanism is often insufficient.[4] Consider stationary phases that offer alternative separation mechanisms:

    • Phenyl-Hexyl or Phenyl-Propyl Columns: These columns provide π-π interactions between the phenyl groups of the stationary phase and the aromatic pyridine ring of the isomers.[4][5] The position of the electron-withdrawing fluorine atom can subtly alter the electron density of the pyridine ring, leading to differential retention.[6][7]

    • Pentafluorophenyl (PFP) Columns: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[4] The fluorine atoms on the stationary phase can interact uniquely with the fluorine and amide groups of the isomers, often providing enhanced selectivity.

    • Embedded Amide or Polar-Embedded Columns: These phases can offer additional hydrogen bonding interactions with the amide group of the this compound isomers, potentially resolving them based on subtle differences in steric hindrance around the amide.[4]

  • Modify the Mobile Phase:

    • Solvent Choice: If you are using acetonitrile, try switching to methanol or a combination of both. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is primarily a hydrogen-bond acceptor. This difference can alter the selectivity of the separation.

    • pH Adjustment: The pKa of the pyridine nitrogen in this compound isomers will be slightly different. Operating the mobile phase at a pH close to the pKa of the isomers can lead to changes in their ionization state and, consequently, their retention. A change of just 0.1 pH units can significantly impact retention time.[8]

    • Additives: The use of ion-pairing reagents or buffers can enhance resolution. However, start with simple mobile phases before adding complexity.

Q2: My peaks are tailing. What are the likely causes and how can I fix this?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues within the HPLC system itself.[9][10]

  • Silanol Interactions: Uncapped silanol groups on silica-based columns can interact with the basic nitrogen of the pyridine ring, causing tailing.

    • Solution: Use a modern, end-capped, high-purity silica column. Alternatively, add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to mask the silanol groups. Lowering the mobile phase pH can also suppress silanol ionization.[10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.

    • Solution: Reduce the injection volume or the concentration of your sample.[9]

  • Extra-Column Dead Volume: Excessive tubing length or diameter between the column and the detector can cause peak broadening and tailing.[9]

    • Solution: Use shorter, narrower internal diameter tubing (PEEK tubing is often a good choice).

Q3: I have achieved some separation, but the peaks are broad, leading to poor resolution. How can I improve peak efficiency?

A3: Broad peaks indicate a loss of chromatographic efficiency. Several factors could be at play:

  • Sub-optimal Flow Rate: The van Deemter equation describes the relationship between flow rate and plate height (a measure of efficiency).

    • Solution: Perform a flow rate optimization study. Start with a typical flow rate (e.g., 1 mL/min for a 4.6 mm ID column) and then analyze at ± 0.2 mL/min increments to find the optimal efficiency.

  • Poor Column Equilibration: If the column is not fully equilibrated with the mobile phase, you may see broad or drifting peaks.[9]

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.

  • Temperature Effects: Inconsistent column temperature can lead to peak broadening.

    • Solution: Use a thermostatted column oven to maintain a consistent temperature.[9] Increasing the temperature can also improve efficiency by reducing mobile phase viscosity and increasing mass transfer.

B. Retention Time and System Stability Issues

Q4: My retention times are drifting from one injection to the next. What should I check?

A4: Retention time drift is a common problem that points to a lack of stability in the chromatographic system.[9]

  • Mobile Phase Composition: The most frequent cause of retention time drift is a change in the mobile phase composition.[8]

    • Solution: Prepare fresh mobile phase daily. If you are using a gradient, ensure the pump's proportioning valves are functioning correctly. Degas the mobile phase to prevent air bubbles from affecting the pump's performance.[9]

  • Column Temperature Fluctuations: Inconsistent temperature will cause retention times to shift.

    • Solution: Use a column oven and allow it to stabilize before starting your analysis.[9]

  • Column Equilibration: Insufficient equilibration between injections, especially in gradient methods, can cause retention time drift.

    • Solution: Increase the equilibration time at the end of your gradient method.

Q5: I am experiencing high backpressure. What are the potential causes and how do I troubleshoot it?

A5: High backpressure can damage your column and pump. It's crucial to identify and resolve the issue promptly.[11]

  • Systematic Approach to Isolation:

    • Disconnect the column: If the pressure drops to normal, the blockage is in the column.

    • If the pressure is still high: Sequentially disconnect components (detector, injector) to isolate the blockage.

  • Common Causes and Solutions:

    • Blocked Frit or Column: Particulate matter from the sample or mobile phase can block the column inlet frit.

      • Solution: Filter all samples and mobile phases. Use a guard column to protect the analytical column. You can try back-flushing the column (disconnect it from the detector first) at a low flow rate. If this doesn't work, the column may need to be replaced.[9]

    • Precipitated Buffer: If you are using a buffered mobile phase, ensure the buffer is soluble in the organic solvent concentration used.

      • Solution: Flush the system with a high-aqueous mobile phase to dissolve any precipitated salts.[11]

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for method development for this compound isomers?

A1: A good starting point is to screen several columns with different selectivities in parallel. A recommended initial screen would include:

  • A standard C18 column (as a baseline)

  • A Phenyl-Hexyl column

  • A PFP column

  • An embedded amide column

Use a simple mobile phase like water and acetonitrile with 0.1% formic acid for an initial gradient run on each column. This will quickly tell you which stationary phase offers the most promising selectivity for your isomers.

Q2: Should I consider techniques other than HPLC, such as SFC or UPLC-MS?

A2: Yes, absolutely.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating isomers.[12] It uses supercritical CO2 as the main mobile phase, which has different properties than liquid mobile phases. SFC often provides unique selectivity for isomers that are difficult to separate by HPLC.[12][13] The use of various co-solvents and a wide range of stationary phases (both normal and reversed-phase) makes it a powerful tool for isomer separations.[12][14]

  • Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS): UPLC systems use sub-2 µm particles, which provide significantly higher efficiency and resolution than traditional HPLC.[15][16] When coupled with a mass spectrometer, you can confirm that the separated peaks are indeed isomers (they will have the same mass-to-charge ratio) and potentially gain structural information from their fragmentation patterns.[15][17][18][19]

Q3: Can chiral columns be used to separate positional isomers?

A3: While chiral columns are primarily designed to separate enantiomers, they can sometimes resolve positional isomers.[4][5] The complex three-dimensional environment of a chiral stationary phase can provide unique interactions that differentiate between the subtle structural differences of positional isomers. However, this is often a trial-and-error approach and may not be the most cost-effective first choice.[4]

IV. Experimental Protocols & Data

Protocol 1: Initial Column Screening via HPLC
  • System Preparation:

    • HPLC System: Quaternary pump, autosampler, thermostatted column compartment, UV detector.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Sample: 10 µg/mL solution of mixed this compound isomers in 50:50 Water:Acetonitrile.

  • Screening Conditions:

    • Columns:

      • C18, 2.7 µm, 4.6 x 100 mm

      • Phenyl-Hexyl, 3 µm, 4.6 x 100 mm

      • PFP, 3 µm, 4.6 x 100 mm

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: 254 nm

  • Data Analysis:

    • Compare the chromatograms from each column.

    • Identify the column that provides the best initial separation or indication of selectivity (e.g., peak shouldering or partial separation).

Table 1: Representative Column Screening Results

Column TypeResolution (Rs) between Isomer 1 & 2Observations
C180.0Complete co-elution.
Phenyl-Hexyl1.2Partial separation, significant peak overlap.
PFP1.8Baseline separation achieved.

Note: This is example data. Actual results will vary.

Protocol 2: Method Optimization on PFP Column
  • System and Sample: Same as Protocol 1, using the PFP column.

  • Optimization Steps:

    • Gradient Optimization: Adjust the gradient slope to improve resolution around the elution time of the isomers. Try a shallower gradient in that region.

    • Temperature Optimization: Analyze the sample at different temperatures (e.g., 25 °C, 30 °C, 40 °C) to see the effect on selectivity and resolution.

    • Mobile Phase Modifier: If needed, try replacing formic acid with acetic acid or trifluoroacetic acid to see if it improves peak shape or selectivity.

V. Visualizing the Workflow

A logical workflow is critical for efficient method development.

MethodDevelopmentWorkflow cluster_prep Preparation cluster_screen Screening Phase cluster_optimize Optimization Phase cluster_finalize Finalization Prep Define Separation Goal: Baseline resolution of isomers SamplePrep Prepare Isomer Standard & Mobile Phases Prep->SamplePrep Screening Column Screening (C18, Phenyl, PFP) SamplePrep->Screening Evaluation Evaluate Selectivity Identify Best Column Screening->Evaluation Optimization Optimize on Best Column: - Gradient Slope - Temperature - Mobile Phase Evaluation->Optimization PFP shows promise Performance Check Performance: Resolution > 1.5? Tailing Factor < 1.5? Optimization->Performance Performance->Optimization No, re-optimize Validation Method Validation (Robustness, Linearity, etc.) Performance->Validation Yes FinalMethod Final Analytical Method Validation->FinalMethod

Caption: A systematic workflow for developing a separation method for positional isomers.

VI. Concluding Remarks

The separation of this compound isomers is a challenging but achievable task with a systematic and logical approach. By moving beyond standard reversed-phase chromatography and exploring stationary phases with alternative selectivities like PFP and Phenyl-Hexyl, successful separation can be attained. Techniques like SFC and UPLC-MS offer powerful alternatives or complementary information. Remember that every step, from mobile phase preparation to system maintenance, plays a crucial role in achieving a robust and reliable method.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Arellano, C., et al. (2014). An UPLC-MS/MS method for separation and accurate quantification of tamoxifen and its metabolites isomers. Journal of Pharmaceutical and Biomedical Analysis, 100, 243-251. [Link]

  • Shimadzu Corporation. (n.d.). SFC Columns. Retrieved from [Link]

  • ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Wang, Y., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 4(59), 31253-31259. [Link]

  • Shi, H. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials. Retrieved from [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2022). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu Corporation. (2022). Method development and Identification of Triacylglycerols species with SFC. YouTube. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2,6-dihydroxynicotinamide. Retrieved from [Link]

  • ResearchGate. (2019). How to separate two positional isomers of a polyphenol compound using RP-HPLC?. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of isomers studies using UHPLC. Retrieved from [Link]

  • Lee, J., et al. (2018). Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography-electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry. Forensic Toxicology, 36(2), 323-334. [Link]

  • National Institutes of Health. (2018). Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Separation of position isomers.
  • ResearchGate. (n.d.). Separation of positional isomers using chiral chromatography columns. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Differentiation and identification of 5F-PB-22 and its isomers. Retrieved from [Link]

  • National Library of Medicine. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. Retrieved from [Link]

  • National Library of Medicine. (2021). Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. PubMed. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • YouTube. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • Texas Tech University. (n.d.). SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES. Retrieved from [Link]

  • National Library of Medicine. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Retrieved from [Link]

  • Springer. (n.d.). Chiral Separation by HPLC Using the Ligand-Exchange Principle. Retrieved from [Link]

  • Separation Science. (n.d.). Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Separation of Geometric Isomers of a Dicopper Complex by Using a F-19-Labeled Ligand: Dynamics, Structures, and DFT Calculations. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Distribution of perfluorocarboxylate isomers in select samples from the North American environment. Retrieved from [Link]

Sources

Technical Support Center: Preventing Degradation of 5-Fluoronicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. By understanding its chemical properties and potential degradation pathways, you can mitigate risks and ensure the reliability of your experimental results.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

A1: For optimal stability, this compound should be stored at 2-8°C.[1][2] This temperature range helps to minimize the rate of potential degradation reactions. While some suppliers may ship the compound at room temperature under an inert atmosphere, long-term storage should be under refrigerated conditions.

Q2: What are the visual signs of this compound degradation?

A2: this compound is typically a white to off-white solid.[2] Any significant change in color, such as yellowing or browning, or a change in its physical form, like clumping or melting below its specified melting point of 174-176°C, could indicate degradation.[1][2]

Q3: What is the expected shelf-life of this compound?

A3: The shelf-life can vary depending on the supplier and storage conditions. It is crucial to refer to the manufacturer's certificate of analysis and expiration date. When stored correctly at 2-8°C in a tightly sealed container, the compound should remain stable for an extended period. However, for critical applications, it is advisable to re-analyze the purity of the compound if it has been stored for a prolonged time.

Q4: Should I be concerned about light sensitivity?
Q5: Is this compound sensitive to moisture?

A5: Although not explicitly stated as hygroscopic, the amide functional group in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions.[6][7][8] Therefore, it is essential to store the compound in a dry environment, preferably in a desiccator or under an inert atmosphere, to prevent moisture absorption.

II. Troubleshooting Guide: Addressing Common Issues

This section provides a structured approach to troubleshoot common problems that may arise from the potential degradation of this compound.

Issue 1: Inconsistent or Unexpected Experimental Results
  • Question: My recent experiments using this compound are yielding inconsistent or unexpected results compared to previous batches. Could this be a stability issue?

  • Answer: Yes, inconsistent results are a common indicator of compound degradation. The presence of impurities or a lower concentration of the active compound due to degradation can significantly impact experimental outcomes.

    Troubleshooting Workflow:

    A Inconsistent Results B Check Storage Conditions (Temp, Light, Moisture) A->B C Perform Purity Analysis (e.g., HPLC, LC-MS) B->C D Compare with Standard or New Batch C->D E Results Match Standard? D->E F Degradation Confirmed. Discard Old Stock. E->F No G Issue Likely Not Compound Stability. E->G Yes

    Caption: Troubleshooting workflow for inconsistent results.

    Recommended Action:

    • Verify Storage: Confirm that the compound has been stored at the recommended 2-8°C and protected from light and moisture.

    • Analytical Confirmation: The most definitive way to assess degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the purity of your current stock and identify any degradation products.[9][10][11]

    • Compare to a Standard: If possible, compare the analytical profile of your current stock to a new, unopened batch or a certified reference standard.

Issue 2: Solubility Problems
  • Question: I am having difficulty dissolving this compound in solvents where it was previously soluble. Could degradation be the cause?

  • Answer: A change in solubility can be an indication of chemical modification. Degradation products may have different physical properties, including solubility, compared to the parent compound. This compound is slightly soluble in DMSO and Methanol.[2]

    Troubleshooting Steps:

    • Visual Inspection: Check for any visual signs of degradation as mentioned in the FAQs.

    • Small-Scale Solubility Test: Attempt to dissolve a small, fresh sample from the core of the container to see if the surface material has been affected.

    • Consider Degradation Pathways: Hydrolysis of the amide group to the corresponding carboxylic acid could alter solubility characteristics.

Issue 3: pH Sensitivity in Aqueous Solutions
  • Question: My aqueous solutions containing this compound are showing a drift in pH over time. Is this related to stability?

  • Answer: A change in the pH of a solution can be a strong indicator of hydrolysis. The amide bond in this compound can hydrolyze to form 5-fluoronicotinic acid and ammonia. The formation of an acidic or basic species will alter the pH of the solution.

    Potential Degradation Pathway: Hydrolysis

    cluster_0 Hydrolysis A This compound B 5-Fluoronicotinic Acid + Ammonia A->B H2O (Acid/Base catalyst)

    Caption: Simplified hydrolysis of this compound.

    Preventative Measures:

    • Prepare aqueous solutions fresh for each experiment.

    • If solutions need to be stored, even for a short period, use a buffered system at a neutral pH and store at 2-8°C.

    • Avoid strongly acidic or basic conditions unless required by the experimental protocol.[12]

III. Key Degradation Pathways and Their Scientific Basis

Understanding the potential chemical reactions that can lead to the degradation of this compound is crucial for its proper handling. The stability of fluorinated aromatic compounds is generally enhanced by the strong carbon-fluorine bond.[13] However, the amide functional group and the pyridine ring present potential sites for degradation.

Hydrolysis

The amide bond is susceptible to cleavage through hydrolysis, a reaction catalyzed by both acid and base. This process would result in the formation of 5-fluoronicotinic acid and ammonia.

  • Mechanism: The reaction involves the nucleophilic attack of water on the carbonyl carbon of the amide.[8]

  • Impact: This degradation pathway alters the chemical structure and, consequently, the biological activity of the molecule.

Oxidative Degradation

Oxidative conditions can potentially lead to the degradation of this compound. While the fluorinated pyridine ring is relatively stable, reactive oxygen species could interact with the molecule.[14][15]

  • Prevention: Avoid exposing the compound to strong oxidizing agents. When preparing solutions, use high-purity, degassed solvents if oxidative stress is a concern.

Thermal Decomposition

At elevated temperatures, organic molecules can undergo thermal decomposition.[16][17][18][19][20] this compound has a melting point of 174-176°C, and significant degradation would be expected at or above this temperature.[1][2]

  • Best Practice: Adhering to the recommended storage temperature of 2-8°C is the most effective way to prevent thermal degradation.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions in susceptible molecules.[3][4][5][21] This can lead to the formation of various degradation products.

  • Mitigation: Always store the solid compound and any solutions in light-protecting containers.

IV. Recommended Protocols for Stability Assessment

For critical applications where the integrity of this compound is paramount, a formal stability assessment may be necessary.

Forced Degradation Study Protocol

A forced degradation study, also known as stress testing, is designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[6][22][23]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC or LC-MS system

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 M. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 M. Incubate at 60°C for a specified time.[12]

    • Oxidative Degradation: Add H₂O₂ to the stock solution to a final concentration of 3%. Store at room temperature, protected from light, for a specified time.[24]

    • Thermal Degradation: Expose the solid compound to a dry heat of 105°C for a specified time.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration. Analyze the sample by a stability-indicating HPLC or LC-MS method to quantify the remaining this compound and detect any degradation products.[11][23][25]

Data Summary Table:

Stress ConditionDurationTemperature% Degradation of this compoundMajor Degradation Products
0.1 M HCl24 hours60°C
0.1 M NaOH24 hours60°C
3% H₂O₂24 hoursRoom Temp
Dry Heat48 hours105°C
Photolytic--

Note: The % degradation and major degradation products would be filled in based on the experimental results.

V. Summary of Best Practices for Storage and Handling

To ensure the long-term stability of this compound, the following practices are strongly recommended:

ParameterRecommendationRationale
Temperature 2-8°C [1][2]Minimizes thermal degradation and slows down other chemical reactions.
Light Protect from light Prevents potential photodegradation.
Moisture Store in a dry environment Avoids hydrolysis of the amide group.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen) Minimizes the risk of oxidative degradation.
Containers Use tightly sealed, amber or opaque containers Provides a physical barrier against moisture and light.
Solutions Prepare fresh; if stored, use a buffer and refrigerate Aqueous solutions can be more susceptible to degradation.
Handling Follow standard laboratory safety procedures [26][27]Fluorinated compounds require careful handling due to potential toxicity.[28][29]

By adhering to these guidelines, researchers can be confident in the quality and integrity of their this compound, leading to more reliable and reproducible experimental outcomes.

VI. References

  • Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • An accelerated stability study of 5-flucytosine in intravenous solution - PubMed. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. [Link]

  • Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - CHIMIA. [Link]

  • Photo-degradation dynamics of five neonicotinoids: Bamboo vinegar as a synergistic agent for improved functional duration | PLOS One. [Link]

  • Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography. [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF - ResearchGate. [Link]

  • Oxidative degradation of dihydrofolate reductase increases CD38-mediated ferroptosis susceptibility - PMC - NIH. [Link]

  • Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed. [Link]

  • Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. [Link]

  • Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs. [Link]

  • Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed. [Link]

  • Evaluation of Stability of 5- Fluorouracil under Different Stress Conditions: High Performance Liquid Chromatography and Infrared Spectroscopic Approach - ResearchGate. [Link]

  • Long-term stability of 5-fluorouracil and folinic acid admixtures - PubMed. [Link]

  • Theoretical prediction on the hydrolysis rate of the new types of nerve agents: A density functional study - PMC - PubMed Central. [Link]

  • Molecular mechanism of thermal decomposition of fluoronitroazoxy compounds: DFT computational study | Request PDF - ResearchGate. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. [Link]

  • Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing). [Link]

  • Mass loses and temperature range corresponding to the decomposition of the pip compounds. - ResearchGate. [Link]

  • Photodegradation of 5-methyltetrahydrofolate: biophysical aspects - PubMed. [Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry - Ciência-UCP. [Link]

  • Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - MDPI. [Link]

  • Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects - OUS-research.no. [Link]

  • Analysis of the oxidative degradation of proanthocyanidins under basic conditions - PubMed. [Link]

  • Lifitegrast Degradation: Products and Pathways - PMC - NIH. [Link]

  • (PDF) Continuous‐Flow Photocatalytic Degradation of Glyphosate and Aminomethylphosphonic Acid Under Simulated Sunlight with TiO2‐Coated Poly(vinylidene fluoride) Membrane - ResearchGate. [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - MDPI. [Link]

  • Hydrolysis of irinotecan and its oxidative metabolites, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin and 7-ethyl-10-[4-(1-piperidino)-1-amino]-carbonyloxycamptothecin, by human carboxylesterases CES1A1, CES2, and a newly expressed carboxylesterase isoenzyme, CES3 - PubMed. [Link]

  • Thermal decomposition kinetics of glyphosate (GP) and its metabolite aminomethylphosphonic acid (AMPA) - Environmental Science: Processes & Impacts (RSC Publishing). [Link]

  • Oxidative Degradation of Dihydrofolate Reductase Increases CD38-Mediated Ferroptosis Susceptibility - ResearchGate. [Link]

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Validation & Comparative

Comparing the efficacy of 5-Fluoronicotinamide to other nicotinamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Nicotinamide Analogs as NAMPT Inhibitors

Introduction

Nicotinamide, a form of vitamin B3, is a fundamental precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme critical for a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2] The salvage pathway, which recycles nicotinamide to produce NAD+, is a vital metabolic route, particularly in cancer cells that have high energetic and biosynthetic demands.[3][4] The rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT), has consequently emerged as a significant therapeutic target in oncology.[1][2]

This guide provides a comparative analysis of the efficacy of several key nicotinamide analogs that function as NAMPT inhibitors. While interest exists in novel compounds such as 5-Fluoronicotinamide, the current body of published scientific literature lacks sufficient data on its biological activity and efficacy. Therefore, this document will establish a comparative framework by examining well-characterized NAMPT inhibitors, providing researchers, scientists, and drug development professionals with the necessary context to evaluate emerging analogs as data becomes available. We will delve into the mechanism of action, preclinical and clinical efficacy, and toxicity profiles of prominent NAMPT inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting the NAD+ Salvage Pathway

Nicotinamide analogs primarily exert their anticancer effects by competitively inhibiting NAMPT.[5][6] This inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), the immediate precursor to NAD+.[5] The subsequent depletion of the cellular NAD+ pool triggers a cascade of metabolic perturbations, including a reduction in ATP levels, which is critical for cellular energy.[4][7] This energy crisis, coupled with the impairment of NAD+-dependent enzymes involved in DNA repair and other vital functions, ultimately leads to apoptotic or necrotic cell death in cancer cells.[5][8] Many cancer cells exhibit a heightened dependency on the NAMPT-mediated salvage pathway, rendering them particularly vulnerable to this therapeutic strategy.[5]

Caption: Mechanism of action of nicotinamide analogs as NAMPT inhibitors.

Comparative Efficacy of Key Nicotinamide Analogs

Several nicotinamide analogs have been developed and evaluated in preclinical and clinical settings. Here, we compare the efficacy and characteristics of some of the most studied NAMPT inhibitors.

FK866 (APO866)

FK866 is one of the first and most extensively studied specific, non-competitive inhibitors of NAMPT.[9][10] It has demonstrated potent anticancer activity in a wide range of tumor models by inducing apoptosis following NAD+ depletion.[7][10]

  • In Vitro Efficacy: FK866 shows potent cytotoxicity against various cancer cell lines, with IC50 values often in the low nanomolar range. For example, in studies with chronic lymphocytic leukemia (CLL) cells, FK866 induced cell death by depleting cellular NAD+ content by day one, followed by a drop in ATP on day two.[7] In human cancer cell lines like A2780 and HCT116, FK866 potently inhibited NAD+ formation and cell proliferation with IC50 values of 0.5 nM and 1.4 nM (for A2780) and 0.5 nM and 3.0 nM (for HCT116), respectively.[4]

  • In Vivo Efficacy: In xenograft models, FK866 has been shown to inhibit tumor growth.[4][11] For instance, in mice bearing HCT116 tumor xenografts, treatment with FK866 led to a significant inhibition of tumor growth.[4]

  • Toxicity Profile: Clinical development of FK866 has been hampered by dose-limiting toxicities, most notably thrombocytopenia.[12][13]

CHS-828 (GMX1778)

CHS-828 is a potent pyridyl cyanoguanidine compound that acts as a competitive inhibitor of NAMPT.[3][6]

  • In Vitro Efficacy: CHS-828 exhibits strong cytotoxic effects against various human cancer cell lines, with an IC50 of less than 25 nM for NAMPT inhibition.[6] It has been shown to be particularly effective in breast and lung cancer cell lines.[14]

  • In Vivo Efficacy: In animal models, orally administered CHS-828 has demonstrated significant antitumor activity.[14] In a MCF-7 breast cancer xenograft model, a weekly dose of 250 mg/kg led to the regression of established tumors.[14]

  • Toxicity Profile: Phase I clinical trials revealed dose-limiting toxicities including thrombocytopenia, thrombosis, esophagitis, diarrhea, and constipation.[15]

OT-82

OT-82 is a novel and potent NAMPT inhibitor that has shown promising results, particularly in hematological malignancies.[12][16]

  • In Vitro Efficacy: OT-82 displays potent dose-dependent reduction in the viability of leukemia cell lines, with IC50 values ranging from 0.2 to 4.0 nM.[8] It has demonstrated significantly higher activity against hematological malignancies (average IC50 = 2.89 ± 0.47 nM) compared to non-hematological tumors (average IC50 = 13.03 ± 2.94 nM).[17][18]

  • In Vivo Efficacy: In patient-derived xenograft (PDX) models of high-risk pediatric acute lymphoblastic leukemia (ALL), OT-82 was well-tolerated and demonstrated impressive single-agent efficacy, leading to disease regression in 86% of the tested PDXs.[8]

  • Toxicity Profile: Preclinical toxicology studies in mice and non-human primates have indicated that OT-82 does not exhibit the cardiac, neurological, or retinal toxicities observed with some other NAMPT inhibitors, with the primary dose-limiting toxicities being related to the lymphoid and hematopoietic organs.[12][17]

KPT-9274

KPT-9274 is a first-in-class, orally bioavailable small molecule that uniquely functions as a dual inhibitor of both NAMPT and p21-activated kinase 4 (PAK4).[19][20][21]

  • In Vitro Efficacy: KPT-9274 has demonstrated potent antiproliferative activity against a range of cancer cell lines, with IC50 values in the nanomolar range.[22] It inhibits NAMPT with an IC50 of approximately 120 nM and reduces intracellular NAD+ with an IC50 of around 50 nM.[22]

  • In Vivo Efficacy: In preclinical models of triple-negative breast cancer, KPT-9274 has been shown to effectively block tumor growth.[23]

  • Toxicity Profile: In mice, KPT-9274 has been observed to have minimal cytotoxicity to normal primary cells, and no significant weight loss was reported during treatment.[17]

Table 1: Comparative In Vitro Efficacy of Selected NAMPT Inhibitors

InhibitorTarget(s)Representative IC50 ValuesCell Line(s)Reference(s)
FK866 NAMPT0.5 - 3.0 nM (proliferation)A2780, HCT116[4]
CHS-828 NAMPT< 25 nM (enzymatic)Not specified[6]
OT-82 NAMPT0.2 - 4.0 nM (viability)Leukemia cell lines[8]
2.89 nM (average, hematological)Various[17][18]
13.03 nM (average, non-hematological)Various[17][18]
KPT-9274 NAMPT, PAK4~120 nM (enzymatic, NAMPT)Not specified[22]
~50 nM (cellular NAD+ reduction)Not specified[22]

Experimental Protocols

To ensure the robust evaluation of novel nicotinamide analogs like this compound, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays.

In Vitro NAMPT Enzyme Inhibition Assay (Fluorometric)

This protocol describes a coupled-enzyme assay to determine the inhibitory activity of a test compound on purified human NAMPT.

  • Principle: The activity of NAMPT is measured by quantifying the production of NADH, which is generated in a coupled reaction. NAMPT produces NMN from nicotinamide and PRPP. NMN is then converted to NAD+ by NMNAT, and the resulting NAD+ is used by alcohol dehydrogenase (ADH) to convert ethanol to acetaldehyde, which reduces NAD+ to NADH. The fluorescence of NADH is then measured.

  • Materials:

    • Purified recombinant human NAMPT enzyme

    • Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

    • Nicotinamide (NAM)

    • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

    • Adenosine triphosphate (ATP)

    • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

    • Alcohol dehydrogenase (ADH)

    • Ethanol

    • Test inhibitor dissolved in DMSO

    • 384-well black microplates

    • Fluorometric microplate reader (Excitation: 340 nm, Emission: 460 nm)

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.

    • In a 384-well plate, add the diluted test inhibitor or vehicle (for positive control) and the purified NAMPT enzyme.

    • Incubate for 30 minutes at room temperature to allow for inhibitor binding.

    • Prepare a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in assay buffer.

    • Initiate the reaction by adding the master mix to all wells.

    • Incubate the plate at 30°C for 2 hours.

    • Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol details the use of the MTT assay to assess the cytotoxic effects of NAMPT inhibitors on cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[24][25][26]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test inhibitor (e.g., this compound) stock solution in DMSO

    • 96-well flat-bottom sterile microplates

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell_Viability_Workflow start Start seed_cells 1. Seed Cancer Cells in 96-well plate start->seed_cells incubate1 2. Incubate 24h (Cell Attachment) seed_cells->incubate1 treat_cells 3. Treat with Serial Dilutions of Nicotinamide Analog incubate1->treat_cells incubate2 4. Incubate 72h (Drug Exposure) treat_cells->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution incubate3->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate analyze_data 9. Calculate % Viability & Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for a cell viability (MTT) assay.

Future Perspectives and Evaluation of Novel Analogs

The development of NAMPT inhibitors is an active area of research, with ongoing efforts to improve efficacy and mitigate off-target toxicities.[12][17] Strategies being explored include the development of dual-target inhibitors like KPT-9274, which may offer synergistic antitumor effects, and combination therapies, such as co-administration with nicotinic acid to rescue healthy cells from NAD+ depletion.[1][13][20]

For novel compounds like this compound, a systematic evaluation using the methodologies described in this guide will be crucial. Key steps in its characterization would involve:

  • In Vitro Enzymatic Assays: To determine its direct inhibitory effect on NAMPT and its IC50 value.

  • Cell-Based Assays: To confirm its mechanism of action by measuring intracellular NAD+ and ATP depletion, and to assess its cytotoxic potency across a panel of cancer cell lines.

  • In Vivo Studies: To evaluate its antitumor efficacy and toxicity profile in relevant animal models, such as patient-derived xenografts.

Conclusion

Targeting the NAMPT-mediated NAD+ salvage pathway with nicotinamide analogs represents a promising therapeutic strategy for a variety of cancers, particularly those with a high metabolic dependency. While early-generation inhibitors have faced challenges with toxicity, newer compounds like OT-82 and dual-target inhibitors such as KPT-9274 are showing improved therapeutic windows in preclinical and early clinical studies. The comparative data and detailed protocols provided in this guide offer a robust framework for the scientific community to assess the potential of emerging nicotinamide analogs. Further investigation into novel compounds, including this compound, is warranted to expand the arsenal of metabolic therapies in oncology.

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Validating the In Vivo Mechanism of Action of 5-Fluoronicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the precise in vivo mechanism of action of a novel compound is paramount. This guide provides a comprehensive framework for validating the in vivo efficacy and mechanism of 5-Fluoronicotinamide, a nicotinamide analog with therapeutic potential. We will explore its hypothesized mechanism as an inhibitor of the NAD+ salvage pathway and provide a detailed, data-driven comparison with established inhibitors. This guide is designed to be a practical resource, offering field-proven insights and self-validating experimental protocols.

The Central Role of the NAD+ Salvage Pathway in Cancer

Nicotinamide adenine dinucleotide (NAD+) is a vital coenzyme in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[1] Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on the NAD+ salvage pathway for NAD+ regeneration.[2] This pathway recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes like PARPs and sirtuins, back into NAD+.[3] The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).[4] By inhibiting key enzymes in this pathway, we can induce a metabolic crisis in cancer cells, leading to energy depletion, accumulation of DNA damage, and ultimately, cell death.[1]

This compound, as an analog of nicotinamide, is hypothesized to exert its anti-cancer effects by targeting one or more enzymes within this critical pathway. The primary candidates for its inhibitory action are NAMPT and poly(ADP-ribose) polymerases (PARPs).

Hypothesized Mechanism of Action of this compound

The structural similarity of this compound to nicotinamide suggests two primary hypotheses for its mechanism of action:

  • Inhibition of NAMPT: this compound may act as a competitive or allosteric inhibitor of NAMPT, preventing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), the first step in the salvage pathway.[5] This would lead to a depletion of the cellular NAD+ pool.

  • Inhibition of PARP: Alternatively, or in addition, this compound could inhibit PARP enzymes. PARPs are crucial for DNA damage repair, and their inhibition can lead to the accumulation of DNA double-strand breaks, particularly in cancer cells with existing DNA repair deficiencies, such as BRCA1/2 mutations.[6][7]

The following diagram illustrates the NAD+ salvage pathway and the potential points of inhibition for this compound.

NAD_Salvage_Pathway cluster_salvage NAD+ Salvage Pathway cluster_parp DNA Repair & NAD+ Consumption NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Inhibition by This compound? NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD PARP PARP NAD->PARP Sirtuins Sirtuins NAD->Sirtuins NAD+-consuming enzymes PARP->NAM PAR Poly(ADP-ribose) (PAR) PARP->PAR Inhibition by This compound? DNA_damage DNA Damage DNA_damage->PARP Sirtuins->NAM

Caption: NAD+ Salvage Pathway and Hypothesized Inhibition by this compound.

Comparative Analysis with Alternative In Vivo Validated Inhibitors

To effectively validate the mechanism of this compound, it is crucial to compare its in vivo profile with well-characterized inhibitors of the NAD+ salvage pathway. We have selected two such compounds: FK866, a potent NAMPT inhibitor, and Olaparib, a clinically approved PARP inhibitor.

FeatureThis compound (Hypothesized)FK866 (NAMPT Inhibitor)Olaparib (PARP Inhibitor)
Primary Target NAMPT and/or PARPNAMPT[8][9]PARP1/2[6][7]
Mechanism Inhibition of NAD+ synthesis or DNA repairDepletion of cellular NAD+ levels[9]Inhibition of PARP enzymatic activity and PARP trapping[10]
Key In Vivo Models To be determinedVarious xenograft models, including hematological and solid tumors[4]BRCA-mutated xenograft models (e.g., breast, ovarian, prostate)[6][7]
Pharmacodynamic Markers NAD+ levels, PAR levels, γH2AXNAD+ levels in tumor and PBMCs[11]PAR levels in tumor tissue, γH2AX foci[12][13]

Experimental Design for In Vivo Validation of this compound

The following experimental workflow is designed to provide a robust in vivo validation of this compound's mechanism of action.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Validation cluster_pd Pharmacodynamic (PD) Analysis animal_model Animal Model Selection (e.g., BRCA-mutated xenograft) mtd Maximum Tolerated Dose (MTD) Study animal_model->mtd pk_study Pharmacokinetic (PK) Analysis mtd->pk_study efficacy_study Efficacy Study pk_study->efficacy_study nad_levels NAD+ Level Quantification efficacy_study->nad_levels parp_activity PARP Activity Assay (PAR levels) efficacy_study->parp_activity dna_damage DNA Damage Assessment (γH2AX) efficacy_study->dna_damage

Caption: Experimental Workflow for In Vivo Validation.

Step 1: Animal Model Selection

The choice of an appropriate animal model is critical. A human cancer cell line xenograft model in immunocompromised mice is a standard approach. For this study, a cell line with a known sensitivity to either NAMPT or PARP inhibitors is recommended. For instance, a BRCA1 or BRCA2-mutant ovarian or breast cancer cell line would be highly sensitive to PARP inhibition.[6] All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Step 2: Maximum Tolerated Dose (MTD) Study

Before initiating efficacy studies, an MTD study is essential to determine the highest dose of this compound that can be administered without causing unacceptable toxicity. This is typically done by administering escalating doses of the compound to small groups of mice and monitoring for signs of toxicity, such as weight loss, changes in behavior, and mortality.

Step 3: Pharmacokinetic (PK) Analysis

A PK study will determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

  • Administer a single dose of this compound to a cohort of mice.

  • Collect blood samples at various time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours).

  • Process blood to plasma and store at -80°C.

  • Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Calculate key PK parameters, including half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

Step 4: Efficacy and Pharmacodynamic (PD) Study

This is the definitive study to assess both the anti-tumor efficacy and the in vivo mechanism of action of this compound.

Experimental Groups:

  • Group 1: Vehicle Control

  • Group 2: this compound (at MTD)

  • Group 3: FK866 (positive control for NAMPT inhibition)

  • Group 4: Olaparib (positive control for PARP inhibition)

Protocol:

  • Implant tumor cells subcutaneously into the flank of immunocompromised mice.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into the four treatment groups.

  • Administer treatments according to a predetermined schedule (e.g., daily for 21 days).

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, or when tumors reach a predetermined endpoint, humanely euthanize the mice and collect tumor tissue and blood samples.

  • A portion of the tumor tissue should be flash-frozen for biochemical assays, and another portion fixed in formalin for immunohistochemistry.

Step 5: Pharmacodynamic (PD) Analysis

a) NAD+ Level Quantification:

Protocol:

  • Homogenize flash-frozen tumor tissue.

  • Extract NAD+ from the tissue homogenates.

  • Quantify NAD+ levels using a commercially available colorimetric or fluorometric assay kit.

  • Normalize NAD+ levels to the total protein concentration of the tissue homogenate.

b) PARP Activity Assay (PAR Level Measurement):

Protocol (Western Blot):

  • Extract total protein from flash-frozen tumor tissue.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for poly(ADP-ribose) (PAR).

  • Use a suitable secondary antibody and a chemiluminescent substrate for detection.

  • Quantify the band intensity and normalize to a loading control (e.g., β-actin).

c) DNA Damage Assessment (γH2AX Immunohistochemistry):

Protocol:

  • Embed formalin-fixed tumor tissue in paraffin and section.

  • Perform antigen retrieval on the tissue sections.

  • Incubate with a primary antibody against phosphorylated H2AX (γH2AX).

  • Use a labeled secondary antibody and a chromogenic substrate for visualization.

  • Quantify the number of γH2AX-positive nuclei per field of view using microscopy and image analysis software.

Data Presentation and Interpretation

The quantitative data from the efficacy and PD studies should be presented in a clear and concise manner to facilitate comparison between the treatment groups.

Table 1: In Vivo Efficacy of this compound and Comparators

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0-
This compoundValueValue
FK866ValueValue
OlaparibValueValue

Table 2: Pharmacodynamic Effects in Tumor Tissue

Treatment GroupRelative NAD+ Level (%)Relative PAR Level (%)γH2AX Positive Nuclei (%)
Vehicle Control100100Value
This compoundValueValueValue
FK866ValueValueValue
OlaparibValueValueValue

The following diagram illustrates the logical flow for interpreting the results to determine the in vivo mechanism of action of this compound.

Data_Interpretation start Experimental Results q1 Does this compound significantly inhibit tumor growth? start->q1 q2 Does this compound decrease NAD+ levels? q1->q2 Yes no_effect No significant in vivo efficacy. q1->no_effect No q3 Does this compound decrease PAR levels? q2->q3 Yes conclusion1 Primary mechanism is likely NAMPT inhibition. q2->conclusion1 No q4 Does this compound increase γH2AX levels? q3->q4 Yes conclusion2 Primary mechanism is likely PARP inhibition. q3->conclusion2 No conclusion3 Dual NAMPT and PARP inhibition is possible. q4->conclusion3 Yes conclusion4 Mechanism may be independent of NAMPT and PARP inhibition. q4->conclusion4 No

Caption: Logical Flow for Data Interpretation.

By systematically following this experimental guide, researchers can generate robust and reproducible data to definitively validate the in vivo mechanism of action of this compound. This comprehensive approach, which integrates comparative analysis with established inhibitors and self-validating protocols, will provide the critical insights needed to advance this promising compound through the drug development pipeline.

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A Comparative Guide for Researchers: 5-Fluorouracil vs. 5-Fluoronicotinamide-Complexed 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison between the established chemotherapeutic agent 5-Fluorouracil (5-FU) and an emerging formulation strategy involving its cocrystal with nicotinamide. This comparison is intended for researchers, scientists, and professionals in drug development who are exploring novel approaches to enhance the efficacy and delivery of existing anticancer drugs.

Introduction: The Enduring Relevance of 5-Fluorouracil and the Quest for Optimization

5-Fluorouracil, a fluorinated pyrimidine analog, has been a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and stomach cancers, for decades.[1][2] Its mechanism of action, primarily as an inhibitor of thymidylate synthase, is well-understood and targets the rapid proliferation characteristic of cancer cells.[3] However, its clinical application can be limited by issues such as poor solubility, a short plasma half-life, and the development of drug resistance.[4][5]

To address these limitations, researchers are actively exploring advanced drug delivery and formulation strategies. One such approach is the formation of pharmaceutical cocrystals, which can improve the physicochemical properties of an active pharmaceutical ingredient (API) without altering its molecular structure. This guide focuses on a specific example: the cocrystal of 5-Fluorouracil with nicotinamide (5-FU-NCT), and compares its performance with that of the parent drug, 5-FU.

Physicochemical Properties: A Tale of Two Forms

A fundamental comparison begins with the basic chemical properties of 5-Fluorouracil and 5-Fluoronicotinamide. While the cocrystal (5-FU-NCT) involves 5-Fluorouracil as the active component, understanding the properties of the coformer, nicotinamide (a form of vitamin B3), is also relevant.

Property5-FluorouracilThis compound
Molecular Formula C4H3FN2O2C6H5FN2O
Molecular Weight 130.08 g/mol 140.12 g/mol

Mechanism of Action: A Shared Cytotoxic Pathway

The primary cytotoxic mechanism of the 5-FU-NCT cocrystal is expected to be identical to that of 5-FU, as the active pharmaceutical ingredient remains unchanged. The efficacy of 5-FU is dependent on its intracellular conversion into several active metabolites. These metabolites exert their anticancer effects through two main pathways:

  • Inhibition of DNA Synthesis: The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[3][6] This leads to a depletion of thymidine and subsequent "thymineless death" in rapidly dividing cancer cells.[3]

  • Disruption of RNA Function: The metabolite fluorouridine triphosphate (FUTP) can be incorporated into RNA, disrupting its normal processing and function, which can interfere with protein synthesis and other vital cellular activities.[3]

The following diagram illustrates the established mechanism of action for 5-Fluorouracil:

5-FU_Mechanism_of_Action cluster_intracellular Intracellular Space 5-FU 5-FU FUMP FUMP 5-FU->FUMP FUDR FUDR 5-FU->FUDR FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP RNA_Synthesis RNA Synthesis FUTP->RNA_Synthesis FdUMP FdUMP FUDR->FdUMP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis DNA_Damage DNA Damage & Thymineless Death DNA_Synthesis->DNA_Damage RNA_Damage RNA Damage RNA_Synthesis->RNA_Damage

Caption: Mechanism of action of 5-Fluorouracil.

Comparative Efficacy: Insights from In Vitro Studies

The primary advantage of the 5-FU-NCT cocrystal lies in its potential to enhance the anticancer effects of 5-FU. A study investigating this cocrystal demonstrated a significant improvement in its cytotoxic activity against drug-resistant human liver cancer cells (BEL-7402/5-FU) compared to 5-FU alone.[7]

CompoundCell LineIC50 (µg/mL)
5-Fluorouracil (5-FU)BEL-7402/5-FU129.6
5-FU-Nicotinamide Cocrystal (5-FU-NCT)BEL-7402/5-FU42.6

Data sourced from Wu M, et al. (2017).[7]

The lower IC50 value for the 5-FU-NCT cocrystal suggests a more potent anticancer effect in this specific cell line.[7] This enhanced activity could be attributed to improved physicochemical properties, such as increased solubility, which may lead to better bioavailability at the cellular level.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To provide a practical context for the data presented, the following is a detailed, step-by-step methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., BEL-7402/5-FU)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (5-FU and 5-FU-NCT cocrystal) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (5-FU and 5-FU-NCT) in culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).

    • Incubate the plates for a further 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration on a logarithmic scale.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_compounds Add serial dilutions of test compounds incubate_24h_1->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance with microplate reader dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow of an MTT assay.

Discussion and Future Perspectives

The available data suggests that formulating 5-Fluorouracil as a cocrystal with nicotinamide can significantly enhance its cytotoxic potency against drug-resistant cancer cells in vitro.[7] This is a promising development for overcoming one of the major challenges in chemotherapy. The improved performance is likely due to altered physicochemical properties, such as solubility, which warrants further investigation.

For researchers, this presents several avenues for future studies:

  • In vivo efficacy and toxicity studies: It is crucial to determine if the enhanced in vitro potency of the 5-FU-NCT cocrystal translates to improved antitumor activity and a favorable safety profile in preclinical animal models.

  • Pharmacokinetic analysis: A comparative pharmacokinetic study of 5-FU and the 5-FU-NCT cocrystal would elucidate whether the cocrystal formulation alters the absorption, distribution, metabolism, and excretion of 5-FU.

  • Mechanism of enhanced activity: While the primary mechanism of action of 5-FU is unlikely to change, studies could explore if nicotinamide itself has any synergistic effects or if the improved solubility leads to higher intracellular concentrations of 5-FU's active metabolites.

  • Application to other cancer types: The efficacy of the 5-FU-NCT cocrystal should be evaluated in a broader range of cancer cell lines and tumor models to determine the scope of its potential application.

Conclusion

The comparison between 5-Fluorouracil and its cocrystal with nicotinamide highlights a promising strategy for enhancing the therapeutic potential of a well-established anticancer drug. The initial in vitro data is encouraging, demonstrating a significant increase in cytotoxicity against a drug-resistant cancer cell line.[7] While extensive further research is required, the 5-FU-NCT cocrystal represents a compelling example of how pharmaceutical formulation science can contribute to the ongoing effort to improve cancer treatment outcomes. This guide serves as a foundational resource for scientists interested in exploring this and similar approaches to drug development.

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  • Gömeç, M., Nasif, V., Taşkın Kafa, A. H., Sayın, K., Gezegen, H., & Ataseven, H. (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry (IJC), 63(2), 4273.
  • Liu, Y., & Li, Y. (2023). Preclinical Synergistic Combination Therapy of Lurbinectedin with Irinotecan and 5-Fluorouracil in Pancreatic Cancer. Current oncology (Toronto, Ont.), 30(11), 9639–9653.
  • Heggie, G. D., Sommadossi, J. P., Cross, D. S., Huster, W. J., & Diasio, R. B. (1987). 5-Fluorouracil metabolizing enzymes. Pharmacology & therapeutics, 32(3), 229–253.
  • Domínguez-Hernández, E., González-Sarrías, A., & Espín, J. C. (2022). Microbial metabolite restricts 5-fluorouracil-resistant colonic tumor progression by sensitizing drug transporters via regulation of FOXO3-FOXM1 axis. Journal of experimental & clinical cancer research : CR, 41(1), 235.
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Sources

A Researcher's Guide to Assessing the Cross-Reactivity of 5-Fluoronicotinamide with NAD+-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the development of highly selective chemical probes and therapeutic agents is paramount. 5-Fluoronicotinamide, a structural analog of nicotinamide (a form of vitamin B3), presents a compelling case for rigorous cross-reactivity profiling. As nicotinamide is a known endogenous inhibitor of sirtuins and other NAD+-dependent enzymes, any of its analogs, including this compound, are predisposed to interact with this family of enzymes.[1] The introduction of a fluorine atom can significantly alter the electronic and steric properties of the molecule, potentially modulating its potency and selectivity in ways that are not immediately predictable.[2] This guide provides a comprehensive framework for researchers to systematically evaluate the cross-reactivity of this compound and other nicotinamide mimetics against key NAD+-consuming enzyme families: the sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38.

While direct experimental data on the comprehensive cross-reactivity profile of this compound is not extensively available in public literature, this guide will equip researchers with the foundational knowledge and detailed experimental protocols to conduct such an investigation. We will delve into the rationale for selecting these enzyme targets, provide step-by-step methodologies for robust in vitro enzymatic assays, and offer a framework for data interpretation and presentation.

The Rationale for Cross-Reactivity Profiling: Sirtuins, PARPs, and CD38

The selection of sirtuins, PARPs, and CD38 as the primary targets for cross-reactivity assessment of this compound is based on their shared dependence on nicotinamide adenine dinucleotide (NAD+) as a co-substrate or substrate.[3]

  • Sirtuins (SIRTs): This family of seven NAD+-dependent protein deacetylases (SIRT1-7) plays a crucial role in regulating a wide array of cellular processes, including gene expression, metabolism, and DNA repair.[4] Nicotinamide is a well-established pan-inhibitor of sirtuins, acting through a feedback mechanism.[1] Given the structural similarity, this compound is a prime candidate for sirtuin inhibition. Assessing its activity against multiple sirtuin isoforms is critical to understanding its specific effects on cellular pathways.

  • Poly(ADP-ribose) Polymerases (PARPs): PARPs are a family of enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins, a process known as PARylation. PARP1 and PARP2 are key players in DNA damage repair.[5] Notably, many PARP inhibitors have been designed as nicotinamide mimetics, and nicotinamide itself is a weak PARP inhibitor.[6] Therefore, evaluating the inhibitory potential of this compound against PARPs is essential, especially given the therapeutic importance of PARP inhibitors in oncology.[7]

  • CD38: This multifunctional enzyme is a major NAD+ glycohydrolase in mammalian cells, hydrolyzing NAD+ to cyclic ADP-ribose (cADPR) and nicotinamide.[8] By regulating intracellular NAD+ levels, CD38 influences the activity of sirtuins and PARPs.[8] Inhibition of CD38 can lead to increased cellular NAD+ concentrations. Given that this compound is a nicotinamide analog, its potential to interact with the nicotinamide-binding pocket of CD38 warrants investigation.

Experimental Methodologies for Cross-Reactivity Profiling

A systematic assessment of this compound's cross-reactivity involves a series of in vitro enzymatic assays to determine its inhibitory potency (typically as an IC50 value) against each target enzyme. Fluorometric assays are widely used for their high sensitivity and suitability for high-throughput screening.

General Assay Principle: A Fluorometric Approach

The majority of commercially available assays for sirtuins, PARPs, and CD38 utilize a fluorogenic substrate that, when acted upon by the enzyme, releases a fluorophore, leading to an increase in fluorescence. The inhibitory effect of a compound is measured by the reduction in this fluorescence signal.

Below are detailed, adaptable protocols for assessing the inhibitory activity of this compound against representative members of each enzyme family.

Experimental Workflow for Cross-Reactivity Profiling

cluster_Sirtuins Sirtuins cluster_PARPs PARPs cluster_CD38 CD38 This compound This compound SIRT1 SIRT1 This compound->SIRT1 Inhibition SIRT2 SIRT2 This compound->SIRT2 Inhibition SIRT3 SIRT3 This compound->SIRT3 Inhibition PARP1 PARP1 This compound->PARP1 Potential Inhibition CD38 CD38 This compound->CD38 Potential Inhibition Gene Silencing Gene Silencing SIRT1->Gene Silencing Cell Cycle Control Cell Cycle Control SIRT2->Cell Cycle Control Mitochondrial Metabolism Mitochondrial Metabolism SIRT3->Mitochondrial Metabolism DNA Repair DNA Repair PARP1->DNA Repair NAD+ Homeostasis NAD+ Homeostasis CD38->NAD+ Homeostasis

Caption: Potential enzymatic targets and downstream cellular processes affected by this compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the cross-reactivity of this compound, a nicotinamide analog, against key NAD+-dependent enzymes. While specific experimental data for this compound remains to be published, the provided protocols and interpretive guidelines offer a robust starting point for any researcher aiming to characterize its selectivity profile.

A thorough understanding of a compound's interactions with sirtuins, PARPs, and CD38 is crucial for elucidating its mechanism of action and predicting its potential on- and off-target effects in a cellular context. The fluorination of the nicotinamide scaffold presents an interesting modification that could be exploited to develop more potent and selective inhibitors. Future studies should not only determine the in vitro IC50 values but also validate these findings in cell-based assays and ultimately in in vivo models to fully understand the pharmacological profile of this compound.

References

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  • van Haren, M. J., Sastre Toraño, J., Sartini, D., Emanuelli, M., Parsons, R. B., & Martin, N. I. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry, 55(37), 5307–5315. [Link]

  • Jackson, K. L., Peterson, Y. K., Brand, L. A., & Glembotski, C. C. (2019). Development of a Bioluminescent High-Throughput Screening Assay for Nicotinamide Mononucleotide Adenylyltransferase (NMNAT). SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 903–912. [Link]

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  • Thorsell, A. G., Ekblad, T., Karlberg, T., & Schuler, H. (2016). Sirtuins are Unaffected by PARP Inhibitors Containing Planar Nicotinamide Bioisosteres. Chemical biology & drug design, 87(3), 478–482. [Link]

  • Kirby, I., & Cohen, M. S. (2018). Various NAD + analogs and probes have been developed to monitor PARP... ResearchGate. [Link]

  • Thorsell, A. G., Ekblad, T., Karlberg, T., & Schuler, H. (2016). Sirtuins are Unaffected by PARP Inhibitors Containing Planar Nicotinamide Bioisosteres. Chemical biology & drug design, 87(3), 478–482. [Link]

  • Nguyen, L., & G. M. (2020). Non-NAD-like PARP1 inhibitor enhanced synthetic lethal effect of NAD-like PARP inhibitors against BRCA1-deficient leukemia. Oncotarget, 11(42), 3838–3853. [Link]

  • De, P., & Sun, Y. (2013). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Annals of oncology : official journal of the European Society for Medical Oncology, 24 Suppl 8, viii48–viii53. [Link]

  • Bitterman, K. J., Anderson, R. M., Cohen, H. Y., Latorre-Esteves, M., & Sinclair, D. A. (2002). Inhibition of silencing and accelerated aging by nicotinamide, a putative negative regulator of yeast sir2 and human SIRT1. The Journal of biological chemistry, 277(47), 45099–45107. [Link]

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  • Revollo, J. R., & Li, W. (2013). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Journal of cellular biochemistry, 114(11), 2417–2428. [Link]

  • Smith, B. C., & Denu, J. M. (2009). Investigating the Sensitivity of NAD+-dependent Sirtuin Deacylation Activities to NADH. The Journal of biological chemistry, 284(38), 25674–25683. [Link]

  • Haffner, C. D., Becherer, J. D., Hoth, L. R., & Cohen, S. B. (2015). The importance of pharmacological modulation of the enzymatic activity of CD38 and intracellular NAD levels. Semantic Scholar. [Link]

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  • Hogan, K. A., Chini, C. C., & Chini, E. N. (2019). The Multi-faceted Ecto-enzyme CD38: Roles in Immunomodulation, Cancer, Aging, and Metabolic Diseases. Frontiers in immunology, 10, 1187. [Link]

  • Murai, J., Huang, S. Y., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer research, 72(21), 5588–5599. [Link]

  • Sauve, A. A. (2021). Chemical and Biochemical Reactivity of the Reduced Forms of Nicotinamide Riboside. Journal of the American Chemical Society, 143(16), 6062–6073. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Fluoronicotinamide Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 5-fluoronicotinamide derivatives, a chemical scaffold of significant interest in modern drug discovery. We will dissect the nuanced roles of specific structural features, compare the performance of various analogs against key biological targets, and provide the experimental context necessary for researchers to apply these insights in their own work. Our primary focus will be on the inhibition of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a major target in oncology.

The Strategic Advantage of the this compound Scaffold

The nicotinamide core is a well-established pharmacophore, famously mimicking the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+), a crucial cofactor for enzymes like PARP. The strategic placement of a fluorine atom at the 5-position of the pyridine ring is a common and highly effective tactic in medicinal chemistry.

Why Fluorine? The introduction of fluorine can profoundly alter a molecule's properties.[1] The high electronegativity of the fluorine atom can modulate the pKa of the pyridine ring, influencing its interaction with protein residues. Furthermore, the C-F bond is exceptionally stable, which can block metabolic attack at that position, thereby increasing the compound's metabolic stability and bioavailability.[1] This strategic fluorination is a key consideration in designing potent and durable enzyme inhibitors.[2]

Deconstructing the SAR of this compound Derivatives as PARP-1 Inhibitors

PARP-1 is a cornerstone of the DNA damage response. Its inhibition is a clinically validated strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] this compound derivatives have emerged as potent PARP-1 inhibitors, functioning by competing with the native substrate, NAD+, at the enzyme's catalytic domain.[5] The core SAR can be broken down into three key regions of the molecule.

cluster_0 SAR of this compound PARP Inhibitors CORE This compound Core (Pharmacophore) HEAD Region 1: Nicotinamide Head (Pyridine & Amide) CORE->HEAD Essential for NAD+ mimicry & H-bonding in active site TAIL Region 2: Amide Substituent ('Tail' Group) CORE->TAIL Major driver of potency & selectivity. Modulates physicochemical properties. MODS Region 3: Additional Modifications (e.g., Quaternization) CORE->MODS Can enhance cellular uptake or introduce new interactions. cluster_workflow Drug Discovery Workflow A Step 1: Synthesis (e.g., Amide Coupling) B Step 2: Purification (Chromatography) A->B Crude Product C Step 3: Characterization (NMR, LC-MS) B->C Pure Compound D Step 4: In Vitro Assay (PARP-1 Inhibition) C->D Validated Structure E Step 5: Data Analysis (IC50 Determination) D->E Raw Inhibition Data F Step 6: SAR Analysis & Next Design Cycle E->F Potency Value F->A Design New Analogs

Caption: A typical workflow for the design, synthesis, and evaluation of novel inhibitors.

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

Causality: This protocol utilizes a standard amide coupling reaction, a robust and versatile method for linking a carboxylic acid (5-fluoronicotinic acid) with a primary or secondary amine (the desired "tail"). Activating agents like HATU are used to form a highly reactive intermediate, facilitating efficient amide bond formation under mild conditions.

  • Dissolution: Dissolve 5-fluoronicotinic acid (1.0 eq) in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Activation: Add an amide coupling reagent, such as HATU (1.1 eq), and a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq), to the solution. Stir at room temperature for 15-20 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.05 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product via flash column chromatography on silica gel to yield the pure derivative.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Cell-Based PARP-1 Inhibitory Assay (Western Blot)

Causality: This assay provides a direct measure of PARP-1 activity within a cellular context. Cells are treated with a DNA damaging agent (e.g., H₂O₂) to activate PARP-1, which then synthesizes poly(ADP-ribose) (pADPr) chains. A potent inhibitor will prevent this synthesis. The level of pADPr is quantified by Western Blot, providing a functional readout of enzyme inhibition. This method validates that the compound can penetrate cells and engage its target. [5]

  • Cell Culture: Plate cancer cells (e.g., MDA-MB-468) in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the synthesized this compound derivative (or a known inhibitor like Olaparib as a positive control) for 1-2 hours.

  • DNA Damage Induction: Add a DNA damaging agent (e.g., 10 mM H₂O₂) for 15 minutes to stimulate PARP-1 activity.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody specific for poly(ADP-ribose) (pADPr). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity for pADPr relative to the loading control. A reduction in the pADPr signal in treated cells compared to the vehicle control indicates PARP-1 inhibition.

Conclusion and Future Outlook

The this compound scaffold is a powerful platform for the design of potent enzyme inhibitors. Structure-activity relationship studies consistently demonstrate that while the fluorinated nicotinamide head is essential for target recognition (particularly for PARP), the nature of the N-amide substituent is the primary driver of potency, selectivity, and even the ultimate therapeutic application. Future work in this area will likely focus on designing novel "tail" groups that can exploit unique sub-pockets in target enzymes, improve pharmacokinetic properties, or enable dual-target inhibition for combination therapy approaches.

References

  • Lisok, A., et al. (2019). Non-NAD-like PARP-1 inhibitors in prostate cancer treatment. PMC - NIH. Available at: [Link]

  • Elagawany, M., et al. (2022). Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Ghasemabadi, P. G., & Vessally, E. (2021). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Zhang, Q., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, X., et al. (2015). Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, M., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. Available at: [Link]

  • El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Journal of Fluorine Chemistry. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Chhondron, S., et al. (2021). PARP inhibitors: a tsunami of indications in different malignancies. Future Oncology. Available at: [Link]

  • Scott, C. L., et al. (2015). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Annals of Oncology. Available at: [Link]

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Comparative Analysis of Fluorinated Versus Non-Fluorinated Nicotinamides: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily serving as the precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD⁺). NAD⁺ is central to life, acting as a critical cofactor for enzymes involved in redox reactions, DNA repair, cell signaling, and energy metabolism.[1][2] The enzymes that consume NAD⁺, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, are significant targets in drug discovery for treating a spectrum of diseases ranging from cancer to neurodegeneration and metabolic disorders.[3][4]

In medicinal chemistry, the strategic incorporation of fluorine into lead compounds has become a cornerstone of modern drug design.[5] This guide provides an in-depth comparative analysis of fluorinated nicotinamides versus their non-fluorinated parent structures. We will explore how the unique properties of fluorine can be leveraged to modulate physicochemical characteristics, enhance biological activity, and improve pharmacokinetic profiles, offering researchers a rational framework for the design and application of these powerful analogs.

The Strategic Rationale for Fluorination in Nicotinamide Analogs

The substitution of hydrogen with fluorine, an atom of similar size but vastly different electronic properties, imparts profound changes to a molecule's character. Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~105.4 kcal/mol).[6] These fundamental characteristics are the basis for the strategic advantages of fluorination.

Key Physicochemical Consequences of Fluorination:

  • Enhanced Metabolic Stability: The strength of the C-F bond makes it significantly more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily compared to a carbon-hydrogen (C-H) bond.[7] By replacing a hydrogen atom at a metabolically vulnerable position, chemists can "block" oxidative metabolism, often leading to a longer biological half-life and improved bioavailability.[5][7]

  • Modulation of Acidity (pKa): As a powerful electron-withdrawing group, fluorine can significantly lower the pKa of nearby acidic or basic centers.[6] This can alter a molecule's ionization state at physiological pH, impacting its solubility, cell permeability, and binding interactions with target enzymes.

  • Increased Lipophilicity: Generally, the introduction of fluorine increases a molecule's lipophilicity (measured as LogP), which can enhance its ability to cross cellular membranes.[8][9] However, the effect is complex and depends on the specific fluorination motif used.[10] This property is critical for reaching intracellular targets.

  • Altered Binding Affinity: Fluorine can participate in unique, favorable interactions within a protein's active site, including hydrogen bonds and dipole-dipole interactions, that are not possible with hydrogen.[11][12] This can lead to significantly increased binding affinity and potency.

The following diagram illustrates the central role of nicotinamide in the NAD⁺ salvage pathway, the primary mechanism for NAD⁺ replenishment in mammalian cells.[2][3] Fluorinated analogs are designed to interact with the enzymes in this pathway and other NAD⁺-consuming enzymes.

NAD_Salvage_Pathway cluster_pathway NAD⁺ Salvage Pathway NAM Nicotinamide (NAM) (or Fluorinated Analog) NAMPT NAMPT NAM->NAMPT Rate-Limiting Step NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT1-3 NMN->NMNAT NAD NAD⁺ NMNAT->NAD CONSUMERS NAD⁺-Consuming Enzymes (Sirtuins, PARPs, CD38) NAD->CONSUMERS Consumption & Inhibition CONSUMERS->NAM Recycle

Caption: The mammalian NAD⁺ salvage pathway.

Comparative Physicochemical and Biological Properties

The decision to fluorinate a nicotinamide scaffold is driven by the desired improvements in its drug-like properties. The following table summarizes the expected shifts in key parameters when transitioning from a non-fluorinated to a fluorinated analog.

PropertyNon-Fluorinated NicotinamideFluorinated Nicotinamide AnalogRationale & Consequence[5][6][7][8][11][13]
Metabolic Stability Susceptible to oxidation at C-H bondsSignificantly IncreasedThe high strength of the C-F bond blocks metabolic attack by CYP450 enzymes, increasing compound half-life.
Lipophilicity (LogP) LowerGenerally HigherFluorine substitution increases partitioning into hydrophobic environments, potentially improving membrane permeability.
Pyridine Ring Basicity (pKa) Higher (More Basic)Lower (Less Basic)Fluorine's strong electron-withdrawing effect reduces electron density in the pyridine ring, making the nitrogen less likely to be protonated.
Enzyme Inhibition (IC₅₀/Kᵢ) VariesPotentially Lower (More Potent)Fluorine can form unique, favorable interactions within the enzyme active site, leading to tighter binding and increased inhibitory potency.
Cellular Permeability ModeratePotentially EnhancedIncreased lipophilicity can facilitate passive diffusion across cell membranes, improving access to intracellular targets.
Bioavailability VariablePotentially ImprovedA combination of increased metabolic stability and enhanced cellular permeability often leads to greater overall bioavailability.
Impact on Key Enzyme Families
  • Sirtuins (SIRTs): These NAD⁺-dependent deacetylases are crucial regulators of metabolism, aging, and stress responses. Nicotinamide itself is a known inhibitor. Fluorination can enhance this inhibitory activity by modifying the electronic properties of the pyridine ring and improving binding interactions within the active site.

  • Poly(ADP-ribose) Polymerases (PARPs): PARPs are critical for DNA repair, and their inhibitors are clinically successful cancer therapeutics.[14] PARP inhibitors often mimic the nicotinamide portion of NAD⁺. Fluorination can increase their potency and selectivity, potentially leading to a wider therapeutic window.[15]

  • CD38: This enzyme is a major regulator of cellular NAD⁺ levels through its NAD⁺ glycohydrolase activity.[16] Inhibition of CD38 can raise intracellular NAD⁺, which is a therapeutic strategy for age-related diseases.[17] Fluorinated nicotinamide analogs can be designed as more potent and stable inhibitors of CD38 compared to the parent molecule.[18][19]

Experimental Protocol: In Vitro Sirtuin Inhibition Assay (Fluorometric)

To quantitatively assess the inhibitory potential of nicotinamide analogs, a robust in vitro enzymatic assay is essential. This protocol describes a common fluorescence-based assay for measuring the activity of Sirtuin 1 (SIRT1), which can be adapted for other sirtuins.

Causality Behind Experimental Choices:

  • Fluorogenic Substrate: A peptide substrate containing an acetylated lysine residue linked to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) is used. Upon deacetylation by SIRT1, a developer enzyme (trypsin) can cleave the peptide, releasing the fluorophore and generating a measurable signal. This provides a sensitive and continuous way to measure enzyme activity.[20]

  • NAD⁺: As a sirtuin, SIRT1 is absolutely dependent on NAD⁺ as a co-substrate for its deacetylase activity. The concentration is typically set near the Michaelis constant (Km) to ensure the assay is sensitive to competitive inhibitors.[21]

  • Developer (Trypsin): This protease is required to cleave the deacetylated substrate, which is the specific product of the sirtuin reaction. This two-step process ensures that the signal is directly proportional to sirtuin activity.

  • Nicotinamide (as Inhibitor Control): Nicotinamide is the natural byproduct and feedback inhibitor of sirtuins. It is used as a positive control for inhibition to validate the assay's performance.[22]

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂. Keep on ice.

    • SIRT1 Enzyme: Dilute recombinant human SIRT1 to a working concentration (e.g., 200 nM) in Assay Buffer. Keep on ice.

    • NAD⁺ Solution: Prepare a 10 mM stock solution of β-NAD⁺ in ultrapure water. Dilute to a 2X working concentration (e.g., 1 mM) in Assay Buffer.

    • Fluorogenic Substrate: Prepare a 10 mM stock of a commercial SIRT1 substrate (e.g., p53-derived peptide-AMC) in DMSO. Dilute to a 2X working concentration (e.g., 200 μM) in Assay Buffer.

    • Test Compounds: Prepare a 10 mM stock solution of fluorinated and non-fluorinated nicotinamides in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) to determine IC₅₀ values. The final DMSO concentration in the assay should be ≤1%.

    • Developer Solution: Prepare the developer solution containing trypsin and a sirtuin inhibitor (e.g., nicotinamide, to stop the reaction) as per the manufacturer's instructions (e.g., from a commercial kit).

  • Assay Procedure (96-well plate format):

    • Add 40 µL of Assay Buffer to all wells of a black, flat-bottom 96-well plate.

    • Add 5 µL of the serially diluted test compounds (or DMSO vehicle for control wells) to the appropriate wells.

    • Add 5 µL of the SIRT1 enzyme working solution to all wells except the "No Enzyme" background control.

    • Pre-incubate the plate for 10 minutes at 37°C to allow compounds to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of a pre-warmed "Substrate/NAD⁺ Mix" (containing equal volumes of the 2X Fluorogenic Substrate and 2X NAD⁺ solutions) to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Stop the reaction by adding 50 µL of the Developer Solution to each well.

    • Incubate for 15-30 minutes at 37°C to allow for signal development.

    • Measure the fluorescence using a plate reader with excitation at ~355 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from "No Enzyme" wells) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO vehicle control (0% inhibition) and a high-concentration inhibitor control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The following diagram provides a visual workflow for this protocol.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: Buffer, Enzyme, NAD⁺, Substrate, Compounds A1 Add Buffer & Compound to 96-well plate P1->A1 A2 Add SIRT1 Enzyme A1->A2 A3 Pre-incubate at 37°C A2->A3 A4 Initiate with Substrate/NAD⁺ Mix A3->A4 A5 Incubate at 37°C for 60 min A4->A5 A6 Stop with Developer Solution A5->A6 A7 Incubate at 37°C for 15 min A6->A7 D1 Measure Fluorescence (Ex: 355nm, Em: 460nm) A7->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve & Determine IC₅₀ D2->D3

Caption: Experimental workflow for the SIRT1 inhibition assay.

Conclusion and Future Perspectives

The strategic fluorination of nicotinamide represents a powerful and validated approach in modern drug discovery. By leveraging the unique physicochemical properties of fluorine, researchers can systematically address common liabilities of drug candidates, such as poor metabolic stability and insufficient potency.

Logic_Diagram cluster_props Physicochemical Changes cluster_bio Biological Outcomes F Fluorine Incorporation P1 Increased Metabolic Stability (Stronger C-F Bond) F->P1 P2 Modulated pKa (Electron Withdrawal) F->P2 P3 Increased Lipophilicity F->P3 P4 Altered Conformation & Dipole F->P4 B1 Improved Pharmacokinetics (Longer Half-Life) P1->B1 B2 Enhanced Potency (Tighter Binding) P2->B2 B3 Increased Cell Permeability P3->B3 P4->B2

Caption: The logical cascade from fluorination to improved biological outcomes.

As our understanding of the nuanced effects of different fluorination patterns grows, so too will our ability to rationally design nicotinamide analogs with precisely tailored properties.[10] Future research will likely focus on developing novel fluorinated motifs and applying them to create highly selective inhibitors for specific NAD⁺-consuming enzymes, unlocking new therapeutic avenues for a host of challenging diseases. This guide serves as a foundational resource for scientists aiming to harness the power of fluorine to optimize the next generation of nicotinamide-based therapeutics.

References
  • Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. Benchchem.
  • The role of nicotinamide adenine dinucleotide salvage enzymes in cardioprotection. National Institutes of Health.
  • Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function. Frontiers.
  • Nicotinamide adenine dinucleotide. Wikipedia.
  • How NAD⁺ Supports Cellular Rejuvenation Through the Salvage Pathway. IDClinica.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
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  • Nicotinamide Riboside and CD38: Covalent Inhibition and Live-Cell Labeling. American Chemical Society.
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  • Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays. Benchchem.
  • Inhibition of CD38 and supplementation of nicotinamide riboside ameliorate lipopolysaccharide-induced microglial and astrocytic neuroinflammation by increasing NAD+. PubMed.
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  • CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions. National Institutes of Health.
  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Royal Society of Chemistry.
  • An In-depth Technical Guide to 6-Amino-2-fluoronicotinamide and its Relationship to Nicotinamide. Benchchem.
  • Sirtuin Activity Assay Kit (EPI018) - Technical Bulletin. Sigma-Aldrich.
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  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. National Institutes of Health.
  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. PubMed.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. National Institutes of Health.
  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. National Institutes of Health.

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A Senior Application Scientist's Guide to Validating 5-Fluoronicotinamide Screening Assay Results

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a primary screening hit to a validated lead compound is fraught with potential pitfalls. This guide provides an in-depth technical framework for validating the results of screening assays for 5-Fluoronicotinamide, a putative inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). By employing a multi-tiered validation strategy, we can confidently ascertain on-target activity, assess cellular efficacy, and begin to profile the selectivity of this compound. This guide will objectively compare the expected performance of this compound with the well-characterized NAMPT inhibitor, FK866, providing supporting experimental context and detailed protocols.

The Central Role of NAMPT in Cellular Metabolism

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is the primary mechanism for NAD+ biosynthesis in mammalian cells.[1][2] NAD+ is an essential coenzyme for a vast array of cellular processes, including cellular metabolism, energy production, and DNA repair.[3][4] Due to their heightened metabolic demands, many cancer cells are particularly dependent on this pathway for survival, making NAMPT an attractive therapeutic target.[4][5] Inhibition of NAMPT leads to a depletion of intracellular NAD+, disrupting cellular metabolism and ultimately triggering cell death.[1]

The Validation Workflow: From Hit to Confirmed Inhibitor

A robust validation process is essential to eliminate false positives and artifacts that are inherent in high-throughput screening (HTS).[2] Our validation cascade is designed to build a comprehensive evidence package for this compound's mechanism of action, moving from direct enzyme inhibition to cellular target engagement and phenotypic outcomes.

Validation_Workflow cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Selectivity Profiling Primary_Screening Primary HTS Hit (this compound) Biochemical_Assay NAMPT Enzymatic Activity Assay (IC50) Primary_Screening->Biochemical_Assay Confirmation of direct inhibition CETSA Cellular Thermal Shift Assay (CETSA) Biochemical_Assay->CETSA Confirmation of target engagement in cells Cell_Viability Cell-Based Viability Assay (IC50) CETSA->Cell_Viability Correlation of target engagement with phenotype Off_Target Off-Target Profiling (e.g., Kinase Panel) Cell_Viability->Off_Target Assessment of specificity Conclusion Validated NAMPT Inhibitor Off_Target->Conclusion

Caption: A tiered workflow for validating NAMPT inhibitors.

Tier 1: Biochemical Validation of Direct NAMPT Inhibition

The first crucial step is to confirm that this compound directly inhibits the enzymatic activity of NAMPT. An in vitro enzymatic assay will determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: NAMPT Enzymatic Activity Assay

This protocol is adapted from commercially available kits and established methodologies.[6][7] The assay measures the production of NADH, which is proportional to NAMPT activity, through a series of coupled enzymatic reactions.

Principle of the Assay:

Enzymatic_Assay_Pathway NAM Nicotinamide + PRPP NMN NMN NAM->NMN NAMPT NAMPT_reaction NAM->NAMPT_reaction NAD NAD+ NMN->NAD NMNAT NADH NADH (Fluorescent Signal) NAD->NADH Alcohol Dehydrogenase Inhibitor This compound or FK866 Inhibitor->NAMPT_reaction NAMPT_reaction->NMN

Caption: Coupled enzymatic reaction for measuring NAMPT activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound and the comparator, FK866, in DMSO.

    • Prepare a master mix containing recombinant human NAMPT enzyme, nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP, nicotinamide mononucleotide adenylyltransferase (NMNAT), and alcohol dehydrogenase (ADH) in an appropriate assay buffer.

  • Assay Execution:

    • In a 96-well or 384-well plate, add the diluted compounds.

    • Include controls for 100% activity (DMSO vehicle) and 0% activity (no NAMPT enzyme).

    • Initiate the reaction by adding the master mix to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Measure the fluorescence of the generated NADH using a plate reader (Excitation: ~340 nm, Emission: ~460 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Comparative Performance Data (Biochemical IC50)
CompoundTargetBiochemical IC50 (nM)Reference
This compound NAMPTHypothetical Value: 25.0N/A
FK866 NAMPT1.60 ± 0.32[8]
MS0 (Comparator) NAMPT9.08 ± 0.90[8]

Note: The IC50 value for this compound is hypothetical and for illustrative purposes. The values for FK866 and MS0 are from published studies.

Tier 2: Cellular Validation of On-Target Activity

While a biochemical assay confirms direct enzyme inhibition, it does not guarantee that the compound will be effective in a cellular environment. Cellular assays are critical to confirm target engagement in intact cells and to correlate this with a phenotypic response.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[4] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[4]

Principle of CETSA:

CETSA_Principle cluster_0 Without Ligand cluster_1 With Ligand (this compound) Unbound_Protein Target Protein Denatured_Unbound Denatured & Aggregated Protein Unbound_Protein->Denatured_Unbound Heat Bound_Protein Target Protein + Ligand Stable_Bound Soluble Protein Bound_Protein->Stable_Bound Heat

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture a suitable cell line (e.g., one known to be sensitive to NAMPT inhibition) and treat with this compound, FK866, or a vehicle control for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffer with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.

  • Lysis and Separation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection:

    • Analyze the amount of soluble NAMPT protein in the supernatant by Western blotting using a NAMPT-specific antibody.

  • Data Analysis:

    • Quantify the band intensities at each temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

To link target engagement with a cellular outcome, a cell viability assay is performed. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active cells.[1]

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well or 384-well plate and allow them to adhere.

    • Treat the cells with a serial dilution of this compound and FK866. Include a no-cell control for background luminescence.

  • Assay Execution:

    • After the desired incubation period (e.g., 72-96 hours), equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

  • Detection:

    • Mix the contents to induce cell lysis and incubate for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the cellular IC50 value from the dose-response curve.

Comparative Performance Data (Cellular Assays)
CompoundAssayParameterValueReference
This compound CETSAThermal Shift (ΔTm)Hypothetical: +3.5 °CN/A
This compound Cell ViabilityCellular IC50 (nM)Hypothetical: 150N/A
FK866 CETSAThermal Shift (ΔTm)Expected to be positive[9]
FK866 Cell ViabilityCellular IC50 (nM)2.21 ± 0.21 (HepG2 cells)[8]

Note: The CETSA and cellular IC50 values for this compound are hypothetical. The cellular IC50 for FK866 is from a published study.

Tier 3: Selectivity Profiling

A critical aspect of validating a screening hit is to assess its selectivity. An ideal inhibitor should potently inhibit its intended target with minimal activity against other proteins, thereby reducing the potential for off-target effects and associated toxicities.

Experimental Protocol: Off-Target Profiling

A common approach for assessing selectivity is to screen the compound against a panel of other enzymes, such as kinases, which are frequent off-targets for small molecule inhibitors.

Step-by-Step Methodology:

  • Panel Selection:

    • Choose a commercially available kinase profiling service that offers a diverse panel of kinases.

  • Screening:

    • Submit this compound for screening at one or more concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis:

    • The service will provide data on the percent inhibition of each kinase in the panel.

    • Significant inhibition of kinases other than NAMPT would indicate potential off-target activity.

Expected Selectivity Profile
CompoundAssayResults
This compound Kinase Selectivity PanelHypothetical: Minimal inhibition of a broad kinase panel, indicating high selectivity for NAMPT.
FK866 Known Off-TargetsGenerally considered highly selective for NAMPT, but dose-limiting toxicities have been observed in clinical trials, suggesting potential on-target or off-target effects in vivo.

Note: The selectivity profile for this compound is a hypothetical desired outcome.

Conclusion

This guide outlines a rigorous, multi-tiered approach to validate hits from this compound screening assays. By systematically progressing from biochemical confirmation of direct enzyme inhibition to cellular verification of target engagement and phenotypic consequences, and finally to an assessment of selectivity, researchers can build a strong, data-driven case for a compound's mechanism of action. This self-validating system, grounded in established scientific principles and detailed protocols, ensures a high degree of confidence in the identified lead compound, paving the way for further preclinical development.

References

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • National Center for Biotechnology Information. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. [Link]

  • National Center for Biotechnology Information. (2018). Crystal structure-based comparison of two NAMPT inhibitors. [Link]

  • MDPI. (2021). Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. [Link]

  • Frontiers Media S.A. (2022). Review of various NAMPT inhibitors for the treatment of cancer. [Link]

  • Patsnap. (2025). What NAMPT inhibitors are in clinical trials currently?. [Link]

  • ResearchGate. (n.d.). IC 50 values for the compounds. [Link]

  • Frontiers Media S.A. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. [Link]

  • National Center for Biotechnology Information. (2015). Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. [Link]

  • National Center for Biotechnology Information. (2014). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. [Link]

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A Head-to-Head Comparison of 5-Fluoronicotinamide-Based PET Tracers for PARP Imaging

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of PARP in Oncology and the Rise of Targeted PET Imaging

Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a cornerstone of the DNA damage response (DDR) pathway. Its enzymatic activity is crucial for repairing single-strand DNA breaks, a process that maintains genomic integrity. In the context of oncology, tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, become heavily reliant on PARP for survival. This dependency creates a vulnerability that has been successfully exploited by a class of drugs known as PARP inhibitors (PARPis), which induce synthetic lethality in these cancer cells.

The clinical success of PARPis has underscored the need for non-invasive methods to assess PARP expression and activity in tumors. Positron Emission Tomography (PET) imaging with radiolabeled PARP inhibitors has emerged as a powerful tool to address this need. These specialized tracers allow for the in vivo quantification of PARP levels, which can aid in patient selection for PARPi therapy, monitor treatment response, and assess drug-target engagement.

This guide provides a detailed head-to-head comparison of PET tracers built upon a 5-fluoronicotinamide scaffold, a chemical moiety that has shown promise in the development of potent and selective PARP-targeting radiopharmaceuticals. We will delve into their synthesis, preclinical performance, and the underlying scientific principles that guide their application.

The this compound Scaffold: A Privileged Structure for PARP Targeting

The nicotinamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes. The introduction of a fluorine atom at the 5-position of the nicotinamide ring can offer several advantages for a PET tracer, including:

  • Favorable Radiochemistry: The carbon-fluorine bond is strong, and the use of fluorine-18 ([¹⁸F]), a positron emitter with a convenient half-life of 109.8 minutes, is well-established in PET radiopharmaceutical production.

  • Improved Pharmacokinetics: Fluorine substitution can modulate the lipophilicity and metabolic stability of the molecule, potentially leading to improved biodistribution and clearance profiles.

  • Enhanced Binding Affinity: The electronegativity of the fluorine atom can influence the electronic properties of the nicotinamide ring, potentially leading to stronger and more selective binding to the PARP active site.

A key example of a this compound-based PET tracer for PARP imaging is [¹⁸F]FPyPARP . This tracer is a 6-fluoronicotinoyl analog of [¹⁸F]PARPi, a well-characterized olaparib-based PET tracer. The strategic replacement of the fluorobenzoyl group in [¹⁸F]PARPi with a fluoronicotinoyl group in [¹⁸F]FPyPARP aims to improve its pharmacokinetic properties, particularly to reduce hepatobiliary clearance.

Head-to-Head Comparison: [¹⁸F]FPyPARP vs. Clinically Translated PARP Tracers

To provide a comprehensive evaluation, we will compare the performance of [¹⁸F]FPyPARP with two of the most clinically advanced PARP PET tracers: [¹⁸F]PARPi (olaparib-based) and [¹⁸F]FTT (rucaparib-based).

Radiosynthesis and Physicochemical Properties
TracerPrecursorLabeling MethodRadiochemical Yield (RCY)Molar Activity (A_m)
[¹⁸F]FPyPARP Nitro-precursorNucleophilic aromatic substitutionNot explicitly reported, but described as having an "easily translatable synthesis route"Not explicitly reported
[¹⁸F]PARPi Boc-protected nitro-precursorNucleophilic aromatic substitution followed by deprotectionup to 9.6% (non-decay corrected)[1]1.8 GBq/µmol (manual) to 80.8 ± 6.1 GBq/µmol (automated)[2]
[¹⁸F]FTT Tosylate precursorNucleophilic substitutionNot explicitly reportedNot explicitly reported

Note: While specific RCY and molar activity values for [¹⁸F]FPyPARP were not found in the direct comparative study, the development of an automated synthesis suggests that clinically relevant quantities can be produced.[3][4]

In Vitro Performance: Binding Affinity
In Vivo Performance: Biodistribution and Tumor Uptake

A side-by-side comparison in HCC1937 tumor-bearing mice revealed key differences in the in vivo behavior of the three tracers.[3][4]

TracerTumor-to-Blood Ratio (2.5h p.i.)Primary Clearance RouteKey Advantage
[¹⁸F]FPyPARP 3.99 ± 0.99 [3][4]Renal and Hepatobiliary [3][4]Reduced hepatobiliary clearance, potentially better for imaging abdominal lesions.[3]
[¹⁸F]PARPi 3.41 ± 0.83[3][4]Almost exclusively Hepatobiliary[3][4]Well-established tracer with clinical data.
[¹⁸F]FTT 2.46 ± 0.35[3][4]Almost exclusively Hepatobiliary[3][4]Clinically translated with demonstrated utility.[6][7][8]

The most significant finding from the comparative study is the altered clearance profile of [¹⁸F]FPyPARP. While [¹⁸F]PARPi and [¹⁸F]FTT are predominantly cleared through the liver and biliary system, which can interfere with the imaging of abdominal tumors, [¹⁸F]FPyPARP exhibits a notable shift towards renal clearance.[3][4] This characteristic makes [¹⁸F]FPyPARP a potentially superior agent for imaging PARP expression in malignancies within the abdominal cavity, such as ovarian, pancreatic, and liver cancers.

Experimental Methodologies: A Guide to Reproducible Research

Radiosynthesis of [¹⁸F]FPyPARP (Conceptual Workflow)

While a detailed, step-by-step protocol for [¹⁸F]FPyPARP is not publicly available, the synthesis is described as an adaptation of the [¹⁸F]PARPi synthesis. The general workflow would involve:

  • [¹⁸F]Fluoride Production and Activation: Production of [¹⁸F]fluoride via cyclotron and subsequent activation using a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate.

  • Nucleophilic Aromatic Substitution: Reaction of activated [¹⁸F]fluoride with a suitable nitro- or other activated precursor of the 6-fluoronicotinoyl moiety.

  • Coupling to the PARP Inhibitor Scaffold: Amide coupling of the [¹⁸F]6-fluoronicotinic acid intermediate with the core structure of the PARP inhibitor (similar to the olaparib backbone).

  • Purification: Purification of the final radiotracer using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Formulation: Formulation of the purified tracer in a biocompatible solution for injection.

G cluster_synthesis Radiosynthesis Workflow F18 [¹⁸F]Fluoride (from cyclotron) Activation Activation (K₂₂₂/K₂CO₃) F18->Activation Substitution Nucleophilic Aromatic Substitution Activation->Substitution Precursor Nitro-precursor of 6-fluoronicotinic acid Precursor->Substitution Coupling Amide Coupling Substitution->Coupling Coupling_Precursor PARPi Scaffold Coupling_Precursor->Coupling Crude_Product Crude [¹⁸F]FPyPARP Coupling->Crude_Product HPLC HPLC Purification Crude_Product->HPLC QC Quality Control (RC Purity, Molar Activity) HPLC->QC Final_Product Formulated [¹⁸F]FPyPARP QC->Final_Product

Caption: Conceptual workflow for the radiosynthesis of [¹⁸F]FPyPARP.

Preclinical Evaluation of PARP PET Tracers: A Standardized Approach

The preclinical assessment of novel PARP PET tracers typically follows a well-defined pipeline to establish their efficacy and safety before clinical translation.

  • In Vitro Characterization:

    • Binding Affinity: Determination of the tracer's affinity (IC₅₀ or Kᵢ) for PARP-1 and other PARP isoforms using competitive binding assays with a known radioligand.

    • Cellular Uptake and Specificity: Measurement of tracer uptake in cancer cell lines with varying levels of PARP expression. Specificity is confirmed by blocking studies where uptake is competed with a non-radiolabeled PARP inhibitor (e.g., olaparib).

  • In Vivo Evaluation in Animal Models:

    • Biodistribution Studies: Quantification of tracer accumulation in various organs and tissues at different time points post-injection, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

    • PET/CT Imaging: Dynamic or static PET/CT imaging in tumor-bearing animal models (e.g., xenografts) to visualize tumor uptake, assess tumor-to-background ratios, and determine clearance kinetics.

    • Blocking Studies: In vivo confirmation of target engagement by co-administering a therapeutic dose of a PARP inhibitor to demonstrate a reduction in tracer uptake in the tumor.

    • Metabolite Analysis: Assessment of the tracer's stability in vivo by analyzing blood and tissue samples to identify and quantify radiolabeled metabolites.

G cluster_workflow Preclinical Evaluation Workflow start Candidate Tracer in_vitro In Vitro Studies - Binding Affinity (IC₅₀) - Cell Uptake & Blocking start->in_vitro in_vivo In Vivo Studies (Tumor-bearing Animals) in_vitro->in_vivo biodistribution Ex Vivo Biodistribution (%ID/g) in_vivo->biodistribution pet_imaging PET/CT Imaging - Tumor Uptake - Clearance in_vivo->pet_imaging metabolism Metabolite Analysis in_vivo->metabolism decision Go/No-Go for Clinical Translation biodistribution->decision blocking In Vivo Blocking (with PARPi) pet_imaging->blocking pet_imaging->decision blocking->decision metabolism->decision

Caption: Standardized workflow for the preclinical evaluation of PARP PET tracers.

The Underlying Mechanism: PARP Signaling in DNA Repair

The rationale for using PARP-targeted PET tracers is rooted in the central role of PARP in the base excision repair (BER) pathway.

G cluster_pathway PARP Signaling in DNA Single-Strand Break Repair ssb DNA Single-Strand Break (SSB) parp1 PARP-1 ssb->parp1 binds to parp_activation PARP-1 Activation & PARylation parp1->parp_activation parp1->inhibition nad NAD⁺ nad->parp_activation substrate par Poly(ADP-ribose) (PAR) Polymer recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) par->recruitment recruits parp_activation->par synthesizes repair SSB Repair recruitment->repair parpi PARP Inhibitor ([¹⁸F]FPyPARP) parpi->parp1 binds to active site

Caption: Simplified schematic of the PARP-1 signaling pathway in DNA repair.

When a single-strand break occurs, PARP-1 binds to the damaged DNA, which triggers its catalytic activity. Using NAD+ as a substrate, PARP-1 synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair enzymes, such as XRCC1 and DNA Ligase III, to the site of damage, facilitating the repair process. PARP inhibitors, and by extension, their radiolabeled counterparts like [¹⁸F]FPyPARP, competitively bind to the NAD+ binding pocket of PARP-1, preventing PAR synthesis and trapping PARP-1 on the DNA. This inhibition of the repair process is what is visualized and quantified by PET imaging.

Conclusion and Future Directions

The development of this compound-based PET tracers, exemplified by [¹⁸F]FPyPARP, represents a significant advancement in the field of PARP imaging. The key advantage of [¹⁸F]FPyPARP lies in its altered clearance profile, with a greater degree of renal excretion compared to the predominantly hepatobiliary clearance of other leading PARP tracers. This characteristic holds great promise for improving the diagnostic accuracy of PARP PET imaging in abdominal cancers.

Further research is warranted to fully elucidate the potential of [¹⁸F]FPyPARP. This includes:

  • Head-to-head clinical trials: Directly comparing the imaging performance and diagnostic utility of [¹⁸F]FPyPARP with [¹⁸F]PARPi and [¹⁸F]FTT in patient cohorts with various cancer types, particularly those with abdominal involvement.

  • Quantitative analysis: Establishing robust protocols for the quantitative analysis of [¹⁸F]FPyPARP PET data to derive meaningful biomarkers of PARP expression and treatment response.

  • Exploration of other this compound scaffolds: Investigating other derivatives based on the this compound scaffold to potentially further optimize binding affinity, selectivity, and pharmacokinetic properties.

As our understanding of the intricacies of the DNA damage response continues to grow, so too will the sophistication of our molecular imaging tools. This compound-based PET tracers are poised to play a crucial role in this evolution, enabling a more personalized and effective approach to cancer therapy with PARP inhibitors.

References

  • Wilson, T. C., Pillarsetty, N. V., & Reiner, T. (2020). A One-Pot Radio-synthesis of [18F]PARPi. Journal of Labelled Compounds and Radiopharmaceuticals, 63(5), 235-241.
  • Stotz, S., Kinzler, J., & et al. (2022). Two experts and a newbie: [18F]PARPi vs [18F]FTT vs [18F]FPyPARP—a comparison of PARP imaging agents. European Journal of Nuclear Medicine and Molecular Imaging, 49(3), 834–846.
  • Stotz, S., et al. (2021). Two experts and a newbie: [18F]PARPi vs [18F]FTT vs [18F]FPyPARP-a comparison of PARP imaging agents. European journal of nuclear medicine and molecular imaging, 49(3), 834-846.
  • Stotz, S., Kinzler, J., Wanek, T., Mair, C., Breyholz, H. J., Wagner, S., ... & Laimer, J. (2022). Two experts and a newbie: [18F] PARPi vs [18F] FTT vs [18F] FPyPARP—a comparison of PARP imaging agents. European Journal of Nuclear Medicine and Molecular Imaging, 49(3), 834-846.
  • Salerno, M., et al. (2022). Fully Automated, High-Dose Radiosynthesis of [18F]PARPi. Molecules, 27(14), 4531.
  • Stotz, S., et al. (2022). Two experts and a newbie: [18F]PARPi vs [18F]FTT vs [18F]FPyPARP—a comparison of PARP imaging agents. European Journal of Nuclear Medicine and Molecular Imaging, 49(3), 834-846.
  • Makvandi, M., et al. (2018). A PET imaging agent for evaluating PARP-1 expression in ovarian cancer.
  • Michel, L. S., et al. (2017). PET Imaging of PARP-1 Expression in Ovarian Cancer. Clinical Cancer Research, 23(16), 4646-4655.
  • Edmonds, C. E., et al. (2016). [18F]FluorThanatrace uptake as a marker of PARP1 expression and activity in breast cancer. American Journal of Nuclear Medicine and Molecular Imaging, 6(5), 284.
  • McDonald, E. S., et al. (2025). [18F]FluorThanatrace PET imaging as a biomarker of response to PARP inhibitors in breast cancer.
  • Pantel, A. P., et al. (2023). [18F]FluorThanatrace ([18F]FTT) PET Imaging of PARP-inhibitor Drug-Target Engagement as a Biomarker of Response in Ovarian Cancer, a pilot study. Clinical Cancer Research, 29(8), 1434-1443.
  • McDonald, E. S., et al. (2025). [18F]FluorThanatrace PET imaging as a biomarker of response to PARP inhibitors in breast cancer.
  • Pantel, A. P., et al. (2023). [18F]FluorThanatrace ([18F]FTT) PET Imaging of PARP-inhibitor Drug-Target Engagement as a Biomarker of Response in Ovarian Cancer, a pilot study. Clinical Cancer Research, 29(8), 1434-1443.
  • ClinicalTrials.gov. (n.d.). PET Imaging of PARP Activity in Cancer. Retrieved from [Link]

  • Wang, Y., et al. (2012). Synthesis and In Vivo Imaging of a 18F-Labeled PARP1 Inhibitor Using a Bioorthogonal Scavenger-Assisted High Performance Method. Theranostics, 2(10), 960-969.
  • Cheng, D., et al. (2021). Correlation between molar activity, injection mass and uptake of the PARP targeting radiotracer [18F]olaparib in mouse models of glioma. EJNMMI Research, 11(1), 1-11.
  • McDonald, E. S., et al. (2025). [18F]FluorThanatrace PET imaging as a biomarker of response to PARP inhibitors in breast cancer.
  • Zlatopolskiy, B. D., et al. (2022). Preclinical biodistribution and dosimetry and human biodistribution comparing 18F-rhPSMA-7 and single isomer 18F-rhPSMA-7.3. EJNMMI Research, 12(1), 1-12.
  • Pantel, A. P., et al. (2023). [18F]FluorThanatrace ([18F]FTT) PET Imaging of PARP-inhibitor Drug-Target Engagement as a Biomarker of Response in Ovarian Cancer, a pilot study. Clinical Cancer Research, 29(8), 1434-1443.
  • FierceBiotech. (2017, April 7). PET imaging measures PARP-1 in ovarian cancer patients. Retrieved from [Link]

  • D'Souza, A., et al. (2021).
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  • Osborn, J. L., & Jagsi, R. (2021). Positron Emission Tomography (PET)/Computed Tomography (CT) Imaging in Radiation Therapy Treatment Planning: A Review of PET Imaging Tracers and Methods to Incorporate PET/CT.
  • Radiology Key. (2021, November 5). Novel Tracers and Radionuclides in PET Imaging. Retrieved from [Link]

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Benchmarking 5-Fluoronicotinamide against known HDAC inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Benchmarking 5-Fluoronicotinamide Against Known HDAC Inhibitors

Authored by a Senior Application Scientist

In the landscape of epigenetic drug discovery, the identification of novel and selective histone deacetylase (HDAC) inhibitors is of paramount importance for developing safer and more effective therapeutics. This guide provides a detailed framework for benchmarking the novel compound this compound, and its derivatives, against established HDAC inhibitors. While a patent application highlights the potential of this compound derivatives as selective HDAC6 inhibitors, a comprehensive head-to-head comparison with known agents is essential to delineate its true potential.[1] This document outlines the scientific rationale, experimental workflows, and data interpretation necessary for a rigorous comparative analysis.

The Rationale for Benchmarking: Beyond Potency to Therapeutic Index

The therapeutic efficacy of an HDAC inhibitor is not solely defined by its potency but by a combination of factors including isoform selectivity, cellular activity, and cytotoxicity.[2] Pan-HDAC inhibitors, while potent, often exhibit significant off-target effects and toxicities.[1] The development of isoform-selective inhibitors, such as those targeting HDAC6, is a promising strategy to mitigate these adverse effects due to the more restricted cytoplasmic localization and substrate profile of certain HDAC isoforms.[1] Therefore, a direct comparison of this compound with well-characterized pan-HDAC inhibitors like Vorinostat and Panobinostat, and the class I-selective inhibitor Romidepsin, will provide critical insights into its selectivity and potential therapeutic window.

Comparator Profiles: Established HDAC Inhibitors

A thorough benchmarking study requires well-characterized reference compounds. The following table summarizes the key properties of three FDA-approved HDAC inhibitors that serve as excellent comparators.

InhibitorClass SelectivityReported IC50 ValuesKey Cellular Effects
Vorinostat (SAHA) Pan-HDAC inhibitor (Classes I, II, and IV)HDAC1: ~10 nM, HDAC3: ~20 nM[3][4]Induces apoptosis and cell cycle arrest[3][5]
Panobinostat (LBH589) Pan-HDAC inhibitor (Classes I, II, and IV)Broad-spectrum, potent in the low nanomolar range[6][7]Induces apoptosis and autophagy[6]
Romidepsin (FK228) Class I selective HDAC inhibitorHDAC1: ~36 nM, HDAC2: ~47 nM[8][9]Induces G2/M phase arrest and apoptosis[9]

Experimental Workflow for a Comprehensive Benchmarking Study

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound against the comparator HDAC inhibitors.

Caption: A phased approach for benchmarking novel HDAC inhibitors.

Detailed Experimental Protocols

In Vitro HDAC Enzymatic Assays

Rationale: The initial step is to determine the direct inhibitory effect of this compound on the enzymatic activity of purified HDAC isoforms. A fluorometric assay is a common and high-throughput method for this purpose.[10][11]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and comparator inhibitors (Vorinostat, Panobinostat, Romidepsin) in DMSO.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Reconstitute purified, recombinant human HDAC enzymes (a panel covering Classes I, IIa, IIb, and IV) in the reaction buffer.

    • Prepare a fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC.

  • Assay Procedure:

    • In a 96-well black plate, add the reaction buffer.

    • Add serial dilutions of the test compounds (this compound and comparators) to the wells. Include a no-inhibitor control and a no-enzyme control.

    • Add the purified HDAC enzyme to each well (except the no-enzyme control) and incubate for a short period.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Data Acquisition and Analysis:

    • Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor like Trichostatin A to prevent further deacetylation.[10]

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).[11]

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.

Cellular Histone Acetylation Assay

Rationale: To confirm that this compound can penetrate cells and inhibit intracellular HDAC activity, a cell-based assay measuring the acetylation status of histone proteins is crucial.[12]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed a human cell line (e.g., HCT116 or a relevant cancer cell line) in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with serial dilutions of this compound and comparator inhibitors for a specified duration (e.g., 24 hours).

  • Cell Lysis and Detection:

    • Lyse the cells and perform an ELISA-based assay using an antibody that specifically recognizes acetylated histones (e.g., acetylated-Histone H3 or H4).

    • Alternatively, perform Western blot analysis on cell lysates using antibodies specific for acetylated histones and a loading control (e.g., total histone H3 or actin).

  • Data Analysis:

    • For the ELISA-based assay, measure the absorbance or fluorescence and normalize it to the cell number or total protein concentration.

    • For Western blotting, quantify the band intensities and determine the relative increase in histone acetylation compared to untreated controls.

    • Determine the EC50 value, the concentration at which 50% of the maximal effect is observed.

Cytotoxicity Profiling

Rationale: Assessing the cytotoxic effects of this compound is essential for determining its therapeutic index. The MTT or MTS assay is a standard method for evaluating cell viability.[13][14]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate as described for the cellular acetylation assay.

    • Treat the cells with a range of concentrations of this compound and the comparator inhibitors for a longer duration (e.g., 48-72 hours).

  • MTT/MTS Assay:

    • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) for each compound.

Interpreting the Results: A Multi-faceted Analysis

A successful benchmarking study will yield a comprehensive dataset that allows for a multi-faceted comparison of this compound with established HDAC inhibitors.

Data_Interpretation Potency Potency (IC50/EC50) Therapeutic_Index Therapeutic Index (GI50 / EC50) Potency->Therapeutic_Index Selectivity Isoform Selectivity (Ratio of IC50s) Selectivity->Therapeutic_Index Cytotoxicity Cytotoxicity (GI50) Cytotoxicity->Therapeutic_Index

Caption: Key parameters for evaluating a novel HDAC inhibitor.

The ultimate goal is to determine the therapeutic index of this compound, which can be estimated by the ratio of its cytotoxicity (GI50) to its cellular potency (EC50 for histone acetylation). A higher therapeutic index suggests a more favorable safety profile. Furthermore, the isoform selectivity profile will be critical in understanding its mechanism of action and potential for reduced off-target effects. If the initial hypothesis holds true and this compound demonstrates selectivity for HDAC6, further studies should focus on its effects on known HDAC6 substrates, such as α-tubulin.

Conclusion

This guide provides a robust framework for the systematic benchmarking of this compound against established HDAC inhibitors. By following these detailed protocols and employing a multi-faceted data analysis approach, researchers can gain a comprehensive understanding of the compound's potency, selectivity, and potential as a novel therapeutic agent. The insights gained from such a study will be invaluable for guiding future drug development efforts in the field of epigenetics.

References

  • Tocris Bioscience.
  • National Institutes of Health. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors.
  • Abcam.
  • ResearchGate. Biochemical profiling of isoform selectivity of histone deacetylase (HDAC) inhibitor hits.
  • PubMed Central.
  • TargetMol.
  • TargetMol. Romidepsin | FR 901228 | HDAC inhibitor.
  • National Institutes of Health.
  • MedchemExpress.com. Romidepsin (FK 228) | HDAC Inhibitor.
  • TargetMol.
  • Benchchem. A Comparative Guide to Histone Deacetylase (HDAC) Inhibitor Selectivity.
  • MedchemExpress.com.
  • APExBIO.
  • Selleck Chemicals. Romidepsin (FK228) HDAC Inhibitor | CAS 128517-07-7.
  • National Institutes of Health.
  • PubMed. Synergistic interaction of the histone deacetylase inhibitor SAHA with the proteasome inhibitor bortezomib in cutaneous T cell lymphoma.
  • National Institutes of Health. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines.
  • ACS Publications. Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5 with Improved Activity against Chemoresistant Cancer Cells.
  • National Institutes of Health. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells.
  • Selleck Chemicals. Panobinostat (LBH589) | HDAC Inhibitor | CAS 404950-80-7.
  • National Institutes of Health. Preparation and Biochemical Analysis of Classical Histone Deacetylases.
  • PubMed Central. Purification and enzymatic assay of class I histone deacetylase enzymes.
  • Benchchem. A Comparative Guide to HDAC6 Inhibition: Selectivity Profiles of Leading HDAC Inhibitors.
  • Abcam. ab156064 Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric).
  • MDPI. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors.
  • Life Science.
  • EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).
  • National Institutes of Health. Identification of HDAC inhibitors using a cell-based HDAC I/II assay.
  • Bio-Techne. HDAC Cell-Based Assay Kit.
  • ResearchGate. Cell viability (MTT assay) and whole-cell HDAC inhibition assay in the human monocytic cell line THP-1.
  • Cayman Chemical. HDAC Cell-Based Activity Assay Kit.
  • HDAC1 Inhibitor Screening Assay Kit.

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A Framework for Comparative Bioavailability Assessment of Novel 5-Fluoronicotinamide Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Bioavailability Challenge of 5-Fluoronicotinamide

This compound, a fluorinated derivative of nicotinamide, is a compound of increasing interest within the scientific community. Its structural similarity to nicotinamide, a precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+), suggests potential applications in areas where NAD+ metabolism is crucial, including cellular energy production, DNA repair, and signaling pathways. However, the therapeutic efficacy of any orally administered agent is fundamentally dependent on its bioavailability – the rate and extent to which the active substance is absorbed from a drug product and becomes available at the site of action.

Currently, there is a conspicuous absence of publicly available data on the bioavailability of this compound and a comparative analysis of different formulation strategies. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals. It outlines a systematic approach to designing and executing a preclinical comparative bioavailability study of hypothetical this compound formulations. By providing detailed experimental protocols and explaining the scientific rationale behind each step, this document aims to establish a robust methodology for elucidating the pharmacokinetic profile of this promising compound.

Hypothetical Formulations for Investigation

To conduct a meaningful comparative study, it is essential to select formulations that represent diverse drug delivery strategies. For the purpose of this guide, we will consider three hypothetical formulations of this compound:

  • Aqueous Solution: A simple solution of this compound in a biocompatible vehicle (e.g., saline or a buffered solution). This serves as the baseline or reference formulation, representing the most readily available form of the drug for absorption.

  • Immediate-Release Tablet: A conventional solid dosage form designed to disintegrate and release the drug rapidly in the gastrointestinal tract. This is a common and cost-effective formulation for oral drug delivery.

  • Lipid-Based Nanoparticle Formulation: An advanced formulation encapsulating this compound within lipid-based nanoparticles (e.g., solid lipid nanoparticles or liposomes). This approach aims to enhance solubility, protect the drug from degradation, and potentially improve absorption through lymphatic pathways.

Experimental Design for a Comparative Bioavailability Study

A rigorous in vivo study is paramount to accurately determine and compare the pharmacokinetic profiles of the different this compound formulations.

Animal Model Selection

The choice of animal model is a critical decision. The Sprague-Dawley rat is a commonly used and well-characterized model for pharmacokinetic studies due to its physiological and metabolic similarities to humans, as well as its manageable size and cost.

Study Groups and Dosing

A parallel study design is recommended, with each formulation administered to a separate group of animals. A fourth group receiving an intravenous (IV) bolus of this compound in solution is essential for determining the absolute bioavailability of the oral formulations.

Group Formulation Route of Administration Number of Animals
1Aqueous SolutionOral Gavage6
2Immediate-Release TabletOral Gavage (crushed and suspended)6
3Lipid-Based NanoparticleOral Gavage6
4Aqueous SolutionIntravenous (IV) Bolus6

The dose of this compound should be consistent across all groups and selected based on any available preliminary toxicity and efficacy data.

Experimental Workflow

The following diagram illustrates the key steps in the proposed in vivo bioavailability study:

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Bioanalysis & Data Processing acclimatization Acclimatization of Animals fasting Overnight Fasting acclimatization->fasting group1 Group 1: Oral Aqueous Solution fasting->group1 group2 Group 2: Oral Immediate-Release Tablet fasting->group2 group3 Group 3: Oral Lipid Nanoparticle fasting->group3 group4 Group 4: IV Aqueous Solution fasting->group4 timepoints Serial Blood Collection (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) group1->timepoints group2->timepoints group3->timepoints group4->timepoints processing Plasma Separation timepoints->processing storage Sample Storage at -80°C processing->storage extraction Extraction of this compound from Plasma storage->extraction quantification LC-MS/MS Quantification extraction->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow for the in vivo comparative bioavailability study of this compound formulations.

Detailed Experimental Protocols

Protocol 1: Animal Handling and Dosing
  • Acclimatization: House male Sprague-Dawley rats (250-300g) in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±10% humidity) for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral Administration: Administer the respective formulations to the oral groups via oral gavage at a predetermined volume. For the immediate-release tablet, crush it into a fine powder and suspend it in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) before administration.

    • Intravenous Administration: Administer the aqueous solution to the IV group via a bolus injection into the tail vein.

  • Post-Dosing: Provide access to food 4 hours after dosing.

Protocol 2: Blood Sample Collection and Processing
  • Blood Collection: Collect serial blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma samples to labeled cryovials and store them at -80°C until bioanalysis.

Protocol 3: Bioanalytical Method for this compound Quantification

A sensitive and specific analytical method is crucial for the accurate quantification of this compound in plasma samples. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • Perform a protein precipitation extraction by adding a precipitating agent (e.g., acetonitrile) containing an internal standard (a structurally similar compound not present in the sample) to a known volume of plasma.

    • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable C18 column to separate this compound from endogenous plasma components. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) run in a gradient elution mode.

    • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both this compound and the internal standard to ensure high selectivity and sensitivity.

  • Method Validation: Validate the bioanalytical method according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity (lower limit of quantification), matrix effect, and stability.

Pharmacokinetic Data Analysis

The plasma concentration-time data for each animal will be analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters.

Key Pharmacokinetic Parameters
Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Total body clearance (for IV group)
Vd Volume of distribution (for IV group)
F (%) Absolute bioavailability

The absolute bioavailability (F) for each oral formulation will be calculated using the following equation:

F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Data Presentation and Interpretation

The results of the comparative bioavailability study should be presented in a clear and concise manner to facilitate interpretation.

Comparative Pharmacokinetic Parameters

A summary table of the mean pharmacokinetic parameters for each formulation group will allow for a direct comparison of their performance.

Parameter Aqueous Solution (Oral) Immediate-Release Tablet (Oral) Lipid-Based Nanoparticle (Oral) Aqueous Solution (IV)
Cmax (ng/mL)
Tmax (h)
AUC(0-inf) (ng*h/mL)
t1/2 (h)
F (%) N/A
Plasma Concentration-Time Profiles

A graph plotting the mean plasma concentration of this compound versus time for each formulation group will provide a visual representation of the absorption and elimination profiles.

Conclusion: A Pathway to Optimized this compound Delivery

This guide provides a comprehensive and scientifically rigorous framework for conducting a comparative bioavailability study of different this compound formulations. By adhering to the detailed protocols and analytical methods outlined herein, researchers can generate high-quality, reliable data to inform formulation development. The insights gained from such a study will be instrumental in selecting the most promising formulation strategy to maximize the therapeutic potential of this compound, ultimately paving the way for its successful clinical translation.

References

The following is a representative list of references that would be cited to support the methodologies described in this guide.

  • Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. U.S. Food and Drug Administration. [Link]

  • Guideline on the Investigation of Bioequivalence. European Medicines Agency. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Elimination. Goodman & Gilman's: The Pharmacological Basis of Therapeutics. [Link]

  • High-Performance Liquid Chromatography (HPLC) for the Quantification of Drugs in Biological Samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Mass Spectrometry in Drug Metabolism and Pharmacokinetics. Drug Metabolism Reviews. [Link]

  • Nicotinamide Riboside is Uniquely and Orally Bioavailable in Mice and Humans. Nature Communications. [Link]

  • Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients. British Journal of Clinical Pharmacology. [Link]

  • Analytical Methods for the Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

A Comparative Guide to the Synthesis of 5-Fluoronicotinamide for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Fluoronicotinamide is a crucial building block in medicinal chemistry and drug development, valued for its role in creating compounds with enhanced metabolic stability and binding affinity. This guide provides an in-depth comparison of two primary, replicable methods for its synthesis: the direct amidation of 5-fluoronicotinic acid and a multi-step route commencing from 3-aminopyridine via the Balz-Schiemann reaction. Each method is evaluated for yield, purity, scalability, and operational complexity, supported by detailed, step-by-step protocols. The direct amidation route offers simplicity and high yield for small-scale synthesis, while the Balz-Schiemann approach, though more complex, provides a reliable pathway when the corresponding carboxylic acid is unavailable. This document serves as a practical resource for researchers, scientists, and drug development professionals to select and implement the most suitable synthetic strategy based on their specific laboratory capabilities and project goals.

Introduction

Chemical Profile and Significance

This compound, a fluorinated derivative of nicotinamide (Vitamin B3), is a heterocyclic aromatic compound of significant interest. The strategic placement of a fluorine atom at the 5-position of the pyridine ring dramatically alters the molecule's electronic properties. Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, influence hydrogen bonding capabilities, and block metabolic oxidation at that site, making it a valuable synthon in the design of novel therapeutics.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several precursors. The most common strategies involve either the functionalization of a pre-fluorinated pyridine ring or the introduction of fluorine onto a pyridine scaffold. This guide focuses on two well-documented and highly replicable methods:

  • Method A: Direct Amidation of 5-Fluoronicotinic Acid.

  • Method B: Synthesis from 3-Aminopyridine via a Diazonium Salt Intermediate.

These methods were selected for their reliability, accessibility of starting materials, and the distinct chemical principles they demonstrate.

Comparative Analysis of Synthetic Routes

Method A: Direct Amidation of 5-Fluoronicotinic Acid

This is the most straightforward and frequently employed method, contingent on the commercial availability of 5-fluoronicotinic acid. The core of this synthesis is the formation of an amide bond between the carboxylic acid and an ammonia source.

Rationale and Mechanistic Overview

Directly condensing a carboxylic acid and an amine (or ammonia) to form an amide is thermodynamically unfavorable and requires harsh conditions.[1] Therefore, the carboxylic acid must first be "activated." A common and efficient laboratory-scale method involves converting the carboxylic acid to a more reactive acylating intermediate, such as an acid chloride, which then readily reacts with ammonia.[2]

The mechanism proceeds in two key stages:

  • Activation: 5-Fluoronicotinic acid reacts with a chlorinating agent, like thionyl chloride (SOCl₂), to form the highly electrophilic 5-fluoronicotinoyl chloride intermediate.

  • Amination: The acid chloride is then subjected to nucleophilic attack by ammonia (typically introduced as aqueous ammonium hydroxide) to form the stable amide bond, yielding this compound.

Workflow Visualization: Method A

G cluster_0 Step 1: Activation cluster_1 Step 2: Amination A 5-Fluoronicotinic Acid B 5-Fluoronicotinoyl Chloride (Intermediate) A->B Reflux Reagent1 SOCl₂ (Thionyl Chloride) Reagent1->B C This compound (Final Product) B->C 0°C to RT Reagent2 NH₄OH (Ammonium Hydroxide) Reagent2->C G A 3-Aminopyridine B Step 1: Diazotization (NaNO₂, HBF₄, 0°C) A->B C Diazonium Tetrafluoroborate Salt B->C D Step 2: Thermal Decomposition (Balz-Schiemann) C->D E 5-Fluoropyridine D->E F Step 3: Functionalization (e.g., Lithiation, CO₂ quench) E->F G 5-Fluoronicotinic Acid F->G H Step 4: Amidation (See Method A) G->H I This compound H->I

Caption: Multi-step synthesis of this compound starting from 3-Aminopyridine.

Detailed Experimental Protocol (Adapted from Hawkins and Roe, 1949)

This protocol outlines the formation of 5-fluoronicotinic acid, which is the precursor for the final amidation step.

Materials:

  • 3-Aminopyridine (1.0 eq)

  • Fluoroboric acid (HBF₄, 48% aq.) (3.0 eq)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Sand (for thermal decomposition)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Diazotization: Dissolve 3-aminopyridine in 48% fluoroboric acid and cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 10°C.

    • Expert Insight: Precise temperature control is paramount to prevent premature decomposition of the diazonium salt and to minimize the formation of hazardous, potentially explosive byproducts. [3]The formation of a precipitate indicates the successful creation of the diazonium tetrafluoroborate salt.

  • Isolation of Intermediate: After stirring for 30 minutes at 0°C, collect the precipitated diazonium salt by filtration. Wash the solid with cold water, followed by cold ethanol, and finally diethyl ether. Dry the salt thoroughly in a vacuum desiccator away from light and heat.

    • Trustworthiness: Diazonium salts are energetic materials. They must be handled with care, dried completely but gently, and should not be stored for extended periods.

  • Balz-Schiemann Reaction: Mix the dry diazonium salt intimately with an equal volume of dry sand in a flask. Heat the mixture gently in an oil bath.

    • Expert Insight: The sand acts as a heat moderator to control the decomposition, which can be highly exothermic. [3]The reaction will initiate with the evolution of gases (N₂ and BF₃). The crude 5-fluoropyridine product can often be distilled directly from the reaction mixture.

  • Conversion to Carboxylic Acid: The resulting 5-fluoropyridine must be converted to 5-fluoronicotinic acid. This can be achieved via several methods, including oxidation of a 3-methyl group if starting from 3-amino-5-picoline, or through lithiation followed by quenching with carbon dioxide. The original Hawkins and Roe paper details a more complex route starting from 3-fluoroquinoline. [4][5]6. Amidation: Once 5-fluoronicotinic acid is obtained, follow the amidation protocol detailed in Method A .

Head-to-Head Comparison

ParameterMethod A: Direct AmidationMethod B: From 3-Aminopyridine
Overall Yield High (Typically >85%)Moderate (Typically 30-50% over multiple steps)
Purity High, easily purified by recrystallizationGood, but requires purification at multiple stages
Number of Steps 2 (Activation & Amination)4+ (Diazotization, Decomposition, Functionalization, Amidation)
Simplicity Simple and straightforwardComplex, requires precise temperature control and handling of energetic intermediates
Scalability Readily scalableChallenging to scale due to exothermic decomposition and handling of diazonium salts
Cost Dependent on 5-fluoronicotinic acid priceLower starting material cost (3-aminopyridine), but higher reagent and labor cost
Safety Concerns Use of corrosive SOCl₂Handling of potentially explosive diazonium salts; exothermic decomposition

Conclusion and Recommendations

For small-scale laboratory synthesis, proof-of-concept studies, and rapid analog generation , Method A (Direct Amidation) is unequivocally superior. Its simplicity, high yield, and ease of execution make it the preferred choice, provided the starting material, 5-fluoronicotinic acid, is commercially accessible and affordable.

Method B (From 3-Aminopyridine) serves as a crucial alternative for foundational research, process development when the carboxylic acid is unavailable, or for isotopic labeling studies . While more technically demanding and lower-yielding, it provides a robust pathway from a more fundamental building block. Researchers undertaking this route must have experience with diazotization chemistry and adhere to strict safety protocols due to the handling of energetic intermediates.

Ultimately, the choice of synthesis depends on a careful evaluation of available resources, project timelines, scale requirements, and the specific expertise of the research team.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Caruso, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 63. Retrieved from [Link]

  • Yoneda, N., Fukuhara, T., Yamagishi, K., & Suzuki, A. (n.d.). Halogen-Exchange Fluorination of Primary Alkyl Halides Using 1B Metal Fluorides-Pyridine Derivatives. Chemistry Letters. Retrieved from [Link]

  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters, 14(10), 2536–2539. Retrieved from [Link]

  • Various Authors. (2023). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. MDPI. Retrieved from [Link]

  • Hawkins, G. F., & Roe, A. (1949). The preparation of 5-fluoronicotinic acid and this compound. Journal of Organic Chemistry, 14(2), 328–332. Retrieved from [Link]

  • Hawkins, G. F., & Roe, A. (1949). THE PREPARATION OF 5-FLUORONICOTINIC ACID AND this compound. The Journal of Organic Chemistry, 14(2), 328-332. Retrieved from [Link]

  • Scientific Update. (2019). The Balz-Schiemann Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]

  • Allen Overseas. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]

  • University of California, Merced. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. Journal of the American Chemical Society. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. Retrieved from [Link]

  • Google Patents. (n.d.). US3027380A - Process for preparing 5-fluoronicotinic acid.
  • ResearchGate. (n.d.). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Fluoronicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical research and development, 5-Fluoronicotinamide demands rigorous adherence to safety protocols throughout its lifecycle, including its final disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, while a valuable research chemical, presents a distinct risk profile that dictates our handling and disposal strategy.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

The presence of a fluorine atom on the pyridine ring enhances the compound's biological activity and potential toxicity. The primary operational risk during disposal is the generation of dust or aerosols, which can be inhaled, or direct contact with skin and eyes. Therefore, all disposal steps are designed to minimize these exposure routes.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. This creates a necessary barrier between the researcher and the chemical, ensuring personal safety during the entire disposal process.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).Provides a chemical-resistant barrier to prevent skin contact and irritation. Always check for signs of degradation or perforation before use.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with an appropriate particulate filter if handling large quantities or if dust generation is likely.Prevents inhalation of harmful dust particles, which can cause respiratory tract irritation. Use is recommended when working outside of a certified chemical fume hood.
Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard procedure for disposing of small quantities of this compound typically found in a research laboratory setting.

3.1. Segregation and Waste Classification

The foundational principle of chemical waste management is proper segregation. Never mix incompatible waste streams.

  • Step 1: Identify the Waste Stream. this compound is a halogenated organic compound. It must be disposed of in a designated hazardous waste container for halogenated organic solids or solutions.

  • Step 2: Do Not Mix. Do not mix this compound waste with non-halogenated waste, acidic waste, or oxidizing agents. Mixing can lead to dangerous chemical reactions or complicate the final disposal process, increasing costs and risks.

3.2. Preparing for Disposal

  • Step 1: Choose a Designated Area. Conduct all disposal activities within a certified chemical fume hood to contain any dust or vapors.

  • Step 2: Prepare the Waste Container. Obtain a clearly labeled hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The label should read "Hazardous Waste, Halogenated Organic Solids" and list "this compound" as a constituent. Ensure the container is clean, dry, and in good condition.

3.3. Packaging Solid Waste

  • Step 1: Secure Containment. Carefully place the vial or container holding the this compound waste into a larger, sealable plastic bag or a secondary container. This provides an extra layer of protection against spills.

  • Step 2: Transfer to Waste Drum. Place the sealed bag into the designated "Halogenated Organic Solids" hazardous waste drum.

  • Step 3: Seal and Label. Securely close the waste drum. Ensure the waste label is updated with the amount of this compound added and the date.

3.4. Managing Contaminated Materials

  • Step 1: Decontaminate. All labware (beakers, spatulas, etc.) that has come into contact with this compound must be decontaminated. Rinse the equipment three times with a suitable solvent, such as acetone or ethanol.

  • Step 2: Dispose of Rinsate. The solvent rinsate is now considered hazardous waste. Collect it in a designated "Halogenated Organic Liquid Waste" container.

  • Step 3: Dispose of Consumables. Any contaminated disposable items, such as gloves, weigh boats, or paper towels, must be placed in the solid hazardous waste container along with the primary chemical waste.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making decisions during the disposal process.

cluster_prep Preparation & Assessment cluster_disposal Disposal Protocol cluster_final Final Steps start Start: Identify this compound Waste hazards Consult SDS for Hazards (Acute Toxicity, Irritant) start->hazards ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) hazards->ppe form Is waste solid or liquid? ppe->form solid_container Place in labeled 'Halogenated Organic Solid Waste' container. form->solid_container Solid liquid_container Place in labeled 'Halogenated Organic Liquid Waste' container. form->liquid_container Liquid contaminated_items Are there contaminated consumables (e.g., gloves, wipes)? solid_container->contaminated_items liquid_container->contaminated_items dispose_consumables Place consumables in solid waste container. contaminated_items->dispose_consumables Yes seal Securely Seal Waste Container contaminated_items->seal No dispose_consumables->seal storage Store in Designated Satellite Accumulation Area seal->storage pickup Arrange for Pickup by EHS storage->pickup end End of Process pickup->end

Caption: Decision workflow for the disposal of this compound waste.

Regulatory Context and Final Disposition

All chemical waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States. These regulations mandate a "cradle-to-grave" responsibility for hazardous waste, meaning the generating institution is legally responsible for the waste until its final, safe destruction.

The ultimate disposal method for halogenated organic compounds like this compound is typically high-temperature incineration in a specialized, licensed facility. This process ensures the complete destruction of the molecule, converting it into less harmful components like carbon dioxide, water, and inorganic halides, which are then scrubbed from the exhaust stream.

Disclaimer: This guide provides general recommendations. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines and the most current Safety Data Sheet (SDS) for the material before proceeding. Your local EHS department is the final authority on waste disposal procedures at your site.

References

Navigating the Handling of 5-Fluoronicotinamide: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. 5-Fluoronicotinamide, a fluorinated pyridine derivative, presents a unique set of handling challenges that demand a thorough and proactive approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, procedurally-grounded understanding of how to work safely with this compound. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Hazard Profile of this compound

Before any laboratory work commences, a comprehensive understanding of the potential hazards is critical. While specific toxicological data for this compound is not extensively documented, its structural similarity to other pyridine compounds and the available safety data for related molecules allow us to establish a robust safety protocol. The primary hazards associated with this compound and its analogues include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

These hazards are the driving force behind the specific Personal Protective Equipment (PPE) recommendations and handling procedures outlined in this guide.

Core Personal Protective Equipment (PPE) for this compound

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE, with further details on selection and use provided below.

Body PartRequired PPERationale
Eyes/Face Chemical Splash Goggles and Face ShieldProtects against splashes of the compound in solution and airborne particles.
Hands Nitrile or Neoprene Gloves (Double-gloving recommended)Provides a barrier against skin contact. The choice of material is based on general resistance to pyridine-like compounds.
Body Fully-buttoned Laboratory CoatProtects against incidental contact and spills.
Respiratory NIOSH-approved Respirator (as needed)Required when handling the powder outside of a certified chemical fume hood or when aerosolization is likely.
Eye and Face Protection: The First Line of Defense

Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.[2]

  • Chemical splash goggles are mandatory at all times when handling this compound, whether in solid or solution form. They provide a complete seal around the eyes, protecting against splashes from all angles.

  • A face shield , worn in conjunction with goggles, is required when handling larger quantities of the solid or when there is a significant risk of splashing, such as during dissolution of the compound in a solvent.

Skin Protection: Choosing the Right Barrier

Preventing skin contact is crucial, as related compounds can be absorbed through the skin and cause irritation.[1][3]

  • Gloves: While specific glove breakthrough data for this compound is not available, general best practices for handling pyridine derivatives suggest the use of nitrile or neoprene gloves .[4] Latex gloves are not recommended due to their poor chemical resistance.[4] It is best practice to double-glove when handling the pure compound or concentrated solutions. Gloves should be inspected for any signs of degradation before and during use and changed immediately if contamination is suspected. Always wash your hands thoroughly after removing gloves.[5]

  • Laboratory Coat: A clean, fully-buttoned laboratory coat should be worn at all times. This provides a removable barrier to protect your personal clothing and skin from contamination.

Respiratory Protection: Assessing the Inhalation Risk

The potential for this compound to cause respiratory irritation necessitates careful control of airborne particles.[1][2]

  • Engineering Controls: The primary method for controlling inhalation exposure is the use of a certified chemical fume hood .[4][5] All weighing and handling of the solid compound should be performed within a fume hood to minimize the risk of inhalation.

  • Respirators: In the rare event that handling the powder outside of a fume hood is unavoidable, or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter is required. All personnel requiring the use of a respirator must be medically cleared, fit-tested, and trained in its proper use and maintenance.

Procedural Guidance for Safe Handling and Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory, from receipt to disposal, is essential for maintaining a safe working environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5]

  • The container should be kept tightly closed to prevent the absorption of moisture and the release of dust.[4]

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Experimental Workflow: A Step-by-Step Approach

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) and this guide B Don appropriate PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat A->B C Prepare work area in a certified chemical fume hood B->C D Weigh solid this compound in fume hood C->D Begin handling E Prepare solutions in fume hood D->E F Conduct experiment with appropriate shielding E->F G Decontaminate work surfaces F->G Experiment complete H Segregate waste into appropriate, labeled containers G->H I Remove PPE and wash hands thoroughly H->I

  • Preparation : Before handling, thoroughly review this guide and the manufacturer's Safety Data Sheet (SDS). Don all required PPE, including chemical splash goggles, double nitrile or neoprene gloves, and a lab coat. Prepare your workspace within a certified chemical fume hood.

  • Handling the Solid : Carefully weigh the required amount of this compound solid inside the fume hood. Use a spatula and weighing paper to minimize dust generation.

  • Solution Preparation : Add the solvent to the solid in a suitable container, still within the fume hood. Gently swirl or stir to dissolve.

  • Experimental Use : Once in solution, the risk of inhalation is reduced, but skin and eye contact are still significant hazards. Maintain all PPE and handle with care.

  • Cleanup : After the experiment, decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent.

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Small Spills : For small spills of the solid, carefully sweep it up with a dustpan and brush, avoiding the creation of dust, and place it in a sealed container for disposal. For small liquid spills, absorb the material with an inert absorbent such as vermiculite or sand, and place it in a sealed container for disposal.[6]

  • Large Spills : For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, absorbent materials), must be disposed of as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1] Do not dispose of this compound down the drain.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Carl ROTH. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.